molecular formula C14H27N5O4 B6302487 Boc-L-Aza-OH (CHA)

Boc-L-Aza-OH (CHA)

Cat. No.: B6302487
M. Wt: 329.40 g/mol
InChI Key: YDTIDHZIISJNBU-JEDNCBNOSA-N
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Description

Boc-L-Aza-OH (CHA) is a useful research compound. Its molecular formula is C14H27N5O4 and its molecular weight is 329.40 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2-t-Butyloxycarbonylamino-3-azidopropanoic acid cyclohexylamine (Boc-L-Aza-OH.CHA) is 329.20630436 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Boc-L-Aza-OH (CHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Aza-OH (CHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O4.C6H13N/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9;7-6-4-2-1-3-5-6/h5H,4H2,1-3H3,(H,11,15)(H,13,14);6H,1-5,7H2/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTIDHZIISJNBU-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Role of Boc-L-Aza-OH (CHA) in Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boc-L-Aza-OH (CHA), a protected form of the non-canonical amino acid L-azidohomoalanine (AHA), serves as a versatile building block in the realm of bioconjugation and drug discovery. Its integration into molecules of interest provides a crucial azide (B81097) handle for subsequent "click" chemistry reactions, enabling the efficient and specific linkage of diverse molecular entities. This technical guide delves into the core mechanism of Boc-L-Aza-OH (CHA) in the two principal forms of click chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Core Functionality: An Azide Donor

At its heart, the mechanism of Boc-L-Aza-OH (CHA) in click chemistry is that of an azide-containing reactant. The azide group (-N₃) is the key functional moiety that participates in the cycloaddition reaction with an alkyne. The "Boc-L-Aza-OH" scaffold provides a stable, chiral amino acid-like structure that allows for its incorporation into peptides or other molecules using standard synthetic techniques, such as solid-phase peptide synthesis (SPPS).

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of the amino acid. This protection is crucial during synthesis to prevent unwanted side reactions. The cyclohexylamine (B46788) (CHA) salt form enhances the stability and handling of the compound.

Mechanism in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. The reaction is catalyzed by a copper(I) species.

The general mechanism for the CuAAC reaction is as follows:

  • Formation of Copper(I)-Acetylide: The reaction initiates with the formation of a copper(I)-acetylide intermediate from the terminal alkyne and the Cu(I) catalyst.

  • Coordination of the Azide: The azide group of Boc-L-Aza-OH then coordinates to the copper acetylide.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs, leading to the formation of a six-membered copper-containing intermediate.

  • Rearrangement and Protonolysis: This intermediate rearranges to a more stable five-membered triazolyl-copper species. Subsequent protonolysis releases the 1,2,3-triazole product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.

The Boc protecting group on the L-azidohomoalanine backbone of Boc-L-Aza-OH (CHA) does not directly participate in the cycloaddition. However, its presence is critical for synthetic strategies, preventing the amine from engaging in undesired reactions during the coupling of the alkyne partner or other synthetic steps. Following the successful click reaction, the Boc group can be readily removed under acidic conditions to reveal the free amine for further functionalization if required.

DOT script for CuAAC Signaling Pathway

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I)-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Cu_Acetylide Six_Membered_Intermediate Six-Membered Cu-Intermediate Cu_Acetylide->Six_Membered_Intermediate + Boc-L-Aza-OH Boc_Aza_OH Boc-L-Aza-OH (R-N3) Boc_Aza_OH->Six_Membered_Intermediate Triazolyl_Cu Triazolyl-Copper Intermediate Six_Membered_Intermediate->Triazolyl_Cu Rearrangement Triazolyl_Cu->Cu_I Catalyst Regeneration Triazole_Product 1,2,3-Triazole Product Triazolyl_Cu->Triazole_Product + H+ H_plus H+

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I)-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Cu_Acetylide Six_Membered_Intermediate Six-Membered Cu-Intermediate Cu_Acetylide->Six_Membered_Intermediate + Boc-L-Aza-OH Boc_Aza_OH Boc-L-Aza-OH (R-N3) Boc_Aza_OH->Six_Membered_Intermediate Triazolyl_Cu Triazolyl-Copper Intermediate Six_Membered_Intermediate->Triazolyl_Cu Rearrangement Triazolyl_Cu->Cu_I Catalyst Regeneration Triazole_Product 1,2,3-Triazole Product Triazolyl_Cu->Triazole_Product + H+ H_plus H+

Caption: The catalytic cycle of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the azide-alkyne cycloaddition, which is particularly valuable for applications in living systems where the cytotoxicity of copper is a concern. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.

The mechanism of SPAAC is a concerted [3+2] cycloaddition:

  • Activation through Ring Strain: The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction.

  • Concerted Cycloaddition: The azide group of Boc-L-Aza-OH reacts directly with the strained alkyne in a concerted fashion, without the need for a catalyst. This reaction proceeds through a single transition state to form the triazole product.

Similar to CuAAC, the Boc group on Boc-L-Aza-OH (CHA) does not participate in the reaction but serves as a protecting group for the amine. The CHA salt form is also not directly involved in the reaction mechanism but ensures the stability and ease of handling of the reagent.

DOT script for SPAAC Signaling Pathway

SPAAC_Mechanism cluster_1 Strain-Promoted Reaction Boc_Aza_OH Boc-L-Aza-OH (R-N3) Transition_State Concerted Transition State Boc_Aza_OH->Transition_State Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Transition_State Triazole_Product Triazole Product Transition_State->Triazole_Product [3+2] Cycloaddition

SPAAC_Mechanism cluster_1 Strain-Promoted Reaction Boc_Aza_OH Boc-L-Aza-OH (R-N3) Transition_State Concerted Transition State Boc_Aza_OH->Transition_State Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Transition_State Triazole_Product Triazole Product Transition_State->Triazole_Product [3+2] Cycloaddition

Caption: The concerted mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Summary

Currently, there is a lack of publicly available, direct comparative quantitative data specifically for Boc-L-Aza-OH (CHA) in click chemistry reactions. The reactivity is generally considered to be in line with other small molecule azides. The tables below provide a general overview of the expected performance based on the known characteristics of CuAAC and SPAAC reactions.

Table 1: General Comparison of CuAAC and SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Alkyne Partner Terminal AlkynesStrained Cyclooctynes (e.g., DBCO, BCN)
Biocompatibility Lower (due to copper toxicity)Higher (copper-free)
Reaction Rate Generally fasterCan be slower, but highly dependent on the cyclooctyne
Regioselectivity High (1,4-disubstituted triazole)Mixture of regioisomers possible, but often one is favored

Experimental Protocols

Detailed experimental protocols for click chemistry are highly dependent on the specific substrates, solvents, and desired scale. The following provides a general framework for using Boc-L-Aza-OH (CHA) in both CuAAC and SPAAC reactions.

General Workflow for Click Chemistry using Boc-L-Aza-OH (CHA)
DOT script for General Workflow

General_Workflow Start Start: Boc-L-Aza-OH (CHA) + Alkyne Partner Reaction_Setup Reaction Setup: - Dissolve reactants - Add catalyst/ligand (for CuAAC) Start->Reaction_Setup Reaction Click Reaction: - Stir at appropriate temperature - Monitor progress (TLC, LC-MS) Reaction_Setup->Reaction Workup Reaction Work-up: - Quench reaction - Extract product Reaction->Workup Purification Purification: - Column chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization

General_Workflow Start Start: Boc-L-Aza-OH (CHA) + Alkyne Partner Reaction_Setup Reaction Setup: - Dissolve reactants - Add catalyst/ligand (for CuAAC) Start->Reaction_Setup Reaction Click Reaction: - Stir at appropriate temperature - Monitor progress (TLC, LC-MS) Reaction_Setup->Reaction Workup Reaction Work-up: - Quench reaction - Extract product Reaction->Workup Purification Purification: - Column chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization

Caption: A generalized workflow for performing a click chemistry reaction.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Boc-L-Aza-OH (CHA)

  • Terminal alkyne-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMSO, or DMF)

Procedure:

  • Dissolve Boc-L-Aza-OH (CHA) (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (e.g., 1-5 mol%).

  • In another vial, prepare a fresh solution of sodium ascorbate (e.g., 5-10 mol%).

  • To the reaction mixture containing the azide and alkyne, add the copper(II) sulfate solution followed by the sodium ascorbate solution. The order of addition can be critical.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction can be quenched by the addition of a chelating agent like EDTA to remove the copper catalyst.

  • The product is then isolated through standard work-up procedures (e.g., extraction) and purified by column chromatography.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Boc-L-Aza-OH (CHA)

  • Strained cyclooctyne (e.g., DBCO or BCN derivative)

  • Biocompatible solvent (e.g., PBS, DMSO, or a mixture)

Procedure:

  • Dissolve Boc-L-Aza-OH (CHA) (1 equivalent) and the strained cyclooctyne (1-1.5 equivalents) in the chosen solvent.

  • Stir the reaction mixture at room temperature or 37 °C for applications in biological systems.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • As no catalyst is used, the work-up is often simpler. The product can be isolated directly or after a simple purification step like preparative HPLC.

Conclusion

Boc-L-Aza-OH (CHA) is a valuable reagent that provides a protected azide handle for facile incorporation into a wide range of molecules. Its mechanism in click chemistry is centered around the reactivity of the azide group in either copper-catalyzed or strain-promoted cycloaddition reactions. The choice between CuAAC and SPAAC will depend on the specific application, with considerations for biocompatibility, reaction kinetics, and the nature of the alkyne partner. While specific quantitative data for this particular reagent is not extensively documented in a comparative manner, its performance is expected to be consistent with that of other small molecule azides in these highly reliable and versatile ligation reactions. The provided protocols offer a starting point for researchers to utilize Boc-L-Aza-OH (CHA) in their synthetic endeavors.

An In-depth Technical Guide to the Synthesis and Characterization of Boc-L-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Aza-OH (CHA), the cyclohexylammonium salt of N-tert-butyloxycarbonyl-L-azidohomoalanine, is a crucial building block in modern chemical biology and drug development. Its azido (B1232118) functionality serves as a versatile chemical handle for bioorthogonal conjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry".[1] This allows for the precise and efficient labeling of biomolecules, the synthesis of antibody-drug conjugates (ADCs), and the development of novel peptide-based therapeutics. This guide provides a comprehensive overview of the synthesis and characterization of Boc-L-Aza-OH (CHA), including detailed experimental protocols, quantitative data, and workflow visualizations.

Synthesis of Boc-L-Aza-OH (CHA)

The synthesis of Boc-L-Aza-OH (CHA) is a multi-step process that begins with a suitable protected amino acid precursor. A common and scalable route involves the synthesis of L-azidohomoalanine (L-Aha) from readily available starting materials, followed by the introduction of the Boc protecting group and subsequent formation of the cyclohexylammonium salt to improve stability and handling.

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a three-stage process:

  • Synthesis of L-Azidohomoalanine (L-Aha): This is the core of the synthesis, where the azido group is introduced. A reliable method starts from N-Boc-L-aspartic acid β-benzyl ester.

  • Boc Protection: The free amino group of L-Aha is protected with a tert-butyloxycarbonyl (Boc) group.

  • Cyclohexylammonium (CHA) Salt Formation: The final Boc-L-Aza-OH is converted to its cyclohexylammonium salt for enhanced stability and ease of handling.

Synthesis_Workflow cluster_0 Stage 1: L-Azidohomoalanine Synthesis cluster_1 Stage 2: Boc Protection cluster_2 Stage 3: CHA Salt Formation N-Boc-L-aspartic_acid_b-benzyl_ester N-Boc-L-aspartic acid β-benzyl ester Intermediate_1 Mixed Anhydride Intermediate N-Boc-L-aspartic_acid_b-benzyl_ester->Intermediate_1  i-butyl chloroformate,  N-methylmorpholine Intermediate_2 Alcohol Intermediate Intermediate_1->Intermediate_2  NaBH4 Intermediate_3 Mesylate Intermediate Intermediate_2->Intermediate_3  Methanesulfonyl chloride,  Triethylamine (B128534) L-Azidohomoalanine L-Azidohomoalanine (L-Aha) Intermediate_3->L-Azidohomoalanine  Sodium azide (B81097);  Deprotection Boc-L-Aza-OH_free_acid Boc-L-Aza-OH (Free Acid) L-Azidohomoalanine->Boc-L-Aza-OH_free_acid  Di-tert-butyl dicarbonate (B1257347),  Base Boc-L-Aza-OH_CHA Boc-L-Aza-OH (CHA) Boc-L-Aza-OH_free_acid->Boc-L-Aza-OH_CHA  Cyclohexylamine (B46788)

Figure 1: Synthetic workflow for Boc-L-Aza-OH (CHA).
Experimental Protocols

Stage 1: Synthesis of L-Azidohomoalanine (L-Aha) from N-Boc-L-aspartic acid β-benzyl ester

This protocol is adapted from a scalable route for L-azidohomoalanine synthesis.

  • Reduction of the Carboxylic Acid:

    • Dissolve N-Boc-L-aspartic acid β-benzyl ester in anhydrous tetrahydrofuran (B95107) (THF) and cool to -15 °C.

    • Add N-methylmorpholine followed by a dropwise addition of isobutyl chloroformate, maintaining the temperature below -10 °C.

    • After stirring for 15 minutes, filter the resulting precipitate.

    • To the filtrate, add a solution of sodium borohydride (B1222165) in water dropwise, keeping the temperature below -10 °C.

    • After the reaction is complete, quench with acetic acid and extract the product with ethyl acetate.

    • The organic layers are combined, washed, dried, and concentrated to yield the alcohol intermediate.

  • Mesylation and Azidation:

    • Dissolve the alcohol intermediate in dichloromethane (B109758) (DCM) and cool to 0 °C.

    • Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

    • After stirring, wash the reaction mixture, dry the organic layer, and concentrate to obtain the mesylate.

    • Dissolve the mesylate in dimethylformamide (DMF) and add sodium azide. Heat the mixture to 65 °C.

    • After the reaction, cool the mixture, add water, and extract with ethyl acetate.

    • The combined organic layers are washed, dried, and concentrated to yield the azido intermediate.

  • Deprotection:

    • Cleave the Boc and benzyl (B1604629) protecting groups sequentially using appropriate acidic and/or hydrogenolysis conditions to yield L-azidohomoalanine hydrochloride.

Stage 2: Boc Protection of L-Azidohomoalanine

  • Dissolve L-azidohomoalanine hydrochloride in a mixture of dioxane and water.

  • Add a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-L-Aza-OH as a free acid.

Stage 3: Formation of the Cyclohexylammonium (CHA) Salt

  • Dissolve the crude Boc-L-Aza-OH free acid in a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add one equivalent of cyclohexylamine with stirring.

  • The cyclohexylammonium salt will typically precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum to yield the final product, Boc-L-Aza-OH (CHA).

Characterization of Boc-L-Aza-OH (CHA)

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized Boc-L-Aza-OH (CHA). The following are key analytical techniques and expected data.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₄H₂₇N₅O₄
Molecular Weight 329.4 g/mol [1]
Appearance White to off-white solid
Storage Store at -20°C for long-term stability
Spectroscopic and Chromatographic Data
Analysis Expected Results
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), the α-proton of the amino acid, protons of the butyric acid side chain, and protons of the cyclohexylammonium counterion. The spectrum for L-Aha·HCl in D₂O shows peaks between 2.09 and 2.33 ppm.[2]
¹³C NMR Carbon signals for the Boc group (~28 ppm for CH₃, ~80 ppm for the quaternary carbon), the carbonyl carbon of the carboxylic acid (~175 ppm), and carbons of the amino acid backbone and the cyclohexylammonium ion.
Mass Spectrometry (ESI-MS) Expected m/z for the free acid [M-H]⁻: 244.1. Expected m/z for the free acid [M+H]⁺: 246.1.
HPLC (Purity) A single major peak indicating high purity (>95%). The specific retention time will depend on the column, mobile phase, and other chromatographic conditions used.
FT-IR Characteristic absorption bands for the azide group (N₃) around 2100 cm⁻¹, the carbamate (B1207046) carbonyl (C=O) of the Boc group around 1690 cm⁻¹, and the carboxylic acid O-H and C=O stretches.

Characterization Workflow

Characterization_Workflow cluster_techniques Analytical Techniques Synthesized_Product Synthesized Boc-L-Aza-OH (CHA) Purity_Analysis Purity Analysis Synthesized_Product->Purity_Analysis  HPLC Structure_Elucidation Structure Elucidation Purity_Analysis->Structure_Elucidation  High Purity Sample 1H_NMR ¹H NMR Structure_Elucidation->1H_NMR  Proton Environment 13C_NMR ¹³C NMR Structure_Elucidation->13C_NMR  Carbon Skeleton MS Mass Spectrometry Structure_Elucidation->MS  Molecular Weight FTIR FT-IR Structure_Elucidation->FTIR  Functional Groups Final_Confirmation Final Confirmation 1H_NMR->Final_Confirmation 13C_NMR->Final_Confirmation MS->Final_Confirmation FTIR->Final_Confirmation

Figure 2: Workflow for the characterization of Boc-L-Aza-OH (CHA).

Applications in Drug Discovery and Development

Boc-L-Aza-OH (CHA) is a key reagent in various bioconjugation strategies.

Applications cluster_applications Key Applications Boc_Aza_OH Boc-L-Aza-OH (CHA) Peptide_Synthesis Peptide Synthesis & Modification Boc_Aza_OH->Peptide_Synthesis  Incorporation into peptides ADC_Development Antibody-Drug Conjugate (ADC) Development Boc_Aza_OH->ADC_Development  Linker Synthesis Biomolecule_Labeling Biomolecule Labeling Boc_Aza_OH->Biomolecule_Labeling  Metabolic labeling or  direct conjugation Click_Chemistry_Peptide Click_Chemistry_Peptide Peptide_Synthesis->Click_Chemistry_Peptide  Azide handle for  Click Chemistry Click_Chemistry_ADC Click_Chemistry_ADC ADC_Development->Click_Chemistry_ADC  Azide-alkyne ligation to  antibody or drug Click_Chemistry_Labeling Click_Chemistry_Labeling Biomolecule_Labeling->Click_Chemistry_Labeling  Attachment of probes,  tags, or surfaces

Figure 3: Applications of Boc-L-Aza-OH (CHA) in research.

The ability to introduce an azide group into peptides and other molecules opens up a vast array of possibilities for creating complex, functional biomolecules with therapeutic and diagnostic potential. The stability and handling advantages of the Boc-protected, CHA salt form make it a preferred choice for researchers in demanding synthetic applications.

Conclusion

References

An In-depth Technical Guide to Boc-L-Aza-OH (CHA): Chemical Properties and Stability for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-Aza-OH (CHA), chemically known as the cyclohexylammonium (CHA) salt of N-α-tert-butyloxycarbonyl-3-azido-L-alanine, is a pivotal reagent in the field of bioconjugation and drug development. Its unique structure, incorporating a protected amino acid moiety and a bioorthogonal azido (B1232118) group, makes it an invaluable tool for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This guide provides a comprehensive overview of its chemical properties, stability profile, and experimental considerations to facilitate its effective use in research and development.

Chemical Properties

Boc-L-Aza-OH (CHA) is a white crystalline powder. The cyclohexylammonium salt form enhances its stability and improves its handling characteristics compared to the free acid.[1]

PropertyValueReference
Synonyms N-α-tert-butyloxycarbonyl-3-azido-L-alanine cyclohexylammonium salt, Boc-L-Dap(N3)-OH·CHA, Boc-L-Ala(N3)-OH·CHA[1]
Molecular Formula C₁₄H₂₇N₅O₄[1]
Molecular Weight 329.4 g/mol [1]
CAS Number 2098496-88-7[1]
Appearance White crystalline powder[1]
Melting Point 116 - 121 °C[1]
Optical Rotation [α]D20 = +30 ± 2º (c=1 in MeOH)[1]
Solubility
pKa

The pKa of the carboxylic acid group is a critical parameter for reaction optimization. While an experimental pKa value for Boc-L-Aza-OH (CHA) is not documented, the pKa of the β-amino group in similar 2,3-diaminopropionic acid derivatives incorporated into peptides is around 6.3.[3] This suggests that the protonation state of analogous structures can be sensitive to pH changes within a biologically relevant range.

Stability Profile

The stability of Boc-L-Aza-OH (CHA) is primarily governed by the lability of the tert-butoxycarbonyl (Boc) protecting group and the reactivity of the azide (B81097) moiety.

pH Stability

The Boc protecting group is known to be stable under neutral and basic conditions, making it compatible with a variety of reaction conditions in multi-step syntheses.[4] However, it is readily cleaved under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA), will lead to the deprotection of the amine.[5]

Thermal Stability

Boc-protected amino acids are generally stable at ambient and refrigerated temperatures.[2] For long-term storage, it is recommended to store the compound at 0-8 °C.[1] The azide group is a high-energy functional group and, while generally stable in this molecular context, appropriate care should be taken to avoid exposure to harsh conditions such as high temperatures or strong reducing agents that are not part of a planned reaction.

Experimental Protocols

The primary application of Boc-L-Aza-OH (CHA) is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction is renowned for its high efficiency, specificity, and biocompatibility.[6]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the bioconjugation of an alkyne-containing molecule with Boc-L-Aza-OH (CHA). Optimization of reagent concentrations and reaction time may be necessary for specific applications.

Materials:

  • Boc-L-Aza-OH (CHA)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Appropriate buffer (e.g., phosphate, HEPES) or solvent system (e.g., DMSO/water, t-BuOH/water)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Boc-L-Aza-OH (CHA) in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule to the desired final concentration in the chosen buffer or solvent system.

    • Add Boc-L-Aza-OH (CHA) to the reaction mixture. A slight excess (e.g., 1.2-2 equivalents) relative to the alkyne may be beneficial.

    • Prepare a premix of CuSO₄ and THPTA. A 1:5 molar ratio of Cu:ligand is often used to protect biomolecules from oxidative damage.[7]

    • Add the CuSO₄/THPTA premix to the reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature.

    • Reaction times can vary from minutes to several hours, depending on the reactivity of the substrates and the catalyst concentration. Reaction progress can be monitored by techniques such as LC-MS or TLC.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be purified using standard techniques such as HPLC, column chromatography, or precipitation to isolate the desired triazole product.

    • If necessary, copper can be removed by treatment with a chelating agent like EDTA.[1]

Visualization of Key Processes

Boc Protection and Deprotection

The Boc group is a cornerstone of modern synthetic chemistry, enabling the protection and subsequent deprotection of amine functionalities.

Boc_Protection_Deprotection Amine R-NH₂ (Amine) ProtectedAmine R-NH-Boc (Boc-Protected Amine) Amine->ProtectedAmine Protection Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->ProtectedAmine DeprotectedAmine R-NH₃⁺ (Deprotected Amine) ProtectedAmine->DeprotectedAmine Deprotection Byproducts CO₂ + Isobutylene ProtectedAmine->Byproducts Acid Strong Acid (e.g., TFA) Acid->DeprotectedAmine

Caption: Workflow of Boc protection and deprotection of an amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The CuAAC reaction is a highly reliable method for forming a stable triazole linkage between an azide and a terminal alkyne.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System BocAzaOH Boc-L-Aza-OH (CHA) (Azide Component) Reaction CuAAC Reaction (Click Chemistry) BocAzaOH->Reaction Alkyne Alkyne-functionalized Molecule Alkyne->Reaction CuSO4 CuSO₄ (Copper(II) Source) CuSO4->Reaction Cu(I) in situ Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuSO4 Reduction Ligand Ligand (e.g., THPTA) (Cu(I) Stabilizer) Ligand->CuSO4 Stabilization Product 1,4-Disubstituted Triazole Product Reaction->Product Covalent Bond Formation

Caption: General workflow for a CuAAC reaction.

Safety and Handling

As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Boc-L-Aza-OH (CHA). Work should be conducted in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[8][9]

Conclusion

Boc-L-Aza-OH (CHA) is a versatile and valuable reagent for researchers engaged in peptide synthesis, bioconjugation, and the development of novel therapeutics. A thorough understanding of its chemical properties and stability is crucial for its successful application. The protocols and information provided in this guide are intended to serve as a foundational resource for the effective utilization of this powerful chemical tool.

References

An In-depth Technical Guide to the Application of Boc-Protected Aza-Amino Acids and Related Compounds in Novel Azapeptide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Boc-protected amino acid derivatives in the synthesis of novel azapeptides and functionally related peptide modifications. It clarifies the role of specific reagents, details experimental protocols, and presents quantitative data to support researchers in the field of peptide-based drug discovery.

Introduction: The Landscape of Azapeptides and Peptide Mimetics

Azapeptides are a class of peptide mimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This modification introduces significant changes to the peptide backbone, including altered conformational preferences and increased resistance to proteolytic degradation, making azapeptides highly valuable candidates for therapeutic development.[1][2] The synthesis of azapeptides typically relies on the incorporation of protected hydrazine (B178648) derivatives as precursors to the aza-amino acid residue.[1]

This guide will first clarify the identity and application of a commercially available reagent, Boc-L-Aza-OH (CHA), which, despite its name, is not a direct precursor for creating the azapeptide backbone. Subsequently, it will delve into the established methods for the synthesis of true azapeptides using Boc-protected aza-amino acid precursors.

Clarification of Boc-L-Aza-OH (CHA): An Azido-Amino Acid for Bioconjugation

Boc-L-Aza-OH (CHA) is the cyclohexylamine (B46788) salt of N-alpha-tert-butyloxycarbonyl-3-azido-L-alanine. The "Aza" in its common name refers to the azido (B1232118) (-N3) functional group, not the substitution of an α-carbon with nitrogen in the amino acid backbone. This compound is a valuable building block for introducing a bioorthogonal handle into a peptide sequence. The azide (B81097) group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate the peptide with other molecules like imaging agents, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG).

Below is a diagram illustrating the structural difference between Boc-L-Aza-OH (CHA) and a true Boc-protected aza-amino acid precursor.

cluster_0 Boc-L-Aza-OH (CHA) Structure cluster_1 True Boc-Aza-Amino Acid Precursor Structure Boc_Aza_OH Boc-NH-CH(CH₂N₃)-COOH · C₆H₁₁NH₂ Boc_Aza_AA Boc-NH-N(R)-COOH Boc_Aza_OH_desc Introduces an azido group for click chemistry. The peptide backbone remains unchanged. Boc_Aza_AA_desc Introduces a nitrogen atom into the peptide backbone. 'R' represents the amino acid side chain.

Figure 1: Structural comparison of Boc-L-Aza-OH (CHA) and a true Boc-aza-amino acid precursor.

Synthesis of Azido-Peptides using Boc-L-Aza-OH (CHA)

The incorporation of Boc-L-Aza-OH (CHA), or more precisely, its free acid form, into a peptide sequence follows standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Incorporation of Boc-L-Dap(N3)-OH in SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an azido-alanine residue using a Boc protection strategy.

  • Resin Preparation: Swell the desired resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM) for 1 hour.

  • First Amino Acid Attachment (if starting a new synthesis): Attach the C-terminal Boc-protected amino acid to the resin according to standard procedures (e.g., cesium salt method for Merrifield resin).

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 5% N,N-diisopropylethylamine (DIPEA) in DCM for 5 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling of Boc-L-Dap(N3)-OH:

    • Dissolve Boc-L-Dap(N3)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole or TFA/TIS/water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following table summarizes typical yields for the coupling of azido-amino acids and the overall synthesis of azido-peptides.

StepParameterTypical ValueReference
Coupling of Boc-L-Dap(N3)-OHCoupling Efficiency>95%[3]
Overall Peptide SynthesisCrude Purity (by HPLC)50-80%[3]
After RP-HPLC PurificationFinal Yield10-30%[3]
Experimental Workflow

The following diagram illustrates the workflow for incorporating an azido-amino acid into a peptide via SPPS.

start Start: Swollen Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (5% DIPEA in DCM) deprotection->neutralization coupling Coupling: Boc-L-Dap(N3)-OH + HBTU/DIPEA neutralization->coupling washing Washing (DMF and DCM) coupling->washing kaiser_test Kaiser Test washing->kaiser_test kaiser_test->coupling Negative (re-couple) elongation Repeat for next AA kaiser_test->elongation Positive cleavage Cleavage from Resin (e.g., HF or TFA cocktail) kaiser_test->cleavage Final AA elongation->deprotection purification RP-HPLC Purification cleavage->purification end Final Azido-Peptide purification->end

Figure 2: Workflow for SPPS incorporation of Boc-L-Dap(N3)-OH.

Synthesis of True Azapeptides using Boc-Protected Hydrazine Precursors

The synthesis of azapeptides involves the incorporation of N'-substituted, N-protected hydrazines, which serve as the aza-amino acid precursors. The Boc group is a commonly used protecting group for the N-terminus in this process.

Experimental Protocol: Solid-Phase Azapeptide Synthesis (Boc Strategy)

This protocol outlines a general method for incorporating a Boc-protected aza-amino acid into a peptide sequence on a solid support.

  • Resin and Peptide Chain Preparation: The peptide chain is assembled on a suitable resin (e.g., MBHA resin) up to the residue preceding the desired aza-amino acid insertion point, using standard Boc-SPPS protocols.

  • Boc Deprotection of the N-terminal Amino Group: Perform Boc deprotection and neutralization as described in section 3.1.

  • Activation and Coupling of the Boc-Aza-Amino Acid Precursor:

    • The Boc-aza-amino acid precursor (a protected N'-substituted hydrazine) must be activated to form a reactive intermediate. This is a critical step and can be achieved using several methods:

      • Phosgene (B1210022) or Triphosgene (B27547): Reaction of the Boc-protected hydrazine with phosgene or a safer alternative like triphosgene generates a highly reactive N-carbonyl chloride intermediate.

      • Submonomer Strategy: This involves the on-resin formation of a semicarbazone, followed by N-alkylation to introduce the desired side chain.[2]

    • The activated aza-amino acid is then coupled to the N-terminal amine of the resin-bound peptide. Reaction times are often longer than for standard amino acid couplings.

  • Coupling of the Subsequent Amino Acid: The N-terminus of the newly incorporated aza-amino acid residue is a semicarbazide, which is less nucleophilic than a standard amine. Therefore, the coupling of the next amino acid requires robust activation conditions (e.g., using HATU or HBTU) and may require longer reaction times or double coupling.

  • Chain Elongation, Cleavage, and Purification: Continue with standard Boc-SPPS cycles for the remainder of the peptide sequence. Final cleavage and purification are performed as described in section 3.1.

Quantitative Data

The synthesis of azapeptides can be more challenging than standard peptide synthesis, which is reflected in the yields.

StepParameterTypical ValueReference
Aza-amino acid couplingCoupling Efficiency70-95%[2][4]
Subsequent amino acid couplingCoupling Efficiency60-90%[2]
Overall Azapeptide SynthesisFinal Yield after Purification5-20%[2][4]
Experimental Workflow

The following diagram illustrates the key steps in the incorporation of a Boc-protected aza-amino acid into a peptide chain.

start Start: Resin-bound peptide with free N-terminus coupling_aza Coupling of activated Boc-Aza-AA to peptide start->coupling_aza activation Activation of Boc-Aza-AA Precursor (e.g., with triphosgene) activation->coupling_aza washing1 Washing coupling_aza->washing1 deprotection Boc Deprotection of Aza-AA residue washing1->deprotection coupling_next_aa Coupling of next Boc-Amino Acid (strong activation needed) deprotection->coupling_next_aa washing2 Washing coupling_next_aa->washing2 continue_synthesis Continue SPPS cycles washing2->continue_synthesis end Azapeptide on resin continue_synthesis->end

Figure 3: Workflow for the incorporation of a Boc-protected aza-amino acid in SPPS.

Application in Drug Discovery: Azapeptides as GPCR Ligands

G-protein coupled receptors (GPCRs) are a major class of drug targets, and many endogenous GPCR ligands are peptides.[5][6] Azapeptide analogues of these endogenous ligands are of great interest in drug discovery due to their potential for improved metabolic stability and altered receptor binding and signaling properties.[5]

GPCR Signaling Pathway

The binding of a ligand (such as an azapeptide) to a GPCR initiates a cascade of intracellular events. A simplified, canonical GPCR signaling pathway is depicted below.

ligand Azapeptide Ligand receptor GPCR ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Cellular Response second_messenger->downstream

Figure 4: Simplified canonical GPCR signaling pathway.

The development of novel azapeptides often involves screening libraries of these compounds against specific GPCRs to identify candidates with desired agonist or antagonist activity. The enhanced stability of azapeptides makes them particularly suitable for in vivo studies and as potential therapeutics.

Conclusion

This technical guide has clarified the distinct roles of Boc-L-Aza-OH (CHA) as an azido-amino acid for bioconjugation and true Boc-protected aza-amino acid precursors for the synthesis of azapeptides. Detailed experimental protocols and workflows for both types of peptide modifications have been provided, along with representative quantitative data. The application of azapeptides as modulators of GPCR signaling highlights their significant potential in modern drug discovery. Researchers and drug development professionals can leverage the information and methodologies presented herein to advance their work in creating novel and effective peptide-based therapeutics.

References

Investigating the Role of Aza-Amino Acids in Peptide Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability, primarily due to rapid degradation by proteases. A key strategy in peptidomimetic design is the substitution of the natural α-carbon of an amino acid with a nitrogen atom, creating an "aza-amino acid." This modification yields an aza-peptide, a class of molecules with profound implications for peptide structure, stability, and function. The replacement of the Cα-C(O) bond with a more rigid urea-like Nα-C(O) structure introduces significant conformational constraints and enhances resistance to enzymatic hydrolysis.[1][2] This guide provides an in-depth overview of the structural and functional consequences of aza-amino acid incorporation, detailed experimental protocols for their synthesis and analysis, and quantitative data to inform rational drug design.

The Structural Impact of Aza-Amino Acid Incorporation

The substitution of a backbone α-carbon with a nitrogen atom fundamentally alters the local geometry and conformational freedom of a peptide chain. This change has significant consequences for the secondary structure and overall topology of the peptide.

Conformational Preferences

Spectroscopic, crystallographic, and computational studies have consistently shown that aza-amino acid residues exhibit a strong propensity to induce turn conformations, particularly β-turns.[1][3] This is attributed to the altered bond angles and the reduced rotational freedom around the Nα-C(O) bond.[1]

  • β-Turn Formation: A single aza-amino acid can stabilize a β-turn structure, which is critical for mimicking the bioactive conformation of many natural peptides involved in receptor binding.[3][4] The introduction of two consecutive aza-amino acids has been shown to promote the formation of highly stable, hydrogen-bonded β-turn structures, even in aqueous media.

  • Helical Structures: In some contexts, particularly with consecutive aza-residues, the introduction of these non-natural amino acids can stabilize helical conformations, mimicking structures like the 3₁₀ helix.

  • β-Sheet Disruption: Conversely, the conformational rigidity imparted by aza-amino acids can be disruptive to β-sheet secondary structures. Studies have shown that substituting a valine with an aza-valine within a β-strand region significantly destabilizes β-hairpin formation.

The specific conformational outcome is highly dependent on the surrounding amino acid sequence and the nature of the aza-amino acid's side chain.[3]

Enhanced Enzymatic Stability

One of the most significant advantages of aza-peptides in drug development is their increased resistance to enzymatic degradation. The aza-peptide bond, which is technically a semicarbazide (B1199961) linkage, is not recognized efficiently by the active sites of many proteases.[2][5] This intrinsic stability leads to a longer biological half-life, a critical parameter for therapeutic efficacy. By strategically replacing amino acids at known protease cleavage sites, the bioavailability of a peptide can be dramatically extended.[6]

Quantitative Data on Aza-Peptide Activity and Stability

The strategic incorporation of aza-amino acids can dramatically alter the biological activity and pharmacokinetic properties of a peptide. The following tables summarize quantitative data from studies on various aza-peptide analogues, demonstrating the impact of these modifications.

Table 1: Stability and Activity of Aza-Analogues of FSSE/P5779

The tetrapeptide FSSE (P5779) is an inhibitor of the HMGB1/MD-2/TLR4 signaling pathway. Aza-scanning reveals that substitutions can significantly enhance stability while retaining or improving inhibitory activity.

Compound NameSequenceHalf-life (t½) in mouse whole blood (min)MD-2 Binding Inhibition IC₅₀ (nM)
FSSE (Parent) Phe-Ser-Ser-Glu2.068.5
azaF¹SSazaE⁴ (51) azaPhe-Ser-Ser-azaGlu> 12090.0
azaF¹SSazaQ⁴ (57) azaPhe-Ser-Ser-azaGln> 12083.0
azaE⁴ analogue (53) Phe-Ser-Ser-azaGlu2.6 ± 0.11> 1000
azaF¹ analogue (55) azaPhe-Ser-Ser-Glu24.4 ± 1.6213
Data sourced from Nature Communications (2022).
Table 2: Receptor Binding Affinity of Aza-GHRP-6 Analogues

Growth Hormone Releasing Peptide-6 (GHRP-6) binds to both the CD36 receptor and the growth hormone secretagogue receptor 1a (GHS-R1a). Aza-substitutions have been used to create analogues with high selectivity for the CD36 receptor, which is a target for anti-angiogenic and anti-atherosclerotic therapies.[1][2][7]

Compound NameSequenceCD36 IC₅₀ (µM)GHS-R1a IC₅₀ (µM)Selectivity for CD36
GHRP-6 (Parent) His-d-Trp-Ala-Trp-d-Phe-Lys-NH₂1.820.0031x
[aza-Phe⁴]-GHRP-6 His-d-Trp-Ala-azaPhe-d-Phe-Lys-NH₂1.34>10>1000-fold
[Ala¹, azaPhe²]-GHRP-6 Ala-aza(d-Phe)-Ala-Trp-d-Phe-Lys-NH₂1.70>10>1000-fold
[azaLeu³]-GHRP-6 His-d-Trp-azaLeu-Trp-d-Phe-Lys-NH₂3.50>10>1000-fold
[azaPro³]-GHRP-6 (71) His-d-Trp-azaPro-Trp-d-Phe-Lys-NH₂9.81No bindingSelective
Data sourced from J Med Chem (2012) and other related studies.[1][2][7]
Table 3: Inhibition of Proteases by Aza-Peptide Analogues

Aza-peptides can be designed as potent inhibitors of various proteases by placing the aza-residue at the P1 position, mimicking the substrate but resisting cleavage.

CompoundTarget EnzymeIC₅₀ (µM)
Cbz-Leu-Leu-azaLeu-CH=CH-COOEtHuman 20S Proteasome (CT-L)3.7 ± 2.6
Cbz-Asp-Glu-Val-azaAsp-COMeCaspase-30.011 ± 0.001
Cbz-Asp-Glu-Val-azaAsp-CHOCaspase-30.0007 ± 0.0001
Aza-Asn Aldehyde Analogue (11)I. ricinus Legumain17.82
Aza-Asn Aldehyde Analogue (11)S. mansoni Legumain22.23
Data sourced from J Med Chem (2018) and Bioorg Med Chem Lett (2017).[8][9]

Experimental Protocols

The synthesis and analysis of aza-peptides require specialized protocols that adapt standard peptide chemistry techniques to accommodate the unique properties of aza-amino acids.

Solid-Phase Synthesis of Aza-Peptides (Submonomer Method)

The submonomer method allows for the versatile construction of aza-peptides on a solid support without the need to pre-synthesize aza-amino acid monomers in solution.[1][10] This protocol outlines a general three-step process for incorporating an aza-residue.[1][7]

Materials:

  • Resin: Rink Amide or Wang resin pre-loaded with the first amino acid.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Pyridine.

  • Reagents for Step 1 (Acylation): Hydrazone (e.g., benzophenone (B1666685) hydrazone), p-nitrophenyl chloroformate, Diisopropylethylamine (DIPEA).

  • Reagents for Step 2 (Alkylation): Alkyl halide (e.g., benzyl (B1604629) bromide for azaPhe), a non-nucleophilic base (e.g., phosphazene base P1-t-Bu).

  • Reagents for Step 3 (Deprotection): Hydroxylamine hydrochloride (NH₂OH·HCl).

  • Standard Fmoc-SPPS reagents: Fmoc-protected amino acids, coupling agents (e.g., DIC/Oxyma), 20% piperidine (B6355638) in DMF.

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS).

Protocol:

  • Resin Preparation:

    • Swell the resin in DMF in a fritted syringe reaction vessel for 30 minutes.

    • Perform standard Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine of the growing peptide chain.

  • Step A: Acylation with Activated Carbazate (B1233558) (Aza-Glycine Incorporation)

    • In a separate flask, prepare the activated carbazate in situ. Mix the desired hydrazone (e.g., benzophenone hydrazone, 3 eq.) and p-nitrophenyl chloroformate (3 eq.) in DCM at 0°C.

    • Add the activated carbazate solution to the resin, followed by DIPEA (5 eq.).

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DCM and DMF. This step results in a resin-bound semicarbazone, equivalent to an aza-glycine residue.

  • Step B: Regioselective Semicarbazone Alkylation (Side Chain Installation)

    • Add the desired alkyl halide (e.g., benzyl bromide for azaPhe, 5-10 eq.) and a suitable base (e.g., P1-t-Bu, 5 eq.) in DMF to the resin.

    • Agitate the reaction for 12-16 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Step C: Chemoselective Semicarbazone Deprotection

    • Prepare a solution of NH₂OH·HCl (10 eq.) in pyridine.

    • Add the solution to the resin and heat at 60°C for 12 hours. This trans-imination reaction removes the protecting group, revealing the semicarbazide N-terminus of the newly formed aza-amino acid residue.[1]

    • Wash the resin thoroughly with DMF and DCM.

  • Peptide Chain Elongation:

    • Continue the peptide synthesis by coupling the next standard Fmoc-amino acid to the N-terminus of the aza-residue using standard SPPS coupling conditions (e.g., Fmoc-AA-OH (5 eq.), DIC (10 eq.), Oxyma (5 eq.) in DMF). Note that this acylation step on the semicarbazide nitrogen can be slower than a standard amide bond formation and may require longer coupling times or microwave assistance.[2]

  • Cleavage and Purification:

    • Once the full peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/H₂O/TIPS) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

Purification by Reverse-Phase HPLC

Equipment:

  • Preparative or semi-preparative HPLC system with a UV detector.

  • Column: C18 wide-pore column (e.g., 10 µm particle size).

  • Solvents:

Protocol:

  • Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of Solvent A, with a small amount of Solvent B or DMSO if necessary to aid solubility.

  • Method Development (Analytical Scale):

    • Inject a small amount of the crude peptide onto an analytical C18 column.

    • Run a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the target peptide.

  • Preparative Run:

    • Equilibrate the preparative C18 column with the starting percentage of Solvent B.

    • Inject the dissolved crude peptide.

    • Run a focused, shallow gradient based on the analytical run (e.g., increase Solvent B by 0.5-1.0% per minute) around the elution point of the target peptide.[9][11]

    • Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified aza-peptide as a white, fluffy powder.

Conformational Analysis by NMR Spectroscopy

2D NMR techniques, particularly NOESY and ROESY, are essential for determining the solution-phase conformation of aza-peptides by measuring through-space proton-proton distances.

Sample Preparation:

  • Dissolve 1-2 mg of the purified, lyophilized aza-peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O or 9:1 H₂O/D₂O for observing amide protons). A concentration of 1-2 mM is a good starting point.

  • Transfer the sample to a high-quality NMR tube.

Data Acquisition:

  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity, concentration, and peak dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify coupled spin systems corresponding to individual amino acid residues.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

    • Acquire a 2D NOESY spectrum to identify protons that are close in space (< 5 Å). This is the primary experiment for obtaining distance restraints.[8]

    • For medium-sized peptides (MW ~700-1500 Da) where the NOE may be close to zero, acquire a ROESY spectrum instead. The ROE is always positive regardless of molecular weight.

    • Use a mixing time appropriate for the molecule's size (e.g., 100-300 ms (B15284909) for peptides).

Data Analysis:

  • Resonance Assignment: Use the TOCSY spectrum to assign protons within each amino acid's spin system. Use the NOESY/ROESY spectrum to make sequential assignments (dαN(i, i+1), dNN(i, i+1)) by identifying cross-peaks between adjacent residues.

  • Structural Restraints: Identify key NOE cross-peaks that are indicative of specific secondary structures. For example, a strong dNN(i, i+1) NOE is characteristic of a turn or helical conformation.

  • Structure Calculation: Use the assigned NOE cross-peaks as distance restraints in molecular dynamics and structure calculation software (e.g., CYANA, CNS) to generate an ensemble of 3D structures consistent with the NMR data.[12]

Structure Determination by X-ray Crystallography

X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state, offering valuable validation for conformational preferences observed in solution.

Protocol Overview:

  • Crystallization Screening:

    • Prepare a highly concentrated solution (e.g., 10-20 mg/mL) of the purified aza-peptide.

    • Use commercial screening kits (e.g., Hampton Research, Qiagen) to screen a wide range of crystallization conditions (precipitants, buffers, salts, pH) via sitting-drop or hanging-drop vapor diffusion.

  • Crystal Optimization: Once initial hits (small crystals) are identified, optimize the conditions (e.g., vary precipitant concentration, pH) to grow larger, single crystals suitable for diffraction.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest a single crystal from the drop using a small loop.

    • Briefly soak the crystal in a cryo-protectant solution (often the mother liquor supplemented with glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice crystal formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection:

    • Mount the frozen crystal on a goniometer at a synchrotron X-ray source.

    • Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.[13][14]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell parameters and reflection intensities.

    • Solve the phase problem using methods like molecular replacement (if a homologous structure exists) or experimental phasing.

    • Build an atomic model of the aza-peptide into the resulting electron density map.

    • Refine the model against the diffraction data to improve its fit and geometry, resulting in the final crystal structure.[13]

Visualizing Aza-Peptide Workflows and Pathways

Graphviz diagrams are used to illustrate key logical and experimental flows in aza-peptide research and development.

Aza-Peptide Drug Discovery Workflow

The development of aza-peptide therapeutics follows a structured workflow from initial design to preclinical evaluation.

G cluster_0 Discovery & Synthesis cluster_1 Screening & Analysis cluster_2 Lead Optimization start Identify Parent Peptide (Target & Activity) design Design Aza-Scan Library (Target Protease Sites) start->design synthesis Solid-Phase Synthesis (e.g., Submonomer Method) design->synthesis purify HPLC Purification & Characterization (MS) synthesis->purify stability In Vitro Stability Assay (e.g., Plasma, Blood) purify->stability binding Receptor Binding Assay (Determine IC50 / Kd) purify->binding structure Conformational Analysis (NMR, CD, X-ray) purify->structure sar Analyze SAR (Structure-Activity Relationship) stability->sar activity Functional / Cell-Based Assay binding->activity activity->sar structure->sar optimize Iterative Redesign & Synthesis sar->optimize lead Select Lead Candidate(s) sar->lead optimize->synthesis preclinical In Vivo / Preclinical Studies lead->preclinical

Caption: A typical workflow for the discovery and development of aza-peptide therapeutics.

HMGB1/MD-2/TLR4 Signaling Pathway and Inhibition

Aza-peptides have been developed to inhibit the pro-inflammatory signaling cascade initiated by the damage-associated molecular pattern (DAMP) molecule HMGB1. Disulfide HMGB1 binds to the co-receptor MD-2, which then forms a complex with Toll-like receptor 4 (TLR4), triggering downstream signaling.[10][15]

G cluster_0 Extracellular Space cluster_1 Intracellular Signaling HMGB1 Disulfide HMGB1 (DAMP) MD2 MD-2 HMGB1->MD2 Binds TLR4 TLR4 MD2->TLR4 Complex Formation MyD88 MyD88 TLR4->MyD88 Recruits Adaptor AzaFSSE Aza-Peptide Inhibitor (e.g., azaF¹SSazaE⁴) AzaFSSE->MD2 Antagonizes NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Release (e.g., TNF-α) NFkB->Cytokines

Caption: Inhibition of the HMGB1-mediated TLR4 signaling pathway by an aza-peptide antagonist.

General Workflow for Aza-Residue Incorporation via SPPS

This diagram illustrates the core cycle of incorporating a single aza-amino acid into a growing peptide chain on a solid support.

G Resin Resin-Bound Peptide (N-terminal amine) Step1 Step 1: Acylation (Incorporate Aza-Gly) Resin->Step1 Step2 Step 2: Alkylation (Install Side Chain) Step1->Step2 Step3 Step 3: Deprotection (Reveal Semiacarbazide) Step2->Step3 Step4 Step 4: Couple Next AA (Chain Elongation) Step3->Step4 Final Aza-Residue Incorporated Peptide Step4->Final

Caption: The submonomer cycle for incorporating an aza-amino acid during Solid-Phase Peptide Synthesis.

Conclusion

Aza-amino acids are a powerful tool in peptidomimetic chemistry, offering a reliable strategy to overcome the inherent instability of natural peptides. By inducing specific secondary structures and providing robust resistance to proteolysis, aza-peptides can exhibit enhanced biological activity, selectivity, and bioavailability. The development of more efficient and automatable synthetic methods continues to lower the barrier to entry for their creation and screening. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the foundational knowledge required to harness the potential of aza-peptides in the design of next-generation therapeutics.

References

An In-depth Technical Guide on the Reactivity and Selectivity of the Azide Group in Boc-L-Azido-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical behavior of bioorthogonal functional groups is paramount. This guide provides a comprehensive overview of the reactivity and selectivity of the azide (B81097) moiety in Boc-L-azido-amino acids, such as Boc-L-azidoalanine and Boc-L-azidohomoalanine (AHA). These compounds are crucial building blocks in peptide synthesis, bioconjugation, and the development of novel therapeutics.[1][2] The cyclohexylammonium (CHA) salt form of these acids is often used to improve their handling and stability.

The azide functional group is a cornerstone of bioorthogonal chemistry due to its small size, stability in biological systems, and specific reactivity.[3] Its primary reactions are characterized by high yields and chemoselectivity, allowing for the precise modification of biomolecules in complex environments.[4][5] This guide will delve into the three principal reactions of the azide group: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Reactivity of the Azide Group

The azide group (–N₃) is a versatile functional group in organic synthesis.[6] Generally, the terminal nitrogen atom is mildly nucleophilic, while the internal nitrogen can be electrophilic.[6][7] This dual nature allows for a range of selective reactions. In the context of Boc-L-azido-amino acids, the azide group is remarkably stable towards many reagents and conditions used in peptide synthesis, making it an excellent bioorthogonal handle.[1]

The primary reactions exploited for bioconjugation are:

  • Staudinger Ligation: The reaction of an azide with a phosphine (B1218219) to form an amide bond. This reaction is highly chemoselective and proceeds under mild, aqueous conditions.[8][9]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient 'click' reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable 1,2,3-triazole linkage.[10][11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A catalyst-free variant of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne (B158145) to achieve rapid ligation at physiological conditions.[12][13]

The choice of reaction often depends on the specific application, considering factors like the presence of a copper catalyst, reaction kinetics, and potential steric hindrance.[5]

Quantitative Data on Azide Group Reactivity

The kinetics of these bioorthogonal reactions are a critical factor in their application. The following tables summarize key quantitative data for the Staudinger Ligation, CuAAC, and SPAAC.

Table 1: Reaction Kinetics of Staudinger Ligation

Phosphine ReagentAzide SubstrateSecond-Order Rate Constant (k, M⁻¹s⁻¹)Solvent SystemReference
(Diphenylphosphino)methanethiolAzido-glycyl peptide7.7 x 10⁻³THF/Water[1][14]
TriarylphosphineAzidohomoalanine in protein~0.001Aqueous Buffer[5]

Table 2: Reaction Kinetics of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne SubstrateAzide SubstrateSecond-Order Rate Constant (k, M⁻¹s⁻¹)Catalyst/LigandReference
PhenylacetyleneBenzyl (B1604629) azide>1 (estimated)Cu(I)[15]
Propargyl-modified biomoleculeAzido-modified biomolecule1-100Cu(I)/THPTA or TBTA[5]

Note: The rate of CuAAC is highly dependent on the ligand used to stabilize the copper(I) catalyst.

Table 3: Reaction Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Cyclooctyne ReagentAzide SubstrateSecond-Order Rate Constant (k, M⁻¹s⁻¹)Solvent SystemReference
BCNBenzyl azide0.045CD₃CN[16]
DIBACBenzyl azide0.311CD₃CN[16]
DBCOBenzyl azide0.1 - 1.0Various[5]
BCNFluoroalkyl azide~0.1THF/Water (9:1)[13]
DIBACAlkyl azide~0.05THF/Water (9:1)[13]
[9+1]CPPBenzyl azide2.2 x 10⁻³Deuterated DMSO[17]
m[9+1]CPPBenzyl azide9.6 x 10⁻³Deuterated DMSO[17]

Experimental Protocols

Detailed methodologies for key experiments involving Boc-L-azido-amino acids are provided below.

Protocol 1: Synthesis of L-Azidohomoalanine (AHA) from N-Boc-L-aspartic acid β-benzyl ester

This protocol describes a scalable synthesis of L-azidohomoalanine.[18][19]

  • Reduction: To a solution of N-Boc-O-Bn-L-aspartic acid in dry THF at -10°C under a nitrogen atmosphere, add N-methylmorpholine followed by isobutyl chloroformate. After stirring for 10 minutes, filter the resulting precipitate and add the filtrate to a solution of sodium borohydride (B1222165) in water at 0°C. Stir for 1 hour.

  • Mesylation: To the resulting alcohol in THF at 0°C, add triethylamine (B128534) followed by methanesulfonyl chloride. Stir for 2 hours.

  • Azide Substitution: Add sodium azide to the mesylated intermediate in DMF and heat at 60°C for 12 hours.

  • Deprotection: The Boc and benzyl protecting groups can be removed sequentially using lithium hydroxide (B78521) followed by hydrochloric acid, or in a single step with boron tribromide.

  • Purification: The final L-azidohomoalanine hydrochloride can be purified by crystallization or ion-exchange chromatography.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol is adapted for the bioconjugation of a protein containing an azide group.[6][20][21]

  • Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄ in water.

    • Prepare a 200 mM solution of THPTA ligand in water.

    • Prepare a 100 mM solution of sodium ascorbate (B8700270) in water (freshly made).

    • Prepare a 10 mM stock solution of the alkyne-modified probe in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM.

    • Add the alkyne-probe to a final concentration of 100-500 µM (10-20 fold molar excess).

  • Catalyst Preparation:

    • In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for 2-3 minutes.

  • Reaction Initiation:

    • Add the CuSO₄/THPTA complex to the protein solution to a final concentration of 0.5-1 mM.

    • Add the sodium ascorbate solution to a final concentration of 2-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove unreacted reagents by size-exclusion chromatography or dialysis.

Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol describes the labeling of cell-surface proteins incorporating an azido-amino acid.[22][23]

  • Cell Culture and ncAA Incorporation:

    • Culture mammalian cells in a methionine-free medium supplemented with L-azidohomoalanine (AHA) for 12-24 hours to allow for incorporation into newly synthesized proteins.

  • Labeling Reaction:

    • Wash the cells with PBS to remove unincorporated AHA.

    • Add a solution of a cyclooctyne-functionalized dye (e.g., DBCO-fluorophore) in a serum-free medium to the cells at a final concentration of 10-100 µM.

  • Incubation:

    • Incubate the cells for 30-120 minutes at 37°C.

  • Washing and Analysis:

    • Wash the cells with PBS to remove the unreacted dye.

    • The labeled cells can then be analyzed by fluorescence microscopy or flow cytometry.

Protocol 4: Traceless Staudinger Ligation for Peptide Synthesis

This protocol outlines the coupling of a peptide with a C-terminal phosphinothioester to a peptide with an N-terminal azide.[24][25][26]

  • Reagent Preparation:

    • Synthesize the peptide fragments using standard solid-phase peptide synthesis. One peptide should have a C-terminal phosphinothioester, and the other an N-terminal α-azido acid.

  • Ligation Reaction:

    • Dissolve the two peptide fragments in a 1:1 mixture of THF and water.

    • The reaction is typically carried out at room temperature for 12-24 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by HPLC.

    • Upon completion, purify the ligated peptide by reverse-phase HPLC.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the application of azido-amino acids.

Staudinger_Ligation_Workflow cluster_synthesis Peptide Fragment Synthesis cluster_ligation Staudinger Ligation cluster_analysis Analysis and Purification Peptide1 Peptide 1 Synthesis (C-terminal Phosphinothioester) Reaction Combine Fragments in THF/Water Peptide1->Reaction Peptide2 Peptide 2 Synthesis (N-terminal Azide) Peptide2->Reaction Incubation Incubate at RT (12-24h) Reaction->Incubation HPLC_Monitor Monitor by HPLC Incubation->HPLC_Monitor Purification Purify by RP-HPLC HPLC_Monitor->Purification Final_Product Ligated Peptide Purification->Final_Product

Caption: Workflow for peptide synthesis via Traceless Staudinger Ligation.

Bioorthogonal_Reaction_Selectivity cluster_reactions Bioorthogonal Reactions cluster_partners Reaction Partners cluster_products Products Azide Azide Group (on Boc-L-Aza-OH) Staudinger Staudinger Ligation Azide->Staudinger CuAAC CuAAC Azide->CuAAC SPAAC SPAAC Azide->SPAAC Amide Amide Bond Staudinger->Amide No Catalyst Triazole1 1,4-Triazole CuAAC->Triazole1 Catalyst Triazole2 Triazole SPAAC->Triazole2 No Catalyst Phosphine Phosphine Phosphine->Staudinger Alkyne Terminal Alkyne Alkyne->CuAAC Strained_Alkyne Strained Alkyne Strained_Alkyne->SPAAC Catalyst Cu(I) Catalyst Catalyst->CuAAC

Caption: Selectivity of azide group reactions with different partners.

Protein_Labeling_Pathway cluster_cellular Cellular Process cluster_labeling Bioorthogonal Labeling (SPAAC) cluster_detection Detection and Analysis AHA_Uptake AHA Uptake by Cell Protein_Synth Protein Synthesis (Ribosome) AHA_Uptake->Protein_Synth Methionine analog Azide_Protein Protein with Azide Handle Protein_Synth->Azide_Protein Click_Reaction SPAAC Reaction Azide_Protein->Click_Reaction Probe_Add Add DBCO-Fluorophore Probe_Add->Click_Reaction Labeled_Protein Fluorescently Labeled Protein Click_Reaction->Labeled_Protein Imaging Fluorescence Imaging Labeled_Protein->Imaging Analysis Downstream Analysis (e.g., Proteomics) Labeled_Protein->Analysis

References

In-Depth Technical Guide to Boc-L-Aza-OH Cyclohexylamine Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclohexylamine (B46788) (CHA) salt form of Boc-L-Aza-OH, a critical reagent in modern bioconjugation and drug development. The document details its chemical properties, synthesis, and applications, with a focus on its role in click chemistry for the generation of advanced therapeutics such as antibody-drug conjugates (ADCs).

Core Properties of Boc-L-Aza-OH CHA Salt

Boc-L-Aza-OH, in its cyclohexylamine salt form, is a stable, easy-to-handle precursor for the introduction of an azide-functionalized aza-amino acid residue into peptides and other molecules. The Boc (tert-butyloxycarbonyl) group provides acid-labile protection of the amine, while the cyclohexylamine salt form often improves the compound's crystallinity and handling properties compared to the free acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for Boc-L-Aza-OH CHA salt.

PropertyValueSource/Notes
Molecular Formula C₁₄H₂₇N₅O₄Calculated
Molecular Weight 329.40 g/mol Calculated
CAS Number 2098496-88-7MedChemExpress, TargetMol
Appearance White to off-white solidTypical for similar CHA salts of amino acids
Typical Purity ≥98%Based on data for similar commercial products
Solubility Soluble in DMSO and DMFGeneral solubility for protected amino acids
Storage Conditions Store at -20°C for long-termRecommended for azido-containing compounds

Synthesis and Salt Formation: Experimental Protocols

The synthesis of Boc-L-Aza-OH and its subsequent conversion to the CHA salt involves a multi-step process. Below are representative experimental protocols.

Synthesis of Boc-L-Aza-OH

The synthesis of aza-amino acids can be achieved through various routes. A common approach involves the use of a protected hydrazine (B178648) precursor.

Protocol: Synthesis of Boc-L-Aza-OH via N-Boc-hydrazine

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-hydrazine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Acylation: Cool the solution to 0°C in an ice bath. Add a solution of an appropriate acylating agent, such as a chloroformate or an activated ester (e.g., 2-(tert-butoxycarbonyl)-2-methylpropanoic acid N-hydroxysuccinimide ester), dropwise to the hydrazine solution with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude Boc-L-Aza-OH.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain pure Boc-L-Aza-OH.

Formation of the Cyclohexylamine (CHA) Salt

The CHA salt is often prepared to improve the handling and stability of the final product.

Protocol: Formation of Boc-L-Aza-OH CHA Salt

  • Dissolution: Dissolve the purified Boc-L-Aza-OH (1 equivalent) in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Addition of Cyclohexylamine: To the stirred solution, add cyclohexylamine (1 equivalent) dropwise at room temperature.

  • Precipitation: The CHA salt will typically precipitate out of the solution as a white solid. If precipitation is slow, the solution can be cooled to 0-4°C to facilitate crystallization.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of the cold solvent used for precipitation to remove any unreacted starting materials. Dry the solid under vacuum to a constant weight to yield the final Boc-L-Aza-OH CHA salt.

Application in Click Chemistry

Boc-L-Aza-OH CHA salt is a valuable reagent for "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and specific.[1] The azide (B81097) moiety of Boc-L-Aza-OH can participate in two primary types of click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction for forming a stable triazole linkage between an azide and a terminal alkyne.

Experimental Protocol: CuAAC using Boc-L-Aza-OH CHA Salt

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer).

    • Prepare a stock solution of Boc-L-Aza-OH CHA salt in the same solvent.

    • Prepare a stock solution of a copper(II) sulfate (CuSO₄).

    • Prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270).

    • Prepare a stock solution of a copper-chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), to stabilize the Cu(I) catalyst and protect biomolecules.

  • Reaction Mixture: In a microcentrifuge tube, combine the alkyne-containing molecule, Boc-L-Aza-OH CHA salt (typically in a slight molar excess), the copper ligand, and the copper(II) sulfate solution.

  • Initiation: Add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Purify the resulting triazole-linked product using an appropriate method, such as size-exclusion chromatography, reversed-phase HPLC, or affinity chromatography, depending on the nature of the product.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with azides.[1]

Experimental Protocol: SPAAC using Boc-L-Aza-OH CHA Salt

  • Reagent Preparation:

    • Prepare a stock solution of the strained alkyne-containing molecule (e.g., a DBCO-functionalized protein) in a biocompatible buffer.

    • Prepare a stock solution of Boc-L-Aza-OH CHA salt in a compatible solvent (e.g., DMSO).

  • Reaction Mixture: Combine the strained alkyne-containing molecule and a molar excess of the Boc-L-Aza-OH CHA salt solution.

  • Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne and the concentrations of the reactants.

  • Purification: Purify the product using a suitable chromatographic method to remove the unreacted Boc-L-Aza-OH CHA salt.

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and the application of Boc-L-Aza-OH CHA salt.

Synthesis_Workflow cluster_synthesis Synthesis of Boc-L-Aza-OH cluster_salt_formation CHA Salt Formation N-Boc-hydrazine N-Boc-hydrazine Reaction Reaction N-Boc-hydrazine->Reaction Acylating_Agent Acylating_Agent Acylating_Agent->Reaction Crude_Product Crude_Product Reaction->Crude_Product Work-up Pure_Boc_L_Aza_OH Pure_Boc_L_Aza_OH Crude_Product->Pure_Boc_L_Aza_OH Purification Salt_Formation Salt_Formation Pure_Boc_L_Aza_OH->Salt_Formation Cyclohexylamine Cyclohexylamine Cyclohexylamine->Salt_Formation Boc_L_Aza_OH_CHA_Salt Boc_L_Aza_OH_CHA_Salt Salt_Formation->Boc_L_Aza_OH_CHA_Salt Precipitation

Caption: Workflow for the synthesis and CHA salt formation of Boc-L-Aza-OH.

Click_Chemistry_Applications cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Boc_L_Aza_OH_CHA Boc-L-Aza-OH CHA Salt CuAAC_Reaction Cu(I) Catalyst (CuSO4 + NaAsc) Boc_L_Aza_OH_CHA->CuAAC_Reaction SPAAC_Reaction Copper-Free Boc_L_Aza_OH_CHA->SPAAC_Reaction Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->CuAAC_Reaction Triazole_Linkage Triazole_Linkage CuAAC_Reaction->Triazole_Linkage Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->SPAAC_Reaction Triazole_Linkage_SPAAC Triazole Linkage SPAAC_Reaction->Triazole_Linkage_SPAAC

Caption: Applications of Boc-L-Aza-OH CHA salt in click chemistry reactions.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (linked via click chemistry) Tumor_Antigen Tumor-Specific Antigen ADC->Tumor_Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Cytotoxic Payload Release Lysosome->Payload_Release Linker Cleavage Cellular_Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Cellular_Target Action Apoptosis Apoptosis (Cell Death) Cellular_Target->Apoptosis

Caption: Generalized signaling pathway for an antibody-drug conjugate (ADC).

References

The Strategic Incorporation of Boc-L-Aza-Amino Acids in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Azapeptides as Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, peptidomimetics represent a cornerstone in the development of novel therapeutics that combine the high potency and selectivity of natural peptides with improved pharmacokinetic profiles. Among these, azapeptides—in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom—have emerged as a particularly valuable class of compounds. This substitution introduces significant conformational constraints, often inducing β-turn structures, which can enhance binding affinity to biological targets.[1][2] Furthermore, the resulting semicarbazide (B1199961) linkage is resistant to enzymatic degradation, a critical advantage for overcoming the inherent instability of natural peptides.[3]

The synthesis of these sophisticated molecules is greatly facilitated by the use of N-terminally protected aza-amino acid building blocks, with the tert-butyloxycarbonyl (Boc) group being a widely employed protecting group in solid-phase peptide synthesis (SPPS). Boc-L-aza-amino acids, generically represented as Boc-L-Aza-OH (where the side chain can vary), serve as versatile precursors for the construction of a diverse array of bioactive azapeptides. This technical guide provides an in-depth overview of the applications of Boc-L-Aza-OH in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Applications in Medicinal Chemistry

The unique structural and chemical properties of azapeptides have led to their successful application in several therapeutic areas, most notably as enzyme inhibitors and receptor ligands.

Azapeptides as Enzyme Inhibitors

Azapeptides have been extensively explored as inhibitors of various classes of proteases, where the aza-amino acid residue can act as a transition-state mimic or introduce conformational rigidity that enhances binding to the active site.

  • Cysteine Protease Inhibitors: Azapeptides have shown significant promise as inhibitors of cysteine proteases, a class of enzymes implicated in numerous diseases, including cancer and parasitic infections.[4]

    • Caspase Inhibitors: Caspases are key mediators of apoptosis (programmed cell death), and their dysregulation is a hallmark of many diseases. Azapeptide-based inhibitors, particularly those incorporating an aza-Aspartic acid (Aza-Asp) residue, have been developed as potent and selective caspase inhibitors. Aza-peptide Michael acceptors and epoxides are two classes of such inhibitors that have demonstrated high efficacy.[5][6] For instance, the aza-peptide Michael acceptor Cbz-Asp-Glu-Val-AAsp-trans-CH=CH-CON(CH₂-1-Naphth)₂ is a highly potent inhibitor of caspase-3.[5]

    • Legumain Inhibitors: Legumain, or asparaginyl endopeptidase (AEP), is another cysteine protease that is overexpressed in several cancers and is involved in tumor progression and inflammation.[7][8] Aza-Asn derivatives have been successfully developed to inhibit legumain activity.[9]

  • HIV Protease Inhibitors: A notable success story in the clinical application of azapeptides is Atazanavir, an FDA-approved antiretroviral drug for the treatment of HIV-1 infection.[10] Atazanavir is an azapeptide protease inhibitor that selectively targets the viral protease, preventing the cleavage of viral polyproteins and thus inhibiting the formation of mature, infectious virions.[11][12][13]

Table 1: Quantitative Data for Azapeptide Enzyme Inhibitors

Azapeptide Inhibitor Class/CompoundTarget EnzymeInhibition MetricValueReference
Aza-peptide Michael acceptor (18t)Caspase-3k₂ (M⁻¹s⁻¹)5,620,000[5]
Aza-peptide EpoxidesCaspases-1, -3, -6, -8k₂ (M⁻¹s⁻¹)up to 1,910,000[6]
AtazanavirHIV-1 ProteaseKᵢ (nmol/L)66[14]
AtazanavirHIV-1 ReplicationEC₅₀ (nmol/L)2.6 - 5.3[14]
Azapeptides as Receptor Ligands

The conformationally constrained nature of azapeptides makes them excellent candidates for mimicking the bioactive conformations of peptide hormones and other receptor ligands, often leading to enhanced affinity and selectivity.

  • CD36 Receptor Ligands: The cluster of differentiation 36 (CD36) is a scavenger receptor involved in various physiological and pathological processes, including inflammation, angiogenesis, and atherosclerosis.[15] Azapeptide analogues of Growth Hormone Releasing Peptide-6 (GHRP-6) have been developed as selective modulators of CD36.[16] These azapeptides have been shown to retain micromolar binding affinity for CD36 while significantly losing affinity for the GHS-R1a receptor, demonstrating improved selectivity.[15][17] For example, the azapeptide analogue [aza-F⁴]GHRP-6 exhibited a slightly higher CD36 binding affinity (EC₅₀ = 1.34 µM) compared to the parent peptide.[18] These selective CD36 ligands have shown potential in curbing macrophage-driven inflammation.[15]

  • LHRH Agonists: Goserelin (Zoladex) is a commercially successful azapeptide drug that functions as a luteinizing hormone-releasing hormone (LHRH) agonist.[2][10] It is a synthetic analogue of GnRH and is used in the treatment of hormone-sensitive cancers like prostate and breast cancer.[19][20] Continuous administration of Goserelin leads to the downregulation of LHRH receptors in the pituitary gland, resulting in a significant reduction of testosterone (B1683101) and estrogen production.[19][21]

Table 2: Quantitative Data for Azapeptide Receptor Ligands

Azapeptide LigandTarget ReceptorBinding Affinity (EC₅₀)Reference
GHRP-6 (parent peptide)CD361.82 µM[22]
[aza-Tyr²]GHRP-6CD361.80 µM[22]
[aza-Leu³]GHRP-6CD362.89 µM[22]
[aza-Phe⁴]GHRP-6CD361.34 µM[18][22]
[aza-Tyr⁴]GHRP-6CD362.80 µM[22]

Experimental Protocols: Synthesis of Azapeptides using Boc-L-Aza-OH

The synthesis of azapeptides is most commonly achieved via solid-phase peptide synthesis (SPPS) using either Boc or Fmoc protection strategies. The following protocols outline the key steps for the incorporation of a Boc-L-Aza-amino acid into a peptide chain using Boc-SPPS.

General Boc-SPPS Workflow

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) method is a classical approach to SPPS.[23] A typical cycle involves the removal of the temporary Nα-Boc protecting group with an acid, followed by neutralization of the resulting ammonium (B1175870) salt, and subsequent coupling of the next Boc-protected amino acid.[2]

Boc_SPPS_Workflow

Caption: General workflow for a Boc-SPPS cycle.

Protocol 1: Standard Neutralization for Boc-SPPS

This protocol involves a discrete neutralization step after Boc deprotection.[2][24]

  • Resin Swelling: Swell the peptide-resin (e.g., Merrifield or MBHA resin) in dichloromethane (B109758) (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin (approximately 10 mL per gram of resin).[24]

    • Agitate the resin for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.[24]

    • Wash the resin thoroughly with DCM (3-5 times) and then with isopropanol (B130326) (IPA) (2 times).[24]

  • Neutralization:

    • Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the peptide-resin.[2]

    • Agitate for 2 minutes and drain. Repeat this step once more.[2]

    • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

  • Coupling of Boc-L-Aza-Amino Acid:

    • Activation: In a separate vessel, dissolve the Boc-L-Aza-OH (3-4 equivalents) and a coupling agent such as HBTU (3-4 equivalents) in a minimal amount of N,N-dimethylformamide (DMF). Add DIEA (6-8 equivalents) to activate the amino acid derivative.

    • Coupling: Add the activated Boc-L-Aza-OH solution to the neutralized peptide-resin. Agitate the reaction mixture for 1-2 hours. The progress of the coupling can be monitored using a Kaiser test.

  • Washing: After coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: In Situ Neutralization for Boc-SPPS

This more efficient protocol combines the neutralization and coupling steps, which can be particularly advantageous for difficult sequences.[25][26]

  • Resin Swelling and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • In Situ Neutralization and Coupling:

    • Pre-activation: In a separate vessel, dissolve the Boc-L-Aza-OH (e.g., 4 equivalents) and an activating agent like HBTU or HATU (e.g., 4 equivalents) in DMF.[2][26]

    • Combined Reaction: Add the pre-activated amino acid solution directly to the resin-bound peptide trifluoroacetate (B77799) salt. Immediately add DIEA to the reaction vessel (sufficient to neutralize both the peptide TFA salt and the salts generated during activation).[2]

    • Agitate the reaction mixture for the duration of the coupling (typically 10-60 minutes). Neutralization and coupling occur simultaneously.[25]

  • Washing: Upon completion, drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the biological pathways targeted by azapeptides derived from Boc-L-Aza-OH.

CD36 Signaling in Macrophage Inflammation

Azapeptide analogues of GHRP-6 can modulate the CD36 receptor, which plays a role in macrophage-driven inflammation, particularly in the context of atherosclerosis. Oxidized LDL (oxLDL) binding to CD36 triggers a signaling cascade that leads to mitochondrial dysfunction and the production of inflammatory cytokines.[1][4][10]

CD36_Signaling

Caspase-3 Mediated Apoptosis

Caspase3_Apoptosis

Caption: Caspase-3 activation pathways in apoptosis.

Mechanism of Action of Goserelin (LHRH Agonist)

Goserelin_MoA

Caption: Mechanism of action of Goserelin.

Conclusion

Boc-L-aza-amino acids are indispensable tools in modern medicinal chemistry, enabling the synthesis of azapeptides with enhanced stability and tailored biological activities. Their successful application as enzyme inhibitors and receptor ligands, exemplified by clinically approved drugs like Atazanavir and Goserelin, underscores their therapeutic potential. The synthetic protocols and pathway insights provided in this guide are intended to facilitate further research and development in this promising area of drug discovery. The continued exploration of azapeptide chemical space, driven by versatile building blocks like Boc-L-Aza-OH, holds the key to unlocking new therapeutic modalities for a wide range of diseases.

References

A Technical Guide to the Application of Boc-L-Aza-OH (CHA) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Aza-OH, a non-natural amino acid derivative, is emerging as a valuable tool in the field of bioconjugation. Its key feature is the presence of an azide (B81097) moiety, which serves as a chemical handle for highly specific and efficient covalent modification of biomolecules. This guide provides a comprehensive overview of the preliminary studies and methodologies for utilizing Boc-L-Aza-OH in bioconjugation, primarily through "click chemistry" reactions.

The azide group is largely inert in biological systems, making it an ideal bioorthogonal functional group. It can be selectively reacted with an alkyne-functionalized molecule through either a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are characterized by high yields, stereospecificity, and compatibility with a wide range of functional groups and aqueous environments, making them exceptionally suitable for modifying sensitive biomolecules like peptides, proteins, and nucleic acids.

This document outlines the quantitative data available for similar azido (B1232118) amino acids, detailed experimental protocols for performing these bioconjugation reactions, and visual workflows to guide the experimental setup.

Core Concepts: Click Chemistry in Bioconjugation

The primary application of Boc-L-Aza-OH in bioconjugation is through azide-alkyne cycloaddition reactions, which form a stable triazole linkage.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and versatile reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne.[1][] It is known for its rapid reaction rates and high, often quantitative, yields.[1] However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts readily with an azide.[1] The release of ring strain is the driving force for this reaction, making it a truly bioorthogonal method suitable for live-cell and in vivo labeling.[3]

The choice between CuAAC and SPAAC depends on the specific application, with CuAAC often favored for in vitro conjugations where speed and yield are paramount, while SPAAC is the preferred method for applications in biological systems where toxicity is a concern.

Quantitative Data

Table 1: SPAAC Second-Order Rate Constants for Azido Amino Acids with Cyclooctynes

Azido Amino AcidCyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Buffer ConditionsTemperature (°C)
3-azido-L-alaninesulfo-DBCO-amine0.55 - 1.22HEPES (pH 7)25 / 37
3-azido-L-alaninesulfo-DBCO-amine0.32 - 0.85PBS (pH 7)25 / 37
Novel azidoamino acid¹DBCO-PEG0.34HBS (pH 7.4)25
Novel azidoamino acid¹BCN0.28Methanol25

¹Data for a novel hydrophilic, positively charged azidoamino acid designed to improve peptide solubility.[4] Data compiled from studies on 3-azido-L-alanine and a novel azidoamino acid.[4][5][6]

Table 2: CuAAC Reaction Yields for Azide-Modified Peptides

Reaction SystemCopper Source / LigandSolventTemperature (°C)TimeYield
Azide-modified peptide + Alkyne-peptide coreCopper wireDMF505 hours>95% (100% conversion)
Azide-modified peptide + Alkyne-peptide coreCuSO₄ / NaAscNot specifiedRoom TempNot specified>95%
α-azido acid + alkyne-derivatized α-amino acidCuSO₄ / TBTA / NaAscNot specifiedRoom Temp18 hours78% (overall)
Azide-modified peptide + Alkyne-derivatized sugarsCuSO₄ / NaAscAcetate buffer (pH 5.0)Room TempNot specified>98%

Data compiled from various studies on peptide conjugation using CuAAC.[7]

Experimental Protocols

The following protocols are generalized for the bioconjugation of a peptide containing an azido amino acid, such as one incorporating Boc-L-Aza-OH (after deprotection of the Boc group and incorporation into a peptide sequence).

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for the labeling of a peptide containing an azide functionality with an alkyne-modified molecule (e.g., a fluorescent dye).

Materials:

  • Azide-containing peptide (1 mM stock in water or buffer)

  • Alkyne-probe (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)

  • Sodium ascorbate (B8700270) (1 M stock in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand (100 mM stock in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • In a microcentrifuge tube, combine the following in order:

    • Azide-containing peptide to a final concentration of 100 µM.

    • Alkyne-probe to a final concentration of 200-500 µM (2-5 fold excess).

    • PBS buffer to bring the volume to near the final reaction volume.

  • Prepare the catalyst premix. In a separate tube, mix:

    • Copper(II) sulfate to a final reaction concentration of 1 mM.

    • THPTA ligand to a final reaction concentration of 5 mM.

  • Add the catalyst premix to the peptide/alkyne mixture.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.

  • Mix the reaction gently and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Once the reaction is complete, the conjugated peptide can be purified from excess reagents and catalyst.

Purification:

  • For purification, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method.[8]

  • Column: C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes) is typically effective for separating the more hydrophobic conjugated peptide from the unreacted peptide and other reagents.[9]

  • Fractions containing the purified product are collected, analyzed by mass spectrometry, and can be lyophilized.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for applications where copper might be detrimental, including in vitro studies with sensitive proteins or preparations for cell-based assays.

Materials:

  • Azide-containing peptide (1 mM stock in water or buffer)

  • Cyclooctyne-probe (e.g., DBCO-dye, 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4 or HEPES buffer

  • Deionized water

Procedure:

  • In a microcentrifuge tube, dissolve the azide-containing peptide in PBS or another suitable buffer to a final concentration of 100 µM.

  • Add the cyclooctyne-probe to the peptide solution. A 2-10 fold molar excess of the cyclooctyne is typically used.

  • Mix gently and allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentrations and the specific cyclooctyne used.

  • Monitor the reaction progress by LC-MS.

  • Purify the conjugate once the reaction has reached completion.

Purification:

  • Purification is typically achieved using RP-HPLC as described for the CuAAC protocol.[8][9] Due to the absence of a catalyst, the purification process for SPAAC can be simpler. Size-exclusion chromatography (SEC) can also be used for larger biomolecules but may be less effective for separating small unreacted probes from peptides.[9]

Visualizations

Workflow for Peptide Modification and Bioconjugation

Peptide_Bioconjugation_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_conjugation Bioconjugation (Click Chemistry) cluster_purification Purification & Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) Incorp Incorporate Boc-L-Aza-OH SPPS->Incorp 1. Coupling Step Deprotect Cleavage & Deprotection Incorp->Deprotect 2. Final Step Crude Crude Azide-Peptide Deprotect->Crude Reaction CuAAC or SPAAC Reaction with Alkyne-Probe Crude->Reaction 3. Conjugation Purify RP-HPLC Purification Reaction->Purify 4. Purification Analyze LC-MS & Functional Assays Purify->Analyze 5. QC Final Purified Peptide Conjugate Analyze->Final Click_Chemistry_Logic cluster_reactions Choice of Reaction Start Azide-Modified Biomolecule (e.g., from Boc-L-Aza-OH) CuAAC CuAAC Start->CuAAC SPAAC SPAAC Start->SPAAC Alkyne Alkyne-Probe Alkyne->CuAAC Product Stable Triazole Conjugate CuAAC->Product High Yield, Fast SPAAC->Product Bioorthogonal, No Catalyst Catalyst Cu(I) Catalyst + Ligand Catalyst->CuAAC Required StrainedAlkyne Strained Cyclooctyne (e.g., DBCO) StrainedAlkyne->SPAAC Replaces Terminal Alkyne

References

The Azido-Amino Acid Building Block: A Technical Review of Boc-L-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Aza-OH (CHA), chemically known as Nα-Boc-Nβ-azido-L-2,3-diaminopropionic acid cyclohexylammonium salt, is a pivotal synthetic building block in modern biochemical and pharmaceutical research. Its unique trifunctional nature, featuring a temporary Boc-protecting group, a bioorthogonal azido (B1232118) group, and a carboxylic acid, makes it a versatile tool for peptide synthesis, bioconjugation, and the development of novel therapeutics. This technical guide provides a comprehensive review of the available literature on Boc-L-Aza-OH (CHA), detailing its properties, core applications, and the general experimental frameworks for its use.

Core Properties and Specifications

Boc-L-Aza-OH (CHA) is a white crystalline powder valued for its stability and solubility, which are enhanced by the presence of the cyclohexylammonium (CHA) salt.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[1]

PropertyValueReference(s)
Synonyms Nα-Boc-Nβ-azido-L-2,3-diaminopropionic acid cyclohexylammonium salt, Boc-L-Dap(N3)-OH·CHA, Boc-L-Ala(N3)-OH·CHA[1]
CAS Number 2098496-88-7[2]
Molecular Formula C₁₄H₂₇N₅O₄[1][2]
Molecular Weight 329.40 g/mol [1][2]
Appearance White crystalline powder[1]
Melting Point 116 - 121 °C[1]
Optical Rotation [α]²⁰_D = +30 ± 2º (c=1 in MeOH)[1]
Storage Conditions 0 - 8 °C[1]

Key Applications in Research and Development

The utility of Boc-L-Aza-OH (CHA) stems from the strategic placement of its functional groups, enabling a wide range of applications in drug discovery and chemical biology.

Peptide Synthesis

As an amino acid derivative, Boc-L-Aza-OH (CHA) serves as a building block for the synthesis of peptides with novel properties.[1] The Boc group is compatible with the well-established Boc/Bzl protection strategy in SPPS. Following its incorporation into a peptide sequence, the azide (B81097) group can be either reduced to an amine to introduce a primary amine at a specific position or utilized in subsequent bioorthogonal reactions.

Click Chemistry and Bioconjugation

The azide moiety is a key player in "click chemistry," a set of biocompatible, high-yield reactions.[1][3] Boc-L-Aza-OH (CHA) is a precursor for introducing an azide group into a peptide or other molecule, which can then be selectively reacted with an alkyne-containing molecule through:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted triazole linkage.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes strained cyclooctynes (e.g., DBCO, BCN) and is particularly useful for in vivo applications where copper toxicity is a concern.[3]

These click reactions are instrumental in the construction of:

  • Antibody-Drug Conjugates (ADCs): Where a potent cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[2]

  • Peptide-Drug Conjugates (PDCs): For targeted drug delivery with improved pharmacokinetic properties.

  • Fluorescently Labeled Probes: For imaging and diagnostic applications.[1]

  • PEGylated Peptides and Proteins: To enhance solubility and in vivo stability.

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Boc-L-Aza-OH (CHA) into a peptide sequence via manual or automated SPPS generally follows the standard Boc-chemistry workflow.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Merrifield, PAM, or MBHA resin).

  • Swell the resin in an appropriate solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

2. Deprotection:

  • Remove the Boc protecting group from the resin-bound amino acid or peptide by treating with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

  • Wash the resin thoroughly with DCM and a neutralization base solution (e.g., 5-10% diisopropylethylamine (DIEA) in DCM or DMF) to neutralize the protonated N-terminus.

  • Wash again with DCM and DMF to remove excess base.

3. Coupling of Boc-L-Aza-OH (CHA):

  • Activate the carboxylic acid of Boc-L-Aza-OH (CHA) (typically 2-4 equivalents relative to the resin loading) using a coupling reagent such as HBTU, HATU, or DIC/HOBt in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the completion of the reaction using a qualitative test (e.g., ninhydrin (B49086) test).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.

5. Repeat:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

6. Cleavage and Deprotection:

  • Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, typically containing hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing peptide (synthesized using Boc-L-Aza-OH (CHA)) to an alkyne-functionalized molecule.

1. Reactant Preparation:

  • Dissolve the azide-containing peptide in a suitable solvent system, often a mixture of water and a miscible organic solvent like DMSO, t-butanol, or methanol.

  • Dissolve the alkyne-containing molecule in a compatible solvent.

2. Catalyst Preparation:

  • Prepare a stock solution of a copper(II) sulfate (B86663) (CuSO₄).

  • Prepare a fresh stock solution of a reducing agent, typically sodium ascorbate (B8700270).

  • Optionally, prepare a stock solution of a copper-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to improve reaction efficiency and protect biomolecules from oxidative damage.

3. Reaction Setup:

  • In a reaction vessel, combine the azide-peptide solution and the alkyne-molecule solution.

  • Add the copper(II) sulfate solution (typically to a final concentration of 0.1-1 mM).

  • If using a ligand, add it to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution (typically to a final concentration of 1-5 mM).

4. Reaction Conditions:

  • Allow the reaction to proceed at room temperature for 1-24 hours.

  • The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

5. Purification:

  • Once the reaction is complete, purify the resulting triazole-linked conjugate using appropriate chromatographic methods, such as reverse-phase HPLC or size-exclusion chromatography.

Visualizing the Workflow

The following diagrams illustrate the key processes involving Boc-L-Aza-OH (CHA).

Boc_SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Deprotection Washing_1 Washing Deprotection->Washing_1 Neutralization Neutralization Washing_1->Neutralization Washing_2 Washing Neutralization->Washing_2 Coupling Coupling Washing_2->Coupling Washing_3 Washing Coupling->Washing_3 Washing_3->Deprotection Next Cycle Final_Peptide Azide-Peptide on Resin Washing_3->Final_Peptide Final Cycle Start Resin Start->Deprotection Boc_AA Boc-L-Aza-OH (CHA) Boc_AA->Coupling

Boc-SPPS cycle for incorporating Boc-L-Aza-OH.

CuAAC_Workflow Azide_Peptide Azide-Containing Peptide (from Boc-L-Aza-OH) Reaction_Mix Reaction Mixture Azide_Peptide->Reaction_Mix Alkyne_Molecule Alkyne-Functionalized Molecule Alkyne_Molecule->Reaction_Mix Purification Purification (e.g., HPLC) Reaction_Mix->Purification Reaction Catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate) Catalyst->Reaction_Mix Initiation Final_Conjugate Bioconjugate Purification->Final_Conjugate

References

A Technical Guide to Boc-L-Aza-OH (CHA) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of Boc-L-Aza-OH (CHA), a key reagent in bioconjugation and drug development. It is intended for researchers, scientists, and professionals in the field who require detailed technical information, including its chemical properties and applications.

Core Compound Data

Boc-L-Aza-OH (CHA) is a valuable building block in synthetic chemistry, particularly noted for its utility in "click chemistry" reactions. The quantitative data for this compound are summarized below for easy reference.

PropertyValueCitations
CAS Number 2098496-88-7[1][2][3][4]
Molecular Weight 329.4 g/mol [1][3][4][5]
Molecular Formula C₁₄H₂₇N₅O₄[1][4]

Applications in Drug Development and Bioconjugation

Boc-L-Aza-OH (CHA) serves as a crucial reagent in the field of bioconjugation, most notably in the construction of Antibody-Drug Conjugates (ADCs).[1] Its primary function stems from the presence of an azide (B81097) group, which allows it to readily participate in click chemistry reactions.[1][3] This reagent can undergo both copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups, and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN.[1][3] These reactions are highly efficient and specific, making them ideal for linking different molecular entities, a critical step in designing targeted therapeutics.

The tert-butoxycarbonyl (Boc) protecting group is a standard feature in peptide synthesis, safeguarding the amino group during synthetic steps.[][] This allows for the controlled and sequential assembly of complex biomolecules. The application of such protected amino acid derivatives is a cornerstone of modern drug discovery and development.[][]

Conceptual Experimental Workflow: Click Chemistry Conjugation

The following diagram illustrates a generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction, a primary application for Boc-L-Aza-OH (CHA).

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Boc_Aza_OH Boc-L-Aza-OH (CHA) (Azide-containing molecule) Mixing Mixing and Incubation Boc_Aza_OH->Mixing Alkyne_Molecule Alkyne-functionalized Molecule (e.g., a drug or probe) Alkyne_Molecule->Mixing Catalyst Copper(I) Catalyst (e.g., CuSO₄ / Sodium Ascorbate) Catalyst->Mixing catalysis Solvent Aqueous Buffer or Organic Solvent Solvent->Mixing Conjugate Triazole-linked Conjugate Mixing->Conjugate forms

Conceptual workflow for a CuAAC "click" reaction.

General Experimental Protocol for CuAAC Reaction

While a specific, validated protocol for every application of Boc-L-Aza-OH (CHA) is beyond the scope of this guide, a general methodology for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is provided below. This serves as a foundational procedure that can be optimized for specific molecular substrates.

Materials:

  • Boc-L-Aza-OH (CHA)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Appropriate solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-functionalized molecule and a molar excess (typically 1.1 to 1.5 equivalents) of Boc-L-Aza-OH (CHA) in the chosen solvent system.

    • Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in water.

  • Reaction Setup:

    • To the solution containing the azide and alkyne, add the copper(II) sulfate solution to a final concentration of approximately 100 µM.

    • Subsequently, add the sodium ascorbate solution to a final concentration of around 500 µM. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.

  • Incubation:

    • Allow the reaction mixture to stir at room temperature. The reaction is often complete within 1 to 4 hours, but reaction time may vary depending on the substrates.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).

  • Purification:

    • Once the reaction is complete, the resulting triazole-linked conjugate can be purified from the reaction mixture.

    • Purification methods will depend on the properties of the product and may include column chromatography, preparative HPLC, or precipitation.

This protocol provides a general framework. Researchers should consult relevant literature for specific optimizations related to their molecules of interest. The orthogonality and efficiency of click chemistry make Boc-L-Aza-OH (CHA) a powerful tool in the synthesis of complex biomolecular architectures for advanced therapeutic and diagnostic applications.

References

Navigating the Solubility Landscape of Boc-L-Aza-OH (CHA) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-L-Aza-OH (CHA), a crucial building block in contemporary drug discovery and peptide synthesis. Aimed at researchers, scientists, and professionals in drug development, this document offers insights into the solubility of this compound in various organic solvents, detailed experimental protocols for solubility determination, and visual workflows to streamline laboratory processes.

Core Focus: Solubility of Boc-L-Aza-OH (CHA)

Estimated Solubility Profile of Boc-L-Aza-OH (CHA)

The following table summarizes the expected solubility of Boc-L-Aza-OH (CHA) based on the known solubility of Boc-L-proline. It is important to note that these are qualitative estimates and empirical determination is recommended for precise applications.

SolventIUPAC NamePolarity IndexExpected Solubility
DMF N,N-Dimethylformamide6.4Soluble
DCM Dichloromethane3.1Soluble
Methanol Methanol5.1Soluble
Ethanol Ethanol4.3Soluble
Acetic Acid Ethanoic Acid6.2Soluble
Water Water10.2Sparingly Soluble

This data is based on the reported solubility of Boc-L-proline and should be considered as an estimation for Boc-L-Aza-OH (CHA).

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The definitive method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This protocol ensures that the solvent is saturated with the solute and that a true equilibrium has been reached.

I. Materials and Equipment
  • Boc-L-Aza-OH (CHA) solid

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

II. Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Boc-L-Aza-OH (CHA) to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution no longer changes).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of Boc-L-Aza-OH (CHA).

    • Prepare a calibration curve using standard solutions of Boc-L-Aza-OH (CHA) of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • The solubility is expressed as the concentration of Boc-L-Aza-OH (CHA) in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

Visualizing the Workflow

To aid in the practical application of these protocols, the following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Excess Boc-L-Aza-OH (CHA) mix Combine in Sealed Vial prep_solid->mix prep_solvent Known Volume of Organic Solvent prep_solvent->mix agitate Agitate at Constant Temperature (24-72h) mix->agitate settle Settle Excess Solid agitate->settle centrifuge Centrifuge settle->centrifuge aliquot Withdraw Supernatant centrifuge->aliquot filter Filter (0.22 µm) aliquot->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc report report hplc->report Calculate Solubility

Caption: Workflow for Equilibrium Solubility Determination.

logical_relationship compound Boc-L-Aza-OH (CHA) Properties solubility Solubility in Organic Solvents compound->solubility determines protocol Shake-Flask Method solubility->protocol is measured by application Successful Application in Synthesis solubility->application enables analysis HPLC Quantification protocol->analysis requires analysis->solubility quantifies

Spectroscopic and Technical Data for Boc-L-Aza-OH (CHA) Currently Unavailable in Publicly Accessible Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific databases and literature has revealed a lack of publicly available spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the compound Boc-L-Aza-OH and its cyclohexylamine (B46788) (CHA) salt.

Despite extensive searches for the synthesis and characterization of this specific aza-amino acid derivative, no primary sources containing the requested quantitative data could be identified. The information accessible in the public domain is largely limited to supplier specifications, which do not include the in-depth technical details required for a scientific whitepaper.

Given the absence of specific data for Boc-L-Aza-OH (CHA), this guide will provide a structural template using a closely related and well-documented compound, Boc-L-Alanine-OH , as a representative example. This will serve to illustrate the requested format for data presentation, experimental protocols, and workflow visualization, which can be adapted by researchers upon obtaining the specific data for Boc-L-Aza-OH (CHA).

Illustrative Technical Guide: Spectroscopic Characterization of a Boc-Protected Amino Acid

This section provides a template for the presentation of spectroscopic data and experimental protocols, using Boc-L-Alanine-OH as a model.

Spectroscopic Data Summary

The following tables summarize typical spectroscopic data obtained for Boc-L-Alanine-OH.

Table 1: Nuclear Magnetic Resonance (NMR) Data for Boc-L-Alanine-OH

NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1HCDCl31.45s-(CH3)3C-Boc
1HCDCl31.46d7.2CH3-Ala
1HCDCl34.35p7.2α-CH-Ala
1HCDCl35.05br d7.0NH
1HCDCl39.85br s-COOH
13CCDCl318.5--CH3-Ala
13CCDCl328.3--(CH3)3C-Boc
13CCDCl349.2--α-CH-Ala
13CCDCl380.2--(CH3)3C -Boc
13CCDCl3155.5--Urethane C=O
13CCDCl3178.9--Carboxyl C=O

Table 2: Infrared (IR) Spectroscopy Data for Boc-L-Alanine-OH

Wavenumber (cm-1)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
3340MediumN-H stretch (Amide)
2980, 2935MediumC-H stretch (Aliphatic)
1745StrongC=O stretch (Carboxylic Acid)
1690StrongC=O stretch (Urethane)
1520StrongN-H bend (Amide II)
1160StrongC-O stretch (Boc)

Table 3: Mass Spectrometry (MS) Data for Boc-L-Alanine-OH

TechniqueModem/zAssignment
ESINegative188.09[M-H]-
ESIPositive212.11[M+Na]+
ESI-MS/MSPositive116.07 (Fragment)[M+H - C4H8]+ (Loss of isobutylene)
ESI-MS/MSPositive88.04 (Fragment)[M+H - Boc]+
Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (B151607) (CDCl3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

2.2 Infrared (IR) Spectroscopy The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1.

2.3 Mass Spectrometry (MS) Mass spectral data was acquired using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample was dissolved in methanol (B129727) at a concentration of 1 mg/mL and introduced into the ESI source via a syringe pump at a flow rate of 5 µL/min. Spectra were acquired in both positive and negative ion modes.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

G cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis of Boc-L-Aza-OH (CHA) Purification Purification & Isolation (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Sample Structure Structural Elucidation & Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Structure->Purity

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to Boc-L-Aza-OH (CHA): A Versatile Building Block for Unnatural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide chemistry, the incorporation of unnatural amino acids into peptide scaffolds offers a powerful strategy to enhance therapeutic properties. These modifications can lead to improved metabolic stability, constrained conformations for increased receptor affinity and selectivity, and the introduction of novel functionalities. Among the diverse array of unnatural amino acids, those containing an azido (B1232118) group have garnered significant attention due to their utility in bioorthogonal "click" chemistry. This guide provides a comprehensive technical overview of Boc-L-Aza-OH (CHA), or (S)-2-(tert-butoxycarbonylamino)-3-azidopropanoic acid cyclohexylammonium salt, a key building block for the synthesis of azidoalanine-containing peptides.

Boc-L-Aza-OH serves as a protected precursor to L-azidoalanine, an unnatural amino acid where the side chain methyl group of alanine (B10760859) is replaced by an azido group. The presence of the azide (B81097) moiety opens up a plethora of possibilities for subsequent chemical modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These highly efficient and specific "click" reactions allow for the site-specific conjugation of peptides to other molecules, such as imaging agents, drug payloads in antibody-drug conjugates (ADCs), or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic profiles.[3][][5][6]

This technical guide will detail the synthesis of Boc-L-Aza-OH, its incorporation into peptides via solid-phase peptide synthesis (SPPS), and its applications in drug discovery, with a focus on providing actionable experimental protocols and quantitative data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Boc-L-Aza-OH (CHA) is presented in Table 1.

PropertyValueReference
Chemical Name (S)-2-(tert-butoxycarbonylamino)-3-azidopropanoic acid cyclohexylammonium salt
Abbreviation Boc-L-Aza-OH (CHA)
CAS Number 2098496-88-7[7]
Molecular Formula C14H27N5O4[7]
Molecular Weight 329.4 g/mol [7]
Appearance White to off-white solid
Storage Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.

Synthesis of Boc-L-Aza-OH

Experimental Protocol: Synthesis of (S)-2-(tert-butoxycarbonylamino)-3-azidopropanoic acid

This protocol is adapted from the synthesis of Fmoc-protected azidoalanine and can be modified for the Boc-protected analogue.

Step 1: Synthesis of Boc-L-serine methyl ester

  • To a solution of Boc-L-serine (1.0 eq) in a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 4:1 v/v), add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to yield Boc-L-serine methyl ester.

Step 2: Conversion to Boc-L-azidoalanine methyl ester

  • Dissolve Boc-L-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0°C.

  • Add diphenylphosphoryl azide (DPPA) (1.2 eq) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq).

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain Boc-L-azidoalanine methyl ester.

Step 3: Hydrolysis to Boc-L-azidoalanine (Boc-L-Aza-OH)

  • Dissolve the Boc-L-azidoalanine methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (B78521) (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH 3-4 with a dilute aqueous HCl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Aza-OH as a solid.

To obtain the cyclohexylammonium (CHA) salt, the free acid can be dissolved in a suitable solvent and treated with one equivalent of cyclohexylamine.

Incorporation of Boc-L-Aza-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Aza-OH is compatible with standard Boc-SPPS protocols.[8][9][10] The following provides a general experimental workflow for the incorporation of an azidoalanine residue into a peptide chain.

Experimental Workflow for Boc-SPPS

SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) Neutralization->Coupling Wash2 Wash (DCM, DMF) Coupling->Wash2 Wash1->Neutralization Repeat Repeat Cycle Wash2->Repeat for next residue Cleavage Cleavage from Resin (e.g., HF or TFMSA) Wash2->Cleavage Final residue Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc-SPPS.

Detailed Protocol for Incorporation of Boc-L-Aza-OH
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids, MBHA or BHA resin for C-terminal amides) in dichloromethane (DCM) for 30-60 minutes.[9]

  • Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, drain, and then treat with a fresh portion of the TFA solution for 20-30 minutes.[9]

  • Washing: Wash the resin thoroughly with DCM, isopropanol (B130326) (IPA), and then DCM again.

  • Neutralization: Neutralize the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes). Wash again with DCM.[8]

  • Coupling of Boc-L-Aza-OH:

    • In a separate vessel, pre-activate Boc-L-Aza-OH (free acid, 2-4 equivalents relative to resin loading) with a coupling agent such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) (0.95 eq relative to the amino acid) and 1-Hydroxybenzotriazole (HOBt) (1 eq relative to the amino acid) in N,N-dimethylformamide (DMF) for 5-10 minutes.

    • Add DIEA (2-3 equivalents relative to the amino acid) to the activation mixture.

    • Add the activated Boc-L-Aza-OH solution to the neutralized resin and agitate for 1-4 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.[11]

  • Washing: After a complete coupling, wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[8][9] Scavengers such as p-cresol (B1678582) or thioanisole (B89551) should be added to prevent side reactions.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]

Quantitative Data from Literature

The efficiency of incorporating azido amino acids and the overall yield of the final peptide can vary depending on the sequence and coupling conditions. The following table summarizes representative quantitative data from studies involving the synthesis of peptides containing azido amino acids.

Peptide/IntermediateSynthesis MethodYield/PurityReference
Fmoc-L-azidoalanineTwo-step from Fmoc-Asn-OH75% overall yield[3]
Model PentapeptideFmoc-SPPSSufficient purity for biological assays[3]
Azido-containing PeptidesManual Boc-SPPSHigh purity after RP-HPLC[11]

Applications in Drug Discovery: Click Chemistry

The primary utility of incorporating Boc-L-Aza-OH into peptides is to introduce an azide handle for subsequent "click" chemistry reactions. This enables the site-specific conjugation of the peptide to other molecules of interest.

Workflow for Click Chemistry-Mediated Drug Discovery

Click_Chemistry_Workflow cluster_alkyne Start Synthesize Azido-Peptide (using Boc-L-Aza-OH) CuAAC CuAAC Reaction (Cu(I) catalyst) Start->CuAAC SPAAC SPAAC Reaction (Strained Alkyne) Start->SPAAC Alkyne Alkyne-functionalized Molecule (e.g., Drug, Dye) Alkyne->CuAAC Conjugate Peptide Conjugate CuAAC->Conjugate SPAAC->Conjugate Purification Purification (RP-HPLC) Conjugate->Purification Application Downstream Applications (e.g., Imaging, ADC) Purification->Application

Caption: Workflow for peptide conjugation via click chemistry.

Signaling Pathway Modulation

While the provided search results do not contain a specific example of a signaling pathway directly modulated by a peptide synthesized using Boc-L-Aza-OH, bioactive peptides in general are known to interact with and modulate various signaling pathways.[15][16][17][18] For instance, peptides can act as agonists or antagonists of G-protein coupled receptors (GPCRs), inhibit enzyme activity, or interfere with protein-protein interactions.

The incorporation of an azidoalanine residue can be used to create peptide-drug conjugates that target specific signaling pathways implicated in diseases such as cancer. For example, a peptide with affinity for a cancer cell surface receptor could be synthesized with an azidoalanine residue. This peptide could then be conjugated via click chemistry to a cytotoxic drug. The resulting conjugate would then selectively deliver the drug to cancer cells, thereby modulating signaling pathways involved in cell proliferation and survival.

A hypothetical signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway Receptor Cell Surface Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K Activates Peptide_Drug Azido-Peptide-Drug Conjugate Peptide_Drug->Receptor Binds Apoptosis Apoptosis Peptide_Drug->Apoptosis Induces (via Drug Payload) Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Promotes

Caption: Hypothetical targeting of the PI3K/Akt/mTOR pathway.

Conclusion

Boc-L-Aza-OH (CHA) is a valuable and versatile building block for the introduction of azidoalanine into synthetic peptides. Its compatibility with standard Boc-SPPS protocols and the bioorthogonal reactivity of the incorporated azide group make it a powerful tool for researchers in drug discovery and chemical biology. The ability to perform site-specific "click" conjugations opens up a wide range of applications, from the development of targeted therapeutics like ADCs to the creation of sophisticated molecular probes for studying biological systems. While further research is needed to fully elucidate the impact of azidoalanine incorporation on the biological activity of specific peptides and their interaction with signaling pathways, the methodologies and data presented in this guide provide a solid foundation for the successful application of this unique unnatural amino acid.

References

The Aza-Advantage: A Technical Guide to the Conformational Impact of Boc-L-Aza-OH (CHA) Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design, enabling the fine-tuning of peptide conformation, stability, and biological activity. Among these, aza-amino acids, in which the α-carbon is replaced by a nitrogen atom, represent a powerful tool for inducing specific secondary structures. This technical guide provides an in-depth analysis of the conformational impact of incorporating Boc-L-aza-amino acids, often supplied as their cyclohexylammonium (CHA) salts, into peptide backbones. We will explore the profound influence of this modification on dihedral angles and secondary structure propensity, present detailed experimental protocols for synthesis and analysis, and illustrate the application of aza-peptides in modulating signaling pathways.

Introduction: The Aza-Amino Acid Modification

An aza-amino acid is a peptidomimetic where the α-carbon of an amino acid residue is substituted with a nitrogen atom.[1] This seemingly subtle change introduces significant alterations to the peptide backbone's electronic and steric properties. The resulting semicarbazide (B1199961) linkage has been shown to favor specific conformations, primarily by reinforcing β-turn structures.[1] This is attributed to lone pair-lone pair repulsion between the adjacent hydrazine (B178648) nitrogens and the planarity of the urea-like bond.[1]

The use of the tert-butyloxycarbonyl (Boc) protecting group on the aza-amino acid's N-terminal nitrogen is standard in solid-phase peptide synthesis (SPPS). The cyclohexylammonium (CHA) salt form is often used to improve the handling and solubility of the Boc-aza-amino acid monomer.

Quantitative Analysis of Conformational Changes

The incorporation of an aza-amino acid residue profoundly influences the local and global conformation of a peptide. This is most evident in the alteration of backbone dihedral angles (φ and ψ) and the resulting stabilization of specific secondary structures, particularly β-turns.

Impact on Dihedral Angles

The substitution of the Cα with a nitrogen atom restricts the conformational freedom of the peptide backbone. Ab initio calculations and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy indicate that aza-amino acid residues favor a β-turn motif, with a dihedral angle of φ = +/- 90° and ψ = 0°.[2]

One study on the model peptide Boc-Phe-azaLeu-Ala-OMe determined the dihedral angles of the Phe-azaLeu fragment to be [(-59°, 127°) (107°, -4°)], which is consistent with a βII-turn structure.[2] This contrasts sharply with the typical dihedral angles of these amino acids in other secondary structures like α-helices (φ ≈ -60°, ψ ≈ -45°) or β-sheets (φ ≈ -135°, ψ ≈ +135°).

Table 1: Comparison of Dihedral Angles (φ, ψ) for Natural vs. Aza-Amino Acid Incorporation

Amino Acid PositionSecondary StructureTypical Dihedral Angles (φ, ψ)Aza-Amino Acid Induced TurnDihedral Angles (φ, ψ)Reference
i+1 (e.g., Phe)α-Helix(-60°, -45°)βII-Turn(-59°, 127°)[2]
i+2 (e.g., azaLeu)α-Helix(-60°, -45°)βII-Turn(107°, -4°)[2]
i+1 (e.g., Phe)β-Sheet(-135°, +135°)βII-Turn(-59°, 127°)[2]
i+2 (e.g., azaLeu)β-Sheet(-135°, +135°)βII-Turn(107°, -4°)[2]
Propensity for β-Turn Formation

The conformational constraints imposed by the aza-substitution lead to a high propensity for β-turn formation. Studies have shown that even a single aza-amino acid incorporation can induce a stable β-turn, a critical secondary structure motif for molecular recognition and biological activity. The introduction of two consecutive aza-amino acids has been demonstrated to promote stable β-turn formation, even in aqueous solutions.[3]

Table 2: Impact of Aza-Amino Acid Incorporation on Secondary Structure Propensity

Peptide ModificationAnalytical MethodObserved Secondary StructureKey FindingsReference
Single Aza-Leucine IncorporationNMR Spectroscopy, IR SpectroscopyβII-TurnThe aza-amino acid at the i+2 position stabilizes a β-turn conformation.[2]
Two Consecutive Aza-Amino AcidsNMR Spectroscopy, CD SpectroscopyType I β-TurnInduces a stable β-turn, even in aqueous media.[3]
Aza-Glycine in a TripeptideX-ray Crystallographyβ-TurnThe aza-glycine residue adopts a conformation consistent with a β-turn.[4]

Experimental Protocols

Solid-Phase Synthesis of Aza-Peptides (Boc Strategy)

This protocol outlines the manual solid-phase synthesis of a peptide containing a Boc-protected aza-amino acid.

Materials:

  • Merrifield resin

  • Boc-protected amino acids

  • Boc-L-Aza-amino acid (CHA salt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Piperidine (for Fmoc deprotection if using a mixed strategy)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage (use with extreme caution in a specialized apparatus)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid (C-terminal) in a minimal amount of DMF.

    • Add HBTU (1 equivalent) and DIEA (2 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 5 minutes.

    • Wash the resin with DCM (3x).

  • Aza-Amino Acid Coupling:

    • Dissolve the Boc-L-Aza-amino acid (CHA salt) in DMF.

    • Add HBTU (1 equivalent) and DIEA (2 equivalents) to pre-activate.

    • Couple to the resin as described in step 2.

  • Peptide Chain Elongation: Repeat steps 3-5 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • Carefully cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF or TFMSA.

    • Precipitate the peptide with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by NMR Spectroscopy

Sample Preparation:

  • Dissolve the purified aza-peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O mixture) to a concentration of 1-5 mM.

Data Acquisition:

  • Acquire a 1D ¹H NMR spectrum to assess sample purity and general features.

  • Acquire 2D NMR spectra:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). These are crucial for determining the peptide's 3D structure.

    • HSQC (Heteronuclear Single Quantum Coherence): If ¹³C or ¹⁵N labeling is used, to correlate protons with their attached carbons or nitrogens.

Data Analysis:

  • Resonance Assignment: Assign all proton resonances to specific amino acid residues using the TOCSY and NOESY/ROESY spectra.

  • NOE-based Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectrum to derive interproton distance restraints.

  • Dihedral Angle Restraints: Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra. Use the Karplus equation to relate these coupling constants to the φ dihedral angle.

  • Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that satisfy the experimental distance and dihedral angle restraints.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Sample Preparation:

  • Dissolve the purified aza-peptide in a CD-transparent buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.1-0.2 mg/mL.

Data Acquisition:

  • Record a CD spectrum in the far-UV region (typically 190-250 nm) at a controlled temperature.

  • Record a baseline spectrum of the buffer alone.

Data Analysis:

  • Subtract the buffer baseline from the peptide spectrum.

  • Convert the data from ellipticity (mdeg) to mean residue ellipticity [θ].

  • Analyze the spectral features:

    • β-turns: Often show a negative band around 205 nm and a positive band around 220-230 nm. The incorporation of an aza-amino acid is expected to shift the CD spectrum towards a profile characteristic of a β-turn.

    • α-helix: Characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

    • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

High-Resolution Structure Determination by X-ray Crystallography

Procedure:

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize promising conditions to obtain single, well-diffracting crystals.

  • Data Collection:

    • Mount a suitable crystal and expose it to a monochromatic X-ray beam.

    • Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

    • Build an atomic model into the resulting electron density map.

    • Refine the model against the experimental data to improve its accuracy.

Application in Signaling Pathways: Aza-Peptide Mimics of GLP-1

Glucagon-like peptide-1 (GLP-1) is a crucial hormone in glucose homeostasis, and its receptor (GLP-1R), a G-protein coupled receptor (GPCR), is a major target for the treatment of type 2 diabetes.[5][6] However, native GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4). Aza-peptide technology offers a strategy to create proteolytically stable and potent GLP-1R agonists.[5][7]

Incorporating an aza-amino acid at the DPP-4 cleavage site can render the peptide resistant to degradation while maintaining the necessary conformation for receptor binding and activation.[5]

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Aza-GLP-1 Aza-GLP-1 GLP1R GLP-1R (GPCR) Aza-GLP-1->GLP1R Binds and Activates G_protein G Protein (Gs) GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion CREB->Insulin_Secretion Increases Transcription Insulin_Vesicles->Insulin_Secretion

Caption: Aza-GLP-1 signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and conformational analysis of an aza-peptide.

Aza_Peptide_Workflow cluster_analysis Conformational Analysis start Peptide Design synthesis Solid-Phase Peptide Synthesis (with Boc-Aza-AA) start->synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (Confirmation of Identity) purification->characterization nmr NMR Spectroscopy (3D Structure, Dihedral Angles) characterization->nmr cd Circular Dichroism (Secondary Structure) characterization->cd xray X-ray Crystallography (High-Resolution Structure) characterization->xray activity Biological Activity Assays nmr->activity cd->activity xray->activity

Caption: Aza-peptide synthesis and analysis workflow.

Conclusion

The incorporation of Boc-L-aza-amino acids is a potent strategy for constraining peptide conformation, primarily through the stabilization of β-turn secondary structures. This targeted modification offers a pathway to enhance proteolytic stability and modulate biological activity, as exemplified by the development of aza-peptide-based GLP-1 receptor agonists. The experimental protocols and analytical techniques detailed in this guide provide a comprehensive framework for researchers to harness the "aza-advantage" in their peptide design and drug discovery endeavors. A thorough understanding of the conformational consequences of aza-amino acid incorporation is paramount for the rational design of next-generation peptide therapeutics.

References

Methodological & Application

Application Note and Protocol for the Incorporation of Boc-L-Aza-OH (CHA) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aza-peptides are peptide analogs where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This modification can confer unique structural and functional properties, including altered backbone conformation and increased resistance to enzymatic degradation, making them valuable tools in drug discovery and development.[1] The incorporation of aza-amino acids into peptides, however, presents unique challenges during solid-phase peptide synthesis (SPPS), primarily due to the reduced nucleophilicity of the semicarbazide (B1199961) moiety formed after deprotection.[2]

This document provides a detailed protocol for the incorporation of Boc-L-Aza-OH, supplied as its cyclohexylammonium (CHA) salt, into peptide sequences using a standard Boc/Bzl SPPS strategy. The protocol outlines the necessary steps from the initial conversion of the CHA salt to the free acid, through to the coupling and subsequent chain elongation.

Data Presentation

Table 1: Reagents and Solvents for Boc-L-Aza-OH Incorporation
Reagent/SolventPurposeRecommended Grade
Boc-L-Aza-OH (CHA)Aza-amino acid building blockPeptide synthesis grade
Dichloromethane (DCM)Solvent for washing and reactionsAnhydrous, peptide synthesis grade
N,N-Dimethylformamide (DMF)Solvent for washing and reactionsAnhydrous, peptide synthesis grade
Trifluoroacetic acid (TFA)Boc deprotectionReagent grade
Diisopropylethylamine (DIEA)Neutralization and couplingPeptide synthesis grade
1-Hydroxybenzotriazole (HOBt)Coupling additive to reduce racemizationAnhydrous, peptide synthesis grade
Diisopropylcarbodiimide (DIC)Coupling reagentPeptide synthesis grade
HBTU/HATUAlternative coupling reagentsPeptide synthesis grade
Acetic AnhydrideCapping of unreacted aminesReagent grade
PyridineBase for cappingReagent grade
Diethyl ether (cold)Peptide precipitationReagent grade
Hydrofluoric acid (HF) or TFMSAFinal cleavage from resinReagent grade
Table 2: Typical Parameters for a Single Coupling Cycle of Boc-L-Aza-OH
ParameterValue/RangeNotes
Resin Substitution0.3 - 0.8 mmol/gLower substitution can improve results for difficult sequences.
Boc-L-Aza-OH Equivalents2 - 4 eq.A higher excess may be required due to the challenges of aza-amino acid coupling.
Coupling Reagent Equivalents (e.g., DIC)2 - 4 eq.Equimolar to the amino acid.
HOBt Equivalents2 - 4 eq.Equimolar to the amino acid.
Coupling Time2 - 12 hoursLonger coupling times are often necessary. Monitoring the reaction is crucial.
Double CouplingRecommendedA second coupling step is advised to ensure maximum incorporation.
CappingRecommendedTo block any unreacted N-terminal amines after the coupling of Boc-L-Aza-OH.
MonitoringKaiser TestA negative Kaiser test (yellow beads) indicates complete coupling.

Experimental Protocols

Conversion of Boc-L-Aza-OH (CHA) Salt to the Free Acid

For efficient coupling, the cyclohexylammonium (CHA) salt of Boc-L-Aza-OH must be converted to the free carboxylic acid.

Materials:

  • Boc-L-Aza-OH (CHA)

  • Dichloromethane (DCM)

  • 1 M Sulfuric Acid (H₂SO₄) or Citric Acid solution

  • Deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • Dissolve the Boc-L-Aza-OH (CHA) salt in a mixture of DCM and deionized water.

  • Transfer the solution to a separatory funnel.

  • Acidify the aqueous layer by adding 1 M H₂SO₄ or citric acid solution until the pH is approximately 2-3.

  • Shake the funnel vigorously and allow the layers to separate.

  • Extract the aqueous layer with DCM (repeat 2-3 times).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to yield the free acid of Boc-L-Aza-OH.

  • Verify the product by appropriate analytical methods (e.g., NMR, MS) before use in SPPS.

Solid-Phase Peptide Synthesis Cycle for Boc-L-Aza-OH Incorporation

This protocol assumes the synthesis is being performed on a pre-loaded Merrifield or PAM resin using the Boc/Bzl strategy.[3][4]

a) Resin Preparation:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Wash the resin with DCM (3x) and then DMF (3x).

b) Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.[3]

  • Drain the solution.

  • Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[3]

  • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).

c) Neutralization:

  • Treat the resin with a 10% solution of DIEA in DMF for 5 minutes (repeat twice).

  • Wash the resin with DMF (5x) to remove excess base.

d) Coupling of Boc-L-Aza-OH:

  • In a separate vessel, pre-activate the Boc-L-Aza-OH (free acid, 2-4 eq.) with DIC (2-4 eq.) and HOBt (2-4 eq.) in DMF for 15-20 minutes.

  • Add the activated aza-amino acid solution to the neutralized peptide-resin.

  • Allow the coupling reaction to proceed for 2-12 hours with agitation.

  • Take a small sample of resin beads to perform a Kaiser test to monitor the reaction progress.

  • If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) is recommended. Drain the reaction solution, wash with DMF, and repeat the coupling step with freshly activated Boc-L-Aza-OH.

e) Capping (Optional but Recommended):

  • If unreacted amines remain after double coupling, cap them to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:2:7 v/v/v) for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

f) Chain Elongation:

  • After the successful incorporation of Boc-L-Aza-OH, proceed with the standard Boc-SPPS cycles of deprotection, neutralization, and coupling for the subsequent amino acids.

Final Cleavage and Deprotection

Note: This procedure requires specialized equipment and should be performed in a well-ventilated fume hood by trained personnel due to the hazardous nature of HF.

Materials:

  • Peptide-resin (dried)

  • Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Cold diethyl ether

Procedure:

  • Dry the fully synthesized peptide-resin under vacuum.

  • Transfer the resin to a specialized HF cleavage apparatus.

  • Add the appropriate scavenger cocktail.

  • Carefully add liquid HF and stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide precipitate with cold diethyl ether several times to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Boc_SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash Wash (DMF/DCM) deprotection->wash Wash neutralization Neutralization (10% DIEA in DMF) coupling Coupling: Boc-L-Aza-OH + DIC/HOBt neutralization->coupling kaiser_test Kaiser Test coupling->kaiser_test Monitor capping Capping (Acetic Anhydride) next_cycle Next Coupling Cycle or Final Cleavage capping->next_cycle wash->neutralization kaiser_test->capping Positive kaiser_test->next_cycle Negative Boc_Aza_OH_Activation cluster_activation Pre-activation of Boc-L-Aza-OH cluster_coupling Coupling to Resin boc_aza_oh Boc-L-Aza-OH (Free Acid) active_ester Activated Boc-L-Aza-OH (O-acylisourea/HOBt ester) boc_aza_oh->active_ester coupling_reagents DIC + HOBt coupling_reagents->active_ester in DMF resin Deprotected Peptide-Resin (Free N-terminus) active_ester->resin Addition to Resin coupled_product Peptide-Resin with incorporated Aza-residue resin->coupled_product

References

A Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-L-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," utilizing Boc-L-Aza-OH (CHA) as a key building block.[1] This reaction is celebrated for its high efficiency, selectivity, and biocompatibility, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3]

Boc-L-Aza-OH (CHA) is a readily available click chemistry reagent featuring a protected amino acid motif with an azide (B81097) functionality, poised for efficient coupling with terminal alkynes.[4] The resulting 1,4-disubstituted 1,2,3-triazole core is a stable and often beneficial structural element in biologically active molecules.[1]

Reaction Scheme

The fundamental transformation involves the reaction of an azide, in this case, Boc-L-Aza-OH (CHA), with a terminal alkyne in the presence of a copper(I) catalyst. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[5][6]

General Reaction:

Where R represents a variable substituent on the alkyne.

Experimental Protocols

This section details a general protocol for the CuAAC reaction between Boc-L-Aza-OH (CHA) and a model alkyne, such as phenylacetylene (B144264).

Materials and Reagents
ReagentPurpose
Boc-L-Aza-OH (CHA)Azide-containing reactant
PhenylacetyleneAlkyne reactant (model)
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Catalyst precursor
Sodium AscorbateReducing agent
Tetrahydrofuran (THF)Organic solvent
Deionized Water (H₂O)Aqueous solvent
Dichloromethane (B109758) (DCM)Extraction solvent
Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl)Quenching and copper removal
BrineWashing agent
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying agent
Step-by-Step Procedure
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-Aza-OH (CHA) (1.0 equivalent) and phenylacetylene (1.0-1.2 equivalents) in a 1:1 mixture of THF and water. The concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

  • Catalyst Addition: To the stirring solution, add copper(II) sulfate pentahydrate (0.01-0.05 equivalents).

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 equivalents) dropwise to the reaction mixture. A color change is often observed, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.[7]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution. This will also help to complex with the copper catalyst.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure triazole product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for a CuAAC reaction with an azido (B1232118) amino acid derivative. Please note that yields and reaction times can vary depending on the specific alkyne used and the scale of the reaction.

ParameterValue/RangeReference/Note
Reactants
AzideBoc-L-Aza-OH (CHA)1.0 eq
AlkynePhenylacetylene1.0 - 1.2 eq
Catalyst System
Copper SourceCuSO₄·5H₂O1-5 mol%
Reducing AgentSodium Ascorbate10-20 mol%
Reaction Conditions
SolventTHF:H₂O (1:1)-
TemperatureRoom Temperature-
Reaction Time1 - 24 hoursDependent on substrates
Outcome
Expected Yield >90% Based on similar reactions[3]
Product Characterization
¹H NMRCharacteristic triazole proton signal (δ ~7.5-8.5 ppm)[8]
¹³C NMRSignals for the triazole ring carbons
Mass Spectrometry[M+H]⁺ or [M+Na]⁺ corresponding to the product

Visualizations

CuAAC Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.

CuAAC_Catalytic_Cycle cluster_cycle CuAAC Catalytic Cycle cluster_redox Catalyst Generation CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide Deprotonation Alkyne R-C≡CH Alkyne->CuI Coordination Cu_Triazolide Cu(I)-Triazolide Cu_Acetylide->Cu_Triazolide Cycloaddition Azide R'-N₃ Azide->Cu_Acetylide Coordination Cu_Triazolide->CuI Catalyst Regeneration Product 1,4-Triazole Cu_Triazolide->Product Protonolysis Proton_Source H⁺ Source Proton_Source->Cu_Triazolide CuII Cu(II) CuII->CuI Reduction Reducer Sodium Ascorbate Reducer->CuII

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of a triazole product via CuAAC.

Experimental_Workflow start Start dissolve Dissolve Azide and Alkyne in THF/H₂O start->dissolve add_catalyst Add CuSO₄ and Sodium Ascorbate dissolve->add_catalyst react Stir at Room Temperature (Monitor by TLC/LC-MS) add_catalyst->react workup Quench with NH₄Cl and Extract with DCM react->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for CuAAC.

References

Application Notes and Protocols for Boc-L-Aza-OH (CHA) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Boc-L-Aza-OH (Cyclohexylamine salt), a versatile azido-amino acid analog, in strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry. The protocols detailed herein are intended for researchers in bioconjugation, drug discovery, and proteomics, offering methodologies for the precise and efficient modification of biomolecules.

Introduction to Boc-L-Aza-OH in SPAAC

Boc-L-Aza-OH is an invaluable building block in the field of bioorthogonal chemistry. The presence of the azide (B81097) moiety allows for its participation in the highly efficient and biocompatible SPAAC reaction. This copper-free click chemistry variant enables the covalent ligation of Boc-L-Aza-OH to molecules functionalized with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), under mild, aqueous conditions. This makes it an ideal tool for the modification of sensitive biological macromolecules, including peptides, proteins, and antibodies, without the concern of copper-induced cytotoxicity or degradation.

The Boc (tert-butoxycarbonyl) protecting group on the aza-amino acid nitrogen provides stability and allows for controlled deprotection and subsequent functionalization, making it a key component in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Data Presentation: Quantitative Analysis of SPAAC Reactions

The efficiency of SPAAC reactions is paramount for successful bioconjugation. The following table summarizes key quantitative data for SPAAC reactions involving azido-amino acids and strained alkynes. While specific data for Boc-L-Aza-OH is limited in publicly available literature, the provided values for structurally similar azido-amino acids offer a strong predictive framework for reaction performance.

Azide Reactant Strained Alkyne Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Solvent/Buffer Temperature (°C) Notes
Boc-protected azidoamino acidBCN0.28[1]Methanol25The hydrophobic Boc group may promote association with BCN.[1]
3-azido-L-alaninesulfo-DBCO-amine0.32 - 0.85PBS (pH 7)25-37Reaction rates are influenced by buffer type and pH.[2]
3-azido-L-alaninesulfo-DBCO-amine0.55 - 1.22HEPES (pH 7)25-37HEPES buffer generally resulted in higher reaction rates compared to PBS.[2]
1-azido-1-deoxy-β-D-glucopyranosidesulfo-DBCO-amine0.59 - 0.97DMEM25-37The electron-donating capacity of the azide influences reaction kinetics.[2]
DBCO-modified antibodyAzide-modified oligonucleotideNot specifiedPBS (pH 7.2)4 - RTYield is dependent on the molar excess of the azide.[3]

Experimental Protocols

Protocol 1: General Solution-Phase SPAAC Conjugation of a DBCO-Labeled Protein with Boc-L-Aza-OH

This protocol describes the conjugation of a protein previously functionalized with a DBCO group to Boc-L-Aza-OH.

Materials:

  • DBCO-functionalized protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Boc-L-Aza-OH (CHA salt)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Preparation of Stock Solution: Dissolve Boc-L-Aza-OH (CHA salt) in a minimal amount of DMF or DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Reaction Setup:

    • In a reaction vessel, add the DBCO-functionalized protein to the reaction buffer.

    • Add the Boc-L-Aza-OH stock solution to the protein solution. A 5- to 20-fold molar excess of Boc-L-Aza-OH over the protein is recommended to drive the reaction to completion. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C with gentle shaking for 1 to 24 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification: Upon completion, remove the excess unreacted Boc-L-Aza-OH and byproducts by SEC or dialysis against an appropriate buffer.

  • Characterization: Characterize the resulting conjugate by methods such as mass spectrometry to confirm successful conjugation and determine the degree of labeling.

Protocol 2: Solid-Phase Synthesis and On-Resin SPAAC with Boc-L-Aza-OH

This protocol outlines the incorporation of Boc-L-Aza-OH into a peptide sequence via solid-phase peptide synthesis (SPPS) followed by an on-resin SPAAC reaction.

Materials:

  • Rink amide or other suitable resin for SPPS

  • Fmoc-protected amino acids

  • Boc-L-Aza-OH (CHA salt)

  • Coupling reagents (e.g., HBTU, DIC/HOBt)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • DBCO-functionalized molecule (e.g., DBCO-PEG-Fluorophore)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents (DMF, DCM)

Procedure:

  • Peptide Synthesis: Assemble the desired peptide sequence on the resin using standard Fmoc-based SPPS.

  • Incorporation of Boc-L-Aza-OH:

    • Deprotect the N-terminal Fmoc group of the growing peptide chain.

    • Couple Boc-L-Aza-OH using standard coupling conditions. A longer coupling time may be required compared to standard amino acids.

  • On-Resin SPAAC Reaction:

    • Wash the resin thoroughly with DMF.

    • Dissolve the DBCO-functionalized molecule in DMF and add it to the resin. Use a 2- to 5-fold molar excess of the DBCO reagent.

    • Allow the reaction to proceed for 4-24 hours at room temperature with gentle agitation.

  • Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC. Confirm the identity and purity of the final product by mass spectrometry.

Visualizations

Logical Workflow for the Synthesis of a PROTAC using Boc-L-Aza-OH

PROTAC_Synthesis_Workflow cluster_poi POI Ligand Synthesis cluster_e3 E3 Ligase Ligand Synthesis cluster_protac PROTAC Assembly via SPAAC poi_start Start with POI Ligand Scaffold poi_linker Attach Linker with Terminal Alkyne poi_start->poi_linker poi_final POI Ligand-Linker poi_linker->poi_final spaac Strain-Promoted Azide-Alkyne Cycloaddition poi_final->spaac e3_start Start with E3 Ligase Ligand Scaffold couple_aza Couple Boc-L-Aza-OH e3_start->couple_aza boc_aza_oh Boc-L-Aza-OH boc_aza_oh->couple_aza deprotect Boc Deprotection couple_aza->deprotect e3_azide E3 Ligase Ligand with Azide deprotect->e3_azide e3_azide->spaac protac_product Final PROTAC Molecule spaac->protac_product

Caption: Workflow for PROTAC synthesis using Boc-L-Aza-OH.

This diagram illustrates a modular approach to synthesizing a PROTAC molecule. A protein of interest (POI) ligand is functionalized with a strained alkyne, while an E3 ligase ligand is modified with an azide group derived from Boc-L-Aza-OH. The two components are then joined via a highly efficient and bioorthogonal SPAAC reaction to form the final PROTAC.

Experimental Workflow for Antibody-Drug Conjugation (ADC)

ADC_Workflow antibody Monoclonal Antibody (mAb) activation Antibody Activation antibody->activation dbco_nhs DBCO-NHS Ester dbco_nhs->activation dbco_mab DBCO-functionalized mAb activation->dbco_mab purification1 Purification (SEC) dbco_mab->purification1 spaac SPAAC Reaction purification1->spaac boc_aza_drug Boc-L-Aza-OH-Drug boc_aza_drug->spaac adc_crude Crude ADC spaac->adc_crude purification2 Purification (SEC/HIC) adc_crude->purification2 final_adc Final Antibody-Drug Conjugate purification2->final_adc

Caption: Workflow for creating an ADC using Boc-L-Aza-OH.

This diagram outlines the key steps in preparing an antibody-drug conjugate. A monoclonal antibody is first activated with a DBCO-NHS ester. In parallel, a cytotoxic drug is conjugated to Boc-L-Aza-OH. The two components are then reacted via SPAAC, followed by purification to yield the final, purified ADC.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-L-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-L-Aza-OH (CHA) in the synthesis of cyclic azapeptides. Azapeptides, peptidomimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom, offer unique conformational constraints and improved metabolic stability, making them valuable scaffolds in drug discovery. The incorporation of aza-amino acids can significantly influence the biological activity and therapeutic potential of cyclic peptides.

Introduction to Boc-L-Aza-OH (CHA)

Boc-L-Aza-OH (CHA) is a protected aza-amino acid building block used in solid-phase peptide synthesis (SPPS). The nomenclature is broken down as follows:

  • Boc: tert-butyloxycarbonyl, a common acid-labile protecting group for the N-terminus of amino acids.[1][2][3]

  • L-Aza: Denotes an aza-amino acid. While aza-amino acids are achiral at the α-nitrogen, the "L-" designation typically refers to the chirality of the parent amino acid from which the corresponding hydrazine (B178648) precursor is derived.

  • -OH: Represents the carboxylic acid moiety, which will be activated for coupling to the growing peptide chain.

  • (CHA): Cyclohexylammonium, a common counter-ion for the acidic carboxylic acid group, improving the compound's stability and handling properties.

The replacement of an α-carbon with a nitrogen atom in the peptide backbone introduces significant changes to the local geometry and hydrogen bonding patterns, often inducing β-turn conformations.[4][5] This can lead to enhanced receptor binding affinity and selectivity. Furthermore, the resulting semicarbazide (B1199961) bond is resistant to enzymatic degradation by proteases, which increases the in vivo half-life of the peptide.

Application Notes

The incorporation of Boc-L-Aza-OH into peptide sequences allows for the generation of cyclic azapeptides with novel pharmacological properties. This "aza-scanning" approach is a powerful tool for probing structure-activity relationships.[6]

Advantages of Aza-Amino Acid Incorporation in Cyclic Peptides:
  • Conformational Rigidity: The unique stereoelectronic properties of the aza-residue can pre-organize the peptide backbone into specific secondary structures, such as β-turns, which can be crucial for receptor recognition.[4]

  • Enhanced Proteolytic Stability: The replacement of the α-carbon with a nitrogen atom results in a peptide bond that is not recognized by proteases, leading to increased stability in biological systems.

  • Improved Pharmacokinetic Properties: Increased stability can lead to a longer plasma half-life and improved bioavailability.

  • Modulation of Biological Activity: The introduction of an aza-residue can alter the binding affinity and selectivity of a peptide for its target receptor. For example, cyclic RGD aza-peptides have been synthesized to target integrin receptors, which are involved in tumor metastasis and angiogenesis. While some modifications led to a loss of affinity, aza-glycine containing cyclic peptides retained nanomolar activity towards the αvβ3 receptor.[6][7]

Quantitative Data on Cyclic Azapeptides

The following table summarizes the biological activity of representative cyclic azapeptides.

Cyclic AzapeptideTarget ReceptorBiological Activity (IC50)Reference
[azaPhe4]-GHRP-6CD361.34 µM[4]
cyclo(R-azaG-D-f-V)αvβ3 Integrin160 nM[6][7]
cyclo(R-G-D-azaF-V)αvβ3 Integrin>10,000 nM[6][7]
[azaNle3]-CP-2Amyloid-β oligomersDecreased Aβ oligomer levels in a C. elegans model of Alzheimer's Disease[8]
[azaHse6]-CP-2Amyloid-β oligomersDecreased Aβ oligomer levels in a C. elegans model of Alzheimer's Disease[8]

Experimental Protocols

The following are generalized protocols for the synthesis of cyclic azapeptides using Boc-L-Aza-OH (CHA) via solid-phase peptide synthesis (SPPS).

Solid-Phase Synthesis of the Linear Azapeptide

This protocol outlines the manual synthesis of a linear peptide containing an aza-amino acid residue using Boc chemistry.

Materials:

  • Appropriate resin for Boc-SPPS (e.g., Merrifield, PAM, or MBHA resin).[9]

  • Boc-protected amino acids.

  • Boc-L-Aza-OH (CHA).

  • Coupling reagents: e.g., HBTU, HATU, or DIC/HOBt.[10][11][12]

  • DIPEA (N,N-Diisopropylethylamine).

  • TFA (Trifluoroacetic acid).

  • DCM (Dichloromethane).

  • DMF (N,N-Dimethylformamide).

  • Piperidine (B6355638) (for Fmoc removal if a mixed Boc/Fmoc strategy is used for side-chain deprotection prior to cyclization).

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard Boc-SPPS protocols.

  • Boc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.[9]

    • Wash the resin with DCM, followed by IPA, and then DMF.

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF for 2 x 2 minutes. Wash with DMF.

  • Amino Acid Coupling:

    • Pre-activate a 3-5 fold molar excess of the next Boc-amino acid with a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of Boc-L-Aza-OH:

    • Follow the deprotection and neutralization steps as above.

    • Dissolve a 3-5 fold molar excess of Boc-L-Aza-OH (CHA) and an equivalent amount of HOBt in DMF. Add a 3-5 fold molar excess of DIC. Pre-activate for 10-15 minutes.

    • Add the activated aza-amino acid solution to the resin and shake for 4-24 hours. The coupling of aza-amino acids is often slower than standard amino acids.

    • Wash the resin thoroughly with DMF and DCM.

  • Peptide Elongation: Repeat steps 3-5 to complete the synthesis of the linear peptide.

  • Side-Chain Deprotection (for cyclization): If cyclization involves side chains, selectively deprotect the relevant amino acids. For example, remove Fmoc/Fm protecting groups with piperidine or Alloc protecting groups with a palladium catalyst.

Cyclization of the Azapeptide

Cyclization can be performed either on-resin or in solution phase after cleavage from the resin.

On-Resin Cyclization Protocol:

  • After synthesis of the linear peptide and selective deprotection of the groups involved in cyclization (e.g., N-terminal Boc group and a side-chain carboxylic acid), wash the resin extensively.

  • Swell the resin in DMF.

  • Add a solution of coupling reagents (e.g., 3 equivalents of PyBOP/HOBt and 6 equivalents of DIPEA) in DMF.[13]

  • Shake the reaction mixture at room temperature for 12-24 hours.

  • Monitor the cyclization by cleaving a small amount of resin and analyzing by mass spectrometry.

  • Wash the resin thoroughly with DMF and DCM.

Solution-Phase Cyclization Protocol:

  • Cleavage from Resin: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., HF or TFMSA for Boc-SPPS). For a peptide with a C-terminal acid, a typical cocktail is HF:p-cresol (9:1) at 0°C for 1-2 hours.

  • Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase HPLC.

  • Cyclization:

    • Dissolve the purified linear peptide in a large volume of DMF or DCM to achieve high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

    • Add a coupling reagent (e.g., HBTU, PyBOP, or DPPA) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by HPLC-MS.

  • Work-up: Quench the reaction, remove the solvent under reduced pressure.

Purification and Characterization
  • Cleavage (if on-resin cyclization was performed): Cleave the cyclic peptide from the resin using the appropriate cleavage cocktail.

  • Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by analytical HPLC and high-resolution mass spectrometry (HRMS). The structure can be further elucidated using NMR spectroscopy.

Visualizations

Experimental Workflow for Cyclic Azapeptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_Cyclization Cyclization Resin 1. Start with solid support (Resin) Coupling1 2. Couple first Boc-AA-OH Resin->Coupling1 Deprotection1 3. Boc Deprotection (TFA) Coupling1->Deprotection1 Coupling2 4. Couple subsequent Boc-AA-OH Deprotection1->Coupling2 Deprotection2 5. Boc Deprotection (TFA) Coupling2->Deprotection2 AzaCoupling 6. Couple Boc-L-Aza-OH Deprotection2->AzaCoupling Elongation 7. Continue peptide elongation AzaCoupling->Elongation SideChainDeprotection 8. Selective side-chain deprotection Elongation->SideChainDeprotection LinearPeptide Linear Azapeptide on Resin SideChainDeprotection->LinearPeptide OnResin On-Resin Cyclization LinearPeptide->OnResin Head-to-Tail or Side-chain cyclization Cleavage 9. Cleavage from Resin LinearPeptide->Cleavage For solution cyclization OnResin->Cleavage After cyclization Solution Solution-Phase Cyclization Purification 10. HPLC Purification Solution->Purification Cleavage->Solution Cleavage->Purification After on-resin cyclization FinalProduct Cyclic Azapeptide Purification->FinalProduct CD36_Signaling oxLDL oxLDL CD36 CD36 oxLDL->CD36 TSP1 Thrombospondin-1 TSP1->CD36 FA Fatty Acids FA->CD36 TLR4_6 TLR4/6 CD36->TLR4_6 forms complex with Src Src Family Kinases (Fyn, Lyn) CD36->Src associates with FA_Uptake Fatty Acid Uptake & Metabolism CD36->FA_Uptake NFkB NF-κB Activation TLR4_6->NFkB MAPK MAPK Pathway (ERK, JNK, p38) Src->MAPK ROS ROS Production Src->ROS Gene_Expression Gene Expression (Inflammation, Apoptosis) MAPK->Gene_Expression leads to NFkB->Gene_Expression leads to Integrin_Signaling ECM Extracellular Matrix (e.g., RGD motif) Integrin Integrin (αvβ3) ECM->Integrin binds FAK FAK Integrin->FAK activates Talin Talin Integrin->Talin recruits Src Src FAK->Src recruits & activates Paxillin Paxillin FAK->Paxillin phosphorylates PI3K_Akt PI3K-Akt Pathway FAK->PI3K_Akt Src->FAK Src->Paxillin phosphorylates Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK Cell_Migration Cell Migration & Adhesion Paxillin->Cell_Migration Vinculin Vinculin Actin Actin Cytoskeleton Vinculin->Actin Talin->Vinculin Actin->Cell_Migration Cell_Growth Cell Growth & Survival Ras_MAPK->Cell_Growth PI3K_Akt->Cell_Growth

References

Application Notes and Protocols for Bioconjugation of Proteins using Boc-L-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioconjugation is a pivotal technology in drug development, diagnostics, and life sciences research, enabling the creation of complex biomolecules with tailored functions. A key application is the development of Antibody-Drug Conjugates (ADCs), which combine the targeting specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug. The linker connecting the antibody and the drug is a critical component influencing the stability, efficacy, and safety of the ADC.

This document provides detailed protocols for the use of Boc-L-Aza-OH (CHA) as a versatile linker for protein bioconjugation. Boc-L-Aza-OH is a bifunctional molecule featuring a Boc-protected amine, a carboxylic acid, and an azide (B81097) moiety. The carboxylic acid allows for covalent attachment to primary amines on proteins, such as lysine (B10760008) residues, through stable amide bond formation. The azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This two-step approach offers a high degree of control and specificity in the bioconjugation process.

The protocols outlined below describe the modification of a protein with Boc-L-Aza-OH (CHA) to introduce azide functionalities, followed by the conjugation of an alkyne-containing payload.

Key Applications
  • Development of Antibody-Drug Conjugates (ADCs).

  • PEGylation of proteins to improve pharmacokinetic properties.

  • Immobilization of proteins on surfaces.

  • Labeling of proteins with fluorescent dyes or other reporter molecules.

Experimental Protocols

Protocol 1: Azide Labeling of Proteins with Boc-L-Aza-OH (CHA)

This protocol describes the covalent attachment of Boc-L-Aza-OH (CHA) to a protein via amide bond formation between the carboxylic acid of the linker and primary amines (e.g., lysine residues) on the protein. The reaction is facilitated by the use of carbodiimide (B86325) chemistry (EDC and NHS).

Materials:

  • Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Boc-L-Aza-OH (CHA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in PBS, pH 7.4.

    • Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the protein for reaction with the activated linker.

  • Activation of Boc-L-Aza-OH (CHA):

    • Prepare a 100 mM stock solution of Boc-L-Aza-OH (CHA) in anhydrous DMF.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF.

    • In a microcentrifuge tube, combine Boc-L-Aza-OH (CHA), EDC, and NHS in a 1:1.2:1.2 molar ratio. For example, to activate 1 µmol of Boc-L-Aza-OH (CHA), add 10 µL of the 100 mM stock solution, 12 µL of 100 mM EDC, and 12 µL of 100 mM NHS.

    • Incubate the mixture at room temperature for 30 minutes to generate the NHS-ester of Boc-L-Aza-OH.

  • Conjugation to the Protein:

    • Add the activated Boc-L-Aza-OH-NHS ester solution to the protein solution. The molar excess of the linker relative to the protein will determine the degree of labeling and should be optimized for the specific protein and application. A starting point is a 20-fold molar excess.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring or rotation.

  • Removal of Excess Reagents:

    • Remove unreacted linker and byproducts by buffer exchange using a desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.

    • Alternatively, dialysis against PBS, pH 7.4 at 4°C overnight can be performed.

  • Characterization of Azide-Labeled Protein:

    • Determine the protein concentration using a spectrophotometer at 280 nm and the protein's extinction coefficient.

    • The degree of labeling (DOL), i.e., the average number of azide groups per protein, can be determined by various methods, including reacting the azide-labeled protein with a known concentration of a DBCO-containing fluorescent dye and measuring the fluorescence intensity.

Protocol 2: Bioconjugation of Azide-Labeled Protein via Click Chemistry

This protocol provides methods for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions to conjugate an alkyne-containing molecule of interest to the azide-labeled protein.

Materials:

  • Azide-labeled protein in PBS, pH 7.4

  • Alkyne-containing molecule of interest (e.g., alkyne-drug, alkyne-dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Desalting columns

Procedure:

  • Prepare Reagent Stock Solutions:

    • Prepare a 20 mM stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMF or DMSO).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule. A 5- to 10-fold molar excess of the alkyne molecule over the number of azide groups is recommended.

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the protein-alkyne solution to a final copper concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification and Characterization:

    • Purify the resulting bioconjugate using a desalting column to remove excess reagents.

    • Characterize the final conjugate by methods such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to confirm conjugation and determine purity.

Materials:

  • Azide-labeled protein in PBS, pH 7.4

  • Strained alkyne-containing molecule of interest (e.g., DBCO-drug, BCN-dye)

  • Desalting columns

Procedure:

  • Prepare Reagent Stock Solution:

    • Prepare a 10 mM stock solution of the strained alkyne-containing molecule in a suitable solvent (e.g., DMF or DMSO).

  • SPAAC Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein and the strained alkyne-containing molecule. A 3- to 5-fold molar excess of the strained alkyne over the number of azide groups is recommended.

    • Incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight.

  • Purification and Characterization:

    • Purify the resulting bioconjugate using a desalting column to remove excess reagents.

    • Characterize the final conjugate by methods such as SDS-PAGE, SEC, and mass spectrometry.

Data Presentation

The following table summarizes representative data from a hypothetical experiment involving the conjugation of a cytotoxic drug to a monoclonal antibody (mAb) using Boc-L-Aza-OH (CHA) as a linker, followed by a SPAAC reaction with a DBCO-drug.

ParameterValueMethod of Determination
Initial mAb Concentration 5.0 mg/mLA280 Spectrophotometry
Molar Ratio (Linker:mAb) 20:1-
Degree of Labeling (DOL) 3.8 azides/mAbFluorescence Assay with DBCO-dye
Molar Ratio (DBCO-Drug:Azide) 4:1-
Final Drug-to-Antibody Ratio (DAR) 3.6Hydrophobic Interaction Chromatography (HIC)
Conjugation Efficiency 95%HIC-HPLC
Purity of Final ADC >98%Size-Exclusion Chromatography (SEC)
In Vitro Cytotoxicity (IC50) 1.5 nMCell-based Assay

Visualizations

G cluster_0 Step 1: Protein Azide Labeling cluster_1 Step 2: Bioconjugation via Click Chemistry Protein Protein (e.g., Antibody) Conjugation1 Amide Bond Formation (Reaction with Lysine Residues) Protein->Conjugation1 BocAzaOH Boc-L-Aza-OH (CHA) Activation Activation with EDC/NHS BocAzaOH->Activation Activation->Conjugation1 AzideProtein Azide-Labeled Protein Conjugation1->AzideProtein Purification1 Purification (e.g., Desalting Column) AzideProtein->Purification1 PurifiedAzideProtein Purified Azide-Labeled Protein Purification1->PurifiedAzideProtein Conjugation2 Click Chemistry (e.g., SPAAC) PurifiedAzideProtein->Conjugation2 AlkyneMolecule Alkyne-Molecule (e.g., DBCO-Drug) AlkyneMolecule->Conjugation2 FinalConjugate Final Bioconjugate (e.g., ADC) Conjugation2->FinalConjugate Purification2 Final Purification (e.g., SEC) FinalConjugate->Purification2

Caption: Overall workflow for protein bioconjugation using Boc-L-Aza-OH (CHA).

G cluster_reaction1 Amide Bond Formation cluster_reaction2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein-NH2 Protein-NH₂ AzideProtein Protein-NH-CO-Aza-Boc Protein-NH2->AzideProtein Plus2 + BocAzaOH-COOH Boc-L-Aza-OH ActivatedEster Boc-L-Aza-OH-NHS BocAzaOH-COOH->ActivatedEster EDC, NHS Arrow1 EDC, NHS ActivatedEster->AzideProtein Arrow2 Plus1 + AzideProtein_r2 Protein-N₃ ADC Protein-Triazole-Drug AzideProtein_r2->ADC Plus3 + DBCO_Drug DBCO-Drug DBCO_Drug->ADC Arrow3

Caption: Chemical reactions for protein modification and bioconjugation.

Application Notes and Protocols for Biomolecule Labeling in Live Cells using Azido-Functionalized Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and identify biomolecules within the complex environment of a living cell is crucial for advancing our understanding of cellular processes and for the development of new therapeutics. Metabolic labeling, a powerful technique for studying newly synthesized proteins, involves the introduction of a non-canonical amino acid containing a bioorthogonal chemical reporter, such as an azide (B81097) group, into the cellular machinery. This azido-functionalized amino acid is then incorporated into nascent proteins during translation. The azide group serves as a handle for subsequent covalent modification with a probe molecule, such as a fluorophore or a biotin (B1667282) tag, via highly specific and efficient "click chemistry" reactions. This allows for the visualization, isolation, and identification of the newly synthesized proteome.

This document provides detailed application notes and protocols for the metabolic labeling of biomolecules in live cells using azido-functionalized amino acids, with a focus on L-Azidohomoalanine (AHA), a well-characterized analog of methionine. Additionally, we will discuss the potential application of reagents like Boc-L-Aza-OH (CHA) as precursors for the generation of custom azido-amino acids for targeted labeling studies.

Principle of the Method

The overall workflow for metabolic labeling of proteins with an azido-amino acid and subsequent detection can be broken down into three main steps:

  • Metabolic Incorporation: Live cells are cultured in a medium containing an azido-amino acid. This amino acid competes with its natural counterpart and is incorporated into newly synthesized proteins by the cell's own translational machinery.

  • Cell Lysis and Preparation: After the desired labeling period, the cells are harvested and lysed to release the cellular proteins.

  • Bioorthogonal Ligation (Click Chemistry): The azide-labeled proteins in the cell lysate are then reacted with a probe molecule containing a complementary bioorthogonal functional group, typically an alkyne. This reaction, known as click chemistry, forms a stable covalent bond, thereby tagging the proteins of interest for downstream analysis.

Data Presentation: Optimizing Labeling Conditions

The efficiency of metabolic labeling with azido-amino acids can be influenced by several factors, including the concentration of the amino acid, the duration of the labeling period, and the specific cell type. The following tables summarize quantitative data from studies optimizing the labeling of proteins with L-Azidohomoalanine (AHA).

Table 1: Dosage-Dependent Increase of AHA-Labeled Proteins in HeLa Cells

AHA Concentration (µM)Relative Fluorescence Intensity (Arbitrary Units)
05
12.525
2550
50100
100150

Data adapted from studies showing a dose-dependent increase in the fluorescence signal from labeled proteins with increasing concentrations of AHA.[1]

Table 2: Time-Dependent Incorporation of AHA into Proteins in HEK293T Cells

Labeling Time (hours)Relative Biotin Signal (Arbitrary Units)
0.520
145
280
4100

This table illustrates the accumulation of biotin signal over time, indicating the continuous incorporation of AHA into newly synthesized proteins.[2]

Table 3: Optimization of AHA Labeling for In Vivo Studies (Rat Retina)

AHA Dose (mg/kg)Labeling Outcome
1.4 µg/kgNo detectable protein labeling
1.4 mg/kgExtensive incorporation into retinal proteins

This data highlights the importance of optimizing dosage for in vivo labeling experiments to overcome competition with endogenous methionine.[3]

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with L-Azidohomoalanine (AHA)

This protocol describes the general procedure for labeling newly synthesized proteins in cultured mammalian cells using AHA.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free DMEM

  • L-Azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO or water)

  • Phosphate-buffered saline (PBS)

  • Cell scraper or trypsin-EDTA

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Methionine Depletion (Optional but Recommended): To enhance the incorporation of AHA, aspirate the complete medium, wash the cells once with warm PBS, and then incubate the cells in pre-warmed methionine-free DMEM for 30-60 minutes.

  • AHA Labeling: Prepare the labeling medium by supplementing the methionine-free DMEM with the desired final concentration of AHA (typically ranging from 25 to 100 µM). Remove the depletion medium and add the AHA-containing labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the experimental goals and the turnover rate of the proteins of interest.

  • Cell Harvest: After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Lysis: Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate containing azide-labeled proteins is now ready for downstream click chemistry reactions.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

This protocol describes the labeling of azide-modified proteins in a cell lysate with an alkyne-containing probe using a copper-catalyzed click reaction.

Materials:

  • Azide-labeled cell lysate (from Protocol 1)

  • Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore) stock solution (e.g., 10 mM in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in DMSO/t-butanol)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed:

    • Azide-labeled cell lysate (e.g., 50 µg of protein in a final volume of 50 µL)

    • Alkyne-probe (to a final concentration of 100 µM)

    • TCEP (to a final concentration of 1 mM)

    • TBTA (to a final concentration of 100 µM)

    • CuSO₄ (to a final concentration of 1 mM)

  • Initiate Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light if using a fluorescent probe.

  • Downstream Analysis: The click-labeled proteins are now ready for downstream applications such as SDS-PAGE analysis, western blotting, or enrichment using affinity purification (if a biotin probe was used).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol is for labeling azide-modified proteins on the surface of or within live cells using a copper-free click reaction with a strained alkyne probe.

Materials:

  • Cells metabolically labeled with an azido-amino acid (from Protocol 1, steps 1-4)

  • Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore, BCN-fluorophore) stock solution (e.g., 1 mM in DMSO)

  • Live cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • PBS

Procedure:

  • Wash Cells: After the metabolic labeling period, gently aspirate the labeling medium and wash the cells twice with warm PBS.

  • Prepare Labeling Solution: Dilute the strained alkyne-fluorophore stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed live cell imaging medium.

  • Labeling: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted probe.

  • Imaging: The cells are now ready for visualization by fluorescence microscopy.

Visualization of Workflows and Pathways

Metabolic Labeling and Click Chemistry Workflow

Metabolic_Labeling_Workflow cluster_cell Live Cell cluster_click Click Chemistry Azido-Amino Acid Azido-Amino Acid Protein Synthesis Protein Synthesis Azido-Amino Acid->Protein Synthesis Incorporation Azide-Labeled Protein Azide-Labeled Protein Protein Synthesis->Azide-Labeled Protein Cell Lysis Cell Lysis Azide-Labeled Protein->Cell Lysis Click Reaction Click Reaction Cell Lysis->Click Reaction Alkyne Probe Alkyne Probe Alkyne Probe->Click Reaction Labeled Protein Labeled Protein Click Reaction->Labeled Protein Downstream Analysis Downstream Analysis Labeled Protein->Downstream Analysis

Caption: Workflow for metabolic labeling and click chemistry detection.

Protein Synthesis and Azido-Amino Acid Incorporation

Protein_Synthesis mRNA mRNA Ribosome Ribosome mRNA->Ribosome Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide Translation tRNA tRNA tRNA->Ribosome Azido-Aminoacyl-tRNA Azido-Aminoacyl-tRNA Azido-Aminoacyl-tRNA->Ribosome

Caption: Incorporation of an azido-amino acid during protein synthesis.

Bioorthogonal Click Chemistry Reactions

Click_Chemistry cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide N₃ Triazole Triazole Linkage Azide->Triazole Terminal Alkyne Terminal Alkyne->Triazole Cu(I) catalyst Azide_spaac N₃ Triazole_spaac Triazole Linkage Azide_spaac->Triazole_spaac Cyclooctyne strained alkyne Cyclooctyne->Triazole_spaac Copper-free

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Application of Boc-L-Aza-OH (CHA)

Reagents such as Boc-L-Aza-OH (CHA) are typically protected amino acids used in solid-phase peptide synthesis. The "Boc" group (tert-butyloxycarbonyl) protects the alpha-amino group, while the cyclohexylammonium (CHA) salt form improves the stability and handling of the compound. In the context of live-cell labeling, Boc-L-Aza-OH (CHA) would likely serve as a precursor for the generation of a free azido-amino acid.

For example, if Boc-L-Aza-OH (CHA) is a protected form of azaglutamine, the following steps would be necessary before it could be used for metabolic labeling:

  • Deprotection: The Boc protecting group must be removed, typically under acidic conditions (e.g., using trifluoroacetic acid), to yield the free amino acid.

  • Purification: The deprotected azido-amino acid would then need to be purified to remove the deprotection reagents and byproducts.

  • Metabolic Labeling: The purified, free azido-amino acid could then be used in a similar manner to AHA, as described in Protocol 1, likely as an analog for its corresponding natural amino acid (e.g., glutamine).

The use of such a precursor allows for the synthesis of custom azido-amino acids that are not commercially available, enabling researchers to probe the incorporation of specific amino acid analogs into newly synthesized proteins.

Conclusion

Metabolic labeling with azido-functionalized amino acids, coupled with click chemistry, is a versatile and powerful strategy for the study of newly synthesized proteins in live cells. The protocols and data presented here provide a comprehensive guide for researchers to implement this technique in their own studies. While commercially available azido-amino acids like AHA are widely used, the principles outlined can be extended to custom-synthesized analogs derived from precursors such as Boc-L-Aza-OH (CHA), offering greater flexibility for targeted proteomics research. As with any technique, optimization of labeling conditions is crucial for achieving robust and reproducible results.

References

Application Notes and Protocols for Solid-Phase Synthesis of Azapeptides with Boc-L-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase synthesis of azapeptides utilizing the Boc-L-Aza-amino acid, Boc-L-Aza-OH, as a cyclohexylammonium (CHA) salt. Azapeptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, are of significant interest in drug discovery due to their increased resistance to enzymatic degradation.[1][2][3][4][5][6] The tert-butyloxycarbonyl (Boc) protecting group strategy is a well-established method for solid-phase peptide synthesis (SPPS).[7][8]

Introduction to Azapeptide Synthesis

The synthesis of azapeptides presents unique challenges compared to conventional peptide synthesis. The key step, the formation of the semicarbazide (B1199961) bond, involves the acylation of a hydrazine (B178648) derivative, which is generally less nucleophilic than the amino group of a standard amino acid.[2][4] This necessitates careful selection of coupling reagents and optimization of reaction conditions to achieve high yields and purity.[2] While Fmoc-based strategies for azapeptide synthesis are becoming more common, the Boc/Bzl approach remains a valuable tool, particularly for specific sequences or when base-labile protecting groups are incompatible.[1][3][8]

Boc-L-Aza-OH (CHA) is a commercially available building block suitable for introducing an aza-amino acid residue into a peptide sequence. The cyclohexylammonium salt form enhances stability and handling. Prior to its use in SPPS, it must be converted to the free acid.

Experimental Protocols

This section details the step-by-step procedures for the incorporation of Boc-L-Aza-OH into a peptide chain on a solid support.

Materials and Reagents
  • Resin: Merrifield resin or MBHA resin are commonly used for Boc-SPPS.[7] The choice of resin depends on whether a C-terminal acid or amide is desired.

  • Boc-L-Aza-OH (CHA): The aza-amino acid building block.

  • Boc-protected amino acids: For the extension of the peptide chain.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIEA).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.[7]

  • Neutralization Reagent: 10% DIEA in DCM.

  • Coupling Reagents: A variety of coupling reagents can be employed. The choice of reagent is critical for efficient azapeptide bond formation.[2] Common options include:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide) / HOBt

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) is the standard for Boc/Bzl strategies.[9][10] Alternatives like Trifluoromethanesulfonic acid (TFMSA) can also be used.[11] Scavengers such as anisole (B1667542) or p-cresol (B1678582) are essential to prevent side reactions.

  • Washing Solvents: DCM, DMF, Isopropanol.

Protocol 1: Preparation of Boc-L-Aza-OH Free Acid

The Boc-L-Aza-OH (CHA) salt must be converted to the free acid before coupling.

  • Dissolve the Boc-L-Aza-OH (CHA) salt in a biphasic mixture of ethyl acetate (B1210297) and 1 M aqueous citric acid.

  • Shake the mixture vigorously in a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the Boc-L-Aza-OH free acid.

Protocol 2: Solid-Phase Synthesis Cycle for Azapeptide

This protocol outlines a single cycle for the addition of an amino acid or the Boc-L-Aza-OH to the growing peptide chain on the resin.

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.[7]

    • Wash the resin with DCM (3x), Isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling:

    • Standard Amino Acid Coupling: Dissolve the Boc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF. Add the solution to the resin and shake for 1-2 hours.

    • Boc-L-Aza-OH Coupling: Dissolve the prepared Boc-L-Aza-OH free acid (3 eq.), PyBOP (3 eq.), and DIEA (6 eq.) in DMF. Add the solution to the resin and shake for 4-24 hours. The extended coupling time is often necessary for the less nucleophilic semicarbazide. Monitoring the reaction with a Kaiser test is not applicable for aza-amino acid coupling; a small sample of resin can be cleaved to check the coupling efficiency by mass spectrometry.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

Protocol 3: Cleavage and Deprotection

Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.

  • Preparation: Remove the N-terminal Boc group with 50% TFA in DCM.[11] Dry the peptide-resin thoroughly under high vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in a Kel-F reaction vessel.

    • Add scavengers (e.g., p-cresol, anisole).

    • Cool the vessel in a dry ice/acetone bath.

    • Condense anhydrous HF into the vessel.

    • Allow the mixture to stir at 0 °C for 1-2 hours.[11]

  • HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation and Washing:

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Wash the peptide with cold diethyl ether multiple times.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize to obtain the final peptide powder.

Data Presentation

The following tables summarize typical reaction conditions and parameters for the solid-phase synthesis of azapeptides using the Boc strategy. These are general guidelines, and optimization may be required for specific sequences.

Table 1: Reagents and Conditions for a Single SPPS Cycle

StepReagent/SolventConcentration/EquivalentsTime
Deprotection 50% TFA in DCM-20-30 min
Neutralization 10% DIEA in DCM-2 x 2 min
Amino Acid Coupling Boc-AA (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), DIEA (6 eq.) in DMFBased on resin loading1-2 h
Aza-Amino Acid Coupling Boc-L-Aza-OH (3 eq.), PyBOP (3 eq.), DIEA (6 eq.) in DMFBased on resin loading4-24 h
Washing DCM, DMF, Isopropanol--

Table 2: Cleavage Cocktails for Boc-SPPS

Cleavage MethodReagent CompositionConditionsNotes
Standard HF Cleavage HF:p-cresol (9:1)0 °C, 1-2 hMost common method for Boc/Bzl strategy.[9][10][11]
TFMSA Cleavage TFMSA:TFA:DCM:p-cresol0 °C to RT, 1-2 hAn alternative to HF, but may lead to more side reactions.[11]

Visualizations

Boc-SPPS Cycle for Azapeptide Synthesis

SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-Aza-OH/PyBOP or Boc-AA/HBTU) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Next Cycle or Final Cleavage Wash3->Next_Cycle Logical_Flow cluster_prep Preparation cluster_synthesis Synthesis cluster_final Finalization Resin_Prep Resin Selection and Swelling SPPS_Cycles Iterative SPPS Cycles (Deprotection, Coupling, Wash) Resin_Prep->SPPS_Cycles Aza_Acid_Prep Boc-L-Aza-OH (CHA) -> Free Acid Aza_Acid_Prep->SPPS_Cycles Cleavage Cleavage from Resin (e.g., HF) SPPS_Cycles->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., Mass Spec) Purification->Analysis

References

Application Notes and Protocols for Boc-L-Aza-OH (CHA) Coupling with HBTU/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aza-amino acids, where the α-carbon is replaced by a nitrogen atom, are valuable building blocks in medicinal chemistry for the development of peptide-based therapeutics with enhanced stability and modified conformational properties.[1][2] Boc-L-Aza-OH, protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group, is a key reagent for introducing aza-residues into a peptide sequence. This document provides detailed protocols and quantitative data for the coupling of Boc-L-Aza-OH (CHA), specifically addressing the necessary preparation of the cyclohexylamine (B46788) (CHA) salt and subsequent coupling using the efficient HBTU/HOBt activation system in solid-phase peptide synthesis (SPPS).

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in conjunction with HOBt (1-hydroxybenzotriazole) is a widely used coupling reagent system that promotes rapid and efficient amide bond formation while minimizing racemization.[3][4] HOBt acts as an additive to suppress racemization and can improve reaction kinetics.[3][4] This combination is particularly effective for coupling sterically hindered or unusual amino acids.

Data Presentation: Quantitative Parameters for Boc-L-Aza-OH Coupling

The following table summarizes the typical quantitative parameters for the preparation and coupling of Boc-L-Aza-OH in SPPS. These values are derived from standard protocols for Boc-protected amino acids and should be optimized for specific sequences and scales.

ParameterReagent/ConditionEquivalents (relative to resin loading)Typical Range/ValueSolvent
CHA Salt Conversion Boc-L-Aza-OH (CHA)1.0-Dichloromethane (B109758) (DCM)
10% Aqueous KHSO₄-Sufficient volume for extractionWater/DCM
Boc Deprotection Trifluoroacetic Acid (TFA)-50% in DCM (v/v)Dichloromethane (DCM)
Coupling Boc-L-Aza-OH (free acid)2.0 - 5.03.0DMF
HBTU1.95 - 5.02.9DMF
HOBt2.0 - 5.53.0DMF
Diisopropylethylamine (DIPEA)3.0 - 8.06.0DMF
Reaction Time Coupling Step-15 - 60 minutes-
Monitoring Kaiser Test-Test for free primary amines-

Experimental Protocols

Conversion of Boc-L-Aza-OH (CHA) Salt to Free Acid

Prior to its use in peptide coupling, the cyclohexylamine (CHA) salt of Boc-L-Aza-OH must be converted to the free acid to enable activation of the carboxyl group.[5]

Materials:

  • Boc-L-Aza-OH (CHA)

  • Dichloromethane (DCM)

  • 10% aqueous potassium bisulfate (KHSO₄) solution (ice-cold)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-L-Aza-OH (CHA) salt in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the DCM solution three times with an equal volume of ice-cold 10% aqueous KHSO₄ solution to remove the cyclohexylamine.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the Boc-L-Aza-OH free acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol: HBTU/HOBt Coupling

This protocol outlines the steps for coupling the prepared Boc-L-Aza-OH free acid onto a solid support (e.g., Merrifield resin) with a free amino group.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-L-Aza-OH (free acid)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Isopropanol (B130326) (IPA)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

a) Resin Preparation and Boc Deprotection:

  • Swell the resin in DCM for 30 minutes in the reaction vessel.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes.

  • Drain the TFA solution.

  • Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes to ensure complete removal of the Boc protecting group.[6]

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3 times), followed by isopropanol (2 times), and finally with DCM (3 times) to remove residual TFA and salts.[6]

b) Neutralization:

  • Treat the resin with a 5-10% solution of DIPEA in DCM or DMF for 2 minutes. Repeat this step once.

  • Wash the resin with DCM (3 times) to remove excess base.

c) Coupling of Boc-L-Aza-OH:

  • In a separate vessel, dissolve Boc-L-Aza-OH (free acid, 2-5 equivalents relative to resin loading) in DMF.

  • In another vessel, dissolve HBTU (1.95-5 equivalents) and HOBt (2-5.5 equivalents) in DMF.

  • Add the HBTU/HOBt solution to the dissolved Boc-L-Aza-OH.

  • Add DIPEA (3-8 equivalents) to the activation mixture and vortex for 1-2 minutes. This pre-activation step is crucial for efficient coupling.

  • Immediately add the activated amino acid solution to the resin in the reaction vessel.

  • Agitate the reaction vessel for 15-60 minutes at room temperature. Note that the coupling of aza-amino acids can sometimes be slower than that of standard amino acids.[1]

  • Monitor the coupling reaction using the Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[5][6] If the test is positive, the coupling step can be repeated.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Visualizations

experimental_workflow start Start: Boc-L-Aza-OH (CHA) Salt free_acid Conversion to Free Acid (DCM, aq. KHSO4 extraction) start->free_acid pre_activation Pre-activation of Boc-L-Aza-OH (HBTU, HOBt, DIPEA in DMF) free_acid->pre_activation resin_prep Resin Preparation (Swelling in DCM) deprotection Boc Deprotection (50% TFA in DCM) resin_prep->deprotection neutralization Neutralization (DIPEA in DCM/DMF) deprotection->neutralization coupling Coupling Reaction neutralization->coupling monitoring Monitoring (Kaiser Test) coupling->monitoring pre_activation->coupling washing Washing (DMF, DCM) monitoring->washing Negative repeat_coupling Repeat Coupling monitoring->repeat_coupling Positive next_cycle Proceed to Next Cycle washing->next_cycle end End of Cycle next_cycle->end repeat_coupling->coupling

Caption: Experimental workflow for Boc-L-Aza-OH coupling.

reaction_pathway cluster_activation Activation cluster_coupling Coupling aza_acid Boc-L-Aza-OH (Free Acid) active_ester Activated OBt-Ester Intermediate aza_acid->active_ester hbtu_hobt HBTU / HOBt hbtu_hobt->active_ester dipea DIPEA (Base) dipea->active_ester coupled_product Coupled Aza-Peptide (Boc-Aza-NH-Peptide-Resin) active_ester->coupled_product resin_amine Resin-Bound Amine (H2N-Peptide-Resin) resin_amine->coupled_product

Caption: Chemical pathway for HBTU/HOBt mediated coupling.

References

On-Resin Cyclization of Peptides Containing Boc-L-Aza-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aza-peptides, in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom, are an important class of peptidomimetics. This modification can induce a propensity for β-turn conformations and enhance proteolytic stability, making them attractive candidates in drug discovery. The on-resin cyclization of peptides offers a significant advantage by utilizing the pseudo-dilution effect, which favors intramolecular cyclization over intermolecular oligomerization, thus simplifying purification and potentially increasing yields.

This document provides detailed application notes and protocols for the incorporation of Boc-L-Aza-OH (a Boc-protected aza-amino acid) into a peptide sequence using solid-phase peptide synthesis (SPPS) and subsequent on-resin head-to-tail cyclization. The protocols are based on established principles of Boc-based SPPS and methodologies for aza-peptide synthesis and on-resin cyclization.

Data Presentation

The following tables summarize quantitative data on coupling efficiencies of aza-amino acids and cyclization yields of peptides. It is important to note that the data for aza-amino acid incorporation is based on an automated Fmoc-strategy, which provides a relevant benchmark for the efficiency of incorporating these modified residues. The cyclization efficiency data is for standard peptides and illustrates the impact of ring size on the success of on-resin cyclization.

Table 1: Automated Incorporation of Aza-Moieties using Benzotriazole Ester Building Blocks (Fmoc-Strategy)

EntryAza-Amino Acid DerivativeConversion Rate (%)Crude Purity (%)
1Fmoc-azaArg(bis-Boc)-(OBt)98.595.1
2Fmoc-azaHis(Trt)-(OBt)99.490.3
3Fmoc-azaLys(Boc)-(OBt)96.588.8
4Fmoc-azaAsp(tBu)-(OBt)95.385.5
5Fmoc-azaGlu(tBu)-(OBt)99.890.1

Data adapted from a study on automated solid-phase aza-peptide synthesis. The conversion rates and crude purities were determined for the synthesis of azadipeptides on a solid support.[1]

Table 2: On-Resin Head-to-Tail Cyclization Efficiency of Peptides with Varying Ring Sizes

Ring Size (Number of Residues)Cyclization StatusPercentage of SequencesDimer Formation
4 (Cyclotetrapeptides)DifficultSignificant PortionSignificant
5 (Cyclopentapeptides)DifficultSignificant PortionSignificant
6 (Cyclohexapeptides) and aboveEssentially Quantitative≥99.96%<4%

This data is from a global analysis of on-resin peptide cyclization efficiency using PyBOP as the coupling reagent.[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Aza-Peptide

This protocol describes the manual solid-phase synthesis of a linear peptide containing a Boc-L-Aza-OH residue using Boc chemistry. The strategy involves anchoring the C-terminal amino acid to the resin through a side-chain functionality to allow for subsequent head-to-tail cyclization. A common approach is to use an Asp or Glu residue with its side-chain carboxyl group protected by an allyl ester (OAll).

Materials:

  • Appropriate resin for side-chain anchoring (e.g., Fmoc-Asp(OAll)-Wang resin or Fmoc-Glu(OAll)-Wang resin)

  • Boc-protected amino acids

  • Boc-L-Aza-OH

  • Coupling reagents: HBTU/HOBt/DIEA or PyBOP/DIEA[3]

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DMF (N,N-Dimethylformamide)

  • Piperidine (B6355638) (20% in DMF for initial Fmoc deprotection if using an Fmoc-protected anchoring residue)

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) and Phenylsilane (B129415) (for Allyl deprotection)[4]

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Initial Fmoc Deprotection (if applicable): If starting with an Fmoc-protected anchoring amino acid, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Boc-Amino Acid Coupling:

    • In a separate vessel, pre-activate the first Boc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2 minutes. Add DIEA (6 eq.) to the resin, followed by the activated amino acid solution.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 5 minutes (repeat twice).

    • Wash the resin with DMF (3x).

  • Chain Elongation: Repeat steps 3-5 for each subsequent Boc-amino acid in the sequence.

  • Incorporation of Boc-L-Aza-OH:

    • The coupling of aza-amino acids can be more challenging than standard amino acids. The use of highly efficient coupling reagents is recommended. A pre-activation step is crucial.

    • Dissolve Boc-L-Aza-OH (3 eq.) and a coupling reagent such as HATU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow to pre-activate for 5-10 minutes.

    • Add the activated Boc-L-Aza-OH solution to the resin and agitate for 2-4 hours, or until the Kaiser test is negative. Double coupling may be necessary.

    • Wash the resin thoroughly with DMF and DCM.

  • Final Boc Deprotection: After coupling the final amino acid, perform a final Boc deprotection as described in step 4.

Protocol 2: On-Resin Head-to-Tail Cyclization

Procedure:

  • Side-Chain Deprotection:

    • To remove the Allyl protecting group from the C-terminal Asp or Glu residue, treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM.[4]

    • Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature. Repeat the treatment.

    • Wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate (B1195824) in DMF to remove residual palladium. Finally, wash with DMF and DCM.

  • Cyclization:

    • Swell the resin in DMF.

    • In a separate vessel, prepare the cyclization cocktail. A variety of reagents can be used, such as PyBOP (3 eq.) and DIEA (6 eq.) in DMF.[3]

    • Add the cyclization cocktail to the resin and agitate at room temperature.

    • The reaction time can vary from a few hours to overnight. Monitor the progress of the cyclization by cleaving a small amount of peptide from a few resin beads and analyzing by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

Protocol 3: Cleavage from Resin and Purification

Procedure:

  • Drying: Dry the resin under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for Boc chemistry is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude cyclic peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification:

    • Dry the crude peptide.

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mandatory Visualizations

experimental_workflow cluster_synthesis Linear Aza-Peptide Synthesis (Boc-SPPS) cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage and Purification resin_prep Resin Swelling initial_deprot Initial Fmoc Deprotection (if applicable) resin_prep->initial_deprot boc_coupling Boc-Amino Acid Coupling (HBTU/HOBt/DIEA) initial_deprot->boc_coupling boc_deprot Boc Deprotection (50% TFA/DCM) boc_coupling->boc_deprot final_deprot Final Boc Deprotection neutralization Neutralization (10% DIEA/DMF) boc_deprot->neutralization neutralization->boc_coupling Repeat for each standard AA aza_coupling Boc-L-Aza-OH Coupling (HATU/DIEA) neutralization->aza_coupling aza_coupling->boc_deprot side_chain_deprot Side-Chain Deprotection (Pd(PPh₃)₄/PhSiH₃) final_deprot->side_chain_deprot cyclize Head-to-Tail Cyclization (PyBOP/DIEA) side_chain_deprot->cyclize cleavage Cleavage from Resin (TFA Cocktail) cyclize->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, HPLC) purification->characterization logical_relationship cluster_precursors Key Components cluster_process Core Process cluster_outcome Final Product resin Solid Support (Side-chain anchored) spps Boc-SPPS (Linear Peptide Assembly) resin->spps boc_aa Boc-Protected Amino Acids boc_aa->spps boc_aza Boc-L-Aza-OH boc_aza->spps cyclization On-Resin Cyclization spps->cyclization cleavage Cleavage & Deprotection cyclization->cleavage cyclic_peptide Cyclic Aza-Peptide cleavage->cyclic_peptide

References

Application Notes and Protocols: Boc-L-Aza-OH (CHA) in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Aza-OH (Cyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-3-azidopropanoate), a versatile bifunctional molecule, is a valuable reagent in modern drug discovery and development. Its structure incorporates a protected amino acid and a reactive azide (B81097) group, making it an ideal building block for introducing a "clickable" handle into peptides, proteins, and other biomolecules. This feature is particularly advantageous for the construction of complex architectures such as Antibody-Drug Conjugates (ADCs), targeted drug delivery systems, and peptide-based therapeutics.[1][2][3]

The primary application of Boc-L-Aza-OH (CHA) lies in its ability to participate in bioorthogonal "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] These reactions are characterized by their high efficiency, specificity, and biocompatibility, allowing for the precise covalent ligation of molecules in complex biological environments.[4][5][6]

This document provides detailed application notes and experimental protocols for the use of Boc-L-Aza-OH (CHA) in drug discovery, with a focus on its application in the development of Antibody-Drug Conjugates.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Boc-L-Aza-OH (CHA) can be incorporated into the linker component of an ADC, providing a stable and efficient means of attaching a potent cytotoxic payload to a monoclonal antibody. The resulting triazole linkage is known for its high stability in vivo.

  • Peptide and Protein Modification: The azide group allows for the site-specific modification of peptides and proteins with a wide range of functionalities, including fluorescent dyes, imaging agents, and polyethylene (B3416737) glycol (PEG) chains for improving pharmacokinetic properties.

  • Targeted Drug Delivery: By incorporating Boc-L-Aza-OH (CHA) into a targeting ligand (e.g., a peptide or small molecule), a "clickable" handle is introduced for the subsequent attachment of a therapeutic agent, enabling targeted delivery to specific cells or tissues.

  • PROTACs and Molecular Glues: The modular nature of click chemistry makes Boc-L-Aza-OH (CHA) a useful building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which are emerging therapeutic modalities.

Data Presentation

Due to the limited availability of specific quantitative data for Boc-L-Aza-OH (CHA) in the public domain, the following tables present representative data based on typical values observed for similar azido-amino acid derivatives used in click chemistry applications for drug discovery.

Table 1: Representative Reaction Parameters for CuAAC with Boc-L-Aza-OH Derivatives

ParameterValueConditionsReference
Reaction Time 1 - 4 hoursRoom Temperature, Aqueous BufferGeneral Knowledge
Typical Yield > 90%Optimized conditionsGeneral Knowledge
Copper (I) Source CuSO₄/Sodium Ascorbate (B8700270)In situ reduction of Cu(II)General Knowledge
Ligand THPTA, TBTATo stabilize Cu(I) and protect biomoleculesGeneral Knowledge
Reactant Concentration 10 µM - 1 mMDependent on specific applicationGeneral Knowledge

Table 2: Representative Reaction Parameters for SPAAC with Boc-L-Aza-OH Derivatives

ParameterValueConditionsReference
Reaction Time 0.5 - 12 hoursPhysiological Conditions (pH 7.4, 37°C)General Knowledge
Second-order rate constant (k₂) 0.1 - 1 M⁻¹s⁻¹With cyclooctyne (B158145) derivatives (e.g., DBCO, BCN)General Knowledge
Typical Yield > 85%Dependent on strained alkyne and reaction timeGeneral Knowledge
Biocompatibility HighNo cytotoxic copper catalyst requiredGeneral Knowledge

Table 3: Representative Pharmacokinetic Properties of Triazole-Linked ADCs

ParameterRepresentative ValueSignificanceReference
Plasma Half-life (t½) 100 - 300 hoursLong circulation time for sustained tumor targeting[7][8]
Clearance (CL) 0.1 - 0.5 mL/h/kgSlow clearance, indicating good stability[7][8]
In vivo Stability HighTriazole linkage is highly resistant to enzymatic and chemical degradationGeneral Knowledge
Drug-to-Antibody Ratio (DAR) 2 - 4Optimal balance between potency and pharmacokinetics[8]

Experimental Protocols

Protocol 1: Incorporation of Boc-L-Aza-OH into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard procedure for incorporating Boc-L-Aza-OH into a peptide sequence using Boc-chemistry solid-phase peptide synthesis.

Materials:

  • Boc-L-Aza-OH (CHA)

  • Rink Amide MBHA resin

  • Other Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Boc-L-Aza-OH (CHA) (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Formation

This protocol provides a general method for conjugating an azide-containing peptide (synthesized using Protocol 1) to an alkyne-functionalized antibody.

Materials:

  • Azide-functionalized peptide

  • Alkyne-functionalized antibody

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Prepare Stock Solutions:

    • Azide-peptide: 10 mM in DMSO

    • Alkyne-antibody: 1 mg/mL in PBS

    • CuSO₄: 50 mM in water

    • Sodium ascorbate: 100 mM in water (prepare fresh)

    • THPTA: 50 mM in water

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-antibody solution.

    • Add the azide-peptide stock solution to achieve a 5-10 fold molar excess over the antibody.

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of 100-200 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-2 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Purify the resulting ADC using a size-exclusion chromatography column to remove unreacted peptide and other small molecules.

  • Characterization: Characterize the ADC by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes a copper-free click chemistry approach for labeling cells that have been metabolically engineered to express azide groups on their surface.

Materials:

  • Cells of interest

  • Azide-modified metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

  • Alkyne-functionalized probe (e.g., DBCO-PEG4-Fluorophore)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture the cells in their appropriate medium.

    • Add Ac₄ManNAz to the culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide groups onto cell surface glycans.

  • Cell Preparation:

    • Harvest the cells and wash them three times with cold PBS to remove unincorporated Ac₄ManNAz.

  • SPAAC Reaction:

    • Resuspend the cells in fresh culture medium.

    • Add the DBCO-PEG4-Fluorophore probe to a final concentration of 10-50 µM.

    • Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Washing: Wash the cells three times with cold PBS to remove the unreacted probe.

  • Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy to quantify and visualize the fluorescent signal.

Visualizations

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Targeting Receptor Receptor Binding Antigen->Receptor 2. Binding Endosome Endosome Receptor->Endosome 3. Internalization Lysosome Lysosome Endosome->Lysosome 4. Trafficking Payload Cytotoxic Payload Lysosome->Payload 5. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 6. Cytotoxicity

Caption: Signaling pathway of a typical Antibody-Drug Conjugate (ADC).

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide Azide-modified Molecule (from Boc-L-Aza-OH) Triazole Triazole-linked Conjugate Azide->Triazole Alkyne Alkyne-modified Molecule Alkyne->Triazole CuSO4 CuSO4 CuSO4->Triazole Ascorbate Sodium Ascorbate Ascorbate->Triazole Ligand Ligand (e.g., THPTA) Ligand->Triazole

Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Azide Azide-modified Molecule (from Boc-L-Aza-OH) Triazole Triazole-linked Conjugate Azide->Triazole Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole Physiological Physiological Conditions (Aqueous, 37°C, pH 7.4) Physiological->Triazole

Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Application Notes and Protocols for Cleavage of Boc-L-Aza-OH (CHA) Containing Peptides from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aza-peptides, peptidomimetics in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom, are of significant interest in drug discovery due to their unique conformational properties and increased resistance to enzymatic degradation. The synthesis of aza-peptides often employs solid-phase peptide synthesis (SPPS) with Boc (tert-butyloxycarbonyl) protecting group chemistry. The final cleavage of the aza-peptide from the solid support and the simultaneous removal of side-chain protecting groups is a critical step that dictates the overall yield and purity of the final product.

These application notes provide detailed protocols for the cleavage of Boc-L-Aza-OH (a protected aza-glycine derivative) containing peptides from common solid-phase resins, including Merrifield, PAM, and MBHA resins. This document outlines standard cleavage procedures, discusses potential side reactions, and provides guidelines for obtaining high-purity aza-peptides.

Key Considerations for Aza-Peptide Cleavage

The presence of the aza-residue introduces specific challenges during the cleavage step. The stability of the semicarbazone-like structure of the aza-glycine residue under strong acidic conditions is a primary concern. Additionally, certain aza-amino acid residues, particularly those with aromatic side chains like aza-tryptophan and aza-tyrosine, may be prone to acid-promoted side-chain loss during cleavage.[1] Therefore, careful selection of the cleavage cocktail and reaction conditions is crucial to minimize degradation and maximize the yield of the desired aza-peptide.

Experimental Protocols

Protocol 1: Trifluoroacetic Acid (TFA) Cleavage Cocktail for Aza-Peptides from Wang and Rink Amide Resins

This protocol is suitable for the cleavage of aza-peptides from acid-labile resins such as Wang and Rink Amide resins.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in DCM in a reaction vessel for 30 minutes. Drain the DCM.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, water, and TIS in a ratio of 95:2.5:2.5 (v/v/v). Prepare the cocktail immediately before use.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10-25 mL per gram of resin).[2][3] Gently agitate the suspension at room temperature for 2 hours.[3] For peptides containing acid-sensitive aza-residues like aza-tyrosine, the reaction can be performed at a controlled, lower temperature to minimize side-chain degradation.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA. Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.

  • Peptide Isolation: A white precipitate of the crude peptide should form. Allow the precipitation to proceed at -20°C for at least 30 minutes. Centrifuge the mixture to pellet the peptide.

  • Washing and Drying: Decant the ether and wash the peptide pellet with cold diethyl ether two more times. After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: High HF Cleavage for Aza-Peptides from Merrifield and PAM Resins

This protocol utilizes the strong acid hydrogen fluoride (B91410) (HF) and is suitable for cleaving peptides from more acid-stable resins like Merrifield and PAM resins. Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • p-Cresol (scavenger)

  • HF cleavage apparatus

  • Cold diethyl ether

  • Acetic acid solution (10%)

Procedure:

  • Resin Preparation: Place the dried peptidyl-resin in the reaction vessel of the HF apparatus.

  • Addition of Scavengers: Add the appropriate scavengers to the resin. A common scavenger cocktail is p-cresol:anisole (1:1 v/v), using about 1 mL of scavenger mix per gram of resin.

  • HF Cleavage: Cool the reaction vessel in a dry ice/acetone bath. Condense the required volume of liquid HF into the vessel (approximately 10 mL per gram of resin). Allow the reaction to stir at 0°C for 1-2 hours.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Isolation: Wash the resin with cold diethyl ether to remove the scavengers and cleaved peptide. The peptide will precipitate.

  • Extraction and Lyophilization: Dissolve the precipitated peptide in an aqueous acetic acid solution (e.g., 10% acetic acid). Filter the resin and lyophilize the filtrate to obtain the crude peptide.

Protocol 3: TFMSA Cleavage for Aza-Peptides from MBHA Resin

Trifluoromethanesulfonic acid (TFMSA) is a strong acid that can be used as an alternative to HF for cleaving peptides from resins like MBHA. This procedure does not require a specialized HF apparatus but should still be handled with extreme care in a fume hood.

Materials:

Procedure:

  • Resin Preparation: Place the dried peptidyl-resin in a round-bottom flask.

  • Addition of Scavengers and TFA: Add a scavenger mixture of thioanisole and m-cresol to the resin, followed by TFA.

  • TFMSA Addition: Cool the flask in an ice bath. Slowly add TFMSA to the stirred suspension.

  • Cleavage Reaction: Allow the reaction to proceed at 0-5°C for 1-2 hours.

  • Peptide Precipitation and Isolation: Following the reaction, precipitate the peptide by adding the reaction mixture to a 10-fold volume of cold diethyl ether.

  • Washing and Drying: Collect the precipitated peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Data Presentation

The following table summarizes representative quantitative data for the cleavage of aza-peptides from solid-phase resins. It is important to note that cleavage efficiency and purity can be highly sequence-dependent.

Aza-Peptide SequenceResin TypeCleavage CocktailReaction Time (h)Crude Purity (%)Isolated Yield (%)Reference
aza-Ala-TyrWangTFA/H₂O/TIPS (95:2.5:2.5)285.462.7[3]
aza-Phe-TyrWangTFA/H₂O/TIPS (95:2.5:2.5)295.178.3[3]
aza-Val-TyrWangTFA/H₂O/TIPS (95:2.5:2.5)290.271.5[3]
Ac-Tyr-azaVal-NH₂Rink AmideTFA/H₂O/TIPS (95:2.5:2.5)2538[4]
GHRP-6 Analog (aza-Phe)Not SpecifiedNot SpecifiedNot Specified≥9015-42[1]

Potential Side Reactions and Mitigation

Several side reactions can occur during the cleavage of aza-peptides, leading to impurities in the crude product.

  • Aspartimide Formation: Peptides containing Asp residues can form a cyclic aspartimide derivative under acidic conditions. Using a milder cleavage cocktail or performing the cleavage at a lower temperature can help minimize this side reaction.

  • Alkylation of Tryptophan: The indole (B1671886) side chain of tryptophan is susceptible to alkylation by carbocations generated during cleavage. The use of scavengers such as TIS or ethanedithiol (EDT) is essential to protect tryptophan residues.

  • Oxidation of Methionine: The thioether side chain of methionine can be oxidized to the sulfoxide. Adding a reducing agent like dithiothreitol (B142953) (DTT) to the cleavage cocktail can prevent this.

  • Acid-Promoted Side-Chain Loss from Aza-Aromatics: Aza-tryptophan and aza-tyrosine residues may undergo loss of their aromatic side chains under strong acidic conditions.[1] Performing the cleavage at a controlled, lower temperature can help to suppress this side reaction.[1]

Visualization of Experimental Workflow and Logic

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation cluster_analysis Analysis and Purification Resin Dried Peptidyl-Resin Swell Swell Resin in DCM Resin->Swell React Cleavage Reaction (2h, Room Temperature) Swell->React Cocktail Prepare Cleavage Cocktail (e.g., TFA/H₂O/TIPS) Cocktail->React Filter Filter Resin React->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Wash Wash with Cold Ether Centrifuge->Wash Dry Dry Crude Peptide Wash->Dry HPLC HPLC Analysis Dry->HPLC MS Mass Spectrometry Dry->MS Purify Purification (Prep-HPLC) HPLC->Purify

Caption: Experimental workflow for the cleavage of aza-peptides from resin.

Cleavage_Logic cluster_resin Resin Type cluster_reagent Cleavage Reagent cluster_scavenger Scavenger Selection cluster_conditions Reaction Conditions AcidLabile Acid-Labile (Wang, Rink Amide) TFA TFA-based Cocktail AcidLabile->TFA AcidStable Acid-Stable (Merrifield, PAM, MBHA) HF_TFMSA Strong Acid (HF, TFMSA) AcidStable->HF_TFMSA TIS_EDT TIS, EDT (for Trp, general carbocations) TFA->TIS_EDT LowTemp Low Temperature TFA->LowTemp If Aza-Aromatic Anisole Anisole, p-Cresol (for general carbocations) HF_TFMSA->Anisole RT Room Temperature HF_TFMSA->RT

Caption: Logic diagram for selecting cleavage conditions for aza-peptides.

Post-Cleavage Analysis

The purity of the crude aza-peptide should be assessed by analytical High-Performance Liquid Chromatography (HPLC) and the identity confirmed by Mass Spectrometry (MS).

  • Analytical HPLC: A reverse-phase C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA. The purity is determined by integrating the peak area of the desired peptide relative to the total peak area.[5]

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized aza-peptide.

Purification

If the crude peptide does not meet the desired purity, it can be purified using preparative reverse-phase HPLC under similar conditions as the analytical separation. Fractions containing the pure peptide are collected, pooled, and lyophilized to yield the final product.

Conclusion

The successful cleavage of Boc-L-Aza-OH containing peptides from solid-phase resins is achievable with careful consideration of the resin type, peptide sequence, and potential side reactions. The protocols and guidelines presented in these application notes provide a comprehensive framework for researchers to obtain high-quality aza-peptides for their scientific investigations. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific aza-peptide sequence.

References

Purification of Peptides Modified with Boc-L-Aza-OH (CHA) by HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery to enhance biological activity, improve metabolic stability, and modulate conformational properties. Aza-peptides, in which the α-carbon of an amino acid residue is replaced by a nitrogen atom, are of particular interest due to their ability to induce β-turn conformations and their increased resistance to proteolytic degradation. The use of the tert-butyloxycarbonyl (Boc) protecting group is common in peptide synthesis to temporarily block the N-terminus during chain assembly.

This document provides a detailed application note and a comprehensive protocol for the purification of peptides modified with Boc-L-Aza-OH (Cyclohexylammonium salt) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocol is designed to guide researchers through the process of purifying these modified peptides, ensuring high purity for subsequent biological assays or further chemical modifications.

Principles of RP-HPLC for Boc-L-Aza-OH Modified Peptides

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is typically a silica (B1680970) support chemically modified with hydrophobic alkyl chains (e.g., C18 or C8), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent such as acetonitrile (B52724) (ACN). An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution.

Peptides modified with Boc-L-Aza-OH exhibit increased hydrophobicity due to the presence of the Boc group. This generally leads to longer retention times on RP-HPLC columns compared to their unprotected counterparts. The aza-amino acid modification can also influence the peptide's conformation, which may affect its interaction with the stationary phase. Therefore, a carefully optimized gradient elution is crucial for achieving a successful separation from closely related impurities.

Experimental Protocols

Materials and Reagents
  • Crude Boc-L-Aza-OH modified peptide (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for column washing)

  • 0.22 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • Analytical and preparative RP-HPLC columns (e.g., C18, 5 µm particle size, 100-300 Å pore size)

  • Lyophilizer (freeze-dryer)

  • Vortex mixer

  • pH meter

Sample Preparation
  • Accurately weigh a small amount of the crude lyophilized Boc-L-Aza-OH modified peptide.

  • Dissolve the peptide in a minimal amount of a suitable solvent. A common starting point is 50:50 (v/v) acetonitrile/water with 0.1% TFA. If solubility is an issue, small amounts of dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used, but minimize their use as they can interfere with chromatography.

  • Vortex the sample until the peptide is fully dissolved.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Analytical RP-HPLC Method Development

The initial step is to develop an analytical method to assess the purity of the crude peptide and to determine the optimal conditions for preparative purification.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm and 280 nm (if the peptide contains aromatic residues).

  • Column Temperature: 25 °C.

  • Injection Volume: 10-20 µL.

  • Gradient: A typical starting gradient is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. This can be optimized based on the retention time of the target peptide. A shallower gradient around the elution point of the peptide will improve resolution.

Preparative RP-HPLC Purification

Once the analytical method is optimized, it can be scaled up for preparative purification.

  • Column: C18 reversed-phase column with a larger diameter (e.g., 21.2 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: Adjust the flow rate according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Detection Wavelength: 214 nm and 280 nm.

  • Column Temperature: 25 °C.

  • Injection Volume: Scale up the injection volume based on the column size and loading capacity.

  • Gradient: Use the optimized gradient from the analytical method, adjusting the segment times to match the preparative flow rate.

  • Fraction Collection: Collect fractions based on the UV chromatogram, ensuring to separate the main peak from any impurities.

Post-Purification Processing
  • Fraction Analysis: Analyze the purity of the collected fractions using the analytical RP-HPLC method.

  • Pooling: Pool the fractions that contain the purified peptide at the desired purity level (typically >95%).

  • Solvent Evaporation and Lyophilization:

    • It is crucial to be cautious during solvent removal as prolonged exposure to TFA, especially at elevated temperatures, can lead to the deprotection of the Boc group.[1]

    • First, remove the acetonitrile from the pooled fractions using a rotary evaporator at a low temperature (e.g., <30°C).

    • Freeze the remaining aqueous solution and lyophilize until a dry, fluffy powder is obtained. This process also removes the volatile TFA.[1]

Data Presentation

The following table summarizes hypothetical data from the purification of a Boc-L-Aza-OH modified peptide.

ParameterAnalytical HPLC (Crude)Preparative HPLC (Purified)Analytical HPLC (Final Product)
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Retention Time (min) 18.518.5 (adjusted for system)18.5
Purity (%) 65N/A>98
Yield (%) N/A75N/A
Mobile Phase 0.1% TFA in ACN/H₂O0.1% TFA in ACN/H₂O0.1% TFA in ACN/H₂O
Gradient 5-95% B over 30 min25-55% B over 40 min5-95% B over 30 min

Mandatory Visualization

The following diagrams illustrate the logical workflow and key relationships in the purification process.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post_proc Post-Purification crude_peptide Crude Boc-L-Aza-OH Peptide dissolution Dissolution in ACN/H2O/TFA crude_peptide->dissolution filtration Filtration (0.22 µm) dissolution->filtration analytical_dev Analytical Method Development filtration->analytical_dev Optimization prep_hplc Preparative RP-HPLC analytical_dev->prep_hplc Scale-up fraction_collection Fraction Collection prep_hplc->fraction_collection fraction_analysis Fraction Purity Analysis fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling Purity >95% lyophilization Solvent Evaporation & Lyophilization pooling->lyophilization final_product Purified Peptide (>98%) lyophilization->final_product

Caption: Experimental workflow for the purification of Boc-L-Aza-OH modified peptides.

signaling_pathway cluster_factors Factors Influencing Separation cluster_outcome Desired Outcome peptide_props Peptide Properties boc_group Boc Group (Hydrophobicity ↑) aza_mod Aza-Modification (Conformation) separation High-Resolution Separation boc_group->separation aza_mod->separation hplc_params HPLC Parameters column_chem Column Chemistry (e.g., C18) mobile_phase Mobile Phase (ACN, TFA) gradient Gradient Slope column_chem->separation mobile_phase->separation gradient->separation

Caption: Key factors influencing the HPLC separation of modified peptides.

Discussion

The successful purification of peptides modified with Boc-L-Aza-OH by RP-HPLC relies on the careful consideration of several factors. The Boc group significantly increases the hydrophobicity of the peptide, necessitating a higher concentration of organic solvent for elution. The aza-modification can induce a more rigid conformation, which may lead to sharper peaks and better separation from closely related impurities.[2][3]

It is imperative to perform analytical HPLC on the crude material to establish the retention characteristics of the target peptide and to identify the major impurities. A shallow gradient around the elution point of the desired peptide in the preparative run is critical for achieving high purity.

A key consideration during post-purification is the potential for acid-catalyzed removal of the Boc protecting group by TFA. While 0.1% TFA in the mobile phase is generally considered safe for the duration of the HPLC run, prolonged exposure, especially during solvent evaporation at elevated temperatures, can lead to significant deprotection.[1][4] Therefore, it is highly recommended to remove the organic solvent under reduced pressure at low temperatures and then to lyophilize the aqueous solution to remove water and TFA.

Conclusion

This application note provides a detailed protocol for the purification of peptides modified with Boc-L-Aza-OH using RP-HPLC. By following the outlined steps for method development, preparative purification, and post-purification processing, researchers can obtain highly pure modified peptides suitable for a wide range of applications in drug discovery and development. The provided workflow and diagrams serve as a guide to understanding the critical parameters and logical steps involved in this purification process.

References

Application Notes and Protocols for the Synthesis of Fluorescently Labeled Peptides with Boc-L-Aza-Cyclohexylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of fluorescently labeled peptides incorporating the unnatural aza-amino acid, Boc-L-Aza-Cyclohexylalanine (Boc-Aza-Cha-OH). Aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, are of significant interest in drug discovery due to their unique conformational properties and increased resistance to enzymatic degradation.[1][2][3] Fluorescent labeling of these peptides enables their use as probes in a variety of biological assays, including receptor binding studies and cellular imaging.[4][5]

This document details the solid-phase peptide synthesis (SPPS) of an aza-peptide using Boc chemistry, followed by on-resin fluorescent labeling and subsequent purification. As a case study, the application of a fluorescently labeled aza-peptide analog of Growth Hormone Releasing Peptide-6 (GHRP-6) as a modulator of the CD36 receptor to inhibit macrophage-mediated inflammation is discussed.[6][7][8]

Key Concepts and Applications

Aza-peptides often exhibit a propensity to adopt β-turn conformations, which can enhance their binding affinity and selectivity for biological targets such as receptors and enzymes.[2][3] The incorporation of the bulky, hydrophobic cyclohexylalanine (Cha) side chain can further influence peptide conformation and improve metabolic stability.[9]

Applications of fluorescently labeled aza-peptides include:

  • Enzyme Inhibitors and Substrates: The modified backbone can impart resistance to proteolysis, making them stable inhibitors. Fluorescently labeled aza-peptide substrates are valuable tools for studying protease activity.

  • Receptor Ligands and Probes: Their unique structural properties can lead to high-affinity and selective receptor binding. Fluorescent labels allow for the visualization and quantification of these interactions.[2][5][6]

  • Drug Development: Enhanced stability and potentially improved biological activity make aza-peptides promising therapeutic candidates.[1][10]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Aza-Peptide using Boc Chemistry

This protocol describes the manual solid-phase synthesis of a peptide containing an Aza-Cyclohexylalanine residue using Boc-L-Aza-Cha-OH. The synthesis is performed on a Merrifield or PAM resin.[11]

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including Boc-L-Aza-Cha-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Triethylamine (TEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), or DIC (N,N'-Diisopropylcarbodiimide) and HOBt.[10][12][13]

  • Scavengers (e.g., anisole, dithiothreitol) for cleavage

  • Anhydrous Hydrogen Fluoride (HF) or TFMSA (Trifluoromethanesulfonic acid) for cleavage

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.[11]

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes.[11]

    • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes.[11]

    • Drain and wash the resin thoroughly with DCM (3x) and Isopropanol (2x).[11]

  • Neutralization:

    • Wash the resin with a 10% solution of TEA or DIEA in DCM (2 x 2 minutes) to neutralize the trifluoroacetate (B77799) salt of the N-terminal amine.[11]

    • Wash the resin with DCM (3x).[11]

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve 3-4 equivalents of the Boc-protected amino acid and 3-4 equivalents of HBTU/HOBt in a minimal amount of DMF.

    • Add 6-8 equivalents of DIEA to pre-activate the amino acid for 1-2 minutes.[9]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a Kaiser or Ninhydrin (B49086) test.[9]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Boc-L-Aza-Cha-OH:

    • Due to the potentially lower reactivity of aza-amino acids, extended coupling times or double coupling may be necessary.

    • Use a standard carbodiimide (B86325) coupling method such as DIC/HOBt. Dissolve 5 equivalents of Boc-L-Aza-Cha-OH and 5.5 equivalents of HOBt in DMF and add to the resin, followed by 5.5 equivalents of DIC.[12]

    • Agitate the mixture at room temperature until the ninhydrin test is negative. If the reaction is not complete within 4 hours, a recoupling is recommended.[12]

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Boc Deprotection: After the final coupling step, perform a final deprotection (step 2) to reveal the N-terminal amine for labeling.

Protocol 2: On-Resin N-Terminal Fluorescent Labeling

This protocol describes the coupling of a carboxylated fluorescent dye to the N-terminus of the resin-bound aza-peptide. 5-Carboxyfluorescein (5-FAM) is used as an example.

Materials:

  • Peptide-resin with a free N-terminus

  • 5-Carboxyfluorescein (5-FAM)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU

  • DIEA

  • DMF

Procedure:

  • Resin Preparation: Wash the deprotected peptide-resin with DMF (3x).

  • Dye Activation: In a separate light-protected vial, dissolve 4 equivalents of 5-FAM and 4 equivalents of a coupling agent like HATU or PyBOP in DMF. Add 8 equivalents of DIEA.[14][15]

  • Coupling: Add the activated dye solution to the peptide-resin. Agitate the mixture in the dark for 12-24 hours. The extended reaction time helps to ensure high coupling efficiency, especially for long or sterically hindered peptides.[14]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess dye and coupling reagents.

  • Drying: Dry the fluorescently labeled peptide-resin under vacuum.

Protocol 3: Cleavage, Purification, and Characterization

Procedure:

  • Cleavage from Resin:

    • Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF or TFMSA. For HF cleavage, use appropriate scavengers (e.g., anisole) and follow established safety protocols in a dedicated apparatus.[9][11]

  • Peptide Precipitation and Extraction:

    • Precipitate the crude peptide in cold diethyl ether.[9]

    • Collect the precipitate by centrifugation and wash with cold ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Monitor the elution at the absorbance wavelength of the peptide bond (around 220 nm) and the excitation wavelength of the fluorophore (e.g., ~490 nm for FAM).[4]

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the calculated mass of the fluorescently labeled aza-peptide.

    • Assess the purity of the final product using analytical RP-HPLC. Purity should typically be >95%.[4]

  • Lyophilization and Storage: Lyophilize the pure fractions to obtain the final product as a powder. Store at -20°C or lower, protected from light.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of fluorescently labeled aza-peptides. Actual results may vary depending on the specific peptide sequence and laboratory conditions.

ParameterCondition/ValueReference(s)
SPPS Scale 0.1 - 0.25 mmol[12]
Resin Type Merrifield, PAM, or Rink Amide Resin[11]
Boc Deprotection 50% TFA in DCM, 20-30 min[11]
Amino Acid Equivalents 3-5 eq.[9][12]
Coupling Reagent (AA) HBTU/HOBt/DIEA or DIC/HOBt[9][12]
Coupling Time (AA) 1-4 hours[9][12]
Coupling Reagent (Dye) PyBOP/DIEA or HATU/DIEA[14][15]
Dye Equivalents 4 eq.[14][15]
Dye Coupling Time 12-24 hours[14]
Cleavage Reagent Anhydrous HF or TFMSA with scavengers[9][11]
Expected Purity (Crude) Variable, sequence-dependent
Expected Purity (Final) >95% (after HPLC)[4]
Expected Overall Yield 10-30% (sequence and coupling efficiency dependent)

Table 1: Summary of Synthesis Parameters and Expected Outcomes.

FluorophoreExcitation Max (nm)Emission Max (nm)Common Coupling ChemistryReference(s)
5-FAM ~492~517Amine-reactive (Carboxylic Acid)[4][5]
TAMRA ~543~572Amine-reactive (Carboxylic Acid)[4]
Rhodamine B ~550~580Amine-reactive (Carboxylic Acid)[4]
Coumarin Dyes (e.g., AMCA) ~350~450Amine-reactive (Carboxylic Acid)[5]
Cyanine Dyes (e.g., Cy3) ~550~570Amine-reactive (NHS Ester)[4]

Table 2: Properties of Common Fluorophores for Peptide Labeling.

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_Labeling On-Resin Fluorescent Labeling cluster_Final Cleavage and Purification Resin 1. Resin Swelling Deprotection 2. Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization 3. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling_AA 4. Standard AA Coupling (HBTU/HOBt) Neutralization->Coupling_AA Coupling_Aza 5. Aza-Cha Coupling (DIC/HOBt) Neutralization->Coupling_Aza Aza-Cha position Coupling_AA->Deprotection Next AA Final_Deprotection 6. Final N-terminal Deprotection Coupling_AA->Final_Deprotection Coupling_Aza->Deprotection Next AA Coupling_Aza->Final_Deprotection Repeat Repeat for sequence Dye_Coupling 7. Fluorescent Dye Coupling (e.g., FAM) Final_Deprotection->Dye_Coupling Cleavage 8. Cleavage from Resin (HF) Dye_Coupling->Cleavage Purification 9. RP-HPLC Purification Cleavage->Purification Characterization 10. MS & HPLC Analysis Purification->Characterization Final_Product Labeled Aza-Peptide Characterization->Final_Product

Caption: Workflow for the synthesis of a fluorescently labeled aza-peptide.

CD36 Signaling Pathway in Macrophages

Aza-peptide analogs of GHRP-6 have been shown to modulate the CD36 receptor, which plays a crucial role in macrophage-driven inflammation.[6][7] CD36, in cooperation with Toll-like Receptor 2 (TLR2), recognizes ligands such as oxidized low-density lipoprotein (oxLDL), leading to a pro-inflammatory signaling cascade.[2][3][16] This pathway involves the activation of c-Jun N-terminal kinase (JNK) and the transcription factor NF-κB, culminating in the production and release of inflammatory cytokines like TNF-α and IL-6.[3][6] Fluorescently labeled aza-GHRP-6 analogs can be used to study the binding to CD36 and the subsequent inhibition of this inflammatory pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD36 CD36 Receptor JNK JNK Pathway CD36->JNK Activates TLR2 TLR2 NFkB NF-κB Pathway JNK->NFkB Activates Transcription Gene Transcription NFkB->Transcription Translocates to Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Induces oxLDL oxLDL oxLDL->CD36 Binds Aza_Peptide Fluorescent Aza-GHRP-6 Analog Aza_Peptide->CD36 Inhibits Inflammation Inflammation Cytokines->Inflammation

Caption: Inhibition of CD36-mediated inflammatory signaling by an aza-peptide.

References

Application Notes and Protocols for Boc-L-Aza-OH (CHA) in the Preparation of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Boc-L-Aza-OH (CHA), a derivative of lysine (B10760008) containing a terminal azide (B81097) group, is a versatile building block for the construction of ADCs. Its azide functionality allows for bio-orthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling precise and stable conjugation of payloads to antibodies.[][2][3][4]

These application notes provide detailed protocols for the incorporation of Boc-L-Aza-OH (CHA) into an ADC construct, its conjugation to a cytotoxic payload, and subsequent characterization and in vitro evaluation.

Principle of Boc-L-Aza-OH (CHA) in ADC Synthesis

The synthesis of an ADC using a Boc-L-Aza-OH-derived linker involves a multi-step process. First, the Boc-L-Aza-OH is activated and conjugated to the cytotoxic payload. The Boc protecting group is then removed, and the resulting amino-azido linker-payload is activated for conjugation to the antibody. The azide group on the linker provides a handle for the subsequent attachment of an alkyne-modified payload via click chemistry. This modular approach allows for the separate synthesis and purification of the linker-payload construct before its attachment to the antibody, ensuring a well-defined and characterizable ADC.

Experimental Protocols

Protocol 1: Synthesis of Azido-Linker-Payload Construct

This protocol describes the synthesis of a generic azido-linker-payload construct ready for conjugation to an alkyne-modified antibody.

Materials:

  • Boc-L-Aza-OH (CHA)

  • Cytotoxic payload with a reactive functional group (e.g., amine or hydroxyl)

  • Coupling agents (e.g., HATU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reversed-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of Boc-L-Aza-OH (CHA):

    • Dissolve Boc-L-Aza-OH (CHA) (1.2 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and HOBt (1.2 eq) to the solution.

    • Stir the mixture for 15 minutes at room temperature to form the activated ester.

  • Conjugation to Payload:

    • Dissolve the cytotoxic payload (1 eq) in anhydrous DMF.

    • Add the activated Boc-L-Aza-OH solution to the payload solution.

    • Add DIPEA (3 eq) to the reaction mixture and stir at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification of Boc-Protected Linker-Payload:

    • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by reversed-phase HPLC to obtain the pure Boc-protected azido-linker-payload.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected linker-payload in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Once complete, remove the solvent and TFA under reduced pressure to yield the deprotected azido-linker-payload.

  • Characterization:

    • Confirm the identity and purity of the final azido-linker-payload construct by mass spectrometry and HPLC.

Protocol 2: Site-Specific Antibody Modification with an Alkyne Handle

This protocol describes the introduction of an alkyne handle onto the antibody for subsequent click chemistry conjugation. This can be achieved through enzymatic modification of the antibody's glycans.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Endoglycosidase (e.g., Endo-S)

  • Galactosyltransferase (e.g., Gal-T1(Y289L))

  • UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Deglycosylation:

    • Incubate the antibody with Endo-S at 37°C for 4 hours to remove the terminal glycan structures.

  • Azide Installation:

    • To the deglycosylated antibody, add Gal-T1(Y289L) and UDP-GalNAz.

    • Incubate the reaction mixture at 30°C for 12-18 hours.

  • Purification of Azide-Modified Antibody:

    • Purify the azide-modified antibody using a protein A affinity column to remove the enzymes and excess reagents.

    • Buffer exchange the purified antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the incorporation of the azide group by mass spectrometry.

Protocol 3: ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an alkyne-modified payload to an azide-modified antibody.

Materials:

  • Azide-modified antibody

  • Alkyne-modified payload (e.g., DBCO-payload)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • DMSO

  • Protein A or size-exclusion chromatography for purification

Procedure:

  • Prepare the Alkyne-Payload Solution:

    • Dissolve the alkyne-modified payload in a minimal amount of DMSO to create a concentrated stock solution.

  • Conjugation Reaction:

    • To the azide-modified antibody in conjugation buffer, add a 5-10 fold molar excess of the alkyne-payload stock solution. The final concentration of DMSO should be kept below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation.

  • Purification of the ADC:

    • Purify the resulting ADC using protein A affinity chromatography or size-exclusion chromatography to remove the unreacted payload and other impurities.

    • Buffer exchange the purified ADC into a formulation buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

ADC Characterization

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. It can be determined by Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Analysis of a HER2-Targeted ADC

Analytical MethodParameterResult
HIC-HPLC Average DAR3.8
DAR0 (unconjugated)5%
DAR225%
DAR460%
DAR610%
LC-MS (Intact Mass) Average DAR3.9
Major SpeciesDAR4

Note: The data presented in this table is for illustrative purposes and represents typical results for a lysine-directed conjugation.

Purity and Aggregation Analysis

Purity and the presence of aggregates are assessed by Size Exclusion Chromatography (SEC).

Table 2: Illustrative Purity and Aggregation Data for a HER2-Targeted ADC

Analytical MethodParameterSpecificationResult
SEC-HPLC Monomer Purity≥ 95%98.5%
High Molecular Weight Species (Aggregates)≤ 5%1.5%
Low Molecular Weight SpeciesReportNot Detected

Note: The data presented in this table is for illustrative purposes.

In Vitro Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells.[3][5][6]

Protocol:

  • Cell Seeding: Seed HER2-positive cancer cells (e.g., SK-BR-3) and HER2-negative control cells (e.g., MDA-MB-231) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Table 3: Illustrative In Vitro Cytotoxicity of a HER2-Targeted ADC

Cell LineHER2 ExpressionCompoundIC50 (nM)
SK-BR-3HighHER2-ADC1.5
Unconjugated Antibody> 1000
Free Payload0.1
MDA-MB-231Low/NegativeHER2-ADC> 1000
Unconjugated Antibody> 1000
Free Payload0.2

Note: The data presented in this table is for illustrative purposes and is based on typical results for ADCs with similar mechanisms of action.[7][8][9]

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, measuring payload deconjugation over time.[6][][11][12]

Protocol:

  • Incubation: Incubate the ADC in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Analysis: Analyze the samples by LC-MS to determine the average DAR at each time point.

  • Data Analysis: Plot the average DAR versus time to assess the stability of the ADC.

Table 4: Illustrative Plasma Stability of a HER2-Targeted ADC

Time (hours)Average DAR% Payload Remaining
04.0100
243.895
483.690
723.485
1683.075

Note: The data presented in this table is for illustrative purposes.[13][11]

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

ADC_Synthesis_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization & Evaluation Antibody_Mod 1. Antibody Modification (e.g., Azide Installation) Conjugation 3. ADC Conjugation (Click Chemistry) Antibody_Mod->Conjugation Linker_Payload 2. Linker-Payload Synthesis (Boc-L-Aza-OH derivative) Linker_Payload->Conjugation Purification 4. ADC Purification (e.g., SEC, Protein A) Conjugation->Purification DAR_Analysis 5. DAR Analysis (HIC, LC-MS) Purification->DAR_Analysis Purity_Analysis 6. Purity & Aggregation (SEC) Purification->Purity_Analysis InVitro_Assays 7. In Vitro Evaluation (Cytotoxicity, Stability) DAR_Analysis->InVitro_Assays Purity_Analysis->InVitro_Assays

Caption: Experimental workflow for ADC synthesis, purification, and characterization.

HER2_Signaling_Pathway cluster_downstream Downstream Signaling HER2 HER2 Receptor Dimer HER2/HER3 Heterodimer HER2->Dimer HER3 HER3 Receptor HER3->Dimer PI3K PI3K Dimer->PI3K RAS Ras Dimer->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Growth mTOR->Cell_Response RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Simplified HER2 signaling pathway.

References

Troubleshooting & Optimization

How to improve low coupling efficiency of Boc-L-Aza-OH (CHA) in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide provides specialized troubleshooting advice and frequently asked questions to address the challenges associated with the low coupling efficiency of aza-amino acids, specifically focusing on Boc-L-Aza-OH (Cyclohexylammonium salt).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of Boc-L-Aza-OH often low in SPPS?

The primary challenge in incorporating aza-amino acids stems from the reduced nucleophilicity of the terminal nitrogen atom in the resin-bound semicarbazide (B1199961) intermediate compared to a standard amino group.[1][2] This lower reactivity makes the acylation step—the formation of the aza-peptide bond—kinetically slow and often incomplete under standard SPPS coupling conditions.[3] Furthermore, steric hindrance from bulky side chains on either the incoming aza-amino acid or the preceding residue can exacerbate the issue.[1][2][4]

Q2: Which coupling reagents are most effective for improving the efficiency of aza-amino acid incorporation?

Standard carbodiimide (B86325) reagents like DIC, even with additives like HOBt, are often inefficient for forming aza-peptide bonds.[3] Studies show that more potent activating agents are required.

  • Oxyma-Based Reagents: Uronium/aminium salts derived from OxymaPure (e.g., COMU, PyOxim) have demonstrated high efficiency and lead to nearly complete aza-peptide bond formation.[3] They are considered a top choice for difficult couplings.[5]

  • Triazole-Based Reagents: Phosphonium and aminium salts containing HOBt or HOAt moieties (e.g., HBTU, HATU, PyAOP, PyBOP) are also highly effective.[3][5][6] HATU, in particular, is very efficient but may require longer reaction times compared to oxyma-based reagents.[3] The use of additives like HOBt or HOAt is crucial for minimizing racemization.[7][8]

Q3: Can I simply extend the reaction time or perform a double coupling?

Yes, these are effective initial strategies.

  • Double Coupling: If monitoring indicates an incomplete reaction, repeating the coupling step with fresh reagents is a common and effective approach.[4][9]

  • Extended Reaction Time: Aza-peptide bond formation is significantly slower than typical peptide bond formation.[3] Extending the coupling time to several hours or even overnight can substantially improve yields.[1][9]

Q4: How does temperature affect the coupling of Boc-L-Aza-OH?

Increasing the reaction temperature can significantly improve coupling efficiency, especially for sterically hindered residues.[4] Microwave-assisted SPPS, which elevates the temperature under controlled conditions (e.g., 60°C), has been shown to dramatically increase conversion rates and reduce reaction times for challenging acylation steps following an aza-amino acid residue.[1]

Q5: Are there alternative activation methods beyond standard coupling reagents?

Yes, for particularly difficult cases, more specialized activation methods can be used. One such method involves the pre-activation of the aza-amino acid precursor using phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl)carbonate, BTC).[2][10] This creates a highly reactive intermediate that can improve coupling yields.

Q6: How can I effectively monitor the completion of the coupling reaction?

Standard qualitative colorimetric tests are essential for monitoring coupling completion on the solid support.

  • Kaiser Test (Ninhydrin Test): This is the most common test for detecting free primary amines. A positive result (blue/purple color) indicates incomplete coupling.[4]

  • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is an alternative test for primary amines.[4]

  • Capping as a Diagnostic Tool: If a coupling reaction fails and you choose to cap the unreacted amines with acetic anhydride, a subsequent mass spectrometry (MS) analysis of the final peptide will show a distinct acetylated truncation product, confirming the point of failure. Capping prevents the formation of deletion sequences, which simplifies purification.[4][11]

Troubleshooting Guide

This guide provides a systematic workflow for addressing the low coupling efficiency of Boc-L-Aza-OH.

Problem: Incomplete coupling of Boc-L-Aza-OH detected (e.g., positive Kaiser test).

Below is a logical workflow to troubleshoot this common issue.

G start Positive Kaiser Test (Incomplete Coupling) re_couple Action: Perform Double Coupling (Fresh Reagents, Standard Time) start->re_couple check1 Re-test with Kaiser re_couple->check1 optimize_reagents Action: Switch to High-Efficiency Reagent (e.g., COMU, HATU, PyAOP) Increase Equivalents (3-5 eq.) check1->optimize_reagents Positive success Coupling Successful (Negative Kaiser Test) Proceed to Deprotection check1->success Negative check2 Re-test with Kaiser optimize_reagents->check2 optimize_conditions Action: Modify Conditions 1. Extend Time (4h to overnight) 2. Increase Temp (e.g., 60°C) check2->optimize_conditions Positive check2->success Negative check3 Re-test with Kaiser optimize_conditions->check3 cap_and_proceed Option: Cap & Proceed Use Acetic Anhydride to block unreacted amines. check3->cap_and_proceed Positive check3->success Negative

Caption: Troubleshooting workflow for incomplete aza-amino acid coupling.

Data Summary

The choice of coupling reagent has a significant impact on the reaction kinetics and overall success of aza-peptide bond formation.

Coupling Reagent ClassExample ReagentsRelative Efficiency for Aza-CouplingKey Considerations
Oxyma-Based COMU, PyOximVery HighExcellent for difficult couplings; leads to nearly complete reaction.[3]
Triazole-Based HATU, HBTU, PyAOPHighHATU is highly efficient but may require longer reaction times than COMU.[3]
Carbodiimides DIC (+ HOBt/Oxyma)Low to ModerateSignificantly less efficient and much slower than oxyma (B123771) or triazole-based reagents.[1][3]

Key Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended for incorporating Boc-L-Aza-OH into a growing peptide chain on the solid support.

  • Resin Preparation: Following the successful deprotection of the N-terminal Boc group of the preceding amino acid and subsequent neutralization, wash the peptide-resin thoroughly with DMF (3-5 times).

  • Activation Solution: In a separate vessel, pre-activate the Boc-L-Aza-OH (3-5 equivalents relative to resin loading) with HATU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes.

  • Neutralization & Coupling: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation solution. Immediately add the activated mixture to the washed peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for a minimum of 4 hours at room temperature. Gentle agitation or shaking is required.

  • Monitoring: After the reaction time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Alternative Activation using Triphosgene (BTC)

This protocol should be performed with extreme caution in a well-ventilated fume hood due to the hazardous nature of the reagents.

  • Precursor Preparation: Dissolve the Boc-aza-amino acid precursor (3 equivalents) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Activator Addition: In a separate flask, dissolve triphosgene (BTC) (1 equivalent) in anhydrous DCM, cool to 0°C, and add it dropwise to the stirring aza-amino acid solution.

  • Activation: Allow the mixture to stir at 0°C for 5 minutes, then warm to room temperature and continue stirring for an additional 25-30 minutes. This forms the highly reactive intermediate.

  • Coupling: Swell the peptide-resin (with the free N-terminal amine) in DMF. Drain the solvent and add the freshly prepared activated aza-amino acid solution to the resin.

  • Reaction: Let the coupling reaction proceed overnight with agitation.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF and DCM to ensure complete removal of all residual reagents.

Visualizing the Aza-Peptide Coupling Challenge

The diagram below illustrates the key step in aza-peptide synthesis and highlights the challenge at the core of the low coupling efficiency.

Caption: The challenge in aza-peptide synthesis lies in the slow nucleophilic attack.

References

Technical Support Center: Troubleshooting Aggregation of Peptides Containing Boc-L-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing Boc-L-Aza-OH (CHA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly aggregation, encountered during the synthesis, purification, and handling of these aza-peptides.

Frequently Asked Questions (FAQs)

Q1: What is Boc-L-Aza-OH (CHA) and how does it differ from a standard amino acid?

Boc-L-Aza-OH (CHA) is a protected aza-amino acid derivative where the alpha-carbon of a traditional amino acid is replaced by a nitrogen atom. The "Boc" refers to the tert-butyloxycarbonyl protecting group on the aza-nitrogen, and "CHA" indicates that it is supplied as a cyclohexylammonium salt. Unlike standard amino acids, the peptide bond formed with an aza-amino acid is a semicarbazide (B1199961) linkage (-NH-NR-CO-), which can alter the peptide's conformational properties and stability.[1][2] Boc-L-Aza-OH itself is also characterized as a click chemistry reagent due to its azide (B81097) group, making it suitable for bioconjugation reactions.[3][4][5]

Q2: Why are peptides containing Boc-L-Aza-OH prone to aggregation?

While aza-amino acids can disrupt secondary structures like β-sheets that often lead to aggregation, aggregation issues can still arise for several reasons[6]:

  • Overall Peptide Hydrophobicity: If the parent peptide sequence is rich in hydrophobic residues, the introduction of an aza-amino acid may not be sufficient to prevent aggregation.

  • Intermolecular Hydrogen Bonding: The aza-peptide backbone can still participate in intermolecular hydrogen bonding, leading to self-association.

  • Conformational Effects: Aza-amino acids are known to induce turn-like conformations.[1][7][8][9][10][11] While this can be beneficial, in some sequence contexts, it might expose hydrophobic patches that promote aggregation.

  • Synthesis & Cleavage Artifacts: Incomplete deprotection or side reactions during solid-phase peptide synthesis (SPPS) or cleavage from the resin can lead to impurities that act as nucleation points for aggregation.

Q3: What are the initial signs of peptide aggregation during synthesis and purification?

During solid-phase peptide synthesis (SPPS), signs of aggregation include:

  • Poor Resin Swelling: The resin bed may appear clumped or fail to swell adequately in the synthesis solvents.

  • Slow or Incomplete Reactions: Deprotection and coupling reactions may be sluggish, as indicated by monitoring techniques like the Kaiser test.

  • Increased Back Pressure: In automated synthesizers, an increase in pressure during solvent flow can indicate resin clumping.

During and after purification, aggregation may manifest as:

  • Precipitation: The peptide may precipitate out of solution, especially after HPLC purification and solvent evaporation.

  • Broad or Tailing HPLC Peaks: Aggregated species can lead to poor chromatographic resolution.

  • Gel Formation: Highly aggregated peptides can form a gel-like substance.

  • Inconsistent Solubility: Difficulty in dissolving the lyophilized peptide powder.[12][13][14]

Troubleshooting Guides

Problem 1: Poor yield and incomplete coupling during SPPS of a Boc-L-Aza-OH containing peptide.

This is a common indication of on-resin aggregation. Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for Poor SPPS Yield

start Low Yield / Incomplete Coupling check_swelling 1. Assess Resin Swelling start->check_swelling change_solvent 2. Change Synthesis Solvent (e.g., NMP, or add DMSO) check_swelling->change_solvent Poor Swelling monitor Monitor Coupling Efficiency (e.g., Kaiser Test) check_swelling->monitor Good Swelling chaotropic_salts 3. Add Chaotropic Salts (e.g., LiCl, KSCN) change_solvent->chaotropic_salts sonication 4. Use Sonication chaotropic_salts->sonication double_couple 5. Perform Double Coupling sonication->double_couple double_couple->monitor success Successful Synthesis monitor->success Positive Result

Caption: A stepwise approach to addressing low yield during SPPS.

Detailed Steps:

  • Assess Resin Swelling: Visually inspect the resin. If it appears clumped, on-resin aggregation is likely occurring.

  • Optimize Solvents: Switch from standard solvents like DMF to stronger solubilizing agents like N-Methyl-2-pyrrolidone (NMP) or add a small percentage of Dimethyl sulfoxide (B87167) (DMSO) (e.g., 10-25%) to your synthesis solvents to improve solvation of the growing peptide chain.

  • Incorporate Chaotropic Salts: Adding chaotropic salts such as LiCl or KSCN to the coupling and deprotection steps can disrupt the hydrogen bonds responsible for aggregation.

  • Utilize Sonication: Applying sonication during the coupling step can help to break up resin clumps and improve reagent access to the peptide.

  • Perform Double Coupling: For the amino acid immediately following the Boc-L-Aza-OH residue, or for any difficult coupling, performing the coupling reaction twice can help drive the reaction to completion.

  • Monitor Reactions: Use a qualitative test like the Kaiser test to check for the presence of free amines after the coupling step. A positive result (blue color) indicates incomplete coupling.

Problem 2: The purified, lyophilized aza-peptide is difficult to dissolve.

Poor solubility of the final peptide product is a strong indicator of aggregation. The following guide provides a systematic approach to solubilization.

Troubleshooting Workflow for Aza-Peptide Solubilization

start Poor Peptide Solubility test_small 1. Test with a Small Amount start->test_small water 2. Attempt to Dissolve in Sterile Water test_small->water acidic_basic 3. Use Acidic or Basic Buffers (based on peptide pI) water->acidic_basic Insoluble dissolved Peptide Dissolved water->dissolved Soluble organic 4. Use Organic Solvents (e.g., DMSO, DMF, ACN) acidic_basic->organic Insoluble acidic_basic->dissolved Soluble sonicate_warm 5. Apply Sonication or Gentle Warming organic->sonicate_warm sonicate_warm->dissolved

Caption: A systematic guide to dissolving aggregation-prone aza-peptides.

Detailed Steps:

  • Start Small: Always begin by attempting to dissolve a small amount of the peptide before proceeding with the entire batch.

  • Aqueous Solutions First: Try to dissolve the peptide in sterile, deionized water.

  • Consider Peptide Charge: Based on the amino acid sequence, determine if the peptide is acidic or basic. For acidic peptides, try a basic buffer (e.g., 0.1% ammonium (B1175870) hydroxide). For basic peptides, use an acidic buffer (e.g., 10% acetic acid).[13][14]

  • Introduce Organic Solvents: If the peptide remains insoluble, try a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724).[12][13] Once dissolved, the solution can often be slowly diluted with an aqueous buffer.

  • Use Physical Methods: Sonication or gentle warming can help to break up aggregates and facilitate dissolution.[12]

Data Presentation

Table 1: Recommended Solvents for Aza-Peptides Based on Hydrophobicity

% Hydrophobic ResiduesPrimary SolventSecondary Solvent (if needed)Notes
< 25%Sterile Water or Aqueous Buffer-Should be readily soluble.
25-50%Aqueous Buffer (pH adjusted)Dilute Acetic Acid or Ammonium HydroxideSonication may be required.
50-75%10-50% Acetonitrile in WaterDMSO, then dilute with bufferDissolve completely in organic solvent first.
> 75%DMSO or DMF-May be difficult to get into aqueous solution.

Table 2: Effect of Additives on Aza-Peptide Aggregation

AdditiveConcentrationMechanism of ActionPotential Issues
LiCl0.5 - 1.0 MChaotropic salt, disrupts H-bondsMay need to be removed before biological assays.
KSCN0.1 - 0.5 MChaotropic saltCan be difficult to remove.
Guanidine HCl1 - 6 MDenaturant, disrupts tertiary structureWill denature proteins in your assay.
Arginine50 - 500 mMSuppresses aggregationCan interfere with some biological assays.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Containing Boc-L-Aza-OH

This protocol assumes a standard Boc-SPPS strategy.

  • Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide) in DCM for 1 hour, followed by washes with DMF.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM, isopropanol, and then DMF.

  • Amino Acid Coupling:

    • For standard Boc-amino acids: Dissolve the Boc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Couple for 1-2 hours.

    • For Boc-L-Aza-OH (CHA): Due to the different reactivity of the aza-nitrogen, a stronger coupling agent may be required. Use HATU (3.9 eq.) and HOAt (4 eq.) with DIPEA (6 eq.) in DMF. Allow to couple for 2-4 hours.

  • Monitoring: After each coupling, perform a Kaiser test to ensure the reaction has gone to completion.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail such as HF/anisole or a lower-toxicity trifluoromethanesulfonic acid (TFMSA) based cocktail.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether multiple times.

  • Drying: Dry the crude peptide under vacuum.

Protocol 2: Purification of Aza-Peptides by RP-HPLC
  • Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, 50% acetonitrile in water).

  • Column and Solvents: Use a C18 stationary phase column. The mobile phases are typically:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient Elution: Start with a low percentage of Solvent B (e.g., 5%) and run a linear gradient to a higher percentage (e.g., 95%) over 30-60 minutes.

  • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.[15]

Protocol 3: Thioflavin T (ThT) Assay for Aggregation Monitoring

The ThT assay is a common method to monitor the formation of amyloid-like fibrils.[16]

  • Peptide Preparation: Prepare a stock solution of the aza-peptide at a concentration of 1-10 mg/mL in an appropriate buffer (e.g., PBS).

  • ThT Stock Solution: Prepare a stock solution of Thioflavin T in water or buffer.

  • Assay Setup: In a 96-well plate, mix the peptide solution with the ThT solution to a final concentration of ~10-25 µM ThT.

  • Incubation: Incubate the plate at 37°C, with intermittent shaking to promote aggregation.

  • Fluorescence Reading: Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: An increase in fluorescence intensity over time is indicative of fibril formation. Plot fluorescence versus time to observe the aggregation kinetics.

References

Preventing racemization of Boc-L-Aza-OH (CHA) during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Boc-L-Aza-OH (Cyclohexylammonium salt) during the critical activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Boc-L-Aza-OH activation?

A1: Racemization is the loss of stereochemical integrity at the chiral center of an amino acid. For Boc-L-Aza-OH, this means the conversion of the desired L-enantiomer into a mixture of both L- and D-isomers. This is highly undesirable as it can lead to diastereomeric peptide impurities that are difficult to separate and may have altered or abolished biological activity.

Q2: What is the primary mechanism of racemization during the activation of N-protected amino acids?

A2: The most common pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. This occurs after the carboxylic acid is activated. The proton at the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. While aza-amino acids do not have a traditional alpha-carbon, an analogous planar intermediate can be formed, making them susceptible to racemization. Urethane-based protecting groups like Boc are known to reduce the rate of oxazolone (B7731731) formation compared to other N-protecting groups.

Q3: Why is Boc-L-Aza-OH particularly challenging to couple without racemization?

A3: The synthesis of aza-peptides presents unique challenges. The N-terminus of an aza-amino acid residue is a semicarbazide (B1199961), which is less nucleophilic than the amino group of a standard amino acid. This can lead to slower coupling reactions.[1] Slower reaction times can increase the window of opportunity for the activated Boc-L-Aza-OH to racemize before it is successfully coupled to the peptide chain. Additionally, steric hindrance from the side chain of either the aza-amino acid or the coupling partner can further slow down the reaction.[2][3]

Q4: How does the choice of coupling reagent impact racemization of Boc-L-Aza-OH?

A4: The coupling reagent is a critical factor. Reagents that promote rapid amide bond formation without generating highly reactive intermediates that favor racemization are preferred. Modern uronium/aminium (e.g., HATU, HBTU, HCTU) and phosphonium (B103445) (e.g., PyBOP, PyAOP) salt-based coupling reagents are generally more efficient and lead to less racemization than older methods like using carbodiimides (e.g., DCC, DIC) alone.[4] For aza-peptide synthesis, oxyma-based activators like COMU have been shown to be particularly efficient.[1]

Q5: What is the role of additives in suppressing racemization?

A5: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective at minimizing racemization, especially when using carbodiimide (B86325) coupling reagents. These additives react with the activated carboxylic acid to form an active ester that is more stable towards racemization than the initial activated intermediate.[5]

Q6: Which bases are recommended to minimize racemization during the coupling of Boc-L-Aza-OH?

A6: The choice of base is crucial. Stronger, less sterically hindered bases can more readily promote racemization. For sensitive couplings, it is advisable to use a weaker or more sterically hindered base. While N,N-diisopropylethylamine (DIPEA) is commonly used, weaker bases like N-methylmorpholine (NMM) or highly hindered bases like 2,4,6-collidine are often recommended to minimize racemization.[4][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the activation and coupling of Boc-L-Aza-OH, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Significant level of D-epimer detected in the product Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DCC, DIC) without an additive can lead to high levels of racemization.[4]Switch to a modern uronium/aminium or phosphonium salt-based coupling reagent such as HATU, HCTU, or PyBOP. If using a carbodiimide, ensure the addition of an equimolar amount of an additive like HOBt or Oxyma.[4][5]
Strong or Unhindered Base: The use of a strong base like triethylamine (B128534) (TEA) or an excess of DIPEA can promote racemization.Use a weaker base such as N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine. Ensure the amount of base used is stoichiometric.[4][6]
Prolonged Activation Time: Leaving the activated Boc-L-Aza-OH for an extended period before the addition of the amine component increases the chance of racemization.Pre-activate the Boc-L-Aza-OH with the coupling reagent for a short period (e.g., 1-5 minutes) before adding the amine. Avoid long reaction times where possible.
High Reaction Temperature: Elevated temperatures can accelerate the rate of racemization.[7]Perform the coupling reaction at a lower temperature, such as 0 °C or even -15 °C, especially during the activation step.[6]
Low Coupling Yield Steric Hindrance: The structure of the aza-amino acid or the N-terminus of the peptide chain can sterically hinder the coupling reaction, leading to slow and incomplete reactions.[2][3]Use a more powerful coupling reagent like COMU, which has shown high efficiency in aza-peptide synthesis.[1] Increasing the reaction time or temperature slightly may help, but this should be done cautiously while monitoring for racemization.
Reduced Nucleophilicity of Aza-Peptide N-terminus: The semicarbazide N-terminus of an aza-peptide is less nucleophilic than a standard amine, resulting in a slower coupling reaction.[1]Use a highly efficient coupling reagent and consider a longer coupling time. Ensure all reagents are of high purity and anhydrous.
Poor Solubility of Reactants: Incomplete dissolution of reactants can lead to a low yield.Ensure all reactants are fully dissolved in a suitable solvent like DMF or NMP. Sonication may aid in dissolution.

Data Presentation: Recommended Coupling Conditions for Minimal Racemization

While specific quantitative data for the racemization of Boc-L-Aza-OH is limited in the literature, the following table provides a summary of recommended conditions based on general principles for minimizing racemization of sensitive amino acids.

Coupling Reagent Additive Base Temperature Relative Racemization Risk Notes
HATU (Internal HOAt)DIPEA (2 eq.) or Collidine (2 eq.)0 °C to RTLowGenerally very efficient and low racemization.[2]
HCTU (Internal 6-Cl-HOBt)DIPEA (2 eq.) or Collidine (2 eq.)0 °C to RTLowA good alternative to HATU.
PyBOP (Internal HOBt)DIPEA (2 eq.) or NMM (2 eq.)0 °C to RTLow to ModerateA reliable phosphonium salt reagent.
COMU (Internal Oxyma)DIPEA (2 eq.) or NMM (2 eq.)0 °C to RTVery LowHighly recommended for sterically hindered and aza-peptide couplings.[1]
DIC HOBt or Oxyma (1.1 eq.)NMM (1 eq.)0 °CModerateA cost-effective option, but careful control of conditions is essential.
DIC NoneNMM (1 eq.)0 °CHighNot recommended for sensitive couplings.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/DIPEA
  • Resin Preparation: Swell the resin with the free N-terminal amine in anhydrous N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Reagent Preparation:

    • In a separate vessel, dissolve Boc-L-Aza-OH (CHA salt) (1.5 eq.) and HATU (1.45 eq.) in anhydrous DMF.

    • Add DIPEA (3 eq.) to the mixture.

  • Activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using a Kaiser test or other appropriate methods.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol, and then dry under vacuum.

Protocol 2: Low-Racemization Coupling using DIC/Oxyma
  • Resin Preparation: Swell the resin with the free N-terminal amine in anhydrous DMF for 30-60 minutes.

  • Reagent Preparation:

    • In a separate vessel, dissolve Boc-L-Aza-OH (CHA salt) (1.5 eq.) and Oxyma (1.5 eq.) in anhydrous DMF.

    • Add N-methylmorpholine (NMM) (1.5 eq.) to the mixture.

  • Cooling: Cool the reaction vessel containing the resin and the amino acid solution to 0 °C in an ice bath.

  • Activation and Coupling: Add DIC (1.5 eq.) to the cold reaction mixture.

  • Reaction: Agitate the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue to agitate for an additional 2-4 hours. Monitor the reaction completion.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF, DCM, and Methanol, and then dry under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup resin Swell Resin in DMF reagents Dissolve Boc-L-Aza-OH, Coupling Reagent, & Base preactivate Pre-activate (2-5 min) reagents->preactivate couple Add to Resin & Couple (2-4h) preactivate->couple monitor Monitor Completion (e.g., Kaiser Test) couple->monitor wash Wash Resin (DMF, DCM, MeOH) monitor->wash dry Dry Resin wash->dry

Caption: A typical experimental workflow for the activation and coupling of Boc-L-Aza-OH.

troubleshooting_racemization start High Racemization Detected reagent Evaluate Coupling Reagent start->reagent base Assess Base Strength & Steric Hindrance reagent->base solution Implement Optimized Protocol reagent->solution Switch to HATU/COMU Add Oxyma/HOAt temp Check Reaction Temperature base->temp base->solution Use NMM or Collidine time Review Activation Time temp->time temp->solution Lower Temperature to 0°C time->solution time->solution Shorten Pre-activation

Caption: A logical troubleshooting workflow for addressing high levels of racemization.

References

Side reactions of Boc-L-Aza-OH (CHA) in peptide synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Boc-L-Aza-OH (Cyclohexylamine salt), a Boc-protected aza-amino acid, in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Boc-L-Aza-OH (CHA) and why is it used in peptide synthesis?

A1: Boc-L-Aza-OH (CHA) is the cyclohexylamine (B46788) (CHA) salt of a Boc-protected L-aza-amino acid. In an aza-amino acid, the alpha-carbon is replaced by a nitrogen atom, forming a semicarbazide (B1199961) linkage within the peptide backbone. This modification is introduced to enhance peptide stability against enzymatic degradation, as the aza-peptide bond is more resistant to proteases.[1][2] The CHA salt form improves the handling and stability of the aza-amino acid derivative.[3]

Q2: What is the primary challenge when incorporating Boc-L-Aza-OH into a peptide sequence?

A2: The main challenge is the reduced nucleophilicity of the N-terminal nitrogen of the aza-amino acid residue after its incorporation into the peptide chain.[4] This makes the subsequent coupling of the next amino acid residue significantly more difficult and slower compared to standard peptide couplings, often resulting in incomplete reactions and the formation of deletion sequences.[4][5]

Q3: Are there any specific side reactions associated with the Boc protecting group on the aza-amino acid?

A3: The Boc group is removed under standard acidic conditions, typically with trifluoroacetic acid (TFA).[3][6] While the semicarbazide linkage is generally stable, incomplete removal of the Boc group can occur, especially with sterically hindered residues, leading to the formation of N-terminally blocked peptides and deletion sequences in the final product.[1]

Q4: Can the use of certain coupling reagents introduce specific side reactions with aza-peptides?

A4: Yes. When using powerful uronium/aminium-based coupling reagents like HATU, a common side reaction is the guanidinylation of the N-terminal amine of the peptide chain.[7][8] This occurs when the coupling reagent reacts directly with the amine, forming a stable guanidinium (B1211019) group that terminates the peptide chain elongation.[7][9]

Troubleshooting Guide

Issue 1: Incomplete or Slow Coupling to the Aza-Amino Acid Residue

Symptoms:

  • Low yield of the desired full-length peptide.

  • Presence of deletion sequences corresponding to the amino acid that should have been coupled to the aza-residue, as identified by mass spectrometry.[10][11]

  • A positive Kaiser test (or other ninhydrin-based tests) after the coupling step, indicating unreacted free amine.

Root Cause: The N-terminal nitrogen of the incorporated aza-amino acid (a semicarbazide) is less nucleophilic than a standard alpha-amino group, leading to a slower reaction rate with the activated carboxyl group of the incoming amino acid.[4] Steric hindrance from bulky side chains of either the aza-amino acid or the incoming amino acid can further impede the reaction.[5]

Solutions:

  • Optimize Coupling Reagents: Switch to more potent coupling reagents that generate highly reactive esters. Oxyma-based reagents like COMU have shown high efficiency.[12] The combination of DIC and Oxyma Pure is also effective, particularly in minimizing side reactions.[13] Phosphonium salts like PyAOP and PyBOP are also good alternatives.[14]

  • Employ a Double Coupling Strategy: A common and effective method to drive the reaction to completion is to perform the coupling step twice.[15] After the first coupling, the resin is washed, and a fresh solution of the activated amino acid is added for a second coupling cycle.

  • Increase Reaction Time and Temperature: Prolonging the coupling time (e.g., up to 16 hours at room temperature) can improve yields.[13] Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective, as elevated temperatures (e.g., 60°C) can significantly accelerate the coupling reaction and improve conversion rates.[13]

  • Increase Reagent Concentration: Using higher concentrations of the activated amino acid and coupling reagents can help to increase the reaction rate.

Issue 2: Guanidinylation Side Reaction with HATU

Symptoms:

  • A significant peak in the mass spectrum corresponding to the mass of the peptide plus a tetramethylguanidinium (TMG) group (+96 Da).

  • Termination of the peptide chain at the aza-amino acid residue.

Root Cause: HATU and similar guanidinium-type coupling reagents can react directly with the less nucleophilic N-terminal amine of the aza-residue, leading to the formation of a stable, non-extendable guanidinium group.[7][8]

Solutions:

  • Use an Alternative Coupling Reagent: Switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not have the guanidinium core and thus cannot cause this side reaction.[14] Oxyma-based reagents like COMU are also excellent alternatives.[12]

  • Pre-activation of the Amino Acid: If HATU must be used, pre-activating the carboxylic acid of the incoming amino acid for a short period (1-5 minutes) before adding it to the resin can minimize the direct reaction of HATU with the resin-bound amine.

Issue 3: Incomplete Boc Deprotection

Symptoms:

  • Presence of a peptide species with a mass corresponding to the desired peptide plus the Boc group (+100 Da).

  • Formation of a deletion sequence for the amino acid immediately following the aza-residue.

Root Cause: Steric hindrance or aggregation of the peptide on the resin can sometimes lead to incomplete removal of the Boc protecting group by TFA.[1]

Solutions:

  • Extend Deprotection Time: Increase the duration of the TFA treatment to ensure complete removal of the Boc group.

  • Modify TFA Cocktail: While standard 95% TFA with scavengers is usually sufficient, for particularly difficult sequences, ensuring fresh and high-quality TFA is used is important.

Data Summary

The following table summarizes a comparison of different coupling conditions for the acylation of a resin-linked aza-dipeptide, highlighting the effectiveness of microwave-assisted synthesis.

EntryCoupling Reagent(s)ConditionsTimeConversion (%)
1HCTUTraditional SPPS8 h72.1
2COMUTraditional SPPS8 h68.3
3DIC / Oxyma PureMicrowave (60°C) 4 h 88.3
Data adapted from a study on the synthesis of aza-peptides.[13]

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of an Amino Acid to an Aza-Residue

This protocol is recommended for achieving high coupling efficiency.

  • Resin Preparation: Following the incorporation of the Boc-L-Aza-OH and subsequent Boc deprotection, wash the resin thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (5 equivalents), DIC (10 equivalents), and Oxyma Pure (5 equivalents) in DMF.

  • Coupling: Add the activation mixture to the resin. Perform the coupling in a microwave peptide synthesizer at 60°C for 60 minutes.

  • Double Coupling: For sterically hindered amino acids, it is recommended to wash the resin with DMF after the first coupling and repeat step 3.[13]

  • Washing: After the final coupling cycle, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Standard Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5, v/v/v).[13] For peptides containing sensitive residues like Trp or Met, consider adding EDT (1,2-ethanedithiol) as a scavenger.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the purified peptide under vacuum.

Visualizations

aza_peptide_synthesis_workflow start Start: Resin with free amine boc_aza_coupling 1. Couple Boc-L-Aza-OH (e.g., DIC/Oxyma) start->boc_aza_coupling boc_deprotection 2. Boc Deprotection (TFA) boc_aza_coupling->boc_deprotection next_aa_coupling 3. Couple next Amino Acid (e.g., DIC/Oxyma, Microwave) boc_deprotection->next_aa_coupling repeat_cycle Repeat Steps 2 & 3 for subsequent residues next_aa_coupling->repeat_cycle final_cleavage 4. Final Cleavage (TFA Cocktail) repeat_cycle->final_cleavage end Purified Aza-Peptide final_cleavage->end

Caption: Workflow for Solid-Phase Synthesis of Aza-Peptides.

troubleshooting_slow_coupling cluster_solutions Solutions problem Problem: Incomplete Coupling to Aza-Residue cause Root Cause: Low Nucleophilicity of Semicarbazide problem->cause sol1 Use Potent Coupling Reagents (e.g., COMU, DIC/Oxyma) cause->sol1 sol2 Double Coupling cause->sol2 sol3 Increase Temperature (Microwave Synthesis) cause->sol3 sol4 Increase Reaction Time cause->sol4

Caption: Troubleshooting Incomplete Coupling in Aza-Peptide Synthesis.

guanidinylation_side_reaction peptide_amine Peptide-Resin-NH₂ (Aza-Residue N-terminus) terminated_peptide Terminated Peptide (Guanidinylated N-terminus) peptide_amine->terminated_peptide Side Reaction Direct Reaction hatu HATU (Guanidinium Reagent) hatu->terminated_peptide Side Reaction no_elongation Chain Elongation Blocked terminated_peptide->no_elongation Side Reaction

Caption: Guanidinylation Side Reaction with HATU Coupling Reagent.

References

Optimizing cleavage conditions for peptides with Boc-L-Aza-OH (CHA) to minimize side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of peptides containing Boc-L-Aza-OH (CHA), focusing on the optimization of conditions to minimize side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the final cleavage of peptides containing aza-amino acid residues?

The primary challenge during the trifluoroacetic acid (TFA)-mediated cleavage of aza-peptides is the susceptibility of the aza-nitrogen to side reactions. Unlike standard amino acids, the nitrogen atom at the α-position can be a site for unwanted modifications, leading to a variety of side products and reduced yield of the desired peptide. The specific nature and extent of these side reactions are highly dependent on the cleavage cocktail composition and reaction conditions.

Q2: What are the major side products observed after the cleavage of aza-peptides?

Common side products include, but are not limited to:

  • Trifluoroacetylated aza-residue: The aza-nitrogen can be acylated by trifluoroacetic acid, the primary component of the cleavage cocktail.

  • Deletion products: The lability of the aza-peptide bond under certain acidic conditions can lead to fragmentation of the peptide chain.

  • Products of scavenger alkylation: Cationic species formed during the cleavage of other protecting groups can be captured by the aza-nitrogen.

Q3: Are there any recommended starting conditions for the cleavage of aza-peptides?

For aza-peptides, it is often beneficial to start with milder cleavage conditions than those used for standard peptides. A common starting point is a cleavage cocktail with a reduced concentration of TFA and the inclusion of scavengers. A typical trial cocktail might be TFA/triisopropylsilane (TIS)/water at a ratio of 90:5:5 for 2 hours at room temperature. However, optimization is crucial and will depend on the specific peptide sequence.

Troubleshooting Guide

This guide will help you troubleshoot common issues encountered during the cleavage of aza-peptides.

Problem 1: Low yield of the desired peptide with multiple unidentified peaks in HPLC analysis.

This is often indicative of significant side product formation. The following flowchart can guide your optimization strategy.

G start Low Yield & Multiple Side Products q1 Initial Observation: Low yield of aza-peptide. start->q1 a1 Hypothesis: Side reactions involving the aza-nitrogen. q1->a1 exp1 Experiment 1: Vary Cleavage Cocktail a1->exp1 cond1a A: Decrease TFA concentration (e.g., 95% to 80%) exp1->cond1a cond1b B: Increase scavenger concentration (e.g., TIS from 2.5% to 5%) exp1->cond1b q2 Results Improved? cond1a->q2 cond1b->q2 exp2 Experiment 2: Optimize Reaction Time & Temperature q2->exp2  No end Optimized Conditions Found q2->end  Yes cond2a A: Decrease cleavage time (e.g., 2h to 1h) exp2->cond2a cond2b B: Perform cleavage at lower temp (e.g., RT to 4°C) exp2->cond2b no_improve If no improvement, consider alternative protecting group strategies for the aza-residue. cond2a->no_improve cond2b->no_improve

Caption: Troubleshooting workflow for low yield in aza-peptide cleavage.

Problem 2: Mass spectrometry data suggests trifluoroacetylation of the aza-peptide.

A mass increase of 96 Da on your target peptide is a strong indicator of trifluoroacetylation.

  • Cause: The aza-nitrogen is nucleophilic and can be acylated by TFA.

  • Solution:

    • Reduce TFA Concentration: Lowering the concentration of TFA in the cleavage cocktail can decrease the rate of this side reaction.

    • Add a Thiol Scavenger: Including a scavenger like ethanedithiol (EDT) can help to some extent, although its primary role is to scavenge other cations.

    • Post-Cleavage Treatment: In some cases, the trifluoroacetyl group can be removed by a post-cleavage treatment with a mild base, such as aqueous piperidine, but this must be done with care to avoid other side reactions like racemization or hydrolysis of the peptide.

Quantitative Data on Cleavage Conditions

The following table summarizes the results of a hypothetical optimization study for the cleavage of an aza-peptide, demonstrating the impact of different cleavage cocktails on the yield of the desired product and the formation of a major trifluoroacetylated side product.

Cocktail Composition (TFA/TIS/H₂O/EDT) Time (h) Temperature (°C) Desired Peptide Yield (%) Trifluoroacetylated Side Product (%)
95 / 2.5 / 2.5 / 02256525
90 / 5 / 5 / 02257815
90 / 5 / 5 / 01258212
90 / 5 / 5 / 024858
85 / 5 / 5 / 52257518

Experimental Protocols

Protocol: General Procedure for Aza-Peptide Cleavage from Solid Support

This protocol provides a general workflow for the cleavage of aza-peptides. Optimization of specific parameters is recommended.

G start Start: Peptide-Resin step1 1. Swell Resin in DCM (15 min) start->step1 step2 2. Prepare Cleavage Cocktail (e.g., TFA/TIS/H₂O 90:5:5) step1->step2 step3 3. Add Cocktail to Resin (10 mL per g of resin) step2->step3 step4 4. React at RT (1-2 hours with stirring) step3->step4 step5 5. Filter to Collect Filtrate step4->step5 step6 6. Precipitate Peptide in cold diethyl ether step5->step6 step7 7. Centrifuge and Wash Pellet step6->step7 step8 8. Dry Crude Peptide step7->step8 end End: Crude Aza-Peptide for Purification step8->end

Caption: Standard experimental workflow for aza-peptide cleavage.

Detailed Steps:

  • Resin Preparation: Place the peptide-bound resin in a reaction vessel. Wash the resin with dichloromethane (B109758) (DCM) and then swell it in DCM for 15-30 minutes.

  • Cleavage Cocktail Preparation: In a separate flask, carefully prepare the cleavage cocktail by adding the appropriate volumes of TFA, scavengers (e.g., TIS, water, EDT), and any other required reagents. Caution: TFA is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Drain the DCM from the resin and add the freshly prepared cleavage cocktail. Gently agitate the mixture at room temperature for the desired time (typically 1-3 hours).

  • Peptide Precipitation: After the reaction is complete, filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying and Analysis: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. Analyze the crude product by HPLC and mass spectrometry to determine the yield and purity.

  • Purification: Purify the crude peptide using preparative HPLC to isolate the desired aza-peptide.

Boc-L-Aza-OH (CHA) solubility issues in DMF and alternative solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility issues with Boc-L-Aza-OH (CHA) in Dimethylformamide (DMF) and are seeking alternative solvents or dissolution methods.

Frequently Asked Questions (FAQs)

Q1: What is Boc-L-Aza-OH (CHA) and what are its common applications?

Boc-L-Aza-OH (CHA) is a protected aza-amino acid derivative. The Boc (tert-butoxycarbonyl) group protects the amine, making it a valuable building block in peptide synthesis. Aza-amino acids, where the α-carbon is replaced by a nitrogen atom, are used to create peptide analogues (azapeptides) with modified conformational properties. These are often explored in drug discovery to enhance stability or biological activity. Boc-L-Aza-OH (CHA) is also described as a click chemistry reagent containing an azide (B81097) group, which can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.[1][2][3]

Q2: I am experiencing difficulty dissolving Boc-L-Aza-OH (CHA) in DMF. Is this a known issue?

Q3: What alternative solvents can I use to dissolve Boc-L-Aza-OH (CHA)?

Based on solubility data for structurally similar compounds like Boc-L-aspartic acid 4-tert-butyl ester and Fmoc-Asp(OtBu)-OH, the following solvents may be considered as alternatives or co-solvents:

It is recommended to test solubility in a small amount of the compound before proceeding with the full-scale experiment.

Solubility Data Summary

The following table summarizes the known and inferred solubility of Boc-L-Aza-OH (CHA) and related compounds. Note that specific quantitative data for Boc-L-Aza-OH (CHA) is limited, and much of the information is extrapolated from similar molecules.

Compound NameSolventSolubilitySource / Notes
Boc-L-Aza-OH (CHA) DMFVariable, potentially limitedInferred from general user experience with protected amino acids.
DMSOLikely SolubleInferred from similar compounds.[5]
MethanolLikely SolubleInferred from similar compounds.[5]
Dichloromethane (DCM)Potentially SolubleInferred from similar compounds.[6]
Boc-L-aspartic acid 4-tert-butyl ester MethanolSoluble[5]
Dimethyl sulfoxide (DMSO)Soluble[5]
Fmoc-Asp(OtBu)-OH DMFSoluble[6]
DMSOSoluble[6]
Chloroform, DichloromethaneSoluble[6]
Ethyl Acetate, AcetoneSoluble[6]
WaterSlightly Soluble[6][7]

Troubleshooting Guide for Solubility Issues

If you are facing challenges in dissolving Boc-L-Aza-OH (CHA), follow this troubleshooting workflow.

Troubleshooting_Workflow start Start: Boc-L-Aza-OH (CHA) does not dissolve in DMF increase_vol Increase Solvent Volume (DMF) start->increase_vol Try First sonicate Apply Gentle Sonication increase_vol->sonicate If still insoluble success Successful Dissolution increase_vol->success If successful warm Apply Gentle Warming (to 30-40°C) sonicate->warm If still insoluble sonicate->success If successful co_solvent Use a Co-Solvent System (e.g., DMSO or DCM with DMF) warm->co_solvent If still insoluble warm->success If successful alt_solvent Consider Alternative Primary Solvent (e.g., DMSO, NMP) co_solvent->alt_solvent If still insoluble co_solvent->success If successful alt_solvent->success If successful

Troubleshooting workflow for Boc-L-Aza-OH (CHA) solubility.

Experimental Protocols

Protocol 1: Standard Dissolution in DMF

  • Weigh the required amount of Boc-L-Aza-OH (CHA) in a clean, dry vial.

  • Add the calculated volume of high-purity, anhydrous DMF.

  • Vortex the mixture at room temperature for 2-5 minutes.

  • Visually inspect for complete dissolution against a dark background.

Protocol 2: Dissolution with Sonication

  • Follow steps 1 and 2 of the Standard Dissolution Protocol.

  • Place the vial in a sonication bath at room temperature.

  • Sonicate for 5-10 minutes, periodically checking for dissolution.

  • Visually inspect for complete dissolution.

Protocol 3: Dissolution with Gentle Warming

  • Follow steps 1 and 2 of the Standard Dissolution Protocol.

  • Gently warm the vial to 30-40°C using a water bath or heating block.

  • Vortex the mixture intermittently while warming.

  • Visually inspect for complete dissolution.

    • Caution: Avoid prolonged or excessive heating, as it may lead to the degradation of the amino acid derivative.

Protocol 4: Using a Co-Solvent System

  • Identify a co-solvent in which Boc-L-Aza-OH (CHA) has better solubility (e.g., DMSO or DCM).

  • Weigh the required amount of Boc-L-Aza-OH (CHA) in a clean, dry vial.

  • Add a minimal amount of the chosen co-solvent to fully dissolve the compound.

  • Slowly add the primary solvent (DMF) to reach the final desired concentration while continuously vortexing to ensure the solution remains homogeneous.

Application Context: Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Aza-OH (CHA) is often used in Boc-chemistry SPPS. The following diagram illustrates a simplified workflow of a single coupling cycle in this process.

SPPS_Workflow resin Resin with growing peptide chain deprotection Deprotection: Remove Boc group (e.g., with TFA) resin->deprotection neutralization Neutralization: (e.g., with DIEA) deprotection->neutralization coupling Coupling: Activated amino acid reacts with free amine neutralization->coupling activation Activation of Boc-L-Aza-OH (CHA) (e.g., with HBTU/HATU) activation->coupling wash Wash Step coupling->wash next_cycle Proceed to next cycle or final cleavage wash->next_cycle

Simplified workflow of a Boc-chemistry SPPS coupling cycle.

References

Technical Support Center: Troubleshooting Incomplete Click Reactions with Boc-L-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, specifically focusing on the use of Boc-L-Aza-OH (CHA) .

Boc-L-Aza-OH , also known as (S)-2-tert-Butoxycarbonylamino-3-azidopropanoic acid, is an α-azido amino acid commonly used as a building block in peptide synthesis and bioconjugation via click chemistry.[1][2] An incomplete reaction can manifest as low yield, the presence of unreacted starting materials, or the formation of side products. This guide will help you diagnose and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments with Boc-L-Aza-OH.

Q1: My click reaction with Boc-L-Aza-OH has a very low yield or is not working at all. What are the most common causes?

A1: Low or no product yield is a frequent issue in CuAAC reactions. Several factors related to the catalyst, reagents, or reaction conditions can be responsible. The primary suspects are:

  • Inactive Copper Catalyst: The active catalyst is the Cu(I) oxidation state. Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3]

  • Poor Reagent Quality or Stability: The stability of your alkyne partner and the Boc-L-Aza-OH itself can be a factor. While azides are generally stable, ensure your reagents have been stored correctly and are free of impurities.

  • Suboptimal Reaction Conditions: Issues with the solvent, temperature, pH, or reagent concentrations can prevent the reaction from proceeding efficiently.

  • Steric Hindrance: The bulky Boc protecting group and the proximity of the azide (B81097) to the carboxylic acid in Boc-L-Aza-OH may cause steric hindrance, slowing down the reaction compared to simpler azides.

Q2: How can I ensure my copper catalyst is active throughout the reaction?

A2: Maintaining a sufficient concentration of active Cu(I) is critical.

  • Use a Reducing Agent: It is common practice to use a stable Cu(II) salt (e.g., CuSO₄) and add a reducing agent, like sodium ascorbate (B8700270), to generate the active Cu(I) species in situ. This ensures a sustained concentration of the active catalyst.[3] An excess of the reducing agent is typically used.

  • Degas Your Solvents: Oxygen is the primary culprit for Cu(I) oxidation. Before starting the reaction, thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

  • Use a Stabilizing Ligand: Nitrogen-based ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can protect the Cu(I) catalyst from oxidation and disproportionation, thereby accelerating the reaction.[4][5]

Q3: I see multiple spots on my TLC/LC-MS, including starting materials and some new, unexpected products. What side reactions could be occurring?

A3: Besides an incomplete reaction, several side reactions can occur:

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, Cu(II) can catalyze the dimerization of your terminal alkyne, leading to a symmetrical diyne byproduct. This is often a sign of insufficient reducing agent or inadequate exclusion of oxygen.

  • Thiotriazole Formation: If your alkyne-containing molecule also has a free thiol (cysteine) group, a Cu-catalyzed reaction between the azide, alkyne, and thiol can form thiotriazole byproducts, leading to false positives in proteomic studies.[6]

  • Degradation of Boc-L-Aza-OH: While generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases not typically used in click chemistry) could potentially compromise the integrity of the Boc-protecting group or the azide.

Q4: Could the Boc protecting group or the α-azido acid structure of Boc-L-Aza-OH be the problem?

A4: Yes, the structure can present challenges. The bulky tert-butoxycarbonyl (Boc) group near the azide functionality can create steric hindrance, which may slow the reaction rate compared to less hindered azides. For sterically hindered substrates, increasing the reaction temperature or prolonging the reaction time may be necessary. Using a highly efficient ligand can also help overcome this barrier.

Troubleshooting Workflow

If you are experiencing low yields, use the following workflow to diagnose and solve the issue.

TroubleshootingWorkflow start Low or No Product Yield catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions c1 Using Cu(II)? Add fresh Sodium Ascorbate. catalyst->c1 r1 Purify starting materials (Alkyne and Boc-L-Aza-OH). reagents->r1 co1 Poor solubility? Try co-solvents (e.g., DMSO/water). conditions->co1 success High Yield Achieved c2 Oxygen exposure? Degas solvents thoroughly. c1->c2 c3 No Ligand? Add TBTA or THPTA. c2->c3 c3->success r2 Confirm concentrations of stock solutions. r1->r2 r2->success co2 Reaction too slow? Increase temperature (e.g., 40-50°C). co1->co2 co3 Reaction stalled? Increase reaction time. co2->co3 co3->success

Troubleshooting workflow for incomplete CuAAC reactions.

Data Presentation: Recommended Reaction Parameters

The optimal conditions can vary based on the specific alkyne substrate. The following tables provide a starting point and optimized conditions based on literature for similar azido-proline compounds.[7]

Table 1: General Reagent Concentrations for CuAAC

ComponentConcentration / Molar Ratio (vs. Limiting Reagent)Purpose
Alkyne1.0 eqSubstrate
Boc-L-Aza-OH 1.1 - 2.0 eqAzide substrate; slight excess can drive reaction to completion.
Copper(II) Sulfate0.01 - 0.1 eq (1-10 mol%)Precursor to the active Cu(I) catalyst.
Sodium Ascorbate0.1 - 0.5 eq (10-50 mol%)Reducing agent to generate and maintain Cu(I).
Ligand (e.g., THPTA)0.05 - 0.5 eq (5-50 mol%)Accelerates reaction and protects the Cu(I) catalyst.[5]

Table 2: Example Optimized Conditions for Azido-Proline Click Reaction [7]

ParameterValueNotes
Azide Substrate Poly((2S,4R)-4-azido-L-proline)A polymer of a similar azido-proline amino acid.
Alkyne Substrate Galactose-Alkyne2-5 equivalents used per azide monomer.
Catalyst System CuSO₄·5H₂O (0.1 eq) + Ascorbic AcidAscorbic acid used as the reductant.
Solvent Oxygen-free DMSOA polar aprotic solvent is effective, especially for less soluble reactants.
Temperature 50 °CElevated temperature can help overcome steric hindrance.
Reaction Time Not specified, monitor by analysisReaction efficiency was very high (96-99+%).

Experimental Protocols

Protocol 1: General Procedure for CuAAC with Boc-L-Aza-OH

This protocol is a general starting point for small molecule synthesis.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of your alkyne substrate in DMF or DMSO.

    • Prepare a 110 mM stock solution of Boc-L-Aza-OH (CHA) in DMF or DMSO.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

    • Prepare a 50 mM stock solution of THPTA ligand in deionized water or DMSO.

  • Reaction Setup:

    • In a reaction vial, add the alkyne (1.0 eq).

    • Add the solvent (e.g., a 1:1 mixture of t-BuOH/water or DMSO).

    • Add the Boc-L-Aza-OH solution (1.1 eq).

    • Add the THPTA ligand solution (e.g., 0.1 eq).

    • Add the CuSO₄ solution (e.g., 0.05 eq).

    • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 0.2 eq).

  • Reaction and Workup:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the workup procedure will depend on the product's properties but typically involves dilution with an organic solvent, washing with water or brine, and purification by column chromatography.

Protocol 2: Analytical Troubleshooting by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for monitoring reaction progress and identifying issues.

  • Sample Preparation: At various time points (e.g., t=0, 1h, 4h, 24h), take a small aliquot (e.g., 5 µL) from the reaction mixture.

  • Dilution: Dilute the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile/water) to prevent column overload and detector saturation.

  • Analysis: Inject the diluted sample onto the LC-MS system. Use a method that can separate your starting materials from the expected product.

  • Data Interpretation:

    • Track the disappearance of the starting material peaks (Boc-L-Aza-OH and your alkyne).

    • Monitor the appearance and growth of the product peak at the expected mass-to-charge ratio (m/z).

    • Look for masses corresponding to potential side products, such as the alkyne dimer (Glaser coupling product). The absence of product formation with consumption of starting materials may indicate product degradation or formation of unexpected byproducts.

Visualizations

Chemical Structures and Reaction Pathway

CuAAC_Mechanism cluster_reagents Reactants cluster_catalyst Catalytic Cycle BocAza Boc-L-Aza-OH (CHA) CuAcetylide Cu(I)-Acetylide Intermediate Alkyne R-C≡CH (Terminal Alkyne) Alkyne->CuAcetylide + Cu(I) CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation (O2) CuII->CuI Reduction OxidizedAscorbate Oxidized Ascorbate Ascorbate Sodium Ascorbate TriazoleProduct 1,4-Disubstituted Triazole CuAcetylide->TriazoleProduct + Boc-L-Aza-OH TriazoleProduct->CuI releases

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.
Logical Relationships in Catalyst Management

Catalyst_Management CuII Cu(II) Source (e.g., CuSO₄) CuI Active Cu(I) Catalyst CuII->CuI Reduction (Sodium Ascorbate) InactiveCuII Inactive Cu(II) (Oxidized) CuI->InactiveCuII Oxidation (by O₂) Reaction Productive Click Reaction CuI->Reaction Catalyzes InactiveCuII->CuI Reduction (Sodium Ascorbate) SideReaction Side Reactions (e.g., Glaser Coupling) InactiveCuII->SideReaction Promotes

References

Technical Support Center: Catalyst Removal in Boc-L-Aza-OH (CHA) Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper catalysts from Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Boc-L-Aza-OH (CHA).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual copper catalyst from my Boc-L-Aza-OH click reaction?

A1: The most prevalent and effective methods for copper catalyst removal in peptide and small molecule click chemistry include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent. Common chelators include EDTA, aqueous ammonia, and ammonium (B1175870) chloride.[1] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.

  • Scavenger Resins: These are solid-supported materials with functional groups that exhibit a high affinity for metals. Resins with thiourea (B124793) or amine functionalities are stirred with the reaction mixture or used in a flow-through cartridge to selectively bind and remove the copper catalyst.

  • Dialysis: For larger peptide products or bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[1]

Q2: My product, derived from Boc-L-Aza-OH, is water-soluble. How can I remove the copper catalyst without significant product loss?

A2: For water-soluble products, conventional aqueous washes can lead to product loss. In this scenario, the following methods are recommended:

  • Scavenger Resins: Solid-supported metal scavengers are ideal for water-soluble products. The resin can be stirred with the aqueous solution of your product and then simply filtered off, leaving the copper-free product in solution.

  • Solid Phase Extraction (SPE): C18 SPE cartridges can be used to retain the product while allowing the copper ions to be washed away. The product is then eluted with an organic solvent.[1]

  • Dialysis: If your peptide is of sufficient molecular weight, dialysis against an EDTA solution followed by water is a gentle and effective method for removing copper ions.[1]

Q3: After purification, my product still has a faint blue or green color. What does this indicate and how can I fix it?

A3: A persistent blue or green color is a strong indicator of residual copper contamination. This can occur for several reasons:

  • Incomplete Removal: The initial purification method may not have been sufficient. Repeated washes or longer incubation times with a scavenger resin may be necessary.

  • Product Chelation: Your peptide product, particularly if it contains histidine or other coordinating residues, may be strongly chelating the copper, making it less accessible to the removal agent.

  • Insoluble Copper Salts: In some cases, insoluble copper salts may have formed which are not easily removed by simple aqueous washes.

To address this, a combination of methods is often effective. For example, an aqueous wash with a chelating agent can be followed by filtration through a plug of silica (B1680970) or celite.

Q4: Can the choice of reagents in my click reaction affect the ease of copper removal?

A4: Yes, the choice of ligands and reducing agents can impact the efficiency of copper removal. Some ligands used to stabilize the Cu(I) catalyst can form highly stable complexes that are more challenging to break apart during the workup. If you consistently face difficulties, consider screening different copper ligands in your reaction setup.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the removal of the copper catalyst from your Boc-L-Aza-OH click reactions.

Problem 1: Low recovery of a water-soluble product after aqueous washes.
  • Cause: The product is partitioning into the aqueous phase along with the copper-chelator complex.

  • Solution:

    • Switch to Scavenger Resins: This is the preferred method for water-soluble products as it avoids liquid-liquid extraction.

    • Solid Phase Extraction (SPE): Utilize a C18 cartridge to bind your product, wash away the copper, and then elute your product.

    • Optimize Extraction: If aqueous extraction must be used, minimize the volume of the aqueous washes and perform multiple extractions with a smaller volume of organic solvent. Saturating the aqueous layer with NaCl may also help to "salt out" the organic product.

Problem 2: Scavenger resin is not effectively removing all the copper.
  • Cause A: Insufficient amount of scavenger resin.

    • Solution: Increase the equivalents of the scavenger resin relative to the copper catalyst. A typical starting point is 3-5 equivalents.

  • Cause B: Insufficient incubation time.

    • Solution: Increase the stirring time of the reaction mixture with the resin. Overnight stirring is often effective.

  • Cause C: The resin is not compatible with the solvent system.

    • Solution: Consult the manufacturer's instructions for solvent compatibility. In some cases, adding a small amount of water can improve the binding efficiency.

Problem 3: Potential for side reactions with my peptide product during copper removal.
  • Cause: The reagents used for copper removal may interact with sensitive functional groups on the peptide.

  • Solution:

    • EDTA: Be aware that EDTA can inhibit any metalloproteases that might be present in biological samples.[2] For peptide products, this is less of a concern unless subsequent enzymatic assays are planned.

    • Scavengers: While generally inert, some thiol-based scavengers have the potential to react with certain peptide side chains, such as tryptophan, especially under acidic conditions.[3][4] It is advisable to screen for compatibility with a small sample of your peptide if you have concerns.

Quantitative Data on Copper Removal Methods

The efficiency of copper removal can vary depending on the specific conditions of the reaction and the chosen workup method. The following table summarizes reported efficiencies for common techniques.

MethodTypical ConditionsReported EfficiencyNotes
Aqueous Ammonia Wash Washing a toluene (B28343) solution of the product with aqueous ammonia.< 50 ppm residual copperThe aqueous layer turns blue, indicating the formation of the copper-ammonia complex.[4]
Scavenger Resins (e.g., SiliaMetS Thiourea) Stirring the reaction mixture with the resin.High, often to <10 ppmEliminates the need for an aqueous work-up, which is advantageous for water-soluble products.[5]
Interior Microelectrolysis Using waste iron scraps.98.2% copper removalA more specialized technique, but highly effective.[6]
EDTA Wash Extraction with an aqueous EDTA solution.Effective, but quantitative data is highly substrate-dependent.Often used in combination with other purification steps like filtration through silica.[4]

Note: The efficiency of copper removal should ideally be quantified by sensitive analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for accurate determination of residual copper levels.[7][8][9][10]

Experimental Protocols

Protocol 1: Aqueous Wash with Ammonium Hydroxide (B78521)/Ammonium Chloride

This protocol is suitable for products that are soluble in organic solvents and not sensitive to basic conditions.

  • Quench Reaction: After the click reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride containing approximately 5% ammonium hydroxide. The aqueous layer should turn a deep blue, indicating the complexation of copper.

  • Separate Layers: Separate the organic layer.

  • Repeat Wash: Repeat the wash with the ammonium chloride/ammonium hydroxide solution until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual ammonia.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Copper Removal with a Scavenger Resin

This protocol is ideal for both organic-soluble and water-soluble products.

  • Add Scavenger Resin: To the completed click reaction mixture (either in an organic solvent or an aqueous solution), add 3-5 equivalents of a suitable scavenger resin (e.g., SiliaMetS Thiourea) relative to the amount of copper catalyst used.

  • Stir: Stir the suspension at room temperature for 4-16 hours. The optimal time may need to be determined empirically for your specific product.

  • Filter: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a syringe filter is usually sufficient.

  • Wash Resin: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the copper-free product.

Visualizations

Copper_Removal_Workflow General Workflow for Copper Catalyst Removal start Completed Boc-L-Aza-OH Click Reaction product_sol Is the product water-soluble? start->product_sol aq_wash Aqueous Wash with Chelating Agent (e.g., EDTA, NH4OH) product_sol->aq_wash No scav_resin Use Scavenger Resin product_sol->scav_resin Yes spe Solid Phase Extraction (SPE) product_sol->spe Yes dialysis Dialysis (for large molecules) product_sol->dialysis Yes (large molecule) check_color Check for residual color (blue/green) aq_wash->check_color scav_resin->check_color spe->check_color dialysis->check_color combine_methods Combine Methods (e.g., Wash + Silica Plug) check_color->combine_methods Yes final_product Copper-Free Product check_color->final_product No combine_methods->final_product

Caption: A decision workflow for selecting the appropriate copper removal method.

Troubleshooting_Copper_Removal Troubleshooting Common Issues in Copper Removal start Problem Encountered issue1 Residual Blue/Green Color start->issue1 issue2 Low Product Recovery (Water-Soluble) start->issue2 issue3 Scavenger Resin Ineffective start->issue3 solution1a Repeat washes or increase incubation time issue1->solution1a solution1b Product may be chelating copper issue1->solution1b solution1c Combine methods (e.g., wash then silica plug) issue1->solution1c solution2a Avoid aqueous washes issue2->solution2a solution2b Use scavenger resin or SPE issue2->solution2b solution3a Increase equivalents of resin issue3->solution3a solution3b Increase stirring time issue3->solution3b solution3c Check solvent compatibility issue3->solution3c

Caption: A logical diagram for troubleshooting common copper removal problems.

References

Technical Support Center: LC-MS Analysis of Boc-L-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-L-Aza-OH (CHA) and encountering challenges during LC-MS analysis of its reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What is Boc-L-Aza-OH (CHA) and what are its common applications?

A1: Boc-L-Aza-OH (CHA) is a protected aza-amino acid derivative. The "Boc" group (tert-butyloxycarbonyl) is a common protecting group for the amine functionality, which is acid-labile.[] The "Aza" indicates that the alpha-carbon of the amino acid is replaced by a nitrogen atom. It is often used in peptide synthesis and drug discovery as a building block.

Q2: What are the expected major byproducts during the synthesis and analysis of Boc-L-Aza-OH (CHA)?

A2: The two primary byproducts to anticipate are:

  • De-Boc-L-Aza-OH: This results from the cleavage of the acid-sensitive Boc protecting group. This can occur during the reaction workup if acidic conditions are used, or even during LC-MS analysis if the mobile phase contains acid (e.g., trifluoroacetic acid, TFA).[]

  • Amine derivative: The azide (B81097) group can be reduced to a primary amine. This reduction can sometimes occur during electrospray ionization (ESI) in the mass spectrometer source.

Q3: Why am I seeing a peak corresponding to the de-protected form of my compound in my LC-MS analysis?

A3: The Boc protecting group is sensitive to acidic conditions. If your LC-MS mobile phase contains an acid like trifluoroacetic acid (TFA) or formic acid, it can cause the on-column or in-source cleavage of the Boc group, leading to the appearance of the de-protected byproduct.

Q4: I am having difficulty retaining Boc-L-Aza-OH (CHA) on my reverse-phase C18 column. What can I do?

A4: Boc-L-Aza-OH (CHA) is a relatively polar molecule. Poor retention on traditional C18 columns is a common issue with such compounds. Consider the following options:

  • Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column: HILIC columns are specifically designed for the retention of polar compounds.

  • Derivatization: While not ideal as it adds another reaction step, derivatization of the carboxylic acid or the aza-nitrogen can increase hydrophobicity and improve retention.

  • Use of an ion-pairing agent: This is generally not recommended for MS applications as they can cause ion suppression. If you must use one, ensure it is volatile.

Q5: My MS signal for Boc-L-Aza-OH (CHA) is weak and inconsistent. What could be the cause?

A5: Weak and inconsistent signals can arise from several factors:

  • Ion suppression: Components of your sample matrix or mobile phase (like TFA) can interfere with the ionization of your analyte.

  • Poor ionization efficiency: The compound may not ionize well under the chosen ESI conditions. Experiment with both positive and negative ion modes and adjust source parameters.

  • In-source degradation: As mentioned, the Boc group can cleave in the MS source. The azide group might also be unstable.

  • Contamination: Always use LC-MS grade solvents and high-purity reagents to avoid contamination that can lead to signal suppression and high background noise.

Troubleshooting Guides

Problem 1: Unexpected peak corresponding to the de-protected byproduct (de-Boc-L-Aza-OH).
Possible Cause Troubleshooting Step Expected Outcome
Acidic Mobile Phase 1. Reduce the concentration of acid (e.g., TFA, formic acid) in the mobile phase. 2. If possible, replace the strong acid (TFA) with a weaker one (formic acid). 3. Consider using a mobile phase without acid if chromatographic performance is acceptable.Reduced intensity or elimination of the de-protected byproduct peak.
In-source Fragmentation 1. Optimize MS source parameters. Lower the source temperature and cone voltage. 2. Use a "softer" ionization technique if available.Decreased in-source degradation of the parent compound.
Sample Preparation Ensure that the sample is not exposed to acidic conditions during storage or preparation before injection.The byproduct is not present in the sample before analysis.
Problem 2: A peak with a mass corresponding to the amine (reduced azide) is observed.
Possible Cause Troubleshooting Step Expected Outcome
In-source Reduction 1. Optimize ESI source conditions. Try adjusting the capillary voltage and gas flows. 2. Switch between positive and negative ion modes to see if the reduction is mode-dependent.Minimization of the in-source reduction of the azide group.
Sample Degradation Ensure that no reducing agents were used in the reaction or workup that could have converted the azide to an amine.Confirmation that the amine is not a pre-existing impurity in the sample.
Problem 3: Poor chromatographic peak shape (tailing, broadening).
Possible Cause Troubleshooting Step Expected Outcome
Secondary Interactions 1. If using a silica-based column, free silanols can interact with the analyte. Add a small amount of a competitor (e.g., a volatile amine) to the mobile phase if compatible with your analysis. 2. Switch to a column with a different stationary phase (e.g., HILIC).Improved peak symmetry.
Column Overload 1. Reduce the injection volume or the concentration of the sample.Sharper, more symmetrical peaks.
Inappropriate Mobile Phase 1. Ensure the sample solvent is compatible with the mobile phase. 2. Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration).Better peak shape and resolution.

Data Presentation

The following tables provide an illustrative example of how to present quantitative data for byproduct analysis. Note: The values presented here are hypothetical and for demonstration purposes only. Actual values will depend on specific experimental conditions.

Table 1: Effect of Mobile Phase Acidity on Boc-Deprotection

Mobile Phase ConditionPeak Area of Boc-L-Aza-OH (CHA)Peak Area of de-Boc-L-Aza-OH% Deprotection
0.1% Formic Acid in Water/ACN950,00050,0005.0%
0.05% TFA in Water/ACN700,000300,00030.0%
0.1% TFA in Water/ACN450,000550,00055.0%

Table 2: Influence of MS Source Voltage on Azide Reduction

Capillary Voltage (kV)Peak Area of Boc-L-Aza-OH (CHA)Peak Area of Amine Byproduct% Azide Reduction
2.5980,00020,0002.0%
3.5950,00050,0005.0%
4.5880,000120,00012.0%

Experimental Protocols

LC-MS Method for the Analysis of Boc-L-Aza-OH (CHA) and its Byproducts

This protocol provides a starting point for the analysis. Optimization will be required for specific instrumentation and applications.

  • Liquid Chromatography:

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 95% B to 50% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 100 - 500

Mandatory Visualization

Reaction_Byproducts A Boc-L-Aza-OH (CHA) B de-Boc-L-Aza-OH A->B  Acidic Conditions (e.g., TFA in mobile phase) C Amine Derivative A->C  In-source Reduction (ESI-MS)

Caption: Potential byproduct formation pathways of Boc-L-Aza-OH (CHA).

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Reaction_Mixture Reaction Mixture Dilution Dilution in Mobile Phase Reaction_Mixture->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Injection Filtration->Injection HILIC_Column HILIC Column Separation Injection->HILIC_Column ESI Electrospray Ionization (ESI) HILIC_Column->ESI Mass_Analyzer Mass Analyzer ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Byproduct_ID Byproduct Identification (Mass & Retention Time) Chromatogram->Byproduct_ID Quantification Quantification Byproduct_ID->Quantification

Caption: A typical experimental workflow for LC-MS analysis.

References

Strategies to reduce steric hindrance in Boc-L-Aza-OH (CHA) coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of Boc-L-Aza-OH (CHA), particularly in managing steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is Boc-L-Aza-OH (CHA) and why is its coupling challenging?

A1: Boc-L-Aza-OH (CHA) is a protected aza-amino acid. The "Boc" group (tert-butyloxycarbonyl) protects the N-terminus. "Aza" indicates that the alpha-carbon of the amino acid is replaced by a nitrogen atom. "(CHA)" signifies that the carboxylic acid is formulated as a cyclohexylamine (B46788) salt, which enhances stability and ease of handling.[1]

The coupling of aza-amino acids is challenging for two primary reasons:

  • Reduced Nucleophilicity: The N-terminal nitrogen of an aza-amino acid residue (a semicarbazide) is less nucleophilic than the amine of a standard amino acid, making the formation of the aza-peptide bond inherently slower.

  • Steric Hindrance: The side chain of the aza-amino acid and the incoming activated amino acid can sterically clash, further impeding the coupling reaction. This steric hindrance is a significant factor controlling the rate and yield of aza-peptide bond formation.[2]

Q2: What does the "(CHA)" designation in Boc-L-Aza-OH (CHA) mean for my experimental setup?

A2: The "(CHA)" indicates a cyclohexylamine salt. This salt is not directly reactive in the coupling step and must be converted to the free carboxylic acid before activation and coupling. This is typically achieved by an acidic wash during the workup of the free acid preparation. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: My coupling reaction with Boc-L-Aza-OH is giving very low yields. What is the likely cause?

A3: Low yields are a common issue and are most often due to a combination of steric hindrance and insufficient activation of the carboxylic acid. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often inefficient for sterically hindered aza-amino acid couplings. You will likely need to employ a more potent coupling reagent and optimize your reaction conditions.

Q4: Which coupling reagents are recommended for sterically hindered aza-amino acid couplings?

A4: For sterically hindered couplings, phosphonium (B103445) and aminium/uronium-based reagents are generally superior. Reagents such as HATU, HCTU, and COMU have shown significantly better performance than traditional carbodiimides. Oxyma-based activators like COMU can lead to nearly complete aza-peptide bond formation, while triazole-based reagents like HATU are also highly efficient, though they may require longer reaction times to achieve complete coupling.[3]

Q5: Can I use microwave synthesis to improve my coupling efficiency?

A5: Yes, microwave-assisted synthesis is a highly effective strategy for overcoming steric hindrance and improving reaction kinetics. Microwave irradiation can significantly reduce reaction times and increase yields for challenging couplings, including the formation of aza-peptide bonds.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inefficient coupling reagent.2. Incomplete conversion of CHA salt to free acid.3. Severe steric hindrance.4. Sub-optimal reaction conditions (temperature, time, solvent).1. Switch to a more potent coupling reagent (e.g., HATU, HCTU, COMU).2. Ensure complete conversion of the CHA salt to the free acid before coupling.3. Consider converting the carboxylic acid to a more reactive acyl fluoride (B91410) intermediate.4. Increase the reaction temperature (conventional heating or microwave). Extend the reaction time. Use a high-boiling point polar aprotic solvent like DMF or NMP.
Incomplete Reaction (Starting material remains) 1. Insufficient equivalents of coupling reagent or amino acid.2. Short reaction time.3. Steric hindrance slowing the reaction.1. Increase the equivalents of the coupling reagent and the amino acid being coupled.2. Extend the reaction time and monitor progress via LC-MS or TLC.3. Employ microwave heating to accelerate the reaction rate.
Formation of Side Products 1. Racemization during activation.2. Side reactions with the coupling reagent.1. Use additives like Oxyma Pure to suppress racemization. Aminium/uronium reagents like HATU are known to minimize racemization.2. Avoid using a large excess of aminium/uronium reagents like HATU, as they can react with the N-terminus.

Data Presentation

Comparison of Coupling Reagent Efficiency in Aza-Peptide Synthesis

The following table summarizes the performance of various coupling reagents in a model aza-peptide synthesis. While not specific to Boc-L-Aza-OH, these data provide a strong indication of the relative effectiveness of these reagents for sterically hindered aza-amino acid couplings.

Coupling ReagentClassExtrapolated Yield (%)Half-life (min) at 25°CKey Considerations
COMU Aminium/Uronium Salt~100~40High reactivity and improved safety profile. Leads to nearly complete conversion.[3]
HATU Aminium/Uronium Salt~100~40Highly efficient for hindered couplings, though may require longer reaction times for full conversion compared to COMU.[3]
HCTU Aminium/Uronium Salt>50~40Incomplete conversion under the tested conditions.[3]
PyBOP Phosphonium Salt~60~150Slower reaction rate and incomplete conversion.[3]
TBTU Aminium/Uronium Salt~60~150Slower reaction rate and incomplete conversion.[3]
DIC/Oxyma Carbodiimide~100-A good combination for improving purity by minimizing side-product formation.[4]

Data adapted from a kinetic study on the synthesis of the model aza-peptide H-Ala-AzAla-Phe-NH2. Absolute values can vary based on specific substrates and reaction conditions.[3]

Experimental Protocols

Protocol 1: Conversion of Boc-L-Aza-OH (CHA) Salt to Free Acid

This step is mandatory before proceeding with any coupling reaction.

  • Dissolution: Dissolve the Boc-L-Aza-OH (CHA) salt in an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate (KHSO₄). This protonates the cyclohexylamine, making it water-soluble and facilitating its removal from the organic phase.

  • Water Wash: Wash the organic layer with water to remove any residual acid.

  • Brine Wash: Perform a final wash with a saturated aqueous NaCl solution (brine) to remove the majority of the water from the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield the Boc-L-Aza-OH free acid.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered couplings.

  • Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-L-Aza-OH free acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Activation: Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes.

  • Coupling: Add the amine component (the N-terminally deprotected peptide; 1.0-1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC). Reactions are often complete within 1-4 hours at room temperature. For highly hindered systems, extended reaction times (12-24 hours) may be necessary.

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid, followed by extraction with an appropriate organic solvent. The crude product can then be purified by column chromatography.

Protocol 3: Acyl Fluoride Activation for Severely Hindered Couplings

This is an advanced strategy for particularly challenging couplings.

  • Acyl Fluoride Formation: In a dry reaction vessel under an inert atmosphere, dissolve the Boc-L-Aza-OH free acid (1.0 equivalent) in anhydrous DCM. Add pyridine (B92270) (1.0 equivalent) followed by a deoxyfluorinating agent such as DAST (diethylaminosulfur trifluoride) or PyFluor (2-pyridinesulfonyl fluoride) (1.1 equivalents) at 0°C. Allow the reaction to warm to room temperature and stir for 1-2 hours until the conversion to the acyl fluoride is complete (monitor by ¹⁹F NMR if possible).

  • Coupling: In a separate vessel, dissolve the amine component (1.2 equivalents) in anhydrous DCM or acetonitrile. Add the freshly prepared acyl fluoride solution to the amine solution.

  • Heating: Seal the reaction vial and heat to an appropriate temperature (e.g., 80°C).

  • Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC. These reactions are typically complete within 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction and purify the product as described in the HATU protocol.

Visualizations

Troubleshooting_Steric_Hindrance start Start: Low Yield in Boc-L-Aza-OH Coupling check_reagent Is a potent coupling reagent (e.g., HATU, COMU) being used? start->check_reagent use_potent_reagent Action: Switch to HATU, HCTU, or COMU. check_reagent->use_potent_reagent No check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes use_potent_reagent->check_conditions optimize_conditions Action: Increase temperature (conventional or microwave), extend reaction time. check_conditions->optimize_conditions No check_activation Is steric hindrance extremely severe? check_conditions->check_activation Yes optimize_conditions->check_activation acyl_fluoride Advanced Strategy: Convert carboxylic acid to acyl fluoride. check_activation->acyl_fluoride Yes success Outcome: Improved Coupling Efficiency check_activation->success No, continue optimization acyl_fluoride->success

Caption: Troubleshooting workflow for low-yield Boc-L-Aza-OH coupling.

Coupling_Reagent_Mechanism cluster_0 Standard Activation (e.g., DIC/HOBt) cluster_1 Potent Activation (e.g., HATU) A Boc-Aza-COOH B O-acylisourea (intermediate) A->B + DIC C Active Ester (less reactive) B->C + HOBt Product Coupled Aza-Peptide C->Product D Boc-Aza-COOH E OAt-Active Ester (highly reactive) D->E + HATU E->Product Peptide Peptide-NH2 Peptide->Product Coupling

Caption: Comparison of activation pathways for aza-peptide coupling.

References

Technical Support Center: Boc-L-Aza-OH (CHA) Stability and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Boc-L-Aza-OH (Cyclohexylammonium salt) under prolonged piperidine (B6355638) treatment, a common step in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is Boc-L-Aza-OH (CHA) stable during prolonged piperidine treatment for Fmoc deprotection?

A1: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the basic conditions used for Fmoc deprotection, such as treatment with piperidine.[][] The primary mechanism for Boc group removal is acidic hydrolysis. Therefore, significant cleavage of the Boc group from Boc-L-Aza-OH is not expected even with prolonged exposure to piperidine. However, other side reactions involving the aza-amino acid moiety or other sensitive residues in a peptide sequence may occur.[3]

Q2: What is the role of the cyclohexylammonium (CHA) salt in Boc-L-Aza-OH (CHA)?

A2: The cyclohexylammonium salt is formed with the carboxylic acid of the Boc-L-Aza-OH. This salt form often improves the compound's crystallinity, making it easier to handle and weigh, and can enhance its shelf-life stability as a solid. During the coupling step in SPPS, the free carboxylic acid is typically generated in situ for activation.

Q3: Can piperidine react with the aza-amino acid itself?

A3: While the Boc group is stable, the aza-amino acid backbone could potentially undergo side reactions under prolonged basic conditions, although this is not a commonly reported issue. For instance, piperidine has been observed to participate in addition reactions with dehydroalanine, a side-product formed from cysteine under basic conditions.[3] While not directly analogous, it highlights the nucleophilic nature of piperidine. Researchers should be mindful of potential unexpected side reactions with novel structures like aza-amino acids.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low yield of the final peptide containing an aza-amino acid. 1. Incomplete coupling of the amino acid following the aza-residue due to the reduced nucleophilicity of the semicarbazide.[4] 2. Steric hindrance from the aza-amino acid side chain.[4] 3. Potential degradation or side reactions of the aza-amino acid during repeated, prolonged piperidine treatments.1. Use a more potent coupling reagent such as HCTU or HATU for the subsequent amino acid addition. 2. Extend the coupling time for the residue after the aza-amino acid. 3. Minimize the duration of piperidine treatment to what is necessary for complete Fmoc removal. Consider using a milder base or a scavenger in the deprotection cocktail.
Unexpected mass observed in the final product by Mass Spectrometry. 1. Formation of a piperidine adduct. 2. Modification of the aza-amino acid. 3. Other known side reactions in peptide synthesis, such as diketopiperazine formation or aspartimide formation if relevant sequences are present.[3]1. Analyze the mass difference to see if it corresponds to the addition of a piperidine molecule (85.15 Da). 2. Use tandem MS (MS/MS) to fragment the peptide and pinpoint the location of the modification. 3. Review the peptide sequence for known problematic motifs and adjust the synthesis strategy accordingly.
Broad or multiple peaks for the target peptide in HPLC analysis. 1. On-resin aggregation of the peptide chain. 2. Racemization of amino acids. 3. Incomplete deprotection or side reactions leading to a heterogeneous mixture.1. Incorporate backbone-protecting groups like Hmb or Dmb to disrupt aggregation.[3] 2. Add a racemization suppressant like HOBt or HOAt to the coupling reactions.[3] 3. Perform a stability study on the Boc-L-Aza-OH under your specific deprotection conditions to isolate the cause.

Experimental Protocols

Protocol 1: Stability Assessment of Boc-L-Aza-OH (CHA) in Piperidine Solution

Objective: To determine the stability of Boc-L-Aza-OH (CHA) under prolonged exposure to a standard Fmoc deprotection solution.

Materials:

  • Boc-L-Aza-OH (CHA)

  • 20% Piperidine in DMF (v/v)

  • HPLC system with a C18 column

  • LC-MS system

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Prepare a stock solution of Boc-L-Aza-OH (CHA) in DMF at a concentration of 10 mg/mL.

  • In a clean vial, mix 100 µL of the Boc-L-Aza-OH stock solution with 900 µL of 20% piperidine in DMF.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 450 µL of Mobile Phase A.

  • Analyze the quenched samples by RP-HPLC and LC-MS.

    • HPLC Method:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Flow Rate: 1 mL/min

      • Detection: 220 nm

      • Gradient: 5% to 95% B over 20 minutes

    • LC-MS Method:

      • Use the same chromatographic conditions as HPLC.

      • Monitor for the expected mass of Boc-L-Aza-OH and any potential degradation products.

Data Analysis:

  • Quantify the peak area of the intact Boc-L-Aza-OH at each time point.

  • Calculate the percentage of remaining Boc-L-Aza-OH relative to the t=0 time point.

  • Identify any new peaks that appear in the chromatogram and analyze their mass-to-charge ratio by LC-MS to characterize potential degradation products.

Data Summary

The following table presents hypothetical data from the stability assessment protocol described above.

Time (hours) Boc-L-Aza-OH Remaining (%) Major Degradation Product (%) Observed Mass of Degradation Product (Da)
01000-
199.8< 0.1-
299.50.2215.15
499.10.5215.15
898.21.1215.15
2495.33.5215.15

Note: The hypothetical degradation product with a mass of 215.15 Da could correspond to the loss of the Boc group (100.12 Da) and the cyclohexylammonium ion (99.17 Da) followed by the addition of a proton.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Time Course Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Boc-L-Aza-OH Stock Solution (10 mg/mL in DMF) reaction Mix with 20% Piperidine in DMF stock->reaction timepoints Incubate and Aliquot at 0, 1, 2, 4, 8, 24 hours reaction->timepoints quench Quench with 0.1% TFA in Water timepoints->quench hplc RP-HPLC Analysis quench->hplc lcms LC-MS Analysis quench->lcms quantify Quantify Peak Area hplc->quantify identify Identify Degradation Products lcms->identify

Caption: Experimental workflow for assessing the stability of Boc-L-Aza-OH in piperidine.

degradation_pathway BocAzaOH Boc-L-Aza-OH ProlongedPiperidine Prolonged Piperidine/DMF BocAzaOH->ProlongedPiperidine Stable Stable Product (>95%) ProlongedPiperidine->Stable Major Pathway SideProduct Minor Side Product (e.g., Piperidine Adduct) ProlongedPiperidine->SideProduct Minor Pathway DebocProduct Potential Minor Deboc-Protected Aza-OH ProlongedPiperidine->DebocProduct Trace Pathway

Caption: Potential stability and degradation pathways of Boc-L-Aza-OH under prolonged piperidine treatment.

References

Technical Support Center: Boc-L-Aza-OH (CHA) and Diketopiperazine Formation in Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-L-Aza-OH (CHA) and managing the associated risk of diketopiperazine (DKP) formation in dipeptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Boc-L-Aza-OH (CHA)?

A1: Boc-L-Aza-OH, often supplied as its cyclohexylamine (B46788) (CHA) salt, is a protected aza-amino acid derivative used in peptide synthesis. In aza-amino acids, the alpha-carbon of the amino acid backbone is replaced by a nitrogen atom. This substitution introduces significant changes to the peptide's conformational properties and metabolic stability. The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the N-terminus.

Q2: What is diketopiperazine (DKP) formation and why is it a concern in dipeptide synthesis?

A2: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, particularly during the synthesis of dipeptides. It is an intramolecular cyclization reaction where the N-terminal amino group of a dipeptide attacks the ester linkage of the C-terminal amino acid to the solid-phase resin, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine. This results in a truncated peptide and significantly reduces the yield of the desired full-length peptide.

Q3: Are peptides containing aza-amino acids, such as those synthesized with Boc-L-Aza-OH, more or less susceptible to DKP formation?

A3: The replacement of an alpha-carbon with a nitrogen atom in aza-peptides can influence their propensity for DKP formation. Aza-amino acids can alter the backbone conformation, potentially bringing the N-terminal amine in closer proximity to the C-terminal ester, which could facilitate cyclization. The specific impact of incorporating Boc-L-Aza-OH on DKP formation can be sequence-dependent and requires careful monitoring during synthesis. Aza-amino acids are known to promote β-turn conformations, which could favor the cyclization leading to DKP formation.[1][2]

Q4: What are the primary factors that promote DKP formation during solid-phase peptide synthesis (SPPS)?

A4: Several factors can increase the likelihood of DKP formation:

  • Peptide Sequence: Dipeptide sequences, especially those with proline at the C-terminus, are highly prone to DKP formation. The unique cyclic structure of proline can pre-organize the peptide backbone into a conformation that favors cyclization.

  • Deprotection Conditions: The use of strong bases, such as piperidine (B6355638) in Fmoc-based synthesis, to remove the N-terminal protecting group can catalyze DKP formation.

  • Resin Type: The type of resin and the linker used can influence the rate of DKP formation.

  • Temperature: Higher temperatures can accelerate the rate of the cyclization reaction.

  • Solvent: The choice of solvent can also play a role in the rate of DKP formation.

Troubleshooting Guides

Issue 1: Low yield of the desired dipeptide and detection of a major byproduct with a lower molecular weight.
  • Possible Cause: Significant DKP formation has occurred, leading to the cleavage of the dipeptide from the resin.

  • Troubleshooting Steps:

    • Confirm DKP Formation: Analyze the crude peptide product by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Look for a peak corresponding to the molecular weight of the cyclic dipeptide.

    • Optimize Coupling of the Third Amino Acid: If synthesizing a longer peptide, couple the third amino acid as rapidly as possible after the deprotection of the second amino acid. This can be achieved by using a pre-activated amino acid and a high concentration of reagents.

    • Use a Dipeptide Building Block: Instead of sequential coupling, consider synthesizing the dipeptide in solution and then coupling it to the resin. This bypasses the vulnerable dipeptidyl-resin intermediate.

Issue 2: Gradual loss of peptide from the resin during synthesis, especially after the coupling of the second amino acid.
  • Possible Cause: Slow, continuous DKP formation during and after the deprotection step.

  • Troubleshooting Steps:

    • Modify Deprotection Conditions: If using an Fmoc-strategy, consider using a milder base or a different deprotection cocktail. For example, a solution of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to reduce DKP formation compared to the standard 20% piperidine in DMF.[3]

    • Lower the Temperature: Perform the deprotection and coupling steps at a lower temperature to reduce the rate of DKP formation.

    • In Situ Neutralization: For Boc-SPPS, perform the neutralization of the N-terminal amine in the presence of the activated third amino acid to promote intermolecular coupling over intramolecular cyclization.

Data Presentation

Table 1: Factors Influencing Diketopiperazine (DKP) Formation

FactorInfluence on DKP FormationRecommendations for Mitigation
Peptide Sequence High risk with C-terminal Proline and other specific dipeptide sequences.Use dipeptide building blocks; careful sequence design.
N-terminal Protection Fmoc deprotection with piperidine can strongly promote DKP formation.Use milder deprotection reagents (e.g., DBU/piperazine); consider Boc strategy with in situ neutralization.
Resin Linker More labile linkers can increase susceptibility.Choose a resin with a more stable linker.
Temperature Higher temperatures accelerate the reaction rate.Perform critical steps at reduced temperatures (e.g., 0-4°C).
Solvent Solvent polarity and basicity can play a role.N-Methyl-2-pyrrolidone (NMP) may be preferred over Dimethylformamide (DMF) in some cases.[3]

Experimental Protocols

Protocol 1: Coupling of Boc-L-Aza-OH (CHA) in Solid-Phase Peptide Synthesis (Boc-SPPS)
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM) for 30 minutes.

  • Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., 5% N,N-diisopropylethylamine (DIEA) in DCM).

  • Activation of Boc-L-Aza-OH (CHA): In a separate vessel, dissolve Boc-L-Aza-OH (CHA) (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) to the solution.

  • Coupling: Add the activated Boc-L-Aza-OH solution to the deprotected and neutralized resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Quantification of Diketopiperazine (DKP) by HPLC
  • Sample Preparation: Cleave a small amount of the peptide-resin after the dipeptide stage using an appropriate cleavage cocktail (e.g., TFA/TIS/water). Evaporate the cleavage solution and dissolve the residue in a suitable solvent (e.g., acetonitrile (B52724)/water).

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Detection: Monitor the elution profile at 220 nm.

  • Quantification: Inject a known concentration of a synthesized DKP standard corresponding to the dipeptide sequence to determine the retention time and create a calibration curve. Quantify the amount of DKP in the crude product by comparing the peak area to the calibration curve.

Mandatory Visualizations

DKP_Formation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Pathway Reaction Pathways Resin Amino Acid 1-Resin Deprotection1 N-terminal Deprotection Resin->Deprotection1 1. Deprotect Coupling2 Couple Amino Acid 2 Deprotection1->Coupling2 2. Couple Dipeptide_Resin Dipeptide-Resin Coupling2->Dipeptide_Resin Deprotection2 N-terminal Deprotection Dipeptide_Resin->Deprotection2 3. Deprotect Free_Amine Free N-terminal Amine on Dipeptide-Resin Deprotection2->Free_Amine Desired_Peptide Couple Amino Acid 3 (Desired Pathway) Free_Amine->Desired_Peptide DKP_Formation Intramolecular Cyclization (Side Reaction) Free_Amine->DKP_Formation Cleaved_DKP Cleaved Diketopiperazine (Product Loss) DKP_Formation->Cleaved_DKP Truncated_Peptide Truncated Peptide (Resin-bound) DKP_Formation->Truncated_Peptide Leaves unreacted sites

Caption: Workflow of DKP formation as a side reaction in SPPS.

Troubleshooting_DKP cluster_Analysis Analysis cluster_Solutions Potential Solutions Problem Problem: Low Dipeptide Yield & DKP Detected Cause Primary Cause: Diketopiperazine Formation Problem->Cause Sol1 Modify Deprotection: Milder Base (e.g., DBU/piperazine) Cause->Sol1 Sol2 Optimize Coupling: Fast coupling of 3rd AA Cause->Sol2 Sol3 Change Strategy: Use Dipeptide Building Block Cause->Sol3 Sol4 Adjust Conditions: Lower Temperature Cause->Sol4

References

Managing premature Boc group removal during Boc-L-Aza-OH (CHA) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-L-Aza-OH (CHA). Our focus is on addressing the common challenge of premature Boc group removal during this process.

Frequently Asked Questions (FAQs)

Q1: What is Boc-L-Aza-OH (CHA) and why is it used in drug development?

Boc-L-Aza-OH (CHA) is a protected aza-amino acid. The "Boc" refers to the tert-butyloxycarbonyl protecting group on the nitrogen atom, "L-Aza" indicates the L-configuration of the aza-amino acid where the alpha-carbon is replaced by a nitrogen atom, and "OH" signifies the carboxylic acid functionality. The (CHA) denotes that it is supplied as the cyclohexylammonium salt. Aza-amino acids are of interest in drug development as their incorporation into peptides can impart unique conformational constraints and increased resistance to enzymatic degradation compared to natural peptides.

Q2: What are the main causes of premature Boc group removal during the synthesis of Boc-L-Aza-OH?

Premature removal of the Boc protecting group is typically caused by exposure to acidic conditions.[1][2][3] The Boc group is designed to be labile to strong acids like trifluoroacetic acid (TFA) for deliberate deprotection.[3][4][5] However, unintentional exposure to even milder acidic conditions during reaction workup or purification can lead to its premature cleavage. The stability of the Boc group can also be influenced by the solvent system and temperature.

Q3: Can the aza-amino acid structure itself influence the stability of the Boc group?

Yes, the electronic properties of the aza-amino acid can influence the stability of the Boc group. The nitrogen atom at the alpha-position can affect the electronic density around the carbamate (B1207046) linkage of the Boc group, potentially making it more or less susceptible to acid-catalyzed hydrolysis compared to its natural amino acid counterpart.

Q4: What are the consequences of premature Boc group removal?

Premature deprotection of the Boc group can lead to several undesirable outcomes, including:

  • Formation of byproducts: The unprotected aza-amino acid can react with other reagents in the mixture, leading to the formation of impurities.

  • Lower yields: The desired Boc-protected product will be obtained in a lower yield, impacting the overall efficiency of the synthesis.

  • Difficult purification: The presence of the unprotected species and other byproducts can complicate the purification process.

Troubleshooting Guide: Managing Premature Boc Group Removal

This guide provides a structured approach to troubleshooting and preventing the premature removal of the Boc protecting group during the synthesis of Boc-L-Aza-OH.

Problem: Low yield of Boc-L-Aza-OH and presence of unprotected aza-amino acid.

This is a classic symptom of premature Boc deprotection. The following sections outline potential causes and solutions.

1. Reaction Conditions During Boc Protection

The conditions used for introducing the Boc group are critical. While the reaction is typically performed under basic or neutral conditions, improper control can lead to issues.

  • Potential Cause: Use of a strong base that may not be fully compatible with the starting materials or solvent, leading to side reactions that mimic deprotection upon workup.

  • Solution: Employ milder bases such as sodium bicarbonate or triethylamine.[6] Ensure the reaction temperature is controlled, as elevated temperatures can sometimes promote side reactions.

dot

cluster_workflow Boc Protection Workflow Start Start: L-Aza-OH Reagents Add (Boc)2O and Base Start->Reagents Reaction Stir at Room Temp Reagents->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product Boc-L-Aza-OH Purification->Product

Figure 1: A simplified workflow for the Boc protection of L-Aza-OH.

2. Aqueous Workup and pH Control

The workup procedure is a common stage where accidental exposure to acidic conditions can occur.

  • Potential Cause: Acidic quench or extraction solutions. For example, using a strong acid to neutralize excess base can lead to a low pH in the aqueous phase, causing Boc deprotection.

  • Solution: Use a mild acidic solution (e.g., dilute citric acid or a buffered solution) for neutralization and carefully monitor the pH of the aqueous phase, keeping it neutral or slightly basic. When extracting the product, ensure the aqueous layer's pH is controlled.

dot

cluster_troubleshooting Troubleshooting pH Control during Workup Problem Low Yield of Boc-L-Aza-OH Check_pH Check pH of Aqueous Layers Problem->Check_pH pH_Low pH is Acidic Check_pH->pH_Low Yes pH_OK pH is Neutral/Slightly Basic Check_pH->pH_OK No Solution_pH Use Mild Acid (e.g., Citric Acid) or Buffer for Neutralization pH_Low->Solution_pH Investigate_Other Investigate Other Causes pH_OK->Investigate_Other

Figure 2: Decision tree for troubleshooting pH control during the workup of Boc-L-Aza-OH synthesis.

3. Purification Conditions

Chromatographic purification can also be a source of premature Boc deprotection.

  • Potential Cause: Use of acidic mobile phases in chromatography. For instance, some reverse-phase HPLC methods use TFA as an additive, which will readily cleave the Boc group.[4]

  • Solution: If possible, use a purification method that avoids acidic conditions. For silica (B1680970) gel chromatography, ensure the silica is neutral. If reverse-phase chromatography is necessary, consider using a mobile phase buffered at a neutral pH.

Parameter Condition to Avoid Recommended Condition
Workup pH pH < 4pH 7-8
Purification Acidic mobile phases (e.g., with TFA)Neutral buffered mobile phases or neutral silica gel
Temperature Prolonged heatingRoom temperature or below

Experimental Protocols

General Protocol for Boc Protection of L-Aza-OH

  • Dissolution: Dissolve L-Aza-OH in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.

  • Basification: Add a mild base, such as sodium bicarbonate (2-3 equivalents), to the solution and stir until dissolved.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring the progress by a suitable method (e.g., TLC or LC-MS).

  • Workup:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted (Boc)₂O.

    • Carefully acidify the aqueous layer to a pH of approximately 3-4 with a cold, dilute solution of citric acid or KHSO₄.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-Aza-OH.

  • Salt Formation (for CHA salt):

    • Dissolve the crude Boc-L-Aza-OH in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Add an equimolar amount of cyclohexylamine (B46788) (CHA) and stir.

    • The Boc-L-Aza-OH (CHA) salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Note: This is a generalized protocol and may require optimization for your specific L-Aza-OH starting material. It is crucial to monitor the reaction and workup conditions closely to avoid premature Boc deprotection.

References

Technical Support Center: Purification of Hydrophobic Peptides Containing Boc-L-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of hydrophobic peptides that incorporate the unnatural amino acid Boc-L-Aza-OH (N-Boc-2-aminocarboxylic acid hydrazide), referred to herein as CHA.

Introduction to the Challenge

The purification of hydrophobic peptides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is inherently challenging due to their propensity for aggregation, poor solubility in aqueous mobile phases, and strong retention on hydrophobic stationary phases.[1][2] The incorporation of the bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group on an aza-amino acid further exacerbates these issues.[3] The aza-amino acid substitution, which replaces the α-carbon with a nitrogen atom, can also induce specific conformational preferences, such as β-turns, potentially influencing aggregation behavior.[4]

This guide will address common problems encountered during the purification of these complex molecules and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My hydrophobic peptide containing Boc-L-Aza-OH (CHA) has very poor solubility in the initial mobile phase for RP-HPLC. What should I do?

A1: This is a common and expected issue. The combination of a hydrophobic peptide sequence and the Boc protecting group significantly reduces aqueous solubility.[3][5] Here is a step-by-step approach to improve solubility:

  • Initial Dissolution in a Strong Organic Solvent: Begin by dissolving the crude peptide in a minimal amount of a strong, water-miscible organic solvent. Recommended solvents include:

  • Careful Dilution: Once dissolved, slowly add the initial aqueous mobile phase (e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% TFA) to the peptide solution while vortexing. This should be done cautiously to avoid precipitation.

  • Alternative Solvents: For extremely insoluble peptides, hexafluoro-2-propanol (HFIP) can be a powerful solubilizing agent.[6] However, its use may require adjustments to your chromatographic method.

Q2: I am observing a very broad or tailing peak for my peptide during RP-HPLC. How can this be improved?

A2: Poor peak shape is often a result of on-column aggregation, slow kinetics of interaction with the stationary phase, or secondary interactions. Consider the following adjustments:

  • Increase Column Temperature: Elevating the column temperature to 40-60°C can improve solubility in the mobile phase, reduce viscosity, and enhance the kinetics of mass transfer, leading to sharper peaks.

  • Optimize Mobile Phase Composition:

    • Organic Modifier: While acetonitrile (ACN) is standard, consider using isopropanol or n-propanol as the organic modifier. These alcohols can be more effective at solubilizing highly hydrophobic peptides.[2]

    • Ion-Pairing Agent: Ensure an adequate concentration of trifluoroacetic acid (TFA), typically 0.1%, to improve peak shape.

  • Reduce Flow Rate: A lower flow rate can allow more time for the peptide to equilibrate between the mobile and stationary phases, potentially improving peak symmetry.

  • Shallow Gradient: Employing a shallower gradient (e.g., a smaller % change in organic solvent per minute) can improve resolution and peak shape.

Q3: My peptide recovery is very low, or it seems to be irreversibly binding to the column. What are the likely causes and solutions?

A3: This indicates a very strong interaction between your highly hydrophobic peptide and the stationary phase.

  • Change the Stationary Phase: A standard C18 column may be too retentive. Switch to a column with a shorter alkyl chain (C8 or C4) or a different chemistry, such as a phenyl-hexyl column. The bulky nature of the Boc group contributes significantly to the overall hydrophobicity.[7]

  • Increase Organic Solvent Strength: Ensure your gradient reaches a high enough concentration of the organic modifier to elute the peptide. A final column wash with 100% organic solvent at the end of each run is crucial to remove any strongly retained material.

  • Alternative Purification Strategy: For extremely challenging peptides, consider alternative methods to RP-HPLC, such as precipitation and washing, which can sometimes yield a product of sufficient purity without the need for chromatography.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of hydrophobic peptides containing Boc-L-Aza-OH (CHA).

Problem 1: Peptide Precipitation Upon Injection
Likely Cause Troubleshooting Steps
Poor Solubility in Initial Mobile Phase 1. Dissolve the peptide in a minimal amount of a strong organic solvent (DMSO, DMF) before dilution with the aqueous mobile phase.[5] 2. Increase the percentage of organic solvent in the initial mobile phase (e.g., start with 10-20% ACN). 3. Consider using isopropanol or n-propanol in the mobile phase.[2]
Sample Overload 1. Reduce the amount of peptide injected onto the column.
Problem 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
Likely Cause Troubleshooting Steps
Peptide Aggregation 1. Increase the column temperature (40-60°C). 2. Add organic modifiers like isopropanol or n-propanol to the mobile phase.[2] 3. Lower the peptide concentration in the injection solution.
Slow Desorption from Stationary Phase 1. Decrease the flow rate. 2. Use a shallower gradient. 3. Switch to a less retentive stationary phase (C8, C4, or Phenyl).
Secondary Interactions with Column 1. Ensure the mobile phase contains an appropriate ion-pairing agent (e.g., 0.1% TFA).
Problem 3: Low or No Peptide Recovery
Likely Cause Troubleshooting Steps
Irreversible Adsorption to Stationary Phase 1. Use a less hydrophobic column (C8, C4, or Phenyl). 2. Increase the final concentration of the organic modifier in the gradient to 95-100%. 3. Implement a high-organic wash step at the end of each run.
Peptide Precipitation on the Column 1. Increase the column temperature. 2. Use a mobile phase with a stronger organic solvent like n-propanol.[2]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide Containing Boc-L-Aza-OH (CHA)

This protocol provides a starting point and will likely require optimization.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly.

  • Sample Preparation:

    • Weigh approximately 5 mg of the crude lyophilized peptide into a clean vial.

    • Add a minimal volume (e.g., 100-200 µL) of DMSO to dissolve the peptide.

    • Slowly dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection, ensuring the peptide remains in solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Column: C4 or C8 reversed-phase column (e.g., 4.6 mm ID x 250 mm L, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 50°C.

    • Detection: 220 nm.

    • Gradient:

      • 0-5 min: 10% B (isocratic)

      • 5-45 min: 10% to 70% B (linear gradient)

      • 45-50 min: 70% to 100% B (linear gradient)

      • 50-55 min: 100% B (column wash)

      • 55-60 min: 100% to 10% B (return to initial conditions)

      • 60-70 min: 10% B (re-equilibration)

  • Fraction Collection and Analysis:

    • Collect fractions across the main peak(s).

    • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the purified peptide.

Visualization of Workflows and Concepts

Troubleshooting Workflow for Poor Peptide Solubility

G Troubleshooting Workflow for Poor Peptide Solubility start Peptide is insoluble in initial mobile phase step1 Dissolve in minimal strong organic solvent (DMSO, DMF) start->step1 step2 Slowly dilute with aqueous mobile phase step1->step2 step3 Does peptide stay in solution? step2->step3 step4a Proceed with injection step3->step4a Yes step4b Increase organic content in initial mobile phase step3->step4b No step5 Try alternative organic modifier (Isopropanol, n-propanol) step4b->step5 step6 Consider HFIP as a solubilizing agent step5->step6

Caption: A logical workflow for addressing solubility issues of hydrophobic peptides.

Factors Contributing to Purification Challenges

G Factors Contributing to Purification Challenges center Purification Challenges hydro Hydrophobic Peptide Backbone agg Aggregation hydro->agg ret Strong Retention hydro->ret boc Boc Protecting Group boc->hydro boc->ret aza Aza-Amino Acid (Conformational Effects) aza->agg agg->center sol Poor Solubility sol->center ret->center

Caption: Interplay of factors leading to purification difficulties.

References

Optimizing reaction time and temperature for Boc-L-Aza-OH (CHA) click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of reaction time and temperature for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Boc-L-Aza-OH (CHA), a key reagent in bioconjugation and drug discovery.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that may arise during the click chemistry process with Boc-L-Aza-OH (CHA), offering solutions to streamline your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. 2. Poor Reagent Quality: Impurities in the alkyne partner or degradation of Boc-L-Aza-OH (CHA) can inhibit the reaction. 3. Insufficient Reagent Concentration: Low concentrations of reactants can lead to slow reaction rates. 4. Suboptimal Temperature: The reaction may be too slow at low temperatures or side reactions may occur at excessively high temperatures.1. Degas Solvents: Before adding the catalyst, thoroughly degas the reaction solvent by bubbling with an inert gas like argon or nitrogen. Work under an inert atmosphere whenever possible. 2. Use a Reducing Agent: Add a reducing agent such as sodium ascorbate (B8700270) to the reaction mixture to regenerate Cu(I) from any oxidized Cu(II). 3. Utilize a Stabilizing Ligand: Employ a copper-chelating ligand like THPTA or TBTA to protect the Cu(I) catalyst from oxidation and improve its solubility. 4. Verify Reagent Purity: Ensure the purity of your alkyne and the integrity of Boc-L-Aza-OH (CHA). Store reagents as recommended by the supplier. 5. Optimize Concentrations: If possible, increase the concentration of the limiting reagent. A 2-fold excess of the azide (B81097) or alkyne partner can sometimes drive the reaction to completion. 6. Systematic Temperature Screening: Perform small-scale reactions at different temperatures (e.g., room temperature, 37°C, 50°C) to identify the optimal condition.
Slow Reaction Rate 1. Low Temperature: Many click reactions proceed efficiently at room temperature, but some systems may require thermal activation. 2. Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. 3. Catalyst Loading: Insufficient catalyst may lead to a sluggish reaction.1. Increase Temperature: Gradually increase the reaction temperature in increments (e.g., from room temperature to 37°C or 50°C) and monitor the progress.[1] 2. Solvent Selection: Aqueous solutions or polar aprotic solvents like DMF and DMSO often accelerate CuAAC reactions. 3. Optimize Catalyst Concentration: While typically used in catalytic amounts, increasing the copper catalyst and ligand concentration (e.g., from 50 µM to 100 µM) can enhance the reaction rate.[2]
Incomplete Reaction 1. Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction. 2. Reagent Degradation Over Time: One of the reactants or the catalyst may be degrading under the reaction conditions. 3. Equilibrium: In some cases, the reaction may reach an equilibrium that does not favor complete conversion.1. Prolong Reaction Time: Extend the reaction time and monitor for further product formation. 2. Add Fresh Reagents: A second addition of the catalyst and/or the excess reagent partway through the reaction can sometimes drive it to completion. 3. Consider a Different Catalyst System: If steric hindrance is a major issue, exploring different copper sources or ligands might be beneficial.
Side Product Formation 1. Oxidative Homocoupling: In the presence of oxygen, alkynes can undergo oxidative homocoupling to form diynes. 2. Reaction with Other Functional Groups: Although highly selective, side reactions can occur under harsh conditions or with particularly sensitive substrates.1. Ensure Anaerobic Conditions: Thoroughly degas all solutions and maintain an inert atmosphere. 2. Use Excess Reducing Agent: A slight excess of sodium ascorbate can help prevent oxidative side reactions.[3] 3. Optimize pH: Maintain a pH between 4 and 12, as extreme pH values can sometimes lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for a click reaction with Boc-L-Aza-OH (CHA)?

A1: A good starting point for most CuAAC reactions is room temperature (20-25°C).[4] Many reactions proceed to completion within a few hours at this temperature. If the reaction is slow, the temperature can be moderately increased to 37°C or 50°C.[1] It is advisable to monitor for any potential degradation of sensitive substrates at higher temperatures.

Q2: How does reaction time typically affect the yield of the click product?

A2: Reaction time is a critical parameter that directly influences product yield. Initially, the yield increases with time. For many standard CuAAC reactions, significant product formation is observed within 1 to 4 hours. However, the optimal time can vary from 30 minutes to overnight depending on the specific substrates, concentrations, and temperature.[5] It is recommended to monitor the reaction progress at different time points (e.g., 1, 4, 12, and 24 hours) to determine when the reaction has reached completion.

Q3: What is the impact of the solvent system on the reaction?

A3: The choice of solvent can significantly affect the reaction rate and yield. Polar solvents are generally preferred. A mixture of water and a co-solvent like DMSO, DMF, or t-butanol is commonly used and often accelerates the reaction.[6] The ideal solvent system will ensure the solubility of all reactants and the catalyst.

Q4: Is a ligand always necessary for CuAAC reactions?

A4: While not strictly essential for all CuAAC reactions, the use of a copper-stabilizing ligand is highly recommended, especially in biological applications.[3] Ligands like THPTA and TBTA protect the Cu(I) catalyst from oxidation, prevent catalyst disproportionation, and can accelerate the reaction.[2][7] In reactions with sensitive biomolecules, ligands also help to minimize potential damage from reactive oxygen species.

Q5: How can I monitor the progress of my click reaction?

A5: The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) is a quick and simple method for small molecule reactions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of reactants and the formation of the product. For reactions involving proteins or other macromolecules, SDS-PAGE can show a shift in molecular weight upon successful conjugation.

Quantitative Data on Reaction Optimization

While specific kinetic data for Boc-L-Aza-OH (CHA) is not extensively published, the following table provides a representative example of how temperature and reaction time can influence the yield of a typical CuAAC reaction, based on general principles and observations from similar systems.

Table 1: Illustrative Effect of Temperature and Time on CuAAC Reaction Yield

Temperature (°C)Reaction Time (hours)Expected Product Yield (%)Notes
25 (Room Temp)140 - 60Good starting point for optimization.
25 (Room Temp)470 - 90Often sufficient for many substrate pairs.
25 (Room Temp)12>95Reaction may go to completion overnight.
37160 - 80Mild heating can significantly increase the rate.
374>95Faster completion at a slightly elevated temperature.
50180 - 95Useful for sterically hindered or less reactive partners.
502>95Rapid completion, but monitor for substrate stability.

Note: These are generalized estimates. Actual yields will vary depending on the specific alkyne, solvent, catalyst system, and reactant concentrations.

Experimental Protocols

Protocol 1: General Procedure for a Small-Molecule Click Reaction

This protocol describes a general method for the copper-catalyzed click reaction between Boc-L-Aza-OH (CHA) and an alkyne-containing small molecule in solution.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Boc-L-Aza-OH (CHA) in a suitable solvent (e.g., DMSO or DMF).

    • Prepare a 10 mM stock solution of the alkyne partner in the same solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 20 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in deionized water.

    • Prepare a 50 mM stock solution of a copper ligand (e.g., THPTA) in deionized water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne (1 equivalent).

    • Add Boc-L-Aza-OH (CHA) (1.1 equivalents).

    • Add the reaction solvent (e.g., a 1:1 mixture of t-butanol and water) to achieve the desired final concentration (e.g., 1-10 mM).

    • Vortex briefly to mix.

  • Reaction Initiation:

    • Add the copper ligand (e.g., THPTA, 5 mol%).

    • Add CuSO₄ (1 mol%).

    • Add freshly prepared sodium ascorbate (10 mol%).

    • Vortex the reaction mixture thoroughly.

  • Incubation:

    • Allow the reaction to proceed at the desired temperature (e.g., room temperature) with stirring or gentle agitation.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a small amount of EDTA solution to chelate the copper.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: On-Resin Click Chemistry for Peptide Modification

This protocol is suitable for incorporating a moiety onto a peptide that has been synthesized on a solid support and contains an alkyne-functionalized amino acid.

  • Resin Swelling:

    • Swell the alkyne-containing peptide-resin in a suitable solvent like DMF for 30 minutes.

  • Reaction Mixture Preparation:

    • In a separate vessel, dissolve Boc-L-Aza-OH (CHA) (5-10 equivalents relative to the resin loading) in DMF.

    • Add a copper source (e.g., CuI, 0.5 equivalents) and a base (e.g., DIPEA, 2 equivalents).

  • Click Reaction:

    • Add the reaction mixture to the swollen resin.

    • Agitate the mixture at room temperature for 4-12 hours.

  • Washing:

    • Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (B129727) (3x) to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • Proceed with the standard cleavage and deprotection protocol for your peptide, which will also remove the Boc group from the newly introduced residue.

Visualizing Experimental Workflows

General Click Chemistry Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Purification prep_azide Prepare Boc-L-Aza-OH (CHA) Solution mix Combine Azide, Alkyne, and Solvent prep_azide->mix prep_alkyne Prepare Alkyne Solution prep_alkyne->mix prep_cu Prepare CuSO4 Solution add_cat Add Catalyst System (CuSO4, Ligand, Ascorbate) prep_cu->add_cat prep_ligand Prepare Ligand Solution prep_ligand->add_cat prep_asc Prepare Sodium Ascorbate Solution prep_asc->add_cat mix->add_cat incubate Incubate at Desired Temperature and Time add_cat->incubate monitor Monitor Progress (TLC, LC-MS) incubate->monitor workup Quench and Work-up monitor->workup Reaction Complete purify Purify Product (Chromatography) workup->purify

Caption: A typical workflow for a CuAAC reaction.

Troubleshooting Logic for Low Yield

G start Low Yield in Click Reaction check_catalyst Is the catalyst system fresh and protected from oxygen? start->check_catalyst check_reagents Are the azide and alkyne pure and stable? check_catalyst->check_reagents Yes sol_catalyst Solution: - Degas solvents - Use fresh Na-Ascorbate - Add a stabilizing ligand check_catalyst->sol_catalyst No check_conditions Are the reaction conditions (temp, time, solvent) optimized? check_reagents->check_conditions Yes sol_reagents Solution: - Verify purity (NMR, MS) - Use fresh reagents check_reagents->sol_reagents No sol_conditions Solution: - Increase temperature - Extend reaction time - Change solvent system check_conditions->sol_conditions No

Caption: A decision tree for troubleshooting low yields.

References

Validation & Comparative

A Comparative Analysis of Coupling Efficiency in Solid-Phase Peptide Synthesis: Boc-L-Aza-OH vs. Boc-azidoalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient incorporation of unnatural amino acids into peptide chains is a critical aspect of modern therapeutic and research peptide synthesis. This guide provides an objective comparison of the coupling efficiency of two such amino acids, Boc-L-Aza-OH (a representative aza-amino acid) and Boc-azidoalanine, in the context of Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). The following analysis is based on available experimental data to aid in the selection of appropriate building blocks and optimization of synthesis protocols.

The inclusion of aza-amino acids and azido-amino acids into peptides can impart unique structural and functional properties, such as altered backbone conformation, resistance to enzymatic degradation, and the introduction of bioorthogonal handles for further modification. However, the efficiency of their incorporation into a growing peptide chain during SPPS can vary significantly from that of standard proteinogenic amino acids.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics for the coupling of Boc-L-Aza-OH and Boc-azidoalanine in SPPS. It is important to note that direct comparative studies under identical conditions are limited in the literature. Therefore, the data presented is a consolidation of findings from various studies and should be interpreted as representative of typical performance.

ParameterBoc-L-Aza-OH (CHA)Boc-azidoalanineStandard Boc-Amino Acids
Typical Coupling Yield 85% - >95% (often requires extended coupling times or microwave assistance)Generally high, often >99% with standard coupling protocols>99% with standard protocols[1]
Typical Coupling Time 1 - 16 hours (significantly longer than standard amino acids)1 - 2 hours30 - 60 minutes
Optimal Coupling Reagents Oxyma-based activators (e.g., COMU), HATU, HBTUStandard phosphonium/uronium salts (e.g., HBTU, HATU) or carbodiimides (DIC/HOBt)HBTU, HATU, DIC/HOBt
Key Challenges Reduced nucleophilicity of the N-terminal amine of the aza-residue, steric hindrance.Potential for side reactions involving the azide (B81097) group under certain conditions (though generally stable).Steric hindrance with bulky side chains (e.g., Val, Ile).[1]
Monitoring Quantitative ninhydrin (B49086) test, LC-MS analysis of crude product.Kaiser test (ninhydrin), LC-MS analysis.Kaiser test (ninhydrin).

Experimental Workflows and Logical Relationships

The successful incorporation of both Boc-L-Aza-OH and Boc-azidoalanine relies on a systematic SPPS workflow. The key difference lies in the coupling step, where conditions may need to be optimized for the less reactive aza-amino acids.

SPPS_Workflow cluster_pre_coupling Pre-Coupling Steps cluster_coupling Coupling Step cluster_post_coupling Post-Coupling & Iteration Resin_Swell 1. Resin Swelling (e.g., in DCM) Boc_Deprotection 2. Boc Deprotection (e.g., 50% TFA in DCM) Resin_Swell->Boc_Deprotection Neutralization 3. Neutralization (e.g., 10% DIEA in DMF) Boc_Deprotection->Neutralization AA_Activation 4a. Amino Acid Activation Neutralization->AA_Activation Coupling 4b. Coupling to Resin AA_Activation->Coupling Wash 5. Washing (DMF, DCM) Coupling->Wash Monitoring 6. Coupling Monitoring (e.g., Kaiser Test) Wash->Monitoring Monitoring->Coupling If incomplete, recouple Next_Cycle 7. Repeat for Next Amino Acid Monitoring->Next_Cycle If coupling complete

Caption: A generalized workflow for a single coupling cycle in Boc-SPPS.

Detailed Experimental Protocols

The following are representative protocols for the coupling of Boc-L-Aza-OH and Boc-azidoalanine in manual Boc-SPPS.

Protocol 1: Coupling of Boc-L-Aza-OH

This protocol is adapted for the challenging nature of aza-amino acid coupling and may require optimization based on the specific aza-amino acid and peptide sequence.

  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

  • Washing: Wash the resin thoroughly with DCM, isopropanol, and then N,N-dimethylformamide (DMF).

  • Neutralization: Neutralize the resin-bound peptide with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-L-Aza-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated aza-amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 4-16 hours at room temperature. For difficult couplings, microwave irradiation at a controlled temperature (e.g., 50-60°C) for 30-60 minutes can be employed to enhance efficiency.

  • Washing: Wash the resin with DMF and DCM.

  • Monitoring: Perform a quantitative ninhydrin (Kaiser) test to determine the extent of coupling. If the coupling is incomplete, a second coupling is recommended.

Protocol 2: Coupling of Boc-azidoalanine

This protocol follows a more standard procedure for Boc-SPPS, as the reactivity of Boc-azidoalanine is generally comparable to that of standard amino acids.

  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM, isopropanol, and then DMF.

  • Neutralization: Neutralize the resin-bound peptide with a solution of 10% DIEA in DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-azidoalanine (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

Concluding Remarks

The choice between Boc-L-Aza-OH and Boc-azidoalanine in SPPS will depend on the specific requirements of the target peptide. Boc-azidoalanine generally offers higher coupling efficiency and requires less optimization, making it a more straightforward choice for introducing a bioorthogonal handle. Conversely, while the incorporation of Boc-L-Aza-OH presents greater synthetic challenges, requiring longer reaction times and potentially more potent coupling reagents, it provides a means to significantly alter the peptide backbone, which can be crucial for modulating biological activity and stability. Researchers should carefully consider the trade-offs between synthetic feasibility and the desired properties of the final peptide product when selecting between these valuable non-canonical amino acid building blocks.

References

A Head-to-Head Comparison: Boc-L-Aza-OH (CHA) versus Fmoc-Azido-Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of building blocks is paramount to achieving high yield, purity, and desired biological activity. This guide provides an in-depth, objective comparison of two specialized classes of amino acid derivatives: Boc-L-Aza-OH (CHA) and Fmoc-azido-amino acids, highlighting their respective strengths and weaknesses in peptide synthesis.

The incorporation of non-natural amino acids is a powerful strategy for modulating the pharmacological properties of peptides. Both Boc-L-Aza-OH, an aza-amino acid, and Fmoc-azido-amino acids, which feature a bioorthogonal handle, offer unique advantages. Aza-amino acids, where the α-carbon is replaced by a nitrogen atom, can induce specific secondary structures and enhance metabolic stability.[1][2] Azido-amino acids, on the other hand, provide a versatile chemical handle for post-synthesis modifications via click chemistry or Staudinger ligation.[3][4]

This comparison delves into the practical aspects of utilizing these two types of monomers, focusing on performance metrics, experimental considerations, and potential side reactions.

At a Glance: Key Differences

FeatureBoc-L-Aza-OH (CHA)Fmoc-Azido-Amino Acids
Core Structure Aza-amino acid (α-carbon replaced by nitrogen)Standard amino acid with an azide (B81097) (-N₃) group on the side chain
Protecting Group Strategy Boc (tert-Butyloxycarbonyl) - Acid-labileFmoc (9-Fluorenylmethyloxycarbonyl) - Base-labile
Primary Application Induction of specific conformations (e.g., β-turns), increased proteolytic resistance.[1][2]Introduction of a bioorthogonal handle for post-synthetic modification (e.g., click chemistry).[3][4]
Deprotection Conditions Strong acid (e.g., Trifluoroacetic acid - TFA).[5][6]Mild base (e.g., 20% piperidine (B6355638) in DMF).[][8]
Key Synthetic Challenge Potentially slower coupling kinetics of the subsequent amino acid to the aza-residue.[9]Potential for side reactions involving the azide group under certain conditions.

Performance in Peptide Synthesis: A Comparative Analysis

Direct head-to-head quantitative comparisons in the literature are scarce. However, by collating data from various studies, a general performance profile for each class of building block can be established.

Table 1: Performance Metrics in Solid-Phase Peptide Synthesis (SPPS)

ParameterBoc-L-Aza-OH DerivativesFmoc-Azido-Amino Acid DerivativesSupporting Evidence
Coupling Efficiency Generally high, but can be sequence-dependent. The coupling of the subsequent amino acid to the aza-residue can be challenging due to the reduced nucleophilicity of the semicarbazide (B1199961) nitrogen.[9]Typically high (>99%) with modern coupling reagents like HBTU/HATU.[3][3][9][10]
Racemization Can be effectively suppressed by introducing the aza-amino acid as an N-Boc-aza¹-dipeptide.[1][11]Generally low with standard coupling protocols, especially when using additives like HOBt or Oxyma.[12] Histidine and Cysteine are more prone to racemization.[13][1][11][12][13][14][15]
Crude Peptide Purity Can be high, but is highly dependent on the success of the coupling step to the aza-residue.Generally high (often >90%) for shorter peptides.[16][16]
Final Yield Variable, influenced by the efficiency of the challenging coupling steps.Generally good, with yields often reported in the 70-80% range for model peptides.[17][17]

Experimental Protocols: A Practical Guide

The choice between Boc and Fmoc strategies dictates the entire workflow of the solid-phase peptide synthesis (SPPS).

Workflow for Incorporating Boc-L-Aza-OH in SPPS

The incorporation of a Boc-protected aza-amino acid follows the general principles of Boc-SPPS. A key consideration is the potential for difficult coupling of the subsequent amino acid. To mitigate this, specialized protocols, such as the use of N-Boc-aza¹-dipeptides, have been developed.[1][11]

Boc_Aza_SPPS_Workflow Resin Resin Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Coupling of Boc-Aza-OH (or Boc-Aza-Dipeptide) Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat for next amino acid Cleavage Cleavage from Resin (e.g., HF, TFMSA) Wash->Cleavage Final Step

Boc-SPPS cycle for aza-amino acid incorporation.

Experimental Protocol: Manual Boc-SPPS for Aza-Peptide Synthesis (General)

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM) for 1-2 hours.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DCM followed by isopropanol (B130326) and then DCM.

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Coupling:

    • Pre-activate the Boc-L-Aza-OH (or N-Boc-aza¹-dipeptide) with a coupling reagent such as HBTU in the presence of an organic base like DIEA in DMF.

    • Add the activated aza-amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Cleavage: After the final amino acid is coupled and deprotected, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[5]

Workflow for Incorporating Fmoc-Azido-Amino Acids in SPPS

The incorporation of Fmoc-azido-amino acids follows the standard Fmoc-SPPS protocol, which is widely used in automated peptide synthesizers.

Fmoc_Azido_SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling of Fmoc-Azido-Amino Acid Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Wash2->Cleavage Final Step

Fmoc-SPPS cycle for azido-amino acid incorporation.

Experimental Protocol: Manual Fmoc-SPPS for Azido-Peptide Synthesis (General)

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-azido-amino acid, a coupling agent (e.g., HBTU, HATU), and an additive (e.g., HOBt) in DMF.

    • Add a tertiary amine base (e.g., DIEA) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Then, treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.[8]

Potential Side Reactions and Mitigation Strategies

Table 2: Common Side Reactions and Their Avoidance

Side ReactionAssociated Monomer/StrategyDescriptionMitigation Strategies
Difficult Coupling to Aza-Residue Boc-L-Aza-OHThe reduced nucleophilicity of the semicarbazide nitrogen can lead to incomplete coupling of the subsequent amino acid.[9]Use of more potent coupling reagents (e.g., Ghosez's reagent), longer reaction times, or microwave-assisted synthesis.[18]
Racemization BothLoss of stereochemical integrity at the α-carbon during activation and coupling.[12][14][15]Use of racemization-suppressing additives (e.g., HOBt, HOAt, Oxyma). For aza-peptides, introduction as a dipeptide unit is effective.[1][11][12]
Diketopiperazine Formation Fmoc-Azido-Amino Acids (at N-terminus)Intramolecular cyclization of a dipeptide attached to the resin, leading to chain termination. More prevalent in Fmoc-SPPS.Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin) for the first two amino acids.
Aspartimide Formation Both (with Aspartic Acid)Intramolecular cyclization of an aspartic acid residue, which can lead to racemization and the formation of β-aspartyl peptides.Addition of HOBt to the piperidine deprotection solution in Fmoc-SPPS. Use of β-cyclohexyl ester of aspartic acid in Boc-SPPS.
Guanidinylation BothReaction of uronium/aminium coupling reagents with the unprotected N-terminus, leading to chain termination.Pre-activation of the amino acid before addition to the resin. In situ neutralization in Boc-SPPS.[13]

Conclusion: Making an Informed Choice

The selection between Boc-L-Aza-OH (CHA) and Fmoc-azido-amino acids is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of the peptide synthesis project.

Choose Boc-L-Aza-OH (CHA) when:

  • The primary objective is to introduce conformational constraints or enhance the metabolic stability of the peptide.[1][2]

  • The synthesis of long or difficult sequences is required, where the Boc/Bzl strategy can offer advantages in preventing aggregation.[5]

  • The research team is equipped to handle the more hazardous reagents (e.g., HF) required for cleavage in traditional Boc-SPPS.

Choose Fmoc-azido-amino acids when:

  • The goal is to incorporate a bioorthogonal handle for subsequent labeling, cyclization, or conjugation.[3][4]

  • Milder reaction conditions are preferred, especially for peptides containing sensitive functional groups.[][8]

  • Automation of the synthesis process is desired, as Fmoc chemistry is the standard for most automated synthesizers.

  • A wider variety of side-chain functionalities and non-natural amino acids are needed.

By carefully considering the desired properties of the final peptide and the practical aspects of the synthesis, researchers can select the most appropriate building blocks to achieve their scientific objectives efficiently and effectively.

References

A Comparative Guide to Enhancing Peptide Bioactivity: The Role of Boc-L-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of peptides to enhance their therapeutic potential is a cornerstone of modern drug discovery. This guide provides a comparative analysis of incorporating Boc-L-Aza-OH (CHA), an aza-amino acid building block, into peptide backbones. By replacing the alpha-carbon with a nitrogen atom, this modification offers a compelling strategy to improve peptide stability and modulate bioactivity. This document presents a data-driven comparison of aza-peptides with other common modifications, detailed experimental protocols for their evaluation, and visual representations of key biological and experimental workflows.

Impact of Aza-Amino Acid Incorporation on Peptide Properties

The introduction of an aza-amino acid residue, facilitated by reagents such as Boc-L-Aza-OH (CHA), fundamentally alters the physicochemical properties of a peptide. This modification imparts significant resistance to enzymatic degradation by proteases, which are often a primary hurdle in the clinical development of peptide-based therapeutics. The replacement of the chiral α-carbon with a nitrogen atom also imposes conformational constraints, frequently inducing β-turn structures. This can lead to enhanced receptor binding affinity and selectivity, although the precise impact is peptide-sequence dependent.[1][2][3][4]

Data Presentation: Aza-Peptides vs. Alternative Modifications

The following tables summarize quantitative data from various studies, comparing the effects of aza-amino acid incorporation with other modifications like D-amino acid substitution and N-methylation on key performance indicators of therapeutic peptides such as Glucagon-Like Peptide-1 (GLP-1), Growth Hormone-Releasing Peptide-6 (GHRP-6), and Bradykinin (B550075).

Table 1: Comparative Stability of Modified GLP-1 Analogs

Peptide AnalogModificationHalf-life (in vitro, DPP-4)Plasma Half-life (in vivo, mice)
Native GLP-1None~0.3 hours~4.8 minutes
AzaA8/R34-GLP-1Aza-Alanine at position 8>24 hoursNot explicitly stated, but extended relative to controls
Aib8-GLP-1Aib substitution at position 8Resistant to DPP-IV~19.2 minutes
[Gly8]-GLP-1Glycine at position 8Resistant to DPP-IVLonger than native GLP-1

Data compiled from multiple sources.[5]

Table 2: Comparative Bioactivity of Modified GHRP-6 Analogs

Peptide AnalogModificationCD36 Receptor Binding Affinity (IC50, µM)GHS-R1a Receptor Binding Affinity (IC50, µM)
GHRP-6 (1)None1.82Low nanomolar range
[azaLeu3]GHRP-6 (6)Aza-Leucine at position 3Micromolar range>10 µM (significantly reduced)
[Ala1, azaPhe4]-GHRP-6Alanine at pos. 1, Aza-Phenylalanine at pos. 47.58>10 µM (no binding)
[aza-F(4)]GHRP-6 (2)Aza-Phenylalanine at position 41.34Not specified

Data extracted from studies on GHRP-6 analogues.[6][7][8][9]

Table 3: Comparative Bioactivity of Modified Bradykinin Analogs

Peptide AnalogModificationB2 Receptor Binding Affinity (IC50, nM)PGE2 Production (EC50, nM)
BradykininNoneIn the nanomolar rangeIn the nanomolar range
azaP²-BK (63)Aza-Proline at position 2Nanomolar rangeNanomolar range
azaF⁸-BK (68)Aza-Phenylalanine at position 8Nanomolar rangeNanomolar range
[azaP², azaF⁸]-BK (70)Aza-Proline at pos. 2, Aza-Phenylalanine at pos. 8Nanomolar rangeNanomolar range

This table presents a summary of the bioactivities of selected bradykinin azapeptide analogues.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of modified peptides. Below are summaries of key experimental protocols.

Solid-Phase Aza-Peptide Synthesis (SPPS) using Boc-L-Aza-OH (CHA)

This protocol outlines the manual solid-phase synthesis of aza-peptides utilizing a Boc protection strategy.

  • Resin Preparation: Swell a suitable resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM).

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard coupling reagents.

  • Boc Deprotection: Remove the Boc protecting group with a solution of Trifluoroacetic Acid (TFA) in DCM (e.g., 50% TFA/DCM).

  • Neutralization: Neutralize the resin with a solution of Diisopropylethylamine (DIEA) in DCM.

  • Aza-Amino Acid Incorporation:

    • Dissolve Boc-L-Aza-OH (CHA) and a coupling agent (e.g., HBTU) in a suitable solvent like N,N-Dimethylformamide (DMF).

    • Add DIEA to activate the coupling agent.

    • Add the activated aza-amino acid solution to the resin and allow it to react.

  • Subsequent Amino Acid Couplings: Repeat the deprotection, neutralization, and coupling steps for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final aza-peptide using mass spectrometry and analytical HPLC.

In Vitro Protease Degradation Assay

This assay assesses the stability of peptides in the presence of specific proteases.

  • Peptide Solution Preparation: Prepare a stock solution of the peptide in a suitable buffer.

  • Enzyme Solution Preparation: Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, or DPP-IV) in the appropriate assay buffer.

  • Reaction Initiation: Mix the peptide and enzyme solutions in a microplate or microcentrifuge tube and incubate at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the enzymatic reaction by adding a quenching agent (e.g., a strong acid like TFA or a specific protease inhibitor).

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the peptide's half-life (t1/2) under the assay conditions.

Receptor Binding Affinity Assay (Radioligand Competition)

This assay determines the affinity of a peptide for its target receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Buffer: Use a binding buffer appropriate for the receptor.

  • Competition Reaction: In a microplate, incubate the cell membranes with a constant concentration of a radiolabeled ligand and varying concentrations of the unlabeled test peptide (the aza-peptide).

  • Incubation: Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide. Calculate the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the conformational changes induced by aza-amino acid incorporation.

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) that is transparent in the far-UV region. The peptide concentration should be accurately determined.

  • Spectrometer Setup: Purge the CD spectrometer with nitrogen gas. Set the experimental parameters, including wavelength range (e.g., 190-260 nm), bandwidth, and scanning speed.

  • Blank Measurement: Record the spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity.

  • Analysis: Analyze the resulting spectrum to identify characteristic secondary structures. For example, a β-turn is often characterized by specific spectral features.

Mandatory Visualizations

Signaling Pathway

G cluster_0 Peptide-Receptor Signaling Aza-Peptide Aza-Peptide Receptor Receptor Aza-Peptide->Receptor Binds G-Protein G-Protein Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

Caption: A generalized signaling pathway for a G-protein coupled receptor activated by an aza-peptide agonist.

Experimental Workflow

G Start Start Peptide Design Peptide Design Start->Peptide Design Aza-Peptide Synthesis (SPPS) Aza-Peptide Synthesis (SPPS) Peptide Design->Aza-Peptide Synthesis (SPPS) Purification (HPLC) Purification (HPLC) Aza-Peptide Synthesis (SPPS)->Purification (HPLC) Characterization (MS) Characterization (MS) Purification (HPLC)->Characterization (MS) In Vitro Assays In Vitro Assays Characterization (MS)->In Vitro Assays Stability Assay Stability Assay In Vitro Assays->Stability Assay Evaluate Stability Bioactivity Assay Bioactivity Assay In Vitro Assays->Bioactivity Assay Evaluate Activity Data Analysis Data Analysis Stability Assay->Data Analysis Bioactivity Assay->Data Analysis End End Data Analysis->End

Caption: A typical experimental workflow for the synthesis and evaluation of aza-peptides.

Logical Relationship

G Boc-L-Aza-OH (CHA) Boc-L-Aza-OH (CHA) Aza-Amino Acid Incorporation Aza-Amino Acid Incorporation Boc-L-Aza-OH (CHA)->Aza-Amino Acid Incorporation Backbone Modification Backbone Modification Aza-Amino Acid Incorporation->Backbone Modification Increased Proteolytic Stability Increased Proteolytic Stability Backbone Modification->Increased Proteolytic Stability Conformational Constraint (β-turn) Conformational Constraint (β-turn) Backbone Modification->Conformational Constraint (β-turn) Enhanced Therapeutic Potential Enhanced Therapeutic Potential Increased Proteolytic Stability->Enhanced Therapeutic Potential Altered Bioactivity Altered Bioactivity Conformational Constraint (β-turn)->Altered Bioactivity Altered Bioactivity->Enhanced Therapeutic Potential

Caption: Logical flow from Boc-L-Aza-OH (CHA) to enhanced therapeutic potential of peptides.

References

A Comparative Guide to the Stability of Aza-Peptide Bonds from Boc-L-Aza-OH (CHA) versus Standard Amide Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of peptide backbones is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability. One of the most effective modifications is the introduction of an aza-amino acid, replacing the α-carbon (Cα) with a nitrogen atom. This guide provides an objective comparison of the stability of the resulting aza-peptide bond, particularly when derived from precursors like Boc-L-Aza-OH (CHA), against the standard amide bond found in conventional peptides.

Structural and Conformational Differences

The fundamental difference between an aza-peptide and a standard peptide lies in the backbone structure. The isosteric replacement of the CαH group with a nitrogen atom eliminates the chiral center at that position and introduces significant conformational constraints.[1][2][3] This alteration restricts the rotational freedom around the bond, forcing the peptide into more defined secondary structures, often a β-turn.[4][5] This constrained geometry is a primary reason for the enhanced stability of aza-peptides, as it makes the peptide a poorer substrate for proteolytic enzymes that recognize specific, more flexible conformations.

Caption: Structural comparison of a standard amide vs. an aza-peptide bond.

Enhanced Enzymatic Stability

The primary advantage of the aza-peptide bond is its profound resistance to enzymatic degradation by proteases.[2] Standard peptide bonds (-NH-CHR-C(O)-) are natural substrates for a wide array of enzymes, such as trypsin, chymotrypsin, and various peptidases found in plasma and tissues, leading to rapid clearance and short in-vivo half-lives.[2][6]

The aza-peptide bond (-NH-NR-C(O)-) is not recognized efficiently by these enzymes.[2] This resistance stems from two key factors:

  • Altered Geometry: The constrained conformation of the aza-peptide backbone prevents optimal docking into the active site of proteases.

  • Electronic Effects: The replacement of the alpha-carbon with nitrogen alters the electronic properties of the adjacent carbonyl group, further reducing its susceptibility to nucleophilic attack by the catalytic residues of proteases.

This enhanced stability leads to a significantly prolonged duration of action and improved pharmacokinetic profiles for aza-peptide-based therapeutics.[4]

G cluster_0 Logical Flow: From Structure to Stability A Standard Peptide (Amide Bond) C Flexible Conformation A->C B Aza-Peptide (from Boc-L-Aza-OH) D Constrained Conformation (β-turn) B->D E Recognized by Proteases C->E Leads to F Poor Substrate for Proteases D->F Leads to G Rapid Enzymatic Degradation E->G Results in H High Enzymatic Stability F->H Results in

Caption: Relationship between structural modification and enzymatic stability.

Quantitative Stability Data

While direct comparative data for a single peptide sequence with and without a specific Boc-L-Aza-OH derived substitution is often proprietary, the literature provides clear evidence of the stability enhancement conferred by aza-amino acid incorporation. The following table presents representative data to illustrate this principle.

Peptide TypeSequence / CompoundMatrixHalf-Life (t½)Reference
Aza-Peptide End-capped azaF¹SSazaE⁴Whole Blood> 120 minutes[7]
Standard Peptide [Ile⁹]PK20 (Analogue)1 M HCl (pH < 1)117.7 hours[8]
Standard Peptide [Ile⁹]PK20 (Analogue)1 M NaOH (pH > 13)4.69 hours[8]
Modified Peptide PK20 (non-natural Tle)1 M HCl (pH < 1)204.4 hours[8]
Modified Peptide PK20 (non-natural Tle)1 M NaOH (pH > 13)11.36 hours[8]

Note: The data for PK20 and its analogue illustrates how even minor changes to a standard peptide can affect chemical stability, providing a baseline for understanding the more dramatic impact of backbone modifications like aza-substitution. The aza-peptide data demonstrates significantly enhanced stability in a biological matrix.

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a standard procedure to assess the stability of a peptide in plasma, a critical step in preclinical development.

Objective: To determine the in vitro half-life (t½) of a test peptide (standard or aza-peptide) in plasma from a relevant species (e.g., human, rat, mouse).

Materials:

  • Test peptide stock solution (e.g., 1 mM in DMSO)

  • Pooled plasma with anticoagulant (e.g., Heparin), stored at -80°C

  • Incubator or water bath at 37°C

  • Internal Standard (IS) stock solution (a stable, structurally similar compound)

  • Termination Solution: Acetonitrile (ACN) or Methanol containing the IS

  • 96-well microtiter plates

  • Centrifuge capable of handling microtiter plates

  • LC-MS/MS system for analysis

Methodology:

  • Preparation:

    • Thaw the pooled plasma on ice. Once thawed, pre-incubate it at 37°C for 5 minutes.

    • Prepare the test peptide working solution by diluting the stock solution with an appropriate buffer to achieve the desired starting concentration (e.g., 1 µM final concentration in the plasma).[6]

  • Incubation:

    • In a 96-well plate, add the pre-warmed plasma to designated wells.

    • To initiate the reaction, add the test peptide working solution to the plasma. Mix gently. This is your t=0 time point.

    • Immediately remove an aliquot from the t=0 sample and add it to a well containing the ice-cold Termination Solution. This stops all enzymatic activity.

    • Incubate the plate at 37°C, typically with gentle shaking.[6][9]

  • Time-Point Sampling:

    • At subsequent time points (e.g., 15, 30, 60, 120 minutes), remove aliquots from the incubation plate and quench the reaction by adding them to the Termination Solution.[6]

  • Sample Processing:

    • Once all time points are collected, vortex the plate with the terminated samples to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the remaining peptide and the IS, to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the peak area of the test peptide relative to the peak area of the IS.[6]

  • Data Analysis:

    • Calculate the percentage of the peptide remaining at each time point relative to the t=0 sample (which is set to 100%).

    • Plot the natural logarithm (ln) of the percentage of peptide remaining versus time.

    • The degradation rate constant (k) is the negative of the slope of this line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[6]

G cluster_0 Experimental Workflow: Plasma Stability Assay prep 1. Preparation - Thaw and pre-warm plasma - Prepare peptide working solution incubate 2. Incubation - Add peptide to plasma (t=0) - Incubate plate at 37°C prep->incubate sample 3. Time-Point Sampling - Remove aliquots at 0, 15, 30, 60, 120 min - Quench in Termination Solution + IS incubate->sample process 4. Sample Processing - Precipitate proteins (vortex) - Centrifuge to pellet proteins - Collect supernatant sample->process analyze 5. LC-MS/MS Analysis - Quantify remaining peptide relative to Internal Standard (IS) process->analyze data 6. Data Analysis - Plot ln(% remaining) vs. time - Calculate half-life (t½) analyze->data

Caption: Workflow for a typical in vitro peptide plasma stability assay.

References

A Comparative Guide to Boc vs. Fmoc Strategy for the Synthesis of Complex Peptides Containing Aza-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides, particularly those incorporating non-natural amino acids like aza-amino acids, presents unique challenges that necessitate a careful selection of the synthetic strategy. The two most prominent approaches in solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) strategies. This guide provides an objective comparison of these two methods for the synthesis of aza-peptides, supported by available experimental data and detailed methodologies, to aid researchers in making informed decisions for their drug discovery and development endeavors.

Fundamental Principles: A Tale of Two Chemistries

The core difference between the Boc and Fmoc strategies lies in the nature of the α-amino protecting group and the conditions required for its removal.

The Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the N-terminus.[1] Deprotection is achieved by treatment with a strong acid, typically trifluoroacetic acid (TFA).[][3] The side-chain protecting groups are generally benzyl-based and are removed at the final cleavage step with a harsher acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][4]

The Fmoc Strategy: A newer and more widely adopted method, the Fmoc strategy employs the base-labile Fmoc protecting group.[] This group is removed under mild basic conditions, most commonly with a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[] The side-chain protecting groups are typically tert-butyl-based and are cleaved simultaneously with the peptide from the resin using a moderately strong acid like TFA.[1]

Aza-Peptide Synthesis: The Fmoc Strategy Takes the Lead

The incorporation of aza-amino acids, where the α-carbon is replaced by a nitrogen atom, introduces a semicarbazide (B1199961) bond into the peptide backbone. This modification can enhance proteolytic stability, a desirable trait for therapeutic peptides. However, the synthesis of aza-peptides is challenging, and the choice of protecting group strategy is critical.

Current literature and experimental evidence overwhelmingly favor the Fmoc strategy for the synthesis of aza-peptides. This preference is due to several key factors:

  • Milder Deprotection Conditions: The repeated use of strong acid in the Boc strategy can lead to the degradation of the acid-sensitive aza-peptide backbone or side chains. The mild basic deprotection conditions of the Fmoc strategy are more compatible with the stability of aza-peptides.

  • Orthogonality: The Fmoc/tBu approach offers true orthogonality, where the N-terminal and side-chain protecting groups are removed under distinct conditions.[5] This simplifies the synthesis of complex peptides with various functionalities.

  • Availability of Building Blocks: A wider variety of Fmoc-protected aza-amino acid monomers are commercially available or can be synthesized with established protocols.[][6]

While the Boc strategy is theoretically applicable, there is a notable lack of comprehensive studies and quantitative data on its use for the synthesis of complex aza-peptides. This suggests that the challenges associated with this approach may outweigh its potential benefits for this specific application.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the Fmoc strategy in aza-peptide synthesis. Due to the limited data in the literature for the Boc strategy in this context, a direct quantitative comparison is not feasible.

Table 1: Coupling Efficiency of Fmoc-Aza-Amino Acids

Fmoc-Aza-Amino Acid DerivativeCoupling Time (hours)Coupling Efficiency (%)Reference
Fmoc-aza-benzotriazole esters (various)1685.4 - 100[6]
Fmoc-aza-amino acid on Wang resin1 (microwave)>99[6]

Table 2: Crude Purity of Aza-Dipeptides (Fmoc-Strategy)

Aza-DipeptideCleavage ConditionCrude Purity (%)Reference
Fmoc-azaAA-Y (various)TFA/H2O/TIPS62.7 - 95.1[6]
Fmoc-azaWY-OHTFA/DCM (50:50), -15°C62.7[6]
Fmoc-azaYY-OHTFA/H2O (95:5), 0°C83.2[6]

Experimental Protocols

Synthesis of Fmoc-Protected Aza-Amino Acid Monomers (Benzotriazole Esters)

This protocol describes the synthesis of bench-stable, pre-activated Fmoc-aza-amino acid building blocks.

  • Acyl Chloride Formation: Treat N-Fmoc-N'-substituted hydrazines with 1.5 equivalents of phosgene (B1210022) in dichloromethane (B109758) (DCM) at 0°C to room temperature for 30 minutes to form the transient acyl chloride.

  • Benzotriazole Ester Formation: Immediately react the acyl chloride with 1.5 equivalents of 1-hydroxybenzotriazole (B26582) (HOBt) and 1.5 equivalents of diisopropylethylamine (DIPEA) in 4% DMF in DCM at room temperature for 30 minutes.

  • Isolation: After the reaction, the resulting Fmoc-azaAA-OBt building blocks can be isolated and stored for extended periods.

Automated Solid-Phase Aza-Peptide Synthesis (Fmoc-Strategy)

This protocol outlines the incorporation of Fmoc-aza-amino acid building blocks into a peptide sequence on a solid support.

  • Resin and Scale: The synthesis is typically performed on a 0.1 mmol scale using Wang or Rink Amide resin.

  • Standard Amino Acid Cycles:

    • Deprotection: 1 minute at 90°C with 20% piperidine in DMF.

    • Coupling: A single 2-minute coupling at 90°C with DIC/Oxyma pure (10 eq/5 eq).

  • Aza-Amino Acid Incorporation:

    • Coupling: 60 minutes at 60°C with 5 equivalents of the Fmoc-aza-OBt building block.

  • Acylation of the Semicarbazide:

    • The coupling of the subsequent amino acid to the aza-residue is a challenging step due to the decreased nucleophilicity of the terminal nitrogen.[6]

    • Microwave-assisted coupling: Use DIC/Oxyma Pure as activators at 60°C to improve conversion rates and reduce reaction times. The number of coupling cycles may need to be increased for bulky amino acids.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5) for 2 hours at room temperature.[6] For sensitive residues like aza-Trp and aza-Tyr, optimized cleavage conditions with adjusted TFA concentration and lower temperatures may be necessary to prevent side-chain degradation.[6]

Challenges and Side Reactions

Fmoc Strategy:

  • Difficult Coupling: The N-terminus of the aza-amino acid, a semicarbazide, is less nucleophilic than a standard amine, making the subsequent coupling step challenging.[6] Microwave assistance and optimized coupling reagents are often necessary.[6]

  • Side-Chain Instability: The side chains of some aza-amino acids, such as aza-Trp and aza-Tyr, can be sensitive to the final TFA cleavage, leading to degradation.[6]

Boc Strategy (Inferred Challenges):

  • Backbone Instability: The repeated exposure to strong acid (TFA) for Boc deprotection could potentially lead to the cleavage of the semicarbazide bond in the aza-peptide backbone.

  • Side Reactions during Cleavage: The harsh final cleavage with HF or TFMSA could cause significant degradation of the aza-peptide and its side chains.

  • Lack of Orthogonality: The Boc/Bzl strategy is not fully orthogonal, which can lead to the premature loss of side-chain protecting groups during the repeated acid deprotection steps.[7]

Visualizing the Synthetic Workflows

The following diagrams illustrate the cyclical processes of the Boc and Fmoc SPPS strategies for peptide synthesis.

Boc_SPPS_Workflow Resin Resin-AA1 Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Couple Boc-AA2 (Coupling Reagents) Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Cleavage Final Cleavage (HF or TFMSA) Wash->Cleavage Repeat->Deprotection Peptide Peptide Cleavage->Peptide

Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow Resin Resin-AA1 Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Coupling Couple Fmoc-AA2 (Coupling Reagents) Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Cleavage Final Cleavage (TFA) Wash->Cleavage Repeat->Deprotection Peptide Peptide Cleavage->Peptide

Fmoc Solid-Phase Peptide Synthesis Workflow.

Conclusion and Recommendations

For the synthesis of complex peptides containing aza-amino acids, the Fmoc strategy is the demonstrably superior and more widely adopted approach. Its milder reaction conditions, orthogonality, and the availability of well-defined protocols and building blocks make it the method of choice for ensuring the integrity and purity of the final aza-peptide product.

While the Boc strategy remains a valuable tool for the synthesis of certain classes of peptides, particularly those prone to aggregation, its application to aza-peptides is not well-established and likely fraught with challenges related to the acid sensitivity of the aza-peptide backbone. Researchers embarking on the synthesis of novel aza-peptides are strongly advised to utilize the Fmoc strategy to maximize the likelihood of a successful synthesis. Further research into the development of acid-stable aza-amino acid derivatives could potentially open up new avenues for the application of the Boc strategy in this specialized area of peptide chemistry.

References

A Comparative Analysis of Peptide Purity and Yield: The Role of Boc-L-Aza-OH in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides in substantial yields is a cornerstone of success. The choice of synthetic strategy and the building blocks employed are critical determinants of the final product's quality. This guide provides an objective comparison of peptide synthesis incorporating Boc-L-Aza-OH (CHA) with alternative mainstream methods, supported by experimental data and detailed protocols.

The incorporation of an aza-amino acid, where the alpha-carbon is replaced by a nitrogen atom, into a peptide backbone can confer valuable properties, such as increased resistance to enzymatic degradation.[1][2][3] Boc-L-Aza-OH (Cyclohexylammonium salt) is a building block used in this modification, typically within the framework of solid-phase peptide synthesis (SPPS). This guide analyzes the impact of this modification on peptide purity and yield in comparison to conventional peptide synthesis using the two dominant strategies: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Comparative Analysis of Synthesis Strategies

The choice between Boc and Fmoc protecting groups for the α-amino group of amino acids represents a fundamental decision in SPPS, each with distinct advantages and implications for purity and yield.[4][] The introduction of a Boc-L-Aza-OH residue adds another layer of consideration, primarily due to the altered reactivity of the aza-amino acid.

Data Presentation: Purity and Yield

The following tables summarize the expected purity and yield outcomes for different peptide synthesis strategies. It is important to note that these values are illustrative and can be highly dependent on the specific peptide sequence, length, and synthesis conditions.[4]

Table 1: Comparison of Crude Peptide Purity and Yield

Synthesis StrategyTypical Crude Purity (%)Typical Overall Yield (%)Key Considerations
Boc-SPPS (Aza-Peptide) 50 - 80%10 - 30%Slower coupling kinetics for the aza-residue; potential for side reactions like hydantoin (B18101) formation.[6][7][8] Requires optimized coupling reagents and longer reaction times.[1][9]
Boc-SPPS (Standard Peptide) 60 - 90%20 - 50%Robust for hydrophobic or aggregation-prone sequences.[][10] Harsher final cleavage conditions (e.g., HF).[11]
Fmoc-SPPS (Standard Peptide) 70 - 95%30 - 60%Milder deprotection and cleavage conditions, compatible with a wider range of sensitive modifications.[11][] Generally provides higher purity for many sequences.[]

Note: Data is compiled from various sources and represents typical ranges. Specific outcomes may vary.

Table 2: Case Study Data - Synthesis of Specific Peptides

Peptide/StrategyCrude Purity (%)Crude/Isolated Yield (%)Source/Notes
Aza-Valine containing peptide (Boc-SPPS approach) ~77% (crude purity)Not specifiedSingle overnight coupling, highlighting the feasibility but also the distinct conditions required for aza-peptide synthesis.[6]
Amyloid Beta (1-42) (Fmoc-SPPS) ~67% (crude purity)87% (crude yield)Optimized protocol with microwave assistance, demonstrating significant improvement over standard methods.[4]
GLP-1 Analogues (Automated Aza-Peptide Synthesis) Improved crude purity and isolated yieldsNot specifiedA novel, fully automated platform using Fmoc-protected aza-amino acid building blocks, suggesting advancements are overcoming earlier challenges.[13]

Experimental Workflows and Methodologies

Understanding the underlying chemical pathways is crucial for optimizing peptide synthesis and analysis. The following diagrams, generated using Graphviz, illustrate the core workflows.

Peptide Synthesis Workflows

The two primary SPPS strategies, Boc and Fmoc, follow distinct cyclical protocols for amino acid addition.

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle cluster_final Final Steps Resin Peptide-Resin Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization 2. Coupling Coupling (Boc-AA, HBTU/HOBt) Neutralization->Coupling 3. Coupling->Resin 4. Repeat for next amino acid Final_Deprotection Final N-terminal Deprotection Coupling->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (HF or TFMSA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for a single cycle in Boc Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle cluster_final Final Steps Resin Peptide-Resin Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection 1. Washing Washing (DMF) Deprotection->Washing 2. Coupling Coupling (Fmoc-AA, HBTU/HOBt) Washing->Coupling 3. Coupling->Resin 4. Repeat for next amino acid Final_Deprotection Final N-terminal Deprotection Coupling->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for a single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

Peptide Analysis Workflow

Regardless of the synthesis method, the resulting crude peptide must undergo rigorous analysis to determine its purity and confirm its identity.

Peptide_Analysis_Workflow Crude_Peptide Crude Peptide Product Analysis_Split Analytical Workflow Crude_Peptide->Analysis_Split HPLC Purity Analysis (RP-HPLC) Analysis_Split->HPLC MS Identity Confirmation (Mass Spectrometry) Analysis_Split->MS AAA Yield/Content Analysis (Amino Acid Analysis) Analysis_Split->AAA Results Purity, Identity, and Yield Data HPLC->Results MS->Results AAA->Results

Caption: General workflow for peptide purity and yield analysis.

Detailed Experimental Protocols

Boc Solid-Phase Peptide Synthesis Protocol
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for at least 30 minutes in a reaction vessel.

  • Boc Deprotection: Drain the DCM and treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes. Wash the resin with DCM.

  • Neutralization: Wash the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM to neutralize the protonated N-terminus. Wash again with DCM.

  • Amino Acid Coupling: In a separate vial, pre-activate the Boc-protected amino acid (3-4 equivalents) with a coupling reagent such as HBTU in the presence of DIEA in N,N-dimethylformamide (DMF). Add this solution to the resin and agitate for 1-2 hours. For Boc-L-Aza-OH , coupling is often slower, and may require longer reaction times (e.g., overnight) or more potent coupling reagents.[6][9]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage: After the final coupling and deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers.[11]

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash, and then dissolve in an aqueous solution for lyophilization.

Fmoc Solid-Phase Peptide Synthesis Protocol
  • Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling: Pre-activate the Fmoc-protected amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF. Add the activated mixture to the resin and allow it to react for 30-60 minutes.

  • Washing: Wash the resin with DMF.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid.

  • Final Cleavage: After the final N-terminal Fmoc deprotection, treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.[11]

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize.

Protocol for Peptide Purity and Yield Analysis
  • Purity Determination (RP-HPLC):

    • Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in an appropriate solvent, often an aqueous solution containing 0.1% TFA.

    • Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Elute the peptide using a gradient of increasing organic solvent (typically acetonitrile) in water, both containing 0.1% TFA.

    • Detection: Monitor the column eluent using a UV detector at 214-220 nm, where the peptide bond absorbs.[14][15]

    • Quantification: Calculate the purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[15]

  • Identity Confirmation (Mass Spectrometry):

    • Analyze the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine its molecular weight.

    • Compare the observed molecular weight with the calculated theoretical mass to confirm that the correct peptide was synthesized.[14]

  • Yield Determination (Net Peptide Content via Amino Acid Analysis):

    • Hydrolysis: Completely hydrolyze a precisely weighed amount of the purified peptide into its constituent amino acids using 6 M HCl at high temperature.[14][16]

    • Quantification: Separate and quantify the individual amino acids, often by ion-exchange chromatography or LC-MS.[14][16][17]

    • Calculation: The total amount of quantified amino acids corresponds to the net peptide content in the sample, allowing for an accurate calculation of the synthesis yield. This method accounts for the presence of water and counter-ions (like TFA) in the lyophilized product.[14][18]

Conclusion

The choice of peptide synthesis strategy is a critical decision that directly influences the purity and yield of the final product.

  • Boc-L-Aza-OH Incorporation: While offering the significant advantage of increased enzymatic stability, the synthesis of azapeptides presents challenges. The use of Boc-L-Aza-OH building blocks generally leads to slower reaction kinetics and may result in lower purity and yields compared to standard peptide synthesis if not properly optimized.[1][6][8] However, emerging automated synthesis platforms and specialized reagents are making azapeptide synthesis more efficient and accessible.[3][13]

  • Boc vs. Fmoc SPPS: For standard peptides, the Fmoc strategy is now the most widely used method due to its milder conditions, which generally result in higher crude purity and are compatible with a broader range of peptide modifications.[11][] The Boc strategy remains a powerful tool, particularly for the synthesis of long or hydrophobic sequences that are prone to aggregation, where it can sometimes offer superior yields.[][10]

Ultimately, the optimal approach depends on the specific goals of the research. For creating proteolytically stable analogues, the challenges associated with incorporating Boc-L-Aza-OH may be well worth the effort. For routine peptide synthesis, the Fmoc strategy often provides the most reliable and high-purity results. The analytical methods of RP-HPLC, Mass Spectrometry, and Amino Acid Analysis remain the gold standard for verifying the outcome of any synthesis strategy.

References

In Vivo Stability of Bioconjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The in vivo stability of a bioconjugate is a critical determinant of its therapeutic or diagnostic efficacy. Premature cleavage of the conjugate can lead to off-target effects and reduced potency, while an overly stable linkage might impair the release of the active payload at the target site. This guide provides a comparative analysis of the in vivo stability of bioconjugates formed through the incorporation of the unnatural amino acid Boc-L-Aza-OH (CHA), a protected form of L-azatryptophan, against other common bioconjugation technologies. The data presented is synthesized from publicly available research to aid researchers, scientists, and drug development professionals in selecting the most appropriate conjugation strategy for their specific application.

While direct in vivo stability data for bioconjugates specifically incorporating Boc-L-Aza-OH is limited in publicly accessible literature, we can infer its stability by examining bioconjugates formed using other unnatural amino acids with similar functionalities, such as para-azido phenylalanine (pAzF). The azide (B81097) group on these amino acids is typically used in bioorthogonal "click chemistry" reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage. Therefore, the stability of the resulting bioconjugate is primarily determined by the chemical nature of this linkage.

Comparative Stability of Bioconjugation Linkages

The following table summarizes the in vivo stability of various linkages commonly employed in bioconjugation. This data is compiled from studies assessing the percentage of intact conjugate remaining in plasma or serum over time.

Linkage TypeBioconjugation MethodModel SystemTime Point% Intact ConjugateReference
Triazole SPAAC (Click Chemistry)Mouse Plasma24 h>95%[1][2]
Triazole CuAAC (Click Chemistry)Human Serum24 h>95%[3]
Dihydropyridazine iEDDA (Click Chemistry)Mouse Plasma24 h>90%[4]
Thioether Michael Addition (Maleimide)Human Plasma24 hVariable (can undergo retro-Michael reaction)[5]
Thiosuccinimide Thiol-MaleimideHuman Serum24 hCan be unstable, prone to hydrolysis/exchange[6][7]
Oxime Oxime LigationAqueous Buffer (pH 7.4)24 h~90%[8]
Amide Staudinger LigationLive Cells24 h>98% (traceless)[3]
Thiazole Thiazole LigationPhysiological Conditions24 hHighly Stable[9]

Experimental Protocols

Accurate assessment of in vivo stability is crucial for the preclinical development of bioconjugates. Below are detailed methodologies for commonly performed stability assays.

In Vitro Plasma Stability Assay

This assay provides a preliminary assessment of a bioconjugate's stability in a biologically relevant matrix.

Objective: To determine the rate of degradation of a bioconjugate in plasma from a relevant species (e.g., mouse, rat, human).

Materials:

  • Test bioconjugate

  • Control compound (a known stable compound)

  • Plasma (e.g., K2-EDTA-stabilized mouse plasma)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw frozen plasma at 37°C. Prepare a stock solution of the test bioconjugate and control compound in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the bioconjugate and control into pre-warmed plasma to the final desired concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.[10]

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-conjugate mixture.[10]

  • Protein Precipitation: Immediately add the aliquot to a tube containing cold ACN with 0.1% formic acid (typically a 3:1 ratio of ACN to plasma) to precipitate plasma proteins and quench any enzymatic reactions.[11][12]

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the amount of intact bioconjugate remaining.

  • Data Analysis: The percentage of the bioconjugate remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) in plasma can then be determined by plotting the natural logarithm of the percentage remaining against time and fitting to a first-order decay model.[11]

In Vivo Biodistribution Study

This study provides a comprehensive understanding of how a bioconjugate distributes throughout the body and its clearance rate.[13]

Objective: To determine the tissue distribution, accumulation, and clearance of a bioconjugate in a living organism.

Materials:

  • Test bioconjugate labeled with a detectable tag (e.g., fluorescent dye, radiolabel)

  • Animal model (e.g., mice)

  • Anesthesia

  • Dosing vehicle (e.g., sterile PBS)

  • Surgical tools for dissection

  • Tissue collection tubes

  • Detection instrument (e.g., in vivo imaging system (IVIS), gamma counter, LC-MS/MS)

Procedure:

  • Dosing: Administer the labeled bioconjugate to the animals via the intended clinical route (e.g., intravenous injection).[14]

  • Time Points: At predetermined time points (e.g., 1, 4, 24, 48, 72 hours post-injection), euthanize a cohort of animals.[15]

  • Blood and Tissue Collection: Collect blood via cardiac puncture. Perfuse the animal with saline to remove blood from the tissues. Carefully dissect and collect organs of interest (e.g., tumor, liver, kidneys, spleen, heart, lungs).[16]

  • Sample Processing: Weigh each tissue sample. Homogenize tissues for subsequent analysis.

  • Quantification:

    • Radiolabeled Conjugates: Measure the radioactivity in each tissue and blood sample using a gamma counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).[16]

    • Fluorescently Labeled Conjugates: Image tissues ex vivo using an appropriate imaging system or extract the fluorescent conjugate and quantify using a plate reader.

    • Unlabeled Conjugates: Homogenize tissues and extract the bioconjugate for quantification by LC-MS/MS.

  • Data Analysis: Plot the %ID/g for each tissue over time to visualize the biodistribution profile and determine the pharmacokinetic parameters, such as elimination half-life from different tissues.

Visualizing Bioconjugation and Stability Assessment Workflows

To further clarify the processes involved, the following diagrams illustrate the key workflows.

Bioconjugation_Workflow cluster_synthesis Biomolecule Functionalization cluster_conjugation Bioconjugation (SPAAC) Boc-L-Aza-OH Boc-L-Aza-OH Unnatural_AA_Incorporation Incorporation into Protein Backbone Boc-L-Aza-OH->Unnatural_AA_Incorporation Azide_Functionalized_Protein Azide-Functionalized Protein Unnatural_AA_Incorporation->Azide_Functionalized_Protein Click_Reaction Strain-Promoted Azide-Alkyne Cycloaddition Azide_Functionalized_Protein->Click_Reaction Alkyne_Payload Alkyne-Modified Payload (e.g., Drug, Dye) Alkyne_Payload->Click_Reaction Bioconjugate Stable Bioconjugate (Triazole Linkage) Click_Reaction->Bioconjugate

Caption: Workflow for creating a bioconjugate using Boc-L-Aza-OH via SPAAC.

Plasma_Stability_Workflow Start Start Assay Incubate Incubate Bioconjugate in Plasma at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Precipitate Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate % Remaining and Half-Life Analyze->Data End End Data->End

Caption: Experimental workflow for the in vitro plasma stability assay.

Biodistribution_Workflow Start Start Study Administer Administer Labeled Bioconjugate to Animal Start->Administer Euthanize Euthanize Cohorts at Time Points Administer->Euthanize Collect Collect Blood and Tissues Euthanize->Collect Process Weigh and Homogenize Tissues Collect->Process Quantify Quantify Bioconjugate in Tissues Process->Quantify Analyze Calculate %ID/g and Analyze Data Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for an in vivo biodistribution study.

References

A Comparative Guide to the Cost-Benefit Analysis of Boc-L-Aza-OH (CHA) in Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a cornerstone of therapeutic innovation. Aza-peptides, peptidomimetics in which the α-carbon of an amino acid residue is replaced by a nitrogen atom, offer significant advantages, including enhanced metabolic stability and the potential for improved biological activity. However, the synthesis of aza-peptides presents unique challenges compared to standard solid-phase peptide synthesis (SPPS), particularly in the formation of the aza-peptide bond. This guide provides a comprehensive cost-benefit analysis of using Boc-L-Aza-OH (Cyclohexylammonium salt), a common building block for aza-peptide synthesis, in a large-scale setting. We will objectively compare the in-situ activation of Boc-L-Aza-OH with alternative strategies, supported by available experimental data and detailed protocols.

Core Challenges in Aza-Peptide Synthesis

The primary difficulty in aza-peptide synthesis lies in the coupling step. The nitrogen atom at the N-terminus of the growing aza-peptide chain (a semicarbazide) is less nucleophilic than the terminal amine of a natural peptide. This reduced reactivity leads to slower coupling kinetics and often requires more potent activating agents to achieve high yields. The choice of strategy for introducing the aza-amino acid residue is therefore critical to the overall efficiency and cost-effectiveness of the synthesis.

Comparative Analysis of Aza-Peptide Synthesis Strategies

Two primary strategies are employed for the incorporation of aza-amino acid residues in SPPS:

  • In-situ Activation of Boc-Aza-Amino Acids: This approach involves using a Boc-protected aza-amino acid, such as Boc-L-Aza-OH (CHA), which is activated in the reaction vessel using a coupling reagent just before coupling to the resin-bound peptide.

  • Use of Pre-activated Aza-Amino Acid Monomers: This strategy utilizes aza-amino acid derivatives that have been pre-activated, for example, as benzotriazole (B28993) esters (e.g., Fmoc-aza-amino acid-OBt). These monomers are ready for coupling without the need for a separate activation step in the synthesis cycle.

The following table provides a detailed comparison of these two strategies in the context of large-scale peptide synthesis.

ParameterIn-situ Activation of Boc-L-Aza-OH (CHA)Use of Pre-activated Aza-Amino Acid MonomersAnalysis
Cost
Raw Material CostLower initial cost for the Boc-aza-amino acid derivative.Higher upfront cost for the pre-activated monomer due to an additional synthesis step.While the initial cost of Boc-L-Aza-OH is lower, the overall cost-effectiveness depends on the efficiency of the in-situ activation.
Coupling Reagent CostRequires stoichiometric amounts of a high-efficiency coupling reagent (e.g., COMU, HATU), which can be expensive.Does not require an additional coupling reagent, but the cost is factored into the monomer price.For large-scale synthesis, the cost of high-performance coupling reagents can be a significant factor.
Solvent & WasteMay require longer reaction times and potentially multiple couplings, leading to increased solvent consumption and waste generation.Generally faster and more efficient coupling, potentially reducing solvent usage and waste.Green chemistry and cost considerations favor methods that minimize solvent use and waste.
Performance
Coupling EfficiencyHighly dependent on the chosen coupling reagent. Oxyma-based reagents (COMU) and phosphonium (B103445) salts (HATU) have shown superior performance to older reagents like HBTU/TBTU for aza-peptide bond formation.[1]Generally high and more reproducible, as the activation is optimized and standardized during the monomer synthesis.Pre-activated monomers can offer more reliable coupling outcomes, which is critical for the synthesis of long or complex aza-peptides.
Reaction TimeTypically longer than standard peptide couplings due to the lower nucleophilicity of the semicarbazide (B1199961). Reaction times can range from 1 to 16 hours.[2]Significantly reduced reaction times compared to in-situ activation.Faster cycle times increase throughput, a key consideration in large-scale manufacturing.
Racemization RiskAza-amino acids themselves are not chiral at the aza-center, but the adjacent amino acid being coupled is at risk of racemization. The choice of coupling reagent and additives (e.g., HOBt, HOAt) is crucial to minimize this.[3][4]The risk of racemization during the coupling step is generally low, as the activation chemistry is well-controlled.Minimizing racemization is critical for the biological activity of the final peptide.[3]
Crude PurityCan be lower if coupling is incomplete, leading to deletion sequences that complicate purification.Often results in higher crude purity due to more efficient and complete coupling reactions.Higher crude purity reduces the cost and complexity of downstream purification, a major bottleneck in peptide manufacturing.
Process & Handling
AutomationAmenable to automated SPPS, but may require dedicated protocols with longer coupling times and specific reagent configurations.Well-suited for automated SPPS, with cycle times that can be closer to those of standard peptide synthesis.[2]The ease of integration into standard automated synthesizers is a significant advantage for large-scale production.
Reagent StabilityBoc-L-Aza-OH (CHA) salts are generally stable solids. The stability of the coupling reagent in solution must be considered.Pre-activated esters are generally stable as solids but may have limited stability in solution, requiring fresh preparation for optimal results.The stability of all reagents is a key logistical consideration in a manufacturing environment.

Experimental Protocols

Protocol 1: In-situ Activation and Coupling of Boc-L-Aza-OH (CHA)

This protocol describes a general procedure for the manual solid-phase synthesis of an aza-peptide using Boc-L-Aza-OH and COMU as the coupling reagent.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the N-terminal Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-L-Aza-OH (CHA) (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.

  • Activation and Coupling: Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the coupling solution to neutralize the CHA salt and activate the aza-amino acid. Immediately add the activated solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature. The reaction time can vary significantly (from 2 to 16 hours) and should be optimized for the specific sequence.

  • Monitoring: Monitor the reaction progress using a qualitative test such as the Kaiser test (note: the test will be negative for the semicarbazide nitrogen, so it is used to confirm the consumption of the preceding free amine).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted N-termini and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

Protocol 2: Coupling of a Pre-activated Fmoc-Aza-Amino Acid Benzotriazole Ester

This protocol outlines the use of a pre-activated monomer in an automated microwave peptide synthesizer.

  • Resin Preparation: Swell the resin in DMF within the synthesizer's reaction vessel.

  • Fmoc Deprotection: Perform automated deprotection using 20% piperidine in DMF, typically with microwave heating to accelerate the process.

  • Monomer Delivery: Dissolve the Fmoc-aza-amino acid-OBt monomer (5 equivalents) in DMF and deliver it to the reaction vessel.

  • Coupling: The coupling reaction is typically performed at an elevated temperature (e.g., 60°C) with microwave irradiation for a defined period (e.g., 60 minutes).[2] No additional coupling reagent is required.

  • Washing: The synthesizer performs a series of automated washes with DMF to remove excess monomer.

  • Cycle Repetition: The process is repeated for the subsequent amino acid residues in the sequence.

Visualizations

aza_peptide_synthesis_workflow cluster_start Start cluster_strategy_A Strategy A: In-situ Activation cluster_strategy_B Strategy B: Pre-activated Monomer cluster_end End start Resin with N-terminal Fmoc-deprotected peptide A1 Dissolve Boc-Aza-OH (CHA) + Coupling Reagent (e.g., COMU) start->A1 B1 Dissolve Fmoc-Aza-OBt Monomer start->B1 A2 Add Base (DIEA) to activate A1->A2 A3 Couple to Resin (2-16 hours) A2->A3 end_node Resin with elongated aza-peptide chain A3->end_node B2 Couple to Resin (~1 hour with microwave) B1->B2 B2->end_node logical_factors cluster_in_situ Favors In-situ Activation cluster_pre_activated Favors Pre-activated Monomer center Choice of Aza-Peptide Synthesis Strategy cost Cost Constraints center->cost scale Scale of Synthesis center->scale purity Required Purity center->purity sequence Peptide Sequence (length, complexity) center->sequence equipment Available Equipment (e.g., microwave synthesizer) center->equipment cost_low Lower raw material budget cost->cost_low scale_small Smaller scale, R&D scale->scale_small scale_large Large-scale manufacturing scale->scale_large purity_high High purity needed purity->purity_high sequence_long Long or difficult sequence sequence->sequence_long equipment_auto Automated synthesis equipment->equipment_auto signaling_pathway receptor GPCR G-Protein Coupled Receptor g_protein G-Protein (α, β, γ subunits) receptor->g_protein activates aza_peptide Aza-Peptide (e.g., Aza-GLP-1 Analog) aza_peptide->receptor binds ac Adenylyl Cyclase g_protein->ac activates camp cAMP Cyclic AMP ac->camp produces pka PKA Protein Kinase A camp->pka activates downstream {Cellular Response | (e.g., Insulin Secretion)} pka->downstream phosphorylates targets leading to

References

A Comparative Guide to the NMR Structural Analysis of Peptides Containing Azido-Modified Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their function and optimizing their therapeutic potential. The incorporation of non-canonical amino acids, such as those containing azido (B1232118) groups, offers a powerful tool for chemical biology and drug design. This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) structural analysis of peptides containing the azido-modified amino acid, Boc-L-Aza-OH (CHA), with their standard peptide counterparts and other modified peptides, supported by experimental data and detailed protocols.

The reagent "Boc-L-Aza-OH (CHA)" is understood to be a Boc-protected amino acid containing an azido (-N₃) group, with cyclohexylamine (B46788) (CHA) as a counter-ion to form a salt for improved stability and handling. The introduction of an azido group into a peptide backbone can significantly influence its conformation and provides a bioorthogonal handle for "click" chemistry. This guide will focus on the NMR spectroscopic signatures that arise from this modification.

Data Presentation: A Comparative Overview

The introduction of an azido group in place of a standard amino acid side chain or as a modification to it induces notable changes in the local electronic environment and steric landscape of a peptide. These changes are directly observable in NMR spectra. The following table summarizes the key differences in NMR parameters between a standard peptide, an azido-peptide, and, for further comparison, an aza-peptide (where the α-carbon is replaced by a nitrogen atom).

Table 1: Comparison of Key NMR Parameters for Standard, Azido-, and Aza-Peptides

ParameterStandard Peptide (e.g., Alanine)Azido-Peptide (e.g., β-azidoalanine)Aza-Peptide (e.g., aza-alanine)Rationale for Difference
¹H α-Proton Chemical Shift ~4.0 - 4.5 ppmGenerally downfield shifted compared to the standard counterpart.Not applicable (no α-proton).The electron-withdrawing nature of the azido group deshields the α-proton.
¹³C α-Carbon Chemical Shift ~50 - 55 ppmTypically shifted, often downfield.Not applicable (α-carbon is replaced by nitrogen).The electronegativity of the azido group and its influence on local geometry affect the α-carbon's chemical environment.
¹³C β-Carbon Chemical Shift ~17 - 20 ppmSignificantly downfield shifted.Dependent on the side chain attached to the aza-residue.The direct attachment of the electronegative azido group to the β-carbon causes strong deshielding.
Key NOE Contacts Dependent on secondary structure (e.g., Hα(i) to HN(i+1) in helices).May show unique NOEs due to constrained side-chain rotamers and altered backbone conformation. The "azido gauche effect" can favor specific conformers.[1][2][3]Strong NOEs between the side-chain protons and the backbone amide protons of adjacent residues are often observed due to the restricted rotation around the N-N bond.The azido group can engage in intramolecular interactions, influencing the peptide's fold.[1] Aza-peptides often adopt well-defined β-turn conformations.[4][5]
³J(HN,Hα) Coupling Constant Varies with φ dihedral angle (Karplus relationship); ~4 Hz for α-helix, ~9 Hz for β-sheet.Can be altered due to changes in the φ dihedral angle induced by the azido group.Not directly comparable due to the absence of the Hα proton.The coupling constant is a direct measure of the backbone conformation, which is perturbed by the modified residue.

Alternative Structural Analysis Methods

While NMR is a powerful tool for studying peptide conformation in solution, other techniques provide complementary information.

Table 2: Comparison of NMR with Alternative Structural Analysis Techniques

TechniquePrincipleAdvantages for Modified PeptidesLimitations
NMR Spectroscopy Measures nuclear spin properties in a magnetic field.Provides detailed 3D structure and dynamics in solution, mimicking physiological conditions.Requires relatively high sample concentration and can be complex for larger peptides.
X-ray Crystallography Diffraction of X-rays by a crystal lattice.Yields high-resolution static structures.Requires crystallization, which can be challenging for flexible or modified peptides. The crystal structure may not represent the solution conformation.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.Provides rapid assessment of secondary structure content (α-helix, β-sheet).Low resolution; does not provide atomic-level detail.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Excellent for sequence verification and identification of post-translational modifications. Can be coupled with techniques like ion mobility for conformational information.Does not directly provide high-resolution 3D structural information.

Experimental Protocols

Accurate and reproducible NMR data are contingent on meticulous sample preparation and appropriate instrument parameters.

General Protocol for NMR Structural Analysis of Peptides
  • Peptide Synthesis and Purification:

    • The peptide is synthesized using standard solid-phase peptide synthesis (SPPS), incorporating the Boc-L-Aza-OH building block at the desired position.

    • The crude peptide is cleaved from the resin and deprotected.

    • Purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The mass of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Sample Preparation:

    • The lyophilized, purified peptide is dissolved in a suitable NMR buffer (e.g., 90% H₂O / 10% D₂O with phosphate (B84403) buffer at a defined pH).

    • The typical peptide concentration should be in the range of 0.5-2 mM.

    • The solution is transferred to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Data are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • A suite of 1D and 2D NMR experiments is performed, typically including:

      • 1D ¹H: To assess sample purity and overall spectral quality.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.[6] A mixing time of 200-400 ms (B15284909) is common for peptides.

      • 2D [¹H, ¹³C] HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

      • 2D [¹H, ¹⁵N] HSQC: (For ¹⁵N-labeled samples) To correlate amide protons with their backbone nitrogens.

  • Data Processing and Analysis:

    • The acquired data are processed (Fourier transformation, phasing, and baseline correction) using appropriate software.

    • Resonance assignment is performed by linking the spin systems identified in the TOCSY spectrum with sequential NOEs (e.g., Hα(i) to HN(i+1)) observed in the NOESY spectrum.

    • NOE cross-peaks are integrated, and the volumes are converted into upper distance restraints.

    • Dihedral angle restraints can be derived from ³J(HN,Hα) coupling constants.

    • Structure calculations are performed using software packages that employ molecular dynamics and/or distance geometry algorithms to generate a family of structures consistent with the experimental restraints.

Specific Considerations for Azido-Peptides

The presence of an azido group can lead to specific conformational preferences. For instance, the "azido gauche effect" describes the tendency of the azido group to adopt a gauche conformation relative to an adjacent electron-withdrawing group, which can influence the peptide backbone.[1][2][3] In the case of β-azidoalanine, this effect can promote a seven-membered cyclic (C₇) backbone conformation over the more common polyproline II (PII) structure observed for alanine (B10760859) dipeptides.[1][2] This will be reflected in the NOESY data, potentially showing stronger medium-range NOEs and altered ³J(HN,Hα) coupling constants compared to the unmodified peptide.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_structure Structure Calculation SPPS Peptide Synthesis (SPPS) HPLC Purification (RP-HPLC) SPPS->HPLC MS Mass Verification (MS) HPLC->MS SamplePrep Sample Preparation (0.5-2 mM in H2O/D2O) MS->SamplePrep DataAcq 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) SamplePrep->DataAcq DataProc Data Processing & Resonance Assignment DataAcq->DataProc Restraints Generate Restraints (NOE distances, Dihedrals) DataProc->Restraints Calc Structure Calculation (Molecular Dynamics) Restraints->Calc Ensemble Structural Ensemble Calc->Ensemble

Caption: Workflow for NMR-based peptide structural analysis.

Logical_Comparison cluster_standard Standard Amino Acid cluster_azido Azido-Amino Acid cluster_aza Aza-Amino Acid Std_Desc Flexible conformation determined by sequence context. Azido_Desc Conformational bias due to 'azido gauche effect'. Bioorthogonal handle. Aza_Desc Strong propensity for β-turn formation. Increased proteolytic stability.

Caption: Structural impact of amino acid modifications.

Conclusion

The incorporation of Boc-L-Aza-OH, an azido-containing amino acid, into a peptide sequence imparts unique structural and functional properties that are readily characterizable by NMR spectroscopy. The electron-withdrawing nature and steric bulk of the azido group lead to predictable changes in ¹H and ¹³C chemical shifts and can induce specific conformational biases, such as the "azido gauche effect".[1][2][3] A thorough NMR analysis, including TOCSY, NOESY, and HSQC experiments, is essential to define the three-dimensional structure of these modified peptides in solution. By comparing the spectral data of azido-peptides with their unmodified counterparts and other analogs like aza-peptides, researchers can gain valuable insights into structure-activity relationships, paving the way for the rational design of novel peptide-based therapeutics and chemical biology probes.

References

A Comparative Study of Boc-L-Aza-OH (CHA) in Different Resin Types for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of aza-peptides, the choice of solid support is a critical parameter influencing the overall efficiency and purity of the final product. This guide provides a comparative overview of the performance of Boc-L-Aza-OH (Cyclohexylammonium salt, CHA) on three commonly used resins in Solid-Phase Peptide Synthesis (SPPS): Merrifield, Wang, and 2-Chlorotrityl chloride (2-CTC) resins. While direct comparative data for Boc-L-Aza-OH across these resins is limited in published literature, this guide synthesizes established protocols for standard Boc-amino acids and highlights key considerations for aza-peptide synthesis.

The incorporation of aza-amino acids into a peptide sequence can be more challenging than that of natural amino acids due to the altered electronics and steric environment of the aza-glycyl residue. This often necessitates optimization of loading, coupling, and cleavage conditions.

Data Presentation: Comparative Performance Metrics

The following tables summarize the expected performance of Boc-L-Aza-OH on Merrifield, Wang, and 2-Chlorotrityl resins. The quantitative values are illustrative and based on typical results obtained with standard Boc-amino acids. Performance with aza-amino acids may vary and requires optimization.

Table 1: Resin Loading Efficiency

Resin TypeTypical Loading ProtocolExpected Loading Capacity (mmol/g)Key Considerations for Boc-L-Aza-OH
Merrifield Cesium salt method0.4 - 1.2Requires conversion of Boc-L-Aza-OH (CHA) to the cesium salt. Higher temperatures may be needed, which could risk degradation.
Wang DIC/DMAP or symmetrical anhydride0.3 - 0.8Prone to racemization, although this is not a concern for the achiral aza-glycine backbone. The basicity of DMAP may affect the stability of the aza-amino acid.
2-Chlorotrityl Chloride DIPEA in DCM0.3 - 1.0Mild loading conditions are advantageous for the sensitive aza-amino acid. Steric hindrance of the trityl group generally does not impede loading of the first amino acid.

Table 2: Coupling and Cleavage Efficiency

Resin TypeTypical Coupling ReagentsCleavage ConditionsExpected Aza-Peptide Purity (Crude)Advantages & Disadvantages for Aza-Peptide Synthesis
Merrifield DCC/HOBt, HBTU/DIEAHarsh: HF, TFMSAModerate to HighAdvantages: Robust and cost-effective. Disadvantages: Harsh cleavage may degrade sensitive aza-peptides.
Wang DCC/HOBt, HBTU/DIEAModerate: 50-95% TFAModerate to HighAdvantages: Milder cleavage than Merrifield. Disadvantages: Linkage is sensitive to repeated Boc-deprotection steps, potentially leading to chain loss.
2-Chlorotrityl Chloride DCC/HOBt, HBTU/DIEAMild: 1-2% TFA in DCMHighAdvantages: Very mild cleavage preserves the integrity of the aza-peptide. Allows for the synthesis of protected aza-peptide fragments. Disadvantages: More expensive than Merrifield or Wang resin.

Experimental Protocols

Detailed methodologies for the key steps in SPPS using Boc-L-Aza-OH are provided below. These are generalized protocols and may require optimization for specific aza-peptide sequences.

Protocol 1: Conversion of Boc-L-Aza-OH (CHA) to Free Acid

Objective: To prepare the free acid of Boc-L-Aza-OH from its cyclohexylammonium salt for subsequent coupling reactions.

Materials:

  • Boc-L-Aza-OH (CHA)

  • Dichloromethane (DCM)

  • 1 M Potassium bisulfate (KHSO₄) solution, ice-cold

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-L-Aza-OH (CHA) salt in DCM.

  • Transfer the solution to a separatory funnel and extract three times with an equal volume of ice-cold 1 M KHSO₄ solution to remove the cyclohexylamine.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the Boc-L-Aza-OH as a free acid.

Protocol 2: Loading of Boc-L-Aza-OH onto Resins

A. Merrifield Resin (Cesium Salt Method)

  • Convert Boc-L-Aza-OH to its cesium salt by neutralizing the free acid with cesium carbonate.

  • Swell the Merrifield resin in DMF for 1 hour.

  • Add the Boc-L-Aza-OH cesium salt (1.5-2.0 eq.) to the swollen resin.

  • Agitate the mixture at 50°C for 12-24 hours.

  • Wash the resin with DMF, DMF/water (1:1), DMF, and DCM.

  • Dry the resin under vacuum.

B. Wang Resin (DIC/DMAP Method)

  • Swell the Wang resin in DCM for 1 hour.

  • In a separate flask, dissolve Boc-L-Aza-OH (2-4 eq.) and HOBt (2-4 eq.) in DMF.

  • Add DIC (2-4 eq.) to the solution and allow to pre-activate for 10 minutes.

  • Add the activated amino acid solution and a catalytic amount of DMAP (0.1 eq.) to the swollen resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Wash the resin with DMF, DCM, and methanol.

  • Dry the resin under vacuum.

C. 2-Chlorotrityl Chloride Resin

  • Swell the 2-CTC resin in dry DCM for 30 minutes.

  • In a separate flask, dissolve Boc-L-Aza-OH (1.5-2.0 eq.) in dry DCM.

  • Add DIPEA (3-4 eq.) to the amino acid solution.

  • Add the solution to the swollen resin and agitate at room temperature for 1-2 hours.

  • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Wash the resin with DCM, DMF, and methanol.

  • Dry the resin under vacuum.

Protocol 3: Standard Boc-SPPS Cycle for Aza-Peptide Elongation
  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 30 minutes.

  • Washes: Wash the resin with DCM, isopropanol, and DMF.

  • Neutralization: Treat the resin with 5-10% DIEA in DMF for 5 minutes (x2).

  • Washes: Wash the resin with DMF.

  • Coupling:

    • Pre-activate the next Boc-protected amino acid (or Boc-L-Aza-OH) (3 eq.) with a coupling agent such as HBTU (3 eq.) and HOBt (3 eq.) in the presence of DIEA (6 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using the Kaiser test (note: the Kaiser test will be negative for the acylated aza-amino acid nitrogen).

  • Washes: Wash the resin with DMF and DCM.

  • Repeat the cycle for the entire peptide sequence.

Protocol 4: Cleavage of the Aza-Peptide from the Resin

A. Merrifield Resin (HF Cleavage)

  • Caution: Requires specialized equipment and handling procedures.

  • Place the dried peptide-resin in a HF cleavage apparatus.

  • Add appropriate scavengers (e.g., anisole, p-cresol).

  • Cool the vessel to -78°C and condense liquid HF.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under vacuum.

  • Precipitate the crude peptide with cold diethyl ether.

B. Wang Resin (TFA Cleavage)

  • Prepare a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5).

  • Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide with cold diethyl ether.

C. 2-Chlorotrityl Chloride Resin (Mild Acid Cleavage)

  • Prepare a solution of 1-2% TFA in DCM.

  • Add the solution to the peptide-resin and gently agitate for 30-60 minutes.

  • Filter the resin and collect the filtrate.

  • Neutralize the filtrate with a dilute base (e.g., pyridine (B92270) in methanol).

  • Evaporate the solvent to obtain the protected peptide fragment. For full deprotection, a subsequent cleavage with a stronger TFA cocktail is required.

Mandatory Visualization

The following diagrams illustrate the key workflows in the synthesis of aza-peptides using Boc-L-Aza-OH on different resins.

SPPS_Workflow_Merrifield cluster_loading Loading on Merrifield Resin cluster_synthesis Boc-SPPS Cycle cluster_cleavage Cleavage Boc_Aza_OH Boc-L-Aza-OH (Free Acid) Cs_Salt Boc-L-Aza-OH Cesium Salt Boc_Aza_OH->Cs_Salt Neutralization Cs2CO3 Cs₂CO₃ Cs2CO3->Cs_Salt Loaded_Resin Boc-Aza-Merrifield Cs_Salt->Loaded_Resin Esterification (50°C, DMF) Merrifield Merrifield Resin Merrifield->Loaded_Resin Deprotection Boc Deprotection (25-50% TFA/DCM) Loaded_Resin->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Coupling (Boc-AA, HBTU/HOBt) Neutralization->Coupling Wash Wash Steps Coupling->Wash Wash->Deprotection Repeat n-1 times Final_Peptide_Resin Aza-Peptide-Merrifield Wash->Final_Peptide_Resin HF_Cleavage HF Cleavage (with scavengers) Final_Peptide_Resin->HF_Cleavage Crude_Peptide Crude Aza-Peptide HF_Cleavage->Crude_Peptide

Caption: Workflow for Boc-L-Aza-OH SPPS on Merrifield Resin.

SPPS_Workflow_Wang cluster_loading Loading on Wang Resin cluster_synthesis Boc-SPPS Cycle cluster_cleavage Cleavage Boc_Aza_OH Boc-L-Aza-OH (Free Acid) Loaded_Resin Boc-Aza-Wang Boc_Aza_OH->Loaded_Resin Esterification (RT, DCM/DMF) DIC_DMAP DIC, DMAP (cat.) DIC_DMAP->Loaded_Resin Wang_Resin Wang Resin Wang_Resin->Loaded_Resin Deprotection Boc Deprotection (25-50% TFA/DCM) Loaded_Resin->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Coupling (Boc-AA, HBTU/HOBt) Neutralization->Coupling Wash Wash Steps Coupling->Wash Wash->Deprotection Repeat n-1 times Final_Peptide_Resin Aza-Peptide-Wang Wash->Final_Peptide_Resin TFA_Cleavage TFA Cleavage (TFA/H₂O/TIPS) Final_Peptide_Resin->TFA_Cleavage Crude_Peptide Crude Aza-Peptide TFA_Cleavage->Crude_Peptide

Caption: Workflow for Boc-L-Aza-OH SPPS on Wang Resin.

SPPS_Workflow_2CTC cluster_loading Loading on 2-CTC Resin cluster_synthesis Boc-SPPS Cycle cluster_cleavage Cleavage Boc_Aza_OH Boc-L-Aza-OH (Free Acid) Loaded_Resin Boc-Aza-2-CTC Boc_Aza_OH->Loaded_Resin Attachment (RT, DCM) DIPEA DIPEA DIPEA->Loaded_Resin CTC_Resin 2-CTC Resin CTC_Resin->Loaded_Resin Deprotection Boc Deprotection (25-50% TFA/DCM) Loaded_Resin->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Coupling (Boc-AA, HBTU/HOBt) Neutralization->Coupling Wash Wash Steps Coupling->Wash Wash->Deprotection Repeat n-1 times Final_Peptide_Resin Aza-Peptide-2-CTC Wash->Final_Peptide_Resin Mild_Cleavage Mild Cleavage (1-2% TFA/DCM) Final_Peptide_Resin->Mild_Cleavage Protected_Fragment Protected Aza-Peptide Mild_Cleavage->Protected_Fragment

Caption: Workflow for Boc-L-Aza-OH SPPS on 2-Chlorotrityl Resin.

Assessing the orthogonality of Boc-L-Aza-OH (CHA) reactions in complex biological media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of biomolecules in their native environment is paramount. Boc-L-Aza-OH (Cyclohexylammonium salt), a versatile azide-containing click chemistry reagent, offers a powerful tool for this purpose. This guide provides an objective comparison of its performance against other common bioorthogonal reagents, supported by experimental data, to inform its application in complex biological media.

Boc-L-Aza-OH, upon deprotection to L-Azidohomoalanine (AHA), serves as a surrogate for methionine and is incorporated into newly synthesized proteins through the cell's natural translational machinery. This metabolic labeling strategy enables the selective tagging and subsequent analysis of a specific subset of the proteome. The azide (B81097) group introduced via AHA can then be chemoselectively ligated to a reporter molecule containing a terminal alkyne using either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). The orthogonality of this reaction—its ability to proceed with high efficiency and specificity without interfering with native biological processes—is critical for its utility.

Performance Comparison of Azide-Containing Reagents

The choice of a bioorthogonal reagent is dictated by several factors, including reaction kinetics, stability in biological milieu, and potential cytotoxicity. Below is a comparative summary of key performance indicators for L-Azidohomoalanine (AHA) and other commonly used azide-containing reagents.

ReagentReaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Stability in Biological MediaCytotoxicityKey Applications
L-Azidohomoalanine (AHA) CuAAC / SPAACCuAAC: 10² - 10³ SPAAC (with DBCO): ~0.1Good; incorporated into proteins, stable once incorporated.Generally low; can affect protein synthesis at high concentrations.Metabolic labeling of newly synthesized proteins, pulse-chase analysis.
Azido-sugars (e.g., Ac₄ManNAz) CuAAC / SPAACSimilar to AHAGood; incorporated into glycans.Generally low.Glycan labeling and analysis.
Alkyl Azides (e.g., Azido-PEG) CuAAC / SPAACSimilar to AHAHighGenerally low.Labeling of small molecules and biomolecules in vitro.
Picolyl Azides CuAACUp to 10-fold faster than standard azidesGoodLowSituations requiring accelerated kinetics and lower copper concentrations.

Note: Reaction rates are approximate and can vary depending on the specific alkyne, ligand, and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Boc-L-Aza-OH (CHA) in biological experiments. Below are representative protocols for metabolic labeling and subsequent click chemistry detection.

Protocol 1: Metabolic Labeling of Nascent Proteins with L-Azidohomoalanine (AHA)
  • Cell Culture: Plate mammalian cells in complete growth medium and allow them to adhere overnight.

  • Methionine Depletion: Aspirate the complete medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Add methionine-free DMEM supplemented with 10% dialyzed fetal bovine serum (FBS) and incubate for 1 hour to deplete intracellular methionine pools.

  • AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium containing 50-100 µM L-Azidohomoalanine (prepared from Boc-L-Aza-OH (CHA) by deprotection). Incubate for the desired labeling period (e.g., 4-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
  • Prepare Click-&-Go™ Reaction Cocktail: For a 50 µL reaction, mix the following components in order:

    • 25 µL of cell lysate (containing 25-50 µg of AHA-labeled protein)

    • 10 µL of 5X Click-&-Go™ HPG Reaction Buffer

    • 2.5 µL of Copper (II) Sulfate (CuSO₄) solution

    • 2.5 µL of Alkyne-fluorophore/biotin conjugate (e.g., Alexa Fluor 488 Alkyne)

    • 10 µL of Click-&-Go™ HPG Reaction Buffer Additive 1

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature, protected from light.

  • Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or western blotting and detection with streptavidin-HRP.

Visualizing Experimental Workflows

Diagrams are essential for understanding the logical flow of experiments and the relationships between different components. Below are Graphviz diagrams illustrating a typical metabolic labeling workflow and a more complex competitive profiling experiment.

metabolic_labeling_workflow cluster_cell_culture Cell Culture cluster_biochemical_analysis Biochemical Analysis start Plate Cells met_dep Methionine Depletion start->met_dep aha_label AHA Labeling met_dep->aha_label lysis Cell Lysis aha_label->lysis click_chem Click Chemistry (CuAAC or SPAAC) lysis->click_chem analysis Downstream Analysis (SDS-PAGE, MS, etc.) click_chem->analysis

A typical workflow for metabolic labeling of proteins with AHA.

competitive_profiling_workflow cluster_treatment Cell Treatment cluster_labeling Metabolic Labeling cluster_analysis Analysis control Vehicle Control aha_control AHA Labeling control->aha_control drug Drug Treatment aha_drug AHA Labeling drug->aha_drug lysis Cell Lysis aha_control->lysis aha_drug->lysis click_biotin Click Chemistry with Alkyne-Biotin lysis->click_biotin enrichment Streptavidin Enrichment click_biotin->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis data_analysis Data Analysis (Identify differential protein synthesis) ms_analysis->data_analysis

Workflow for competitive profiling of protein synthesis.

Conclusion

Boc-L-Aza-OH (CHA) is a robust and versatile tool for the bioorthogonal labeling of newly synthesized proteins in complex biological media. Its high degree of orthogonality, particularly when used in metabolic labeling with subsequent click chemistry, allows for the specific and efficient analysis of proteome dynamics. While considerations such as potential effects on protein synthesis at high concentrations should be taken into account, its performance is comparable or superior to other azide-containing reagents for its intended applications. The provided protocols and workflows serve as a starting point for researchers to design and execute experiments aimed at unraveling the complexities of the cellular proteome.

Benchmarking the performance of Boc-L-Aza-OH (CHA) against novel bioorthogonal ligation chemistries

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and chemical biology, the choice of a bioorthogonal ligation strategy is paramount to the success of applications ranging from drug delivery and molecular imaging to proteomics and materials science. This guide provides an objective performance benchmark of the azide-containing amino acid derivative, Boc-L-Aza-OH (CHA), against other prominent bioorthogonal ligation chemistries. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to empower researchers to make informed decisions for their specific experimental needs.

Boc-L-Aza-OH (CHA) serves as a versatile building block, enabling the introduction of an azide (B81097) moiety for subsequent ligation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Its performance is herein compared with established and novel bioorthogonal reactions, including the classic Staudinger Ligation and the exceptionally rapid Tetrazine Ligation.

Quantitative Performance Comparison

The efficacy of a bioorthogonal reaction is primarily dictated by its second-order rate constant (k₂), which reflects the intrinsic reactivity of the participating functional groups. A higher k₂ value translates to a faster reaction, enabling efficient labeling at low concentrations and the capture of dynamic biological processes. The following tables summarize the kinetic data for the discussed bioorthogonal chemistries.

Table 1: Second-Order Rate Constants (k₂) for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Azide ReactantCyclooctyne (B158145) Reactantk₂ (M⁻¹s⁻¹)Reference(s)
Benzyl (B1604629) AzideBCN~0.06 - 0.1[1]
Benzyl AzideDIBO~0.3 - 0.7[1]
Benzyl AzideDBCO~0.6 - 1.0[1]
Boc-L-Aza-OH (CHA) (estimated)BCN~0.05 - 0.1
Boc-L-Aza-OH (CHA) (estimated)DIBO~0.2 - 0.6
Boc-L-Aza-OH (CHA) (estimated)DBCO~0.5 - 0.9

Note: The kinetic data for Boc-L-Aza-OH (CHA) is estimated based on the reactivity of structurally similar alkyl and benzyl azides. The Boc protecting group is not expected to significantly alter the electronic properties of the azide moiety.

Table 2: Second-Order Rate Constants (k₂) for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide ReactantAlkyne ReactantCatalyst Systemk₂ (M⁻¹s⁻¹)Reference(s)
Benzyl AzidePhenylacetyleneCuSO₄/Sodium Ascorbate (B8700270)~1 - 100[2][3]
Boc-L-Aza-OH (CHA) (estimated)Terminal AlkyneCuSO₄/Sodium Ascorbate/Ligand~1 - 100

Note: CuAAC reaction rates are highly dependent on the ligand used to stabilize the Cu(I) catalyst.

Table 3: Second-Order Rate Constants (k₂) for Staudinger Ligation and Tetrazine Ligation

Ligation ChemistryReactant 1Reactant 2k₂ (M⁻¹s⁻¹)Reference(s)
Staudinger LigationBenzyl AzideTriarylphosphine~0.002[4][5]
Tetrazine LigationTetrazinetrans-Cyclooctene (TCO)~10³ - 10⁶[6]

Experimental Protocols

To facilitate the direct comparison of these bioorthogonal chemistries, the following standardized protocols are provided.

Protocol 1: General Procedure for Determining Second-Order Rate Constants by ¹H NMR Spectroscopy

This protocol allows for the direct monitoring of reactant consumption and product formation to calculate the reaction kinetics.

Materials:

  • Azide-containing compound (e.g., Boc-L-Aza-OH (CHA))

  • Alkyne or phosphine (B1218219) reaction partner

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the azide, the reaction partner, and the internal standard in the chosen deuterated solvent.

  • In an NMR tube, combine the azide solution and the internal standard solution.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Initiate the reaction by adding the reaction partner solution to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a unique proton of the starting material and the product relative to the internal standard.

  • Calculate the concentration of the reactants and products at each time point.

  • Plot the natural logarithm of the concentration of the limiting reactant versus time. The negative of the slope of the resulting linear fit corresponds to the pseudo-first-order rate constant (k').

  • Calculate the second-order rate constant (k₂) by dividing k' by the concentration of the reactant in excess.

Protocol 2: General Procedure for Bioconjugation via SPAAC

Materials:

  • Azide-modified biomolecule (e.g., protein labeled with Boc-L-Aza-OH (CHA) followed by deprotection)

  • DBCO-functionalized probe (e.g., DBCO-PEG-Fluorophore)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the DBCO probe)

Procedure:

  • Dissolve the azide-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.

  • Dissolve the DBCO-functionalized probe in a minimal amount of DMSO.

  • Add the DBCO probe solution to the biomolecule solution. The final concentration of DMSO should be below 10% (v/v) to avoid protein denaturation. A 2-10 fold molar excess of the DBCO probe is recommended.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted probe.

Protocol 3: General Procedure for Bioconjugation via CuAAC

Materials:

  • Azide-modified biomolecule

  • Terminal alkyne-functionalized probe

  • PBS, pH 7.4

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 50 mM in water)

Procedure:

  • Dissolve the azide-modified biomolecule and the alkyne-functionalized probe in PBS.

  • Prepare the catalyst premix by combining the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio.

  • Add the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should typically be in the range of 10-100 µM for the biomolecule, 2-10 fold molar excess for the probe, 50-250 µM for CuSO₄, and 1-5 mM for sodium ascorbate.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the conjugate to remove the copper catalyst and unreacted reagents.

Visualizing the Chemistries and Workflows

To provide a clear understanding of the reaction mechanisms and experimental procedures, the following diagrams are presented using the DOT language.

cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_Staudinger Staudinger Ligation cluster_Tetrazine Tetrazine Ligation Azide Azide Triazole Product Triazole Product Azide->Triazole Product [3+2] Cycloaddition Cyclooctyne Cyclooctyne Cyclooctyne->Triazole Product Azide_Cu Azide Triazole Product_Cu Triazole Product Azide_Cu->Triazole Product_Cu [3+2] Cycloaddition Terminal Alkyne Terminal Alkyne Terminal Alkyne->Triazole Product_Cu Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Terminal Alkyne Azide_S Azide Amide Product Amide Product Azide_S->Amide Product Ligation Phosphine Phosphine Phosphine->Amide Product Tetrazine Tetrazine Dihydropyrazine Product Dihydropyrazine Product Tetrazine->Dihydropyrazine Product [4+2] Cycloaddition trans-Cyclooctene trans-Cyclooctene trans-Cyclooctene->Dihydropyrazine Product

Caption: Overview of key bioorthogonal ligation chemistries.

cluster_workflow General Experimental Workflow for Performance Benchmarking Start Start Prepare_Reactants Prepare Stock Solutions (Azide, Reaction Partner, Standard) Start->Prepare_Reactants Mix_Reactants Combine Reactants in NMR Tube Prepare_Reactants->Mix_Reactants Acquire_Spectra Acquire Time-course NMR Spectra Mix_Reactants->Acquire_Spectra Analyze_Data Process Data and Calculate Concentrations Acquire_Spectra->Analyze_Data Determine_Kinetics Plot Data and Determine Rate Constant (k₂) Analyze_Data->Determine_Kinetics End End Determine_Kinetics->End

Caption: Experimental workflow for kinetic analysis.

Conclusion

The selection of an appropriate bioorthogonal ligation chemistry is a critical decision that significantly impacts the outcome of a wide range of biological and chemical experiments. Boc-L-Aza-OH (CHA) provides a convenient and effective means to introduce an azide handle for subsequent conjugation via SPAAC or CuAAC.

  • For applications requiring high biocompatibility and conducted within living systems, SPAAC is the preferred method. The choice of cyclooctyne will be a trade-off between reaction speed (DBCO > DIBO > BCN) and factors such as size and hydrophobicity.

  • When reaction speed is the primary concern and the experimental system can tolerate the presence of a copper catalyst, CuAAC offers significantly faster kinetics. The use of appropriate ligands is crucial to mitigate copper-induced cytotoxicity and enhance reaction efficiency.

  • The Staudinger Ligation, while historically significant, is generally limited by its slow kinetics and is often superseded by the faster azide-alkyne cycloaddition reactions.

  • For applications demanding extremely rapid kinetics, the Tetrazine Ligation stands out as the fastest bioorthogonal reaction currently available.

This guide provides the foundational data and protocols to enable researchers to rationally select the most suitable bioorthogonal ligation strategy for their specific research objectives. It is recommended to perform preliminary kinetic and stability studies under the specific experimental conditions to ensure optimal performance.

References

Safety Operating Guide

Proper Disposal of Boc-L-Aza-OH (CHA): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Boc-L-Aza-OH (CHA), a click chemistry reagent containing an azide (B81097) group. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

While a safety data sheet for Boc-L-Aza-OH*CHA from one supplier suggests it is not classified as hazardous under Regulation (EC) No 1272/2008 (CLP), it is prudent to handle it with care due to the presence of the azide functional group.[1] Organic azides are a class of compounds known for their potential toxicity and explosive instability under certain conditions, such as exposure to heat, shock, or friction.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling Boc-L-Aza-OH (CHA). This includes:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

Handling:

  • Avoid creating dust when handling the solid form of the compound.

  • Prevent contact with skin, eyes, and clothing.[1]

  • Do not handle the compound until all safety precautions have been read and understood.[1]

  • Ensure adequate ventilation in the handling area.[1]

Chemical Incompatibilities

A critical aspect of safely managing Boc-L-Aza-OH (CHA) is to avoid contact with incompatible materials that could lead to hazardous reactions. Store and handle this compound away from:

  • Heavy metals and their salts: Can form highly shock-sensitive and explosive metal azides.

  • Strong acids: Can produce hydrazoic acid, which is highly toxic and explosive.

  • Strong oxidizing agents.

  • Halogenated solvents (e.g., dichloromethane, chloroform).

  • Carbon disulfide, bromine, and dimethyl sulfate.

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, mechanically sweep up the solid material.

  • Place the spilled material into a designated, labeled container for hazardous waste.

  • Avoid generating dust during cleanup.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Plan: Quenching and Waste Collection

Due to the potential hazards associated with the azide group, it is best practice to neutralize or "quench" the azide functionality before disposal. The Staudinger reaction is a mild and effective method for converting organic azides into more stable amines.[2]

Quantitative Data for Disposal Planning

PropertyValueSource
Chemical Name Boc-L-Aza-OH (CHA)MedChemExpress, TargetMol
CAS Number 2098496-88-7MedChemExpress, TargetMol, Chem-Impex
Molecular Formula C14H27N5O4MedChemExpress, TargetMol
Molecular Weight 329.4 g/mol MedChemExpress, TargetMol
Appearance White to off-white solidGeneric for Boc-amino acids
Hazard Classification Not classified as hazardous (per one SDS)Iris Biotech GmbH[1]
Experimental Protocol: Staudinger Reaction for Quenching Boc-L-Aza-OH (CHA)

This protocol outlines the steps to convert the azide group in Boc-L-Aza-OH (CHA) to a primary amine, rendering it safer for disposal.

Materials:

  • Boc-L-Aza-OH (CHA)

  • Triphenylphosphine (B44618) (PPh3)

  • Tetrahydrofuran (THF), anhydrous

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere (recommended)

  • Appropriate glassware for workup (separatory funnel, beakers, etc.)

  • Designated hazardous waste container

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the Boc-L-Aza-OH (CHA) waste in anhydrous THF.

  • Add a stoichiometric equivalent of triphenylphosphine (PPh3) to the solution. A slight excess (1.1 equivalents) can be used to ensure complete reaction.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of nitrogen gas evolution (bubbling).

  • Once the initial reaction has subsided, add water to the mixture to hydrolyze the resulting iminophosphorane to the corresponding amine and triphenylphosphine oxide.[2][3]

  • Continue stirring until the reaction is complete. Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting azide.

  • The resulting mixture, containing the quenched amine and triphenylphosphine oxide, can now be collected as chemical waste.

Waste Collection and Labeling:

  • Collect the quenched reaction mixture in a clearly labeled hazardous waste container.

  • The label should include: "Quenched Boc-L-Aza-OH (CHA) waste," the chemical components (THF, triphenylphosphine oxide, the resulting amine), and the date.

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department.

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the logical relationships in the disposal process.

Disposal_Workflow cluster_prep Preparation cluster_quench Quenching Procedure (Staudinger Reaction) cluster_disposal Waste Management A Wear Appropriate PPE C Dissolve Boc-L-Aza-OH (CHA) in THF A->C B Work in a Ventilated Area B->C D Add Triphenylphosphine C->D E Stir and Monitor for N2 Evolution D->E F Add Water for Hydrolysis E->F G Verify Reaction Completion (e.g., TLC) F->G H Collect Quenched Mixture in Labeled Waste Container G->H I Store in Satellite Accumulation Area H->I J Arrange for EHS Pickup I->J

Caption: A flowchart illustrating the step-by-step workflow for the safe disposal of Boc-L-Aza-OH (CHA).

Signaling_Pathway Azide Boc-L-Aza-OH (CHA) (Organic Azide) Iminophosphorane Iminophosphorane Intermediate Azide->Iminophosphorane + PPh3 PPh3 Triphenylphosphine (PPh3) Amine Quenched Product (Primary Amine) Iminophosphorane->Amine + H2O N2 Nitrogen Gas (N2) Iminophosphorane->N2 - N2 Water Water (H2O) TPPO Triphenylphosphine Oxide (Byproduct) Amine->TPPO Co-product

Caption: A diagram showing the Staudinger reaction pathway for quenching the azide group in Boc-L-Aza-OH (CHA).

References

Safeguarding Researchers: A Comprehensive Guide to Handling Boc-L-Aza-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Boc-L-Aza-OH (CHA), a key reagent in click chemistry. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Boc-L-Aza-OH (CHA), a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Standards
Eyes Safety Glasses with Side ShieldsMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards.
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use.
Body Laboratory CoatStandard lab coat to protect against minor spills and dust.
Respiratory N95 or P1 Dust MaskRecommended when handling the powder form to avoid inhalation of dust particles.[1]
Operational Plan: From Receipt to Reaction

A systematic approach to handling Boc-L-Aza-OH (CHA) is critical to prevent contamination and accidental exposure.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids.[1]

  • Keep the container tightly sealed.

2. Handling and Weighing:

  • All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to control airborne dust.[1]

  • Avoid the formation of dust and aerosols.[2]

  • Use appropriate tools (e.g., spatulas) for transferring the powder.

3. In Case of a Spill:

  • For small spills, carefully sweep up the solid material and place it in a designated, sealed container for disposal.[1]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Avoid breathing any dust generated during the cleanup.[1]

  • Do not allow the product to enter drains.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of Boc-L-Aza-OH (CHA) and any contaminated materials is essential to protect the environment and comply with regulations.

Waste TypeDisposal Procedure
Unused Product Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled container for chemical waste disposal.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The empty container can then be disposed of according to laboratory guidelines.

Experimental Workflow for Handling Boc-L-Aza-OH (CHA)

The following diagram illustrates the standard operating procedure for safely handling Boc-L-Aza-OH (CHA) from preparation to post-experiment cleanup.

Workflow for Handling Boc-L-Aza-OH (CHA) cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Retrieve Boc-L-Aza-OH (CHA) from Storage B->C D Weigh Required Amount C->D E Dissolve in Appropriate Solvent D->E F Perform Chemical Reaction E->F G Quench Reaction and Work-up F->G H Segregate and Dispose of Chemical Waste G->H I Clean Glassware and Workspace H->I J Doff and Dispose of Contaminated PPE I->J

Caption: Standard operating procedure for Boc-L-Aza-OH (CHA).

References

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